molecular formula C16H14O4 B1236245 Pinostrobin

Pinostrobin

Cat. No.: B1236245
M. Wt: 270.28 g/mol
InChI Key: ORJDDOBAOGKRJV-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pinostrobin is a natural flavanone (5-hydroxy-7-methoxyflavanone) found in several medicinal plants, most notably Boesenbergia rotunda (Fingerroot). This high-purity compound (>98%) is offered for scientific investigation into its multifaceted pharmacological potential, which includes significant anticancer and anti-obesity activities demonstrated in preclinical models. In oncology research, this compound has shown promising anticancer potential through multitargeted mechanisms. Studies indicate it inhibits proliferation and induces apoptosis (programmed cell death) in various human cancer cells, including cervical (HeLa), lung (A549), and cancer stem-like cells (CSCs) . The proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to a loss of mitochondrial membrane potential, activation of both intrinsic and extrinsic apoptotic pathways, and cell cycle arrest in the G0/G1 phase . Furthermore, this compound has been reported to suppress the Notch signaling cascade, a key pathway in cancer growth . Beyond oncology, this compound exhibits potent anti-adipogenic properties, making it a compound of interest for metabolic disease research. At non-cytotoxic concentrations, it effectively inhibits the differentiation of pre-adipocytes into mature fat cells in both mouse and human cell lines . This activity is linked to the downregulation of key adipogenic transcription factors, including PPARγ, C/EBPα, and SREBP-1c, and the modulation of Akt and MAPK signaling pathways . Pharmacokinetic studies in rats show that after oral administration, this compound is widely distributed and undergoes extensive metabolism primarily via hydroxylation, demethylation, glucuronidation, and sulfation . It is mostly distributed in the gastrointestinal tract, and only a small fraction is excreted in its parent form . Toxicity studies have shown no adverse effects at therapeutic doses (≤ 100 mg/kg) in preclinical models, with selective cytotoxicity against cancer cells and protective antioxidant effects in normal tissues . Disclaimer: This product is intended for research purposes only and is not approved for use in humans, animals, or as a food additive. It is the responsibility of the purchaser to ensure compliance with all local and federal regulations governing the handling and use of this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H14O4

Molecular Weight

270.28 g/mol

IUPAC Name

(2R)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O4/c1-19-11-7-12(17)16-13(18)9-14(20-15(16)8-11)10-5-3-2-4-6-10/h2-8,14,17H,9H2,1H3/t14-/m1/s1

InChI Key

ORJDDOBAOGKRJV-CQSZACIVSA-N

SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O

Isomeric SMILES

COC1=CC(=C2C(=O)C[C@@H](OC2=C1)C3=CC=CC=C3)O

Canonical SMILES

COC1=CC(=C2C(=O)CC(OC2=C1)C3=CC=CC=C3)O

Synonyms

5-hydroxy-7-methoxy-2-phenyl-2,3-dihydro-4H-chromen-4-one
5-hydroxy-7-methoxyflavanone
pinostrobin

Origin of Product

United States

Foundational & Exploratory

Pinostrobin's Role in Inflammatory Signaling: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the signaling pathways modulated by pinostrobin (B192119), a natural flavonoid with demonstrated anti-inflammatory properties. This document is intended for researchers, scientists, and professionals in drug development who are investigating novel therapeutic agents for inflammatory diseases. Herein, we detail the molecular mechanisms of this compound, present quantitative data on its efficacy, outline key experimental protocols, and visualize the complex signaling cascades involved.

Core Anti-Inflammatory Mechanisms of this compound

This compound, a flavanone (B1672756) found in various plants, exerts its anti-inflammatory effects primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. Emerging evidence also suggests a potential role in modulating the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to significantly attenuate this pathway at multiple key points.[1][2][3][4][5][6][7]

Studies have demonstrated that this compound treatment leads to a marked reduction in the production and secretion of major inflammatory cytokines and chemokines, including IL-6, TNF-α, IL-8, MCP-1/CCL2, and CXCL10/IP10.[1][3][4][5][6][7] This inhibition is achieved, at least in part, by preventing the lipopolysaccharide (LPS)-induced phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB.[1][2][3][4] By stabilizing IκB-α, this compound effectively sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1][2][3][4]

Molecular docking studies further suggest that this compound may directly interact with the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 2 (MD2) complex, thereby hindering the binding of LPS and the initiation of the downstream NF-κB signaling cascade.[8]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 Binds IKK IKK TLR4_MD2->IKK Activates This compound This compound This compound->TLR4_MD2 Inhibits Binding This compound->IKK Inhibits IkBa IκBα IKK->IkBa Phosphorylates (P) IkBa_NFkB IκBα-NF-κB (Inactive) IkBa->IkBa_NFkB NFkB NF-κB (p65/p50) NFkB->IkBa_NFkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates IkBa_NFkB->IkBa Releases IkBa_NFkB->NFkB Degradation of IκBα Pro_inflammatory_genes Pro-inflammatory Gene Transcription NFkB_n->Pro_inflammatory_genes Induces

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK signaling pathways, including p38, ERK1/2, and JNK, are also critically involved in the inflammatory response. While research into this compound's effects on these pathways in the context of inflammation is less extensive than for NF-κB, some studies indicate its modulatory potential. For instance, this compound has been observed to influence the phosphorylation of p38 and ERK in other cellular contexts, suggesting a plausible mechanism for its anti-inflammatory action through these pathways as well. Further investigation is warranted to fully elucidate these interactions in inflammatory models.

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases This compound This compound p38 p38 This compound->p38 Modulates Phosphorylation ERK ERK1/2 This compound->ERK Modulates Phosphorylation Upstream_Kinases->p38 Upstream_Kinases->ERK JNK JNK Upstream_Kinases->JNK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors ERK->Transcription_Factors JNK->Transcription_Factors Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

The NLRP3 Inflammasome

The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation of pro-inflammatory cytokines IL-1β and IL-18. While direct experimental evidence is still forthcoming, an upcoming publication suggests that this compound may target the assembly of the NLRP3 inflammasome, presenting a novel and significant mechanism for its anti-inflammatory effects. This potential interaction warrants close attention from the research community.

NLRP3_Inflammasome_Pathway cluster_cytoplasm Cytoplasm DAMPs_PAMPs DAMPs/PAMPs NLRP3 NLRP3 DAMPs_PAMPs->NLRP3 Activates Inflammasome NLRP3 Inflammasome NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves IL1b Mature IL-1β Pro_IL1b->IL1b This compound This compound This compound->Inflammasome Potentially Inhibits Assembly

JAK-STAT and PPAR-gamma Signaling Pathways

Currently, there is a lack of significant scientific evidence to suggest that this compound directly modulates the Janus kinase/signal transducer and activator of transcription (JAK-STAT) or the peroxisome proliferator-activated receptor-gamma (PPAR-γ) signaling pathways in the context of inflammation. Future research may explore these potential avenues.

Quantitative Data on Anti-Inflammatory Efficacy

The anti-inflammatory effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key findings.

Table 1: In Vitro Inhibition of Inflammatory Mediators by this compound

TargetCell LineIC50 ValueReference
5-Lipoxygenase (5-LOX)Not Specified0.499 µM[3]
Cyclooxygenase-2 (COX-2)Not Specified285.67 µM[3][9]
IL-6 SecretionLPS-stimulated macrophages~30 µM[10]
Keratinocyte (HaCaT) InhibitionHaCaT cells30.76 µg/mL[11]

Table 2: In Vivo Anti-inflammatory Activity of this compound in TPA-Induced Ear Edema in Mice

TreatmentDose (mg/ear)Inhibition of Edema (%) at 6hInhibition of Edema (%) at 24hReference
This compound1.5--
This compound2.0--
This compound3.0--
This compound-βCD1.555.0-
This compound-βCD3.068.864.7
This compound-HPβCD1.576.171.9
This compound-HPβCD2.064.355.8
This compound-HPβCD3.080.173.5

TPA: 12-O-tetradecanoylphorbol-13-acetate, βCD: beta-cyclodextrin, HPβCD: hydroxypropyl-beta-cyclodextrin

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the anti-inflammatory effects of this compound. Researchers should optimize these protocols for their specific experimental conditions.

Cell Culture and Treatment

Human THP-1 monocytes are a commonly used cell line for studying macrophage-mediated inflammation.[1]

  • Cell Maintenance: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified 5% CO2 incubator.

  • Macrophage Differentiation: Differentiate THP-1 monocytes into macrophages by treating with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • This compound Treatment: Pre-treat differentiated macrophages with various concentrations of this compound (e.g., 10-100 µM) for 1-3 hours prior to inducing inflammation.

  • Inflammation Induction: Induce an inflammatory response by treating the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time period (e.g., 24 hours for cytokine measurements, shorter times for signaling protein phosphorylation).

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification

ELISA is used to measure the concentration of pro-inflammatory cytokines in cell culture supernatants.[1][3][5][6][7]

  • Sample Collection: Collect the cell culture supernatants after treatment with this compound and LPS.

  • ELISA Procedure: Perform ELISA for specific cytokines (e.g., TNF-α, IL-6, IL-1β) according to the manufacturer's instructions for the commercially available kits.

  • Data Analysis: Generate a standard curve using recombinant cytokines and determine the concentration of the cytokines in the samples by interpolating from the standard curve.

ELISA_Workflow cluster_workflow ELISA Workflow Start Start: Culture Supernatant Coat_Plate Coat Plate with Capture Antibody Start->Coat_Plate Add_Sample Add Sample Coat_Plate->Add_Sample Add_Detection_Ab Add Detection Antibody Add_Sample->Add_Detection_Ab Add_Enzyme Add Enzyme-Conjugate Add_Detection_Ab->Add_Enzyme Add_Substrate Add Substrate & Develop Color Add_Enzyme->Add_Substrate Measure_Absorbance Measure Absorbance Add_Substrate->Measure_Absorbance End End: Quantify Cytokine Measure_Absorbance->End

Western Blotting for Signaling Protein Analysis

Western blotting is employed to detect the expression and phosphorylation status of key proteins in the signaling pathways.[1][9][12][13][14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against the target proteins (e.g., phospho-IκBα, total IκBα, p65, phospho-p38) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.

Western_Blot_Workflow cluster_workflow Western Blot Workflow Start Start: Cell Lysate Protein_Quant Protein Quantification Start->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Detection Secondary_Ab->Detection End End: Protein Analysis Detection->End

In Vivo TPA-Induced Ear Edema Model

This animal model is used to assess the topical anti-inflammatory activity of compounds.[2]

  • Animal Acclimatization: Acclimatize male Swiss mice for at least one week before the experiment.

  • Edema Induction: Topically apply 2.5 µg of 12-O-tetradecanoylphorbol-13-acetate (TPA) dissolved in acetone (B3395972) to the inner and outer surfaces of the right ear of each mouse.

  • Treatment Application: Apply this compound (dissolved in a suitable vehicle) to the same ear at various doses (e.g., 1.5, 2.0, and 3.0 mg/ear) immediately after TPA application. The left ear serves as a control.

  • Edema Measurement: Measure the thickness of both ears at different time points (e.g., 4, 6, and 24 hours) after TPA application using a digital micrometer.

  • Data Analysis: Calculate the percentage of edema inhibition by comparing the change in ear thickness of the treated group with the vehicle control group.

Conclusion and Future Directions

This compound demonstrates significant anti-inflammatory potential, primarily through the robust inhibition of the NF-κB signaling pathway. Its ability to suppress the production of a wide array of pro-inflammatory mediators makes it a compelling candidate for further investigation as a therapeutic agent for inflammatory diseases. The emerging evidence of its interaction with the NLRP3 inflammasome opens up new avenues for research into its precise molecular mechanisms.

Future studies should focus on:

  • A more detailed elucidation of this compound's effects on the MAPK signaling pathways in inflammatory contexts.

  • Confirmation and detailed characterization of the interaction between this compound and the NLRP3 inflammasome.

  • Exploratory studies to determine if this compound has any modulatory effects on the JAK-STAT and PPAR-gamma pathways.

  • Preclinical and clinical studies to evaluate the safety and efficacy of this compound in relevant disease models and eventually in humans.

This technical guide provides a solid foundation for researchers to build upon in their exploration of this compound as a novel anti-inflammatory therapeutic. The provided data, protocols, and pathway diagrams are intended to facilitate the design and execution of further impactful research in this promising area.

References

Pinostrobin: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin (B192119), a naturally occurring dihydroflavonoid, has garnered significant attention within the scientific community for its diverse and promising pharmacological activities. Found in a variety of natural sources, including honey, propolis, and several plant species such as Boesenbergia rotunda (fingerroot), this bioactive compound has demonstrated a wide spectrum of effects, positioning it as a compelling candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core methods used to screen for the biological activities of this compound, with a focus on its anti-inflammatory, anticancer, neuroprotective, and antioxidant properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to equip researchers with the necessary information to effectively study this multifaceted molecule.

Anti-inflammatory Activity Screening

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways and inhibiting pro-inflammatory mediators. The screening methods for this activity primarily focus on cell-based assays that measure the inhibition of inflammatory responses and enzyme-based assays targeting specific inflammatory enzymes.

Key Signaling Pathway: NF-κB

A primary mechanism underlying the anti-inflammatory action of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][2][3][4][5][6][7] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[1] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. This compound has been found to suppress this activation by blocking IκB-α phosphorylation and degradation, thereby preventing NF-κB's nuclear translocation.[1]

NF-kB Signaling Pathway Inhibition by this compound LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IKK->IkBa Degradation NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression NFkB_active->Inflammatory_Genes Induces Nucleus Nucleus This compound This compound This compound->IKK Inhibits This compound->IkBa Prevents Degradation

Inhibition of the NF-κB signaling pathway by this compound.
Experimental Protocols

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method to quantify the levels of specific proteins, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), in cell culture supernatants.

Protocol:

  • Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7 or THP-1) in 96-well plates and stimulate them with an inflammatory agent like LPS (1 µg/mL). Co-treat the cells with various concentrations of this compound.

  • Sample Collection: After a specified incubation period (e.g., 24 hours), collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a microplate with a capture antibody, adding the collected supernatants, followed by a detection antibody conjugated to an enzyme, and finally a substrate that produces a measurable color change.

  • Data Analysis: Measure the absorbance using a microplate reader at the appropriate wavelength. The concentration of the cytokine in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of the recombinant cytokine.

Principle: These assays measure the ability of a compound to inhibit the activity of COX-1, COX-2, and 5-LOX enzymes, which are key players in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively.

Protocol (General):

  • Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-2 or human recombinant 5-LOX) and its respective substrate (e.g., arachidonic acid).

  • Inhibitor Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known inhibitor (positive control) for a defined period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.

  • Detection: Measure the product formation using a suitable method. For COX assays, this can be done colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[8] For 5-LOX assays, a fluorometric detection of the product can be employed.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of this compound and determine the IC50 value.

Quantitative Data Summary: Anti-inflammatory Activity
AssayTargetCell Line/EnzymeIC50 (µM)Reference
5-LOX Inhibition5-LipoxygenaseHuman Recombinant 5-LOX0.499[6]
COX-2 InhibitionCyclooxygenase-2Ovine COX-2285.67[6]
IL-6 SecretionInterleukin-6LPS-stimulated macrophages30

Anticancer Activity Screening

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines. The screening methods for anticancer activity are crucial for determining its potential as a therapeutic agent.

Experimental Protocols

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, T47D) in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]

  • Compound Treatment: Treat the cells with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[4]

  • MTT Addition: After the treatment period, add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570-590 nm using a microplate reader.[9]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anticancer Screening Workflow Start Start Cell_Culture Cancer Cell Culture Start->Cell_Culture Treatment Treat with This compound Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (% Viability, IC50) MTT_Assay->Data_Analysis End End Data_Analysis->End

A typical workflow for in vitro anticancer screening.
Quantitative Data Summary: Anticancer Activity

Cell LineCancer TypeIC50 (mM)Reference
T47DBreast Cancer2.93[13][14][15]
HeLaCervical Cancer0.1 (100 µM)[16]

Neuroprotective Activity Screening

This compound has shown promise in protecting neuronal cells from damage induced by various neurotoxins, suggesting its potential in the context of neurodegenerative diseases.

Key Signaling Pathway: Nrf2

The neuroprotective effects of this compound are partly attributed to its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or inducers like this compound, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Nrf2 Signaling Pathway Activation by this compound This compound This compound Keap1 Keap1 This compound->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Inhibits Nrf2_active Active Nrf2 Nrf2->Nrf2_active Translocates to Nucleus ARE ARE Nrf2_active->ARE Binds Nucleus Nucleus Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes Induces

Activation of the Nrf2 signaling pathway by this compound.
Experimental Protocols

Principle: The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. An increase in LDH activity in the supernatant is indicative of cell membrane damage and cytotoxicity.

Protocol:

  • Cell Culture and Treatment: Plate neuronal cells (e.g., PC12 or SH-SY5Y) in a 96-well plate.[16] Pre-treat the cells with different concentrations of this compound for a specified time (e.g., 2 hours).[17]

  • Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as β-amyloid peptide (Aβ) or 6-hydroxydopamine (6-OHDA), for 24 hours to induce cell death.[17]

  • Sample Collection: Carefully collect the cell culture supernatant.

  • LDH Measurement: Determine the LDH activity in the supernatant using a commercially available LDH cytotoxicity assay kit, following the manufacturer's protocol. This typically involves a coupled enzymatic reaction that results in the formation of a colored product.

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and an untreated control. A decrease in LDH release in this compound-treated cells compared to the toxin-only treated cells indicates a neuroprotective effect.

Quantitative Data Summary: Neuroprotective Activity
AssayCell LineNeurotoxinEC50Reference
Cell ViabilityPC12β-amyloid (25-35)~10-40 µM (Significant protection)[17]
Antiviral (HSV-1)VeroHSV-122.71 µg/mL[18]

Antioxidant Activity Screening

This compound's chemical structure, characteristic of flavonoids, endows it with significant antioxidant properties. These are typically evaluated using in vitro chemical assays that measure the compound's ability to scavenge free radicals or reduce oxidizing agents.

Experimental Protocols

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, thus neutralizing it.[19][20][21][22][23] The reduction of DPPH is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (B129727) or ethanol.[20][23]

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a solution of this compound at various concentrations with the DPPH solution.[20]

  • Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).[23]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[19][22]

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The results can also be expressed as Trolox equivalents, where the antioxidant capacity of the sample is compared to that of Trolox, a water-soluble analog of vitamin E.

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[17][24][25][26][27] The increase in absorbance at 593 nm is proportional to the antioxidant capacity of the sample.

Protocol:

  • FRAP Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), a solution of TPTZ in HCl, and a solution of FeCl₃.[25][27]

  • Reaction: Mix the sample containing this compound with the FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a defined time.

  • Absorbance Reading: Measure the absorbance of the blue-colored solution at 593 nm.[24][27]

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox. The results are typically expressed as Fe²⁺ equivalents or Trolox equivalents.

Quantitative Data Summary: Antioxidant Activity
AssayMethodResultReference
Antioxidant CapacityDPPHExpressed as Trolox equivalents[28]
Antioxidant CapacityFRAPExpressed as Trolox equivalents[28]

Other Biological Activities and Associated Signaling Pathways

Beyond the core activities detailed above, this compound has been investigated for other biological effects, each associated with specific molecular mechanisms.

Melanogenesis and the cAMP/PKA Pathway

This compound has been shown to stimulate melanogenesis, the process of melanin (B1238610) production.[29][30][31][32] This effect is mediated through the activation of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[29][30][31] Activation of this pathway leads to the phosphorylation of CREB, which in turn upregulates the expression of the master regulator of melanogenesis, MITF (microphthalmia-associated transcription factor).[29][30]

cAMP/PKA Signaling Pathway in Melanogenesis This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

This compound-induced melanogenesis via the cAMP/PKA pathway.

Conclusion

This technical guide provides a comprehensive overview of the primary screening methods for evaluating the diverse biological activities of this compound. The detailed experimental protocols, summarized quantitative data, and visual representations of key signaling pathways offer a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry. The multifaceted nature of this compound's bioactivity, spanning anti-inflammatory, anticancer, neuroprotective, and antioxidant effects, underscores its potential as a lead compound for the development of novel therapeutics. Further in-depth studies employing these and other advanced screening methodologies will be crucial in fully elucidating the therapeutic promise of this remarkable natural product.

References

Pinostrobin: A Technical Guide to its Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin (B192119), a dietary flavonoid, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This technical guide provides an in-depth overview of the natural sources of this compound, its biosynthesis, and the methodologies for its extraction, isolation, and characterization. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals in drug development.

Natural Sources of this compound

This compound is a flavanone (B1672756) naturally occurring in a variety of plant species, as well as in honey and propolis. The primary plant sources belong to diverse families such as Pinaceae, Zingiberaceae, Fabaceae, and Lauraceae. First discovered in the heartwood of Pinus strobus, this compound is also prominently found in "fingerroot" (Boesenbergia rotunda or Boesenbergia pandurata) and pigeon pea (Cajanus cajan).[1] Other notable plant sources include Alpinia galanga, Salvia texana, and Carya tonkinensis.[1][2] The concentration of this compound can vary significantly depending on the plant part, geographical location, and harvesting time.

Quantitative Analysis of this compound in Natural Sources

The following table summarizes the quantitative yield of this compound from various natural sources as reported in the scientific literature. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common analytical techniques employed for quantification.

Natural SourcePlant PartExtraction/Analysis MethodThis compound Yield (% w/w)Reference
Boesenbergia rotundaRhizomeNon-chromatographic isolation2.36%[3]
Boesenbergia pandurataRhizomeReflux extraction with ethanol2.89% (in dried rhizomes)[4][5]
Boesenbergia rotundaRhizomeMaceration with 95% ethanol, Sephadex LH20 gel filtration0.86%
Boesenbergia rotunda-TLC Densitometry0.5 - 1.7%[6]
Boesenbergia rotunda-RP-HPLC0.2 - 1.5%[6]

Biosynthesis of this compound

This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants. The biosynthesis initiates with the amino acid L-phenylalanine.

The key enzymatic steps leading to the formation of this compound are:

  • L-phenylalanine is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL).

  • Cinnamic acid is then hydroxylated to form p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H).

  • p-Coumaric acid is activated by coenzyme A to produce p-coumaroyl-CoA in a reaction catalyzed by 4-coumarate:CoA ligase (4CL).

  • The central step in flavonoid biosynthesis involves the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, catalyzed by chalcone (B49325) synthase (CHS), to form naringenin chalcone .

  • Naringenin chalcone undergoes stereospecific cyclization to form naringenin (a flavanone) catalyzed by chalcone isomerase (CHI).

  • Finally, naringenin is methylated at the 7-hydroxyl group by an O-methyltransferase (OMT) to yield This compound (5-hydroxy-7-methoxyflavanone).

An alternative intermediate in this pathway is This compound chalcone (2',6'-Dihydroxy-4'-methoxychalcone), which is subsequently cyclized to form this compound.

Diagram of this compound Biosynthesis Pathway

Pinostrobin_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL Naringenin Chalcone Naringenin Chalcone p-Coumaroyl-CoA->Naringenin Chalcone CHS + 3x Malonyl-CoA Naringenin Naringenin Naringenin Chalcone->Naringenin CHI This compound Chalcone This compound Chalcone Naringenin Chalcone->this compound Chalcone This compound This compound Naringenin->this compound OMT This compound Chalcone->this compound CHI

Biosynthesis of this compound from L-Phenylalanine.

Experimental Protocols

Extraction and Isolation of this compound from Boesenbergia rotunda

This protocol describes a non-chromatographic method for the isolation of this compound.

Materials:

  • Dried and pulverized rhizomes of Boesenbergia rotunda

  • Petroleum ether (or petroleum benzene)

  • Methanol (B129727)

  • Rotary evaporator

  • Freezer (-20°C)

  • Filter paper and funnel

  • Beakers and flasks

Procedure:

  • Macerate 500 g of dried B. rotunda powder in 2.5 L of petroleum ether for 18 hours at room temperature.[3]

  • Filter the extract and evaporate the solvent using a rotary evaporator. The recovered solvent can be used for a second maceration of the plant material.[3]

  • Combine the liquid extracts from both macerations and concentrate under reduced pressure until the volume is approximately 100 mL.[3]

  • Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.[3]

  • Filter the precipitates and dissolve them in 50 mL of warm methanol (around 60°C) with stirring for 15 minutes.[3]

  • Store the methanol solution at -20°C for 18 hours to induce recrystallization.[3]

  • Decant the supernatant and filter the resulting yellowish crystals.

  • Wash the crystals multiple times with cold methanol (4°C) until colorless this compound crystals are obtained.[3]

  • Dry the crystals at room temperature and weigh them to determine the yield.[3]

Characterization of this compound

3.2.1. High-Performance Liquid Chromatography (HPLC)

  • System: Waters Alliance e2695 HPLC instrument with a photodiode array (PDA) detector.[7]

  • Column: C18 XTerra (5 µm, 150 mm × 4.6 mm i.d.).[7]

  • Mobile Phase: Isocratic elution with methanol/water (80:20, v/v).[7]

  • Flow Rate: 1.0 mL/min.[7]

  • Detection Wavelength: 254 nm.[7]

  • Injection Volume: 20 µL.[7]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: JEOL JNM-ECZ500R/S1 spectrometer or equivalent.[8]

  • Solvent: Deuterated methanol (MeOD) or Deuterated Dimethyl Sulfoxide (DMSO-d6).

  • ¹H NMR (500 MHz, MeOD): δ 7.32 (5H, m, H-2', H-3', H-4', H-5', H-6'), 6.01 (1H, d, J = 1.84 Hz), 5.96 (1H, d, J = 2.76 Hz, H-6), 5.33 (1H, dd, J = 10.08, 2.80 Hz, H-2), 3.74 (3H, s, 7-OMe), 2.90 (1H, dd, J = 12.84, 4.60 Hz, H-3), 2.63 (1H, dd, J = 12.84, 3.68 Hz, H-3).[9]

  • ¹³C NMR (126 MHz, MeOD): δ 191.8 (C-4), 167.2 (C-7), 166.6 (C-5), 164.3 (C-9), 140.6 (C-1'), 129.7 (C-3', C-5'), 129.5 (H-4'), 127.3 (C-2', C-6'), 105.7 (C-10), 97.2 (C-6), 94.3 (C-8), 80.2 (C-2), 56.2 (C-7-OMe), 46.4 (C-3).[9]

General Experimental Workflow Diagram

Experimental_Workflow Start Start: Plant Material Extraction Extraction (e.g., Maceration) Start->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Precipitation Precipitation (-20°C) Concentration->Precipitation Recrystallization Recrystallization (Methanol) Precipitation->Recrystallization Isolation Isolation of Pure this compound Recrystallization->Isolation Characterization Characterization Isolation->Characterization HPLC HPLC Characterization->HPLC NMR NMR Characterization->NMR End End: Pure Compound Data HPLC->End NMR->End

General workflow for this compound isolation and analysis.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. Understanding these interactions is crucial for its development as a therapeutic agent.

cAMP/PKA and p38 MAPK Signaling Pathways

In the context of melanogenesis, this compound has been shown to activate the cAMP/PKA and p38 MAPK signaling pathways.[1][2] This activation leads to the phosphorylation of the cAMP response element-binding protein (CREB) and inactivation of glycogen (B147801) synthase kinase 3 beta (GSK-3β).[1][2] These events converge to upregulate the microphthalmia-associated transcription factor (MITF), a master regulator of melanogenic enzymes like tyrosinase.

Pinostrobin_cAMP_p38_Pathway cluster_cAMP cAMP/PKA Pathway cluster_p38 p38 MAPK Pathway This compound This compound PKA PKA This compound->PKA activates p38 p38 MAPK This compound->p38 activates CREB CREB PKA->CREB phosphorylates GSK3b GSK-3β PKA->GSK3b phosphorylates pCREB p-CREB MITF MITF (Transcription Factor) pCREB->MITF upregulates pGSK3b p-GSK-3β (inactive) pGSK3b->MITF upregulates pp38 p-p38 MAPK pp38->MITF upregulates Melanogenesis Melanogenesis MITF->Melanogenesis promotes

This compound's role in cAMP/PKA and p38 MAPK signaling.
PI3K/Akt Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt signaling pathway.[3] In the context of intestinal inflammation, this inhibition leads to a downstream reduction in the expression of the chemokine CCL2.[3] The suppression of CCL2 subsequently hinders the migration and infiltration of macrophages, thereby alleviating inflammation.[3]

Pinostrobin_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K inhibits Akt Akt PI3K->Akt activates pAkt p-Akt CCL2 CCL2 Expression pAkt->CCL2 promotes Macrophage_Migration Macrophage Migration CCL2->Macrophage_Migration induces Inflammation Inflammation Macrophage_Migration->Inflammation contributes to

Inhibitory effect of this compound on the PI3K/Akt pathway.

Conclusion

This compound is a readily available natural flavonoid with a well-defined biosynthetic pathway and a range of significant biological activities. The methodologies for its extraction, isolation, and characterization are well-established, facilitating further research into its therapeutic potential. The elucidation of its mechanisms of action, particularly its influence on key signaling pathways such as cAMP/PKA, p38 MAPK, and PI3K/Akt, provides a solid foundation for its development as a novel therapeutic agent for a variety of diseases. This guide serves as a comprehensive resource for scientists and researchers dedicated to exploring the full potential of this promising natural compound.

References

The Therapeutic Potential of Pinostrobin: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinostrobin (B192119) is a naturally occurring dietary bioflavonoid, specifically a 5-hydroxy-7-methoxyflavanone, that has garnered significant attention in the scientific community for its diverse pharmacological activities.[1] First isolated from the heartwood of pine trees (Pinus strobus), it is also abundantly found in various other plants, including fingerroot (Boesenbergia rotunda), Cajanus cajan, and propolis.[1][2][3] With a molecular weight of 270.28 g/mol , this compound has demonstrated a wide spectrum of therapeutic properties, including anti-inflammatory, antioxidant, neuroprotective, anticancer, and antimicrobial effects.[2] Its favorable safety profile, with no significant toxicity observed in various studies, further enhances its potential as a candidate for the development of novel therapeutic agents.[1][4] This technical guide provides an in-depth review of the therapeutic potential of this compound, summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anti-inflammatory Activity

This compound exhibits potent anti-inflammatory effects by modulating key signaling pathways and reducing the production of pro-inflammatory mediators. Its mechanisms of action include the inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), as well as the suppression of the NF-κB signaling pathway.[3][5][6]

Quantitative Data: Anti-inflammatory Activity of this compound
Target Enzyme/AssayIC50 Value (µM)Experimental ModelReference
5-Lipoxygenase (5-LOX)0.499Enzyme Assay[3][5]
Cyclooxygenase-2 (COX-2)285.67Enzyme Assay[3][5]
Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects in part by inhibiting the lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway in macrophages.[6] It is suggested that this compound may directly bind to the MD2 and Toll-like receptor 4 (TLR4) complex, preventing LPS from activating the downstream cascade.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein of NF-κB. As a result, the NF-κB p65 subunit is not phosphorylated and cannot translocate to the nucleus, which in turn suppresses the transcription of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.[2][6]

G This compound's Inhibition of the NF-κB Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds This compound This compound This compound->TLR4_MD2 Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Activates IKK IKK Complex MyD88->IKK IkBa IκB-α IKK->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Releases NFkB_p p-NF-κB NFkB->NFkB_p Phosphorylation Nucleus Nucleus NFkB_p->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (IL-6, TNF-α, IL-1β) Cytokines Pro-inflammatory Cytokines Pro_inflammatory_Genes->Cytokines Leads to

Caption: this compound inhibits the NF-κB signaling pathway.

Experimental Protocol: In Vitro Anti-inflammatory Assay in Macrophages

This protocol is based on methodologies described for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.[6]

  • Cell Culture: Human THP-1 monocytes are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Macrophage Differentiation: THP-1 monocytes are differentiated into macrophages by incubation with 100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • This compound Treatment: Differentiated macrophages are pre-treated with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for 2 hours. A vehicle control (DMSO) is also included.

  • LPS Stimulation: After pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement: The cell culture supernatant is collected, and the concentrations of pro-inflammatory cytokines such as IL-6 and TNF-α are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

  • Western Blot Analysis: To determine the effect on the NF-κB pathway, cell lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against total and phosphorylated forms of IκB-α and NF-κB p65.

Antioxidant Activity

This compound demonstrates significant antioxidant properties through direct radical scavenging and by upregulating endogenous antioxidant defense systems. It can mitigate oxidative stress, which is implicated in the pathogenesis of numerous diseases.

Quantitative Data: Antioxidant Activity of this compound
AssayIC50 ValueSource of this compoundReference
DPPH Radical Scavenging557.97 µg/mLBoesenbergia rotunda hexane (B92381) extract[5]
Nitric Oxide (NO) Radical Scavenging2651.67 µg/mLBoesenbergia rotunda hexane extract[5]
Mechanism of Action: Activation of the Nrf2/ARE Pathway

In neuroprotective contexts, this compound has been shown to suppress oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) signaling pathway.[7] this compound promotes the phosphorylation of PI3K/Akt and ERK, which leads to the dissociation of Nrf2 from its inhibitor Keap1.[7] Subsequently, Nrf2 translocates to the nucleus, binds to the ARE, and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[7] This enhances the cellular antioxidant capacity.

G This compound's Activation of the Nrf2 Pathway cluster_cytoplasm Cytoplasm cluster_nucleus This compound This compound PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates ERK ERK This compound->ERK Activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 Phosphorylates ERK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates ARE ARE Antioxidant_Genes Antioxidant Gene Transcription (HO-1, GCLC) ARE->Antioxidant_Genes Binds to Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Leads to

Caption: this compound activates the Nrf2 antioxidant pathway.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of natural compounds.

  • Preparation of Reagents:

    • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727).

    • Prepare a series of concentrations of this compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each this compound concentration to different wells.

    • Add 100 µL of the DPPH solution to each well.

    • Include a control well with 100 µL of methanol and 100 µL of the DPPH solution.

    • Include a blank well with 200 µL of methanol.

  • Incubation and Measurement:

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentrations of this compound.

Anticancer Activity

This compound has demonstrated promising anticancer potential across various cancer cell lines.[4] It exerts its effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[4] It has also been shown to target cancer stem-like cells, which are often responsible for tumor recurrence and chemoresistance.[8]

Quantitative Data: In Vitro Anticancer Activity of this compound
Cell LineCancer TypeIC50 Value (mM)Reference
T47DBreast Cancer2.93[9]
MCF-7Breast Cancer>1 (viability reduced at 1000 µM)[10]
MDA-MB-231Breast Cancer>1 (viability reduced at 750-1000 µM)[10]
A549Lung Cancer6.03 ± 0.21 µg/mL (Panduratin A, another compound from the same source)[3]
H1975Lung Cancer5.58 ± 0.15 µg/mL (Panduratin A)[3]

Note: Some studies report IC50 values for related compounds or indicate effects at high concentrations rather than a specific IC50 for this compound.

Mechanism of Action: Induction of ROS-Mediated Apoptosis

One of the key anticancer mechanisms of this compound is the induction of apoptosis through the generation of reactive oxygen species (ROS).[4][8] In cancer stem-like cells, this compound treatment leads to increased intracellular ROS levels.[8] This oxidative stress causes a decrease in the mitochondrial membrane potential, which triggers the intrinsic apoptotic pathway.[8] This leads to DNA fragmentation and ultimately, programmed cell death.[8] Furthermore, this compound can induce cell cycle arrest by upregulating p21 and suppressing cyclin D1.[4]

G This compound's Induction of ROS-Mediated Apoptosis This compound This compound Cancer_Cell Cancer Cell This compound->Cancer_Cell ROS Increased ROS Cancer_Cell->ROS Mitochondria Mitochondria ROS->Mitochondria MMP Decreased Mitochondrial Membrane Potential Mitochondria->MMP Caspases Caspase Activation MMP->Caspases DNA_Fragmentation DNA Fragmentation Caspases->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis

Caption: this compound induces apoptosis via ROS generation.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of this compound (e.g., 6.25 to 1000 µM) for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Calculation: Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Neuroprotective Effects

This compound has shown considerable potential in protecting neuronal cells from various insults, suggesting its utility in neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[7][11] It can attenuate neurotoxin-induced cell death, reduce oxidative stress, and inhibit apoptosis in neuronal cells.[7][11]

Mechanism of Action in Neuroprotection

In models of Parkinson's disease, this compound protects dopaminergic neurons from MPTP/MPP+-induced neurotoxicity.[7] This protection is mediated through the activation of the Nrf2/ARE pathway, as described in the antioxidant section, which is partly regulated by the PI3K/Akt and ERK signaling pathways.[7] In Alzheimer's disease models, this compound protects against β-amyloid-induced neurotoxicity by inhibiting oxidative damage, preventing intracellular calcium overload, and suppressing the mitochondrial apoptotic pathway by increasing the Bcl-2/Bax ratio.[11]

Experimental Protocol: Neuroprotection Assay in PC12 Cells

This protocol is based on studies investigating the protective effects of compounds against β-amyloid toxicity.[11]

  • Cell Culture: Rat pheochromocytoma (PC12) cells are cultured in DMEM supplemented with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin.

  • Pre-treatment: PC12 cells are pre-treated with different concentrations of this compound for 2 hours.

  • Induction of Neurotoxicity: The cells are then exposed to 20 µM of β-amyloid peptide (Aβ25-35) for 24 hours to induce neurotoxicity.

  • Assessment of Cell Viability: Cell viability is measured using the MTT assay.

  • Measurement of LDH Release: Lactate dehydrogenase (LDH) activity in the culture medium is measured as an indicator of cell death.

  • Measurement of ROS and Calcium: Intracellular reactive oxygen species (ROS) and calcium levels are measured using fluorescent probes like DCFH-DA and Fura-2/AM, respectively.

  • Apoptosis Assays: Apoptosis can be assessed by measuring DNA fragmentation (e.g., TUNEL assay) and the expression of apoptotic proteins like Bcl-2 and Bax via Western blotting.

Antimicrobial and Antiviral Activity

This compound also possesses a broad range of anti-infective properties, demonstrating activity against various bacteria, fungi, and viruses.[2][12]

Quantitative Data: Antimicrobial Activity of this compound
OrganismActivityValueReference
Staphylococcus aureusMIC10 µg/mL (for B. rotunda hexane extract)[5]
Herpes Simplex Virus Type 1 (HSV-1)Inhibition of viral replication-[2]
Human Coronavirus OC43 (HCoV-OC43)Inhibition of viral replication32 µM[13]
SARS-CoV-2Inhibition of main protease-[2]
Mechanism of Action
  • Antibacterial: this compound can inhibit the growth of bacteria like Staphylococcus aureus and Bacillus subtilis.[2] It has also been shown to inhibit biofilm formation.[2]

  • Antiviral: this compound inhibits the replication of HSV-1 by binding to glycoprotein (B1211001) gD, which prevents viral adsorption.[2] Against coronaviruses like HCoV-OC43, it modulates the host's AHR/CYP1A1 pathway and lipid metabolism to suppress viral replication.[13] It can also inhibit the main protease of SARS-CoV-2.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared in a suitable broth medium.

  • Serial Dilutions: this compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria without this compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Extraction and Isolation of this compound

This compound can be efficiently isolated from its natural sources, particularly the rhizomes of Boesenbergia rotunda. Non-chromatographic methods have been developed for simple, fast, and inexpensive isolation.[14]

Experimental Protocol: Non-Chromatographic Isolation from Boesenbergia rotunda

This protocol is adapted from a simplified method for isolating this compound.[14]

  • Preparation of Plant Material: Fresh rhizomes of B. rotunda are washed, thinly sliced, dried in an oven at 50°C for 24 hours, and then pulverized into a fine powder.

  • Extraction: The dried powder (e.g., 500 g) is macerated in petroleum ether (e.g., 2.5 L) for 18 hours. The solvent is then evaporated using a rotary evaporator.

  • Initial Crystallization: The concentrated liquid extract is stored at -20°C for 18 hours, during which pale yellow precipitates of this compound will form.

  • Recrystallization: The precipitates are filtered and dissolved in warm methanol (60°C). The solution is then stored again at -20°C for 18 hours to form yellowish crystals.

  • Purification: The crystals are filtered and washed with cold methanol (4°C) several times until they become colorless. The pure this compound crystals are then dried at room temperature.

  • Purity and Structural Verification: The purity of the isolated this compound can be determined by HPLC, and its chemical structure can be verified using spectroscopic methods like IR, UV, and NMR.[14]

G Workflow for this compound Isolation Start Start: B. rotunda Rhizomes Drying Drying and Pulverization Start->Drying Maceration Maceration with Petroleum Ether Drying->Maceration Evaporation Solvent Evaporation Maceration->Evaporation Cooling1 Cooling at -20°C (18 hours) Evaporation->Cooling1 Precipitation1 Formation of Pale Yellow Precipitates Cooling1->Precipitation1 Filtration1 Filtration Precipitation1->Filtration1 Dissolving Dissolving in Warm Methanol Filtration1->Dissolving Cooling2 Cooling at -20°C (18 hours) Dissolving->Cooling2 Crystallization Formation of Yellowish Crystals Cooling2->Crystallization Filtration2 Filtration Crystallization->Filtration2 Washing Washing with Cold Methanol Filtration2->Washing Drying2 Drying Washing->Drying2 End End: Pure this compound Crystals Drying2->End

Caption: A simplified workflow for the isolation of this compound.

Pharmacokinetics and Safety

Pre-clinical studies in rats have shown that this compound is rapidly absorbed after oral administration, with a time to maximum concentration (Tmax) of about 0.133 hours.[15] However, its bioavailability is limited, and it undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation.[15][16] The compound is predominantly excreted via non-renal routes, with only a small amount of the parent compound found in urine, feces, and bile.[15][16] this compound is mostly distributed in the gastrointestinal tract.[15] Toxicity studies have indicated that this compound has a good safety profile, with no adverse effects observed at therapeutic doses (≤ 100 mg/kg) in animal models.[4] It has also been shown to be non-toxic and non-genotoxic even at high doses.[10]

Conclusion

This compound is a multifunctional flavonoid with significant therapeutic potential across a range of diseases. Its well-documented anti-inflammatory, antioxidant, anticancer, neuroprotective, and antimicrobial properties, coupled with a favorable safety profile, make it a compelling candidate for further investigation and development. The mechanisms underlying its diverse effects often involve the modulation of key cellular signaling pathways, such as NF-κB and Nrf2. While pre-clinical data are promising, challenges such as limited bioavailability need to be addressed, potentially through novel drug delivery systems. Future clinical trials are essential to validate its efficacy and safety in humans and to translate the promising pre-clinical findings into tangible therapeutic applications.

References

Pinostrobin's Interaction with the NF-κB Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular interactions between pinostrobin (B192119), a naturally occurring flavonoid, and the nuclear factor-kappa B (NF-κ-B) signaling pathway. This compound has demonstrated significant anti-inflammatory properties, primarily through its modulation of this critical pathway.[1][2][3][4][5] This document outlines the quantitative effects of this compound on key inflammatory mediators, details the experimental methodologies used to ascertain these effects, and provides visual representations of the signaling cascades and experimental workflows.

Executive Summary

This compound, a bioactive flavanone (B1672756) found in various plants, has been identified as a potent inhibitor of the NF-κB signaling pathway.[1][2][3][4][5] This pathway is a cornerstone of the inflammatory response, and its dysregulation is implicated in a multitude of chronic diseases. Research indicates that this compound exerts its anti-inflammatory effects by preventing the activation of NF-κB, thereby inhibiting the downstream production of pro-inflammatory cytokines and chemokines.[1][2][3][4][5] The primary mechanism of action involves the inhibition of IκB-α phosphorylation and degradation, which consequently prevents the nuclear translocation of the p65 subunit of NF-κB.[1][2][3][4][5] Furthermore, some evidence suggests that this compound may directly interfere with the upstream activation of this pathway by binding to the Toll-like receptor 4 (TLR4)/MD2 complex, preventing its activation by lipopolysaccharide (LPS).[6][7]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the inhibitory effects of this compound on the production of pro-inflammatory mediators and key proteins in the NF-κB pathway. The data is primarily derived from studies on lipopolysaccharide (LPS)-stimulated human THP-1 macrophages and RAW 264.7 macrophages.

Table 1: Inhibitory Effects of this compound on Pro-inflammatory Cytokine and Chemokine Production

MediatorCell LineStimulantThis compound Concentration (µM)Inhibition (%)Reference
IL-6THP-1LPS20Significant[1][2][3][4][5]
TNF-αTHP-1LPS20Significant[1][2][3][4][5]
IL-8THP-1LPS20Significant[1][2][3][4][5]
MCP-1/CCL2THP-1LPS20Significant[1][2][3][4][5]
CXCL10/IP-10THP-1LPS20Significant[1][2][3][4][5]
IL-12RAW 264.7LPSNot specifiedSignificant[6]
TNF-αRAW 264.7LPSNot specifiedSignificant[6]

Table 2: Effects of this compound on Key NF-κB Pathway Proteins

ProteinEffectCell LineStimulantThis compound Concentration (µM)MethodReference
p-IκB-αInhibitionTHP-1LPSNot specifiedWestern Blot[1][2][3][4][5]
IκB-α DegradationInhibitionTHP-1LPSNot specifiedWestern Blot, Immunofluorescence[1][2][3][4][5]
p-NF-κB (p65)InhibitionTHP-1LPSNot specifiedWestern Blot[1][2][3][4][5]
NF-κB (p65) Nuclear TranslocationInhibitionTHP-1LPSNot specifiedImmunofluorescence[1][2][3][4][5]
NF-κB (p65) Nuclear TranslocationInhibitionRAW 264.7LPSNot specifiedNot specified[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature regarding this compound's interaction with the NF-κB pathway.

Cell Culture and Treatment
  • Cell Line: Human monocytic THP-1 cells or murine macrophage RAW 264.7 cells.

  • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (for THP-1 cells): THP-1 monocytes are differentiated into macrophages by treatment with phorbol (B1677699) 12-myristate 13-acetate (PMA).

  • Treatment Protocol: Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1-3 hours) before stimulation with an inflammatory agent like lipopolysaccharide (LPS) (e.g., 10 ng/mL).

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Objective: To quantify the production of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-8, MCP-1, CXCL10) in the cell culture supernatant.

  • Procedure:

    • Cell culture supernatants are collected after treatment with this compound and/or LPS.

    • Commercially available ELISA kits specific for each cytokine/chemokine are used according to the manufacturer's instructions.

    • The absorbance is measured at the appropriate wavelength using a microplate reader.

    • The concentration of the analyte is determined by comparison with a standard curve.

Western Blot Analysis
  • Objective: To determine the protein expression levels of key components of the NF-κB pathway (e.g., p-IκB-α, IκB-α, p-NF-κB p65, total NF-κB p65).

  • Procedure:

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a BCA protein assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

    • Densitometry analysis is performed to quantify the band intensities, which are normalized to a loading control like β-actin.

Immunofluorescence Staining
  • Objective: To visualize the nuclear translocation of the NF-κB p65 subunit.

  • Procedure:

    • Cells are grown on coverslips and subjected to the treatment protocol.

    • Cells are fixed with 4% paraformaldehyde and permeabilized with 0.1% Triton X-100.

    • After blocking, cells are incubated with a primary antibody against NF-κB p65.

    • Following washing, cells are incubated with a fluorescently labeled secondary antibody.

    • The nuclei are counterstained with DAPI.

    • The coverslips are mounted on slides, and images are captured using a fluorescence microscope.

Visualizations

Signaling Pathway Diagrams

Pinostrobin_NFKB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds This compound This compound This compound->TLR4_MD2 Inhibits Binding IKK_complex IKK Complex (IKKα/IKKβ/NEMO) This compound->IKK_complex Inhibits MyD88 MyD88 TLR4_MD2->MyD88 Activates IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TRAF6->IKK_complex IkB_alpha IκB-α IKK_complex->IkB_alpha Phosphorylates NFKB_IkB NF-κB-IκB-α Complex (Inactive) IkB_alpha->NFKB_IkB p_IkB_alpha p-IκB-α IkB_alpha->p_IkB_alpha NFKB NF-κB (p65/p50) NFKB->NFKB_IkB NFKB_nuc NF-κB (p65/p50) NFKB->NFKB_nuc Translocates NFKB_IkB->NFKB Releases Proteasome Proteasome p_IkB_alpha->Proteasome Ubiquitination & Degradation DNA DNA NFKB_nuc->DNA Binds Genes Pro-inflammatory Genes (IL-6, TNF-α, etc.) DNA->Genes Transcription Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome cell_culture 1. Cell Culture (e.g., THP-1 Macrophages) treatment 2. Treatment Groups - Control - LPS only - this compound + LPS - this compound only cell_culture->treatment elisa 3a. ELISA (Cytokine/Chemokine Quantification) treatment->elisa western_blot 3b. Western Blot (Protein Expression/Phosphorylation) treatment->western_blot if_staining 3c. Immunofluorescence (NF-κB Nuclear Translocation) treatment->if_staining data_analysis 4. Data Analysis & Interpretation elisa->data_analysis western_blot->data_analysis if_staining->data_analysis

References

Pinostrobin's Dual Influence on Cellular Signaling: A Technical Guide to the cAMP/PKA and p38 MAPK Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Molecular Mechanisms of Pinostrobin (B192119), a Bioactive Flavanone, and its Effects on Key Cellular Signaling Cascades.

This technical guide provides an in-depth analysis of the effects of this compound on the cyclic AMP/protein kinase A (cAMP/PKA) and p38 mitogen-activated protein kinase (p38 MAPK) signaling pathways. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. The information presented herein is a synthesis of current scientific literature, focusing on quantitative data, detailed experimental methodologies, and the visualization of the involved signaling pathways.

Executive Summary

This compound, a naturally occurring flavonoid found in honey and various plants, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] Recent research has elucidated its significant impact on two critical intracellular signaling pathways: the cAMP/PKA pathway and the p38 MAPK pathway. In the context of melanogenesis in B16F10 melanoma cells, this compound has been shown to activate both pathways, leading to an increase in melanin (B1238610) synthesis.[1][2][3] This dual activation highlights the compound's potential for targeted therapeutic applications. This guide will dissect the molecular interactions and downstream effects of this compound on these pathways, supported by quantitative data and detailed experimental protocols.

This compound's Effect on the cAMP/PKA Signaling Pathway

This compound has been identified as an activator of the cAMP/PKA signaling pathway. This activation initiates a cascade of events that ultimately influence gene expression and cellular function. In B16F10 cells, this compound treatment leads to increased phosphorylation of cAMP response element-binding protein (CREB) and glycogen (B147801) synthase kinase 3 beta (GSK-3β), and subsequent upregulation of β-catenin.[1][3] These events are crucial for the expression of microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis.[1] The involvement of the cAMP/PKA pathway was confirmed by experiments using H89, a specific PKA inhibitor, which significantly attenuated the effects of this compound on melanin production and tyrosinase activity.[1][2]

Quantitative Data: cAMP/PKA Pathway

The following table summarizes the quantitative effects of this compound on key proteins in the cAMP/PKA signaling pathway, as determined by western blot analysis in B16F10 cells.[1]

ProteinThis compound Concentration (µM)Fold Change vs. Control (Mean ± SD)Statistical Significance (p-value)
p-CREB 25~1.2
50~1.5**
100~1.8***
p-GSK-3β 25~1.3
50~1.6
100~2.0***
β-catenin 25~1.4*
50~1.9
100~2.5
MITF 25~1.5*
50~2.0**
100~2.8
Tyrosinase 25~1.4
50~2.1**
100~3.0***
TRP-1 25~1.3
50~1.8**
100~2.5***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the control group. Data is estimated from graphical representations in the source literature.[1]

Experimental Protocol: Western Blot Analysis

Western blot analysis was employed to quantify the changes in protein expression and phosphorylation.

Protocol:

  • Cell Culture and Treatment: B16F10 cells were cultured and treated with varying concentrations of this compound for 24 hours.[1]

  • Protein Extraction: Cells were harvested and lysed to extract total protein. Protein concentration was determined using a BCA Protein Assay kit.[2]

  • SDS-PAGE and Transfer: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane was blocked and then incubated with primary antibodies specific for Tyrosinase, TRP-1, TRP-2, MITF, p-CREB, p-GSK-3β, β-catenin, p-p38, p-ERK, p-JNK, and β-actin. Following incubation with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The intensity of the protein bands was quantified using ImageJ software, with β-actin serving as a loading control.[1]

Signaling Pathway Diagram: cAMP/PKA

Pinostrobin_cAMP_PKA_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates GSK3b GSK-3β PKA->GSK3b Phosphorylates (Inactivates) pCREB p-CREB MITF MITF pCREB->MITF Increases Expression pGSK3b p-GSK-3β (Inactive) BetaCatenin β-catenin pGSK3b->BetaCatenin Stabilizes BetaCatenin->MITF Increases Expression Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: this compound activates the cAMP/PKA pathway.

This compound's Effect on the p38 MAPK Signaling Pathway

In addition to its effects on the cAMP/PKA pathway, this compound also modulates the p38 MAPK signaling cascade. Treatment of B16F10 cells with this compound resulted in a significant increase in the phosphorylation of p38 MAPK.[1][2] The p38 MAPK pathway is known to be involved in the regulation of MITF expression and subsequent melanogenesis.[1] The link between this compound-induced melanogenesis and p38 MAPK activation was confirmed by using the specific p38 inhibitor, SB203580, which reduced the effects of this compound on melanin synthesis and tyrosinase activity.[1] Interestingly, the study also found that this compound's activation of the PKA and p38 signaling pathways appears to be independent of each other.[2][4]

Quantitative Data: p38 MAPK Pathway

The following table summarizes the quantitative effects of this compound on the phosphorylation of p38 MAPK in B16F10 cells.[1]

ProteinThis compound Concentration (µM)Fold Change vs. Control (Mean ± SD)Statistical Significance (p-value)
p-p38 25~1.3*
50~1.6**
100~2.0***

*p < 0.05, **p < 0.01, ***p < 0.001 compared with the control group. Data is estimated from graphical representations in the source literature.[1]

Experimental Protocol: p38 MAPK Inhibition Assay

To confirm the role of p38 MAPK in this compound-induced effects, a specific inhibitor was used.

Protocol:

  • Cell Pre-treatment: B16F10 cells were pre-treated with the p38 inhibitor SB203580 (10 µM) for 30 minutes.[1]

  • This compound Treatment: Following pre-treatment, cells were exposed to this compound (100 µM) for 72 hours for melanin and tyrosinase assays, or 24 hours for western blot analysis.[1]

  • Assays: Melanin content, tyrosinase activity, and protein expression (p-p38, tyrosinase, TRP-1, MITF) were measured as previously described.[1]

Signaling Pathway Diagram: p38 MAPK

Pinostrobin_p38_MAPK_Pathway This compound This compound UpstreamKinase Upstream Kinase(s) This compound->UpstreamKinase Activates p38 p38 MAPK UpstreamKinase->p38 Phosphorylates pp38 p-p38 MAPK MITF MITF pp38->MITF Increases Expression Melanogenesis Melanogenesis MITF->Melanogenesis Promotes SB203580 SB203580 (Inhibitor) SB203580->p38 Inhibits

Caption: this compound activates the p38 MAPK pathway.

Experimental Workflows

The following diagram illustrates the general workflow for investigating the effects of this compound on B16F10 cells.

Experimental_Workflow Start Start CellCulture B16F10 Cell Culture Start->CellCulture PinostrobinTreatment This compound Treatment (Various Concentrations) CellCulture->PinostrobinTreatment InhibitorPretreatment Inhibitor Pre-treatment (H89 or SB203580) CellCulture->InhibitorPretreatment CellViability Cell Viability Assay (MTT) PinostrobinTreatment->CellViability MelaninAssay Melanin Content Assay PinostrobinTreatment->MelaninAssay TyrosinaseAssay Tyrosinase Activity Assay PinostrobinTreatment->TyrosinaseAssay WesternBlot Western Blot Analysis PinostrobinTreatment->WesternBlot InhibitorPretreatment->PinostrobinTreatment DataAnalysis Data Analysis & Quantification CellViability->DataAnalysis MelaninAssay->DataAnalysis TyrosinaseAssay->DataAnalysis WesternBlot->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: General experimental workflow.

Conclusion

This compound demonstrates a multifaceted mechanism of action by concurrently activating the cAMP/PKA and p38 MAPK signaling pathways. This dual activation leads to a synergistic effect on downstream targets, such as the upregulation of MITF and subsequent stimulation of melanogenesis. The data presented in this guide provide a clear and quantitative understanding of these effects. The detailed experimental protocols offer a foundation for researchers to replicate and build upon these findings. The visualization of the signaling pathways and experimental workflows serves to further clarify the complex molecular interactions involved. Further research into the upstream targets of this compound and its effects in other cellular contexts will be crucial for fully realizing its therapeutic potential.

References

The Neuroprotective Potential of Pinostrobin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinostrobin (B192119), a natural bioflavonoid predominantly found in the rhizomes of Boesenbergia rotunda (L.), has emerged as a promising therapeutic agent for neurodegenerative diseases.[1][2] Exhibiting a range of pharmacological properties including antioxidant, anti-inflammatory, and anti-apoptotic activities, this compound has demonstrated significant neuroprotective effects in various preclinical models.[1][3][4] This technical guide provides an in-depth overview of the current research on this compound's neuroprotective mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways. This document is intended for researchers, scientists, and professionals in the field of drug development exploring novel neuroprotective strategies.

Core Mechanisms of Neuroprotection

This compound exerts its neuroprotective effects through a multi-faceted approach, primarily by mitigating oxidative stress, inhibiting inflammatory pathways, and suppressing neuronal apoptosis. It has shown efficacy in models of Parkinson's disease, Alzheimer's disease, and stress-induced cognitive impairment.[1][5][6]

Attenuation of Oxidative Stress

A primary mechanism underlying this compound's neuroprotective action is its potent antioxidant capability. It effectively reduces the overproduction of free radicals and enhances the endogenous antioxidant defense system.[1][2]

  • Direct Radical Scavenging: this compound directly scavenges reactive oxygen species (ROS), thereby preventing oxidative damage to crucial cellular components like lipids, proteins, and DNA.[6]

  • Upregulation of Antioxidant Enzymes: The compound significantly increases the activity and expression of key antioxidant enzymes. In models of Parkinson's disease and chronic stress, treatment with this compound led to elevated levels of Superoxide Dismutase (SOD), Catalase (CAT), and Glutathione (GSH), while concurrently decreasing levels of Malondialdehyde (MDA), a marker of lipid peroxidation.[1][2][7]

Modulation of Apoptotic Pathways

This compound effectively protects neurons by interfering with the apoptotic cascade, particularly the mitochondrial pathway of cell death.[6][8]

  • Bcl-2 Family Regulation: It modulates the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. By increasing the Bcl-2/Bax ratio, this compound helps to stabilize the mitochondrial membrane potential.[6][8][9]

  • Caspase Inhibition: The compound has been shown to inhibit the activation of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9]

  • Suppression of DNA Fragmentation: In cellular models of amyloid-beta (Aβ) toxicity, pretreatment with this compound significantly suppressed the formation of DNA fragmentation, a hallmark of apoptosis.[6][10]

Anti-Inflammatory Activity

Chronic neuroinflammation is a critical factor in the progression of neurodegenerative diseases. This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[1]

Key Signaling Pathways

The neuroprotective effects of this compound are mediated by its influence on several critical intracellular signaling pathways. The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is central to its antioxidant response.

Nrf2/ARE Signaling Pathway

This compound promotes the activation of the Nrf2/Antioxidant Response Element (ARE) signaling pathway, a master regulator of the cellular antioxidant defense system.[8][9][11] this compound induces the phosphorylation of PI3K/Akt and ERK, which in turn promotes the nuclear translocation of Nrf2.[9][11] Once in the nucleus, Nrf2 binds to the ARE, leading to the upregulated expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and glutamate-cysteine ligase catalytic subunit (GCLC).[8][9] Pharmacological inhibition of the PI3K/Akt or ERK pathways diminishes the Nrf2 activation and the protective effects of this compound.[9][11]

Pinostrobin_Nrf2_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K ERK ERK This compound->ERK AKT AKT PI3K->AKT p Nrf2_Keap1 Nrf2-Keap1 Complex AKT->Nrf2_Keap1 p ERK->Nrf2_Keap1 p Keap1 Keap1 Nrf2_Keap1->Keap1 Dissociation Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto Nrf2_nu Nrf2 Nrf2_cyto->Nrf2_nu Translocation ARE ARE Nrf2_nu->ARE Binds Genes Antioxidant Genes (HO-1, GCLC, SOD, CAT) ARE->Genes Upregulates Expression

Caption: this compound activates the Nrf2/ARE pathway via PI3K/Akt and ERK.

Quantitative Data Summary

The neuroprotective effects of this compound have been quantified in numerous studies. The tables below summarize key findings from both in vitro and in vivo experimental models.

Table 1: Summary of In Vitro Neuroprotective Effects of this compound
Cell LineNeurodegenerative ModelThis compound ConcentrationKey Findings & Quantitative ResultsReference
SH-SY5YMPP+ induced toxicity (Parkinson's)Not specifiedDecreased apoptosis and cell death; Blocked loss of mitochondrial membrane potential; Reduced Bcl-2/Bax ratio; Suppressed ROS generation.[9][11]
PC12Aβ₂₅₋₃₅ induced neurotoxicity (Alzheimer's)Pretreatment for 2hSignificantly elevated cell viability; Decreased LDH activity; Reduced intracellular ROS and calcium levels; Increased Bcl-2/Bax ratio.[6][10]
Table 2: Summary of In Vivo Neuroprotective Effects of this compound
Animal ModelNeurodegenerative ModelThis compound DosageKey Findings & Quantitative ResultsReference
ZebrafishMPTP-induced (Parkinson's)Not specifiedAttenuated the loss of dopaminergic neurons and improved behavior.[8][9][11]
Wistar RatsChronic Restraint Stress (CRS)20 and 40 mg/kgAmeliorated cognitive impairment; Significantly reduced hippocampal MDA levels; Reversed the decrease in hippocampal SOD and CAT activities.[1]
RatsMPTP-induced (Parkinson's)40 mg/kg for 7 daysSignificantly decreased MDA levels in the substantia nigra; Significantly increased SOD and GSH levels; Increased glial cell line-derived neurotrophic factor (GDNF) and dopamine (B1211576) (DA) levels.[2][7][12]
RatsSciatic Nerve Crush Injury20 and 40 mg/kgPromoted nerve axon remyelination and survival of DRG neurons; Increased pERK1/2 expression.[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the study of this compound's neuroprotective effects.

In Vitro Experimental Workflow

The general workflow for assessing the neuroprotective effects of this compound in cell culture models involves pretreatment with the compound followed by exposure to a neurotoxin.

In_Vitro_Workflow cluster_assays Outcome Assessment start Start: Seed Neuronal Cells (e.g., SH-SY5Y, PC12) pretreatment Pre-treat with this compound (various concentrations) start->pretreatment toxin Induce Neurotoxicity (e.g., MPP+, Aβ₂₅₋₃₅) pretreatment->toxin incubation Incubate for 24h toxin->incubation viability Cell Viability (MTT, LDH Assay) incubation->viability oxidative Oxidative Stress (ROS Measurement) incubation->oxidative apoptosis Apoptosis Assays (Annexin V, Caspase-3) incubation->apoptosis protein Protein Expression (Western Blot for Bcl-2/Bax) incubation->protein

Caption: General workflow for in vitro neuroprotection assays of this compound.
Cell Viability Assessment (MTT Assay)

This assay is used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals.

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Pre-treat cells with various concentrations of this compound for a specified time (e.g., 2 hours).[10]

    • Introduce the neurotoxin (e.g., 20 μM Aβ₂₅₋₃₅) and incubate for the desired period (e.g., 24 hours).[10]

    • Add MTT solution to each well and incubate for 4 hours to allow formazan crystal formation.

    • Solubilize the formazan crystals using a solubilization solution (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This method is used to detect apoptosis by identifying the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane.

  • Principle: Annexin V has a high affinity for PS and is labeled with a fluorochrome (FITC). Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

  • Protocol:

    • Following treatment with this compound and the neurotoxin, harvest the cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry. The results distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).

Measurement of Oxidative Stress Markers
  • Principle: The levels of MDA (a lipid peroxidation marker) and the activities of antioxidant enzymes (SOD, CAT, GSH) are measured in cell lysates or tissue homogenates using commercially available assay kits.

  • Protocol (General):

    • Prepare tissue homogenates (for in vivo studies) or cell lysates (for in vitro studies) in appropriate buffers.

    • Centrifuge to remove debris.

    • Use the resulting supernatant for analysis.

    • Follow the specific instructions provided with each commercial assay kit to measure MDA concentration and the enzymatic activities of SOD, CAT, and GSH.

    • Normalize the results to the total protein concentration of the sample.

In Vivo Experimental Protocols (MPTP Model of Parkinson's Disease)
  • Animal Model: Male Wistar rats or zebrafish are commonly used.[1][8][12]

  • Procedure:

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.[1]

    • This compound Administration: Rats are treated with this compound (e.g., 40 mg/kg) orally for a set period (e.g., seven consecutive days) both before and after MPTP induction.[2][12]

    • Induction of PD: Parkinson's disease is induced by administering the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[2][12]

    • Behavioral Assessment: Motor function is evaluated using tests like the rotarod test or open-field test to assess coordination and locomotor activity.

    • Biochemical and Histological Analysis: After the experimental period, animals are euthanized, and brain tissues (specifically the substantia nigra and striatum) are collected for analysis.[7][12]

      • Biochemical Assays: Measurement of dopamine levels, MDA, SOD, and GSH as described above.[7][12]

      • Histological Studies: Immunohistochemical staining for Tyrosine Hydroxylase (TH) to quantify the loss of dopaminergic neurons and for GDNF to assess neurotrophic factor expression.[7][12]

Conclusion and Future Directions

The accumulated evidence strongly supports the neuroprotective potential of this compound. Its ability to combat oxidative stress, inhibit apoptosis, and modulate key signaling pathways like Nrf2/ARE makes it a compelling candidate for the development of novel therapies for neurodegenerative disorders. While preclinical data are promising, further research is warranted. Future studies should focus on elucidating its blood-brain barrier permeability, conducting long-term efficacy and safety studies in various animal models, and ultimately, translating these findings into well-designed clinical trials to evaluate its therapeutic potential in human patients. The detailed protocols and summarized data in this guide serve as a valuable resource for researchers aiming to build upon the existing knowledge and advance the clinical development of this compound.

References

Pinostrobin: A Potential Antiviral Agent Against Herpes Simplex Virus-1 (HSV-1)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Herpes Simplex Virus-1 (HSV-1) is a highly prevalent pathogen, causing a range of conditions from orolabial herpes to more severe diseases like keratitis and encephalitis. The emergence of resistance to current antiviral therapies, such as acyclovir, necessitates the exploration of novel therapeutic agents.[1][2] Pinostrobin (B192119), a natural flavonoid found in various plants including Boesenbergia rotunda and honey, has demonstrated a spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This technical guide provides a comprehensive overview of the existing research on this compound's potential as an antiviral agent against HSV-1, focusing on its efficacy, mechanism of action, and the experimental methodologies used to evaluate its activity.

Quantitative Data Summary

The antiviral activity and cytotoxicity of this compound against HSV-1 have been quantified in several key studies. The following tables summarize the reported values for easy comparison.

Table 1: In Vitro Antiviral Activity of this compound against HSV-1

ParameterValueCell LineVirus StrainSource
EC50 22.71 ± 1.72 µg/mLVeroNot Specified[6][7]
Inhibition (%) 85.69 ± 2.59%VeroNot Specified[6][7]

EC50 (50% Effective Concentration): The concentration of a drug that gives half-maximal response.

Table 2: In Vivo Efficacy of this compound against HSV-1

DosageAnimal ModelEffectSource
50 mg/kg/dose (oral)MiceDefinite therapeutic effect in the development of lesion score[6][7]

Table 3: Cytotoxicity of this compound

ParameterValue (mM)Cell LineSource
CC50 1.27Vero[8][9]

CC50 (50% Cytotoxic Concentration): The concentration of a substance that kills 50% of cells in a given time period.

Mechanism of Action

Current research strongly suggests that this compound exerts its anti-HSV-1 activity through a direct virucidal mechanism. The primary target appears to be the viral envelope.

Atomic force microscopy (AFM) studies have shown that this compound induces significant morphological changes to the HSV-1 virion.[6][7] Upon treatment with this compound, the viral envelope undergoes shedding and damage over time, leading to eventual inactivation of the virus.[6][7] Higher concentrations of this compound cause a gradual leakage from the virus, which contributes to the breakage of the envelope.[6][7] This damage to the lipid envelope, which contains essential glycoproteins for host cell entry, prevents the virions from successfully infecting host cells.[6] The chemical structure of this compound, with its methoxyl, hydroxyl, and carbonyl substituents, is capable of forming hydrogen bonds with the glycoprotein (B1211001) groups on the viral surface, potentially facilitating this disruptive interaction.[6]

G cluster_0 This compound's Proposed Mechanism of Action against HSV-1 This compound This compound Interaction Direct Interaction This compound->Interaction HSV1 Intact HSV-1 Virion (with Glycoprotein Envelope) HSV1->Interaction EnvelopeDamage Viral Envelope Damage - Shedding - Leakage - Breakage Interaction->EnvelopeDamage Induces InactivatedVirus Inactivated HSV-1 Virion EnvelopeDamage->InactivatedVirus Leads to NoInfection Infection Blocked InactivatedVirus->NoInfection Cannot attach to HostCell Host Cell HostCell->NoInfection

Caption: Proposed direct virucidal mechanism of this compound against HSV-1.

Experimental Protocols

The evaluation of this compound's anti-HSV-1 activity has primarily involved in vitro and in vivo assays. Below are the detailed methodologies for the key experiments cited.

Cell and Virus Culture
  • Cell Line: African Green Monkey Kidney cells (Vero) were used for cytotoxicity and antiviral assays.[7][8][9] These cells are cultured in appropriate media, such as Leibovitz-15 (L15) medium, supplemented with fetal calf serum (FCS) and antibiotics.[10]

  • Virus: Herpes Simplex Virus Type 1 (HSV-1) is propagated in Vero cells. Viral titers are determined by observing the cytopathic effect (CPE) and are typically expressed as 50% tissue culture infectious doses (TCID50).[10]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound on Vero cells is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Vero cells are seeded in 96-well plates and incubated to allow for cell adherence.

  • Compound Addition: Various concentrations of this compound are added to the wells.

  • Incubation: The plates are incubated for a period that typically corresponds to the duration of the antiviral assay (e.g., 72 hours).

  • MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[8][9]

  • Calculation: The 50% cytotoxic concentration (CC50) is calculated by regression analysis of the dose-response curve.

Antiviral Activity Assay (CPE Inhibition - MTT Method)

This assay measures the ability of the compound to protect cells from the virus-induced cytopathic effect.

  • Virus Pretreatment: HSV-1 is pre-incubated with various concentrations of this compound for a specific duration before being added to the cells. This method was shown to result in significant inhibition (85.69 ± 2.59%).[6][7]

  • Infection: Confluent monolayers of Vero cells in 96-well plates are infected with the this compound-treated virus. A virus control (untreated virus) and cell control (no virus) are included.

  • Incubation: The plates are incubated until the virus control wells show complete CPE.

  • MTT Assay: The viability of the cells is then determined using the MTT assay as described above.

  • Calculation: The 50% effective concentration (EC50) is calculated from the dose-response curve, representing the concentration of this compound that protects 50% of the cells from CPE.

Atomic Force Microscopy (AFM)

AFM is used to directly visualize the morphological changes of HSV-1 virions after treatment with this compound.

  • Sample Preparation: A suspension of purified HSV-1 is treated with this compound at a specific concentration (e.g., EC50 value) for varying time points. A control sample with untreated virus is also prepared.

  • Deposition: A small volume of the virus suspension is deposited onto a freshly cleaved mica surface and allowed to adsorb.

  • Imaging: The surface is then rinsed and dried before being imaged using an atomic force microscope in tapping mode.

  • Analysis: Topography and phase images are collected to observe changes in the size, shape, and surface structure of the virions over time and at different compound concentrations.[6][7]

G cluster_workflow General Workflow for In Vitro Antiviral Testing cluster_assays A 1. Culture Vero Cells C 3a. Cytotoxicity Assay (MTT) Determine CC50 of this compound on Vero Cells A->C D 3b. Antiviral Assay (CPE Inhibition) Pre-treat HSV-1 with this compound A->D B 2. Propagate HSV-1 Stock B->D E 4. Infect Vero Cells with treated virus D->E F 5. Incubate and Observe CPE E->F G 6. Quantify Cell Viability (MTT) F->G H 7. Calculate EC50 G->H I 8. Calculate Selectivity Index (SI = CC50 / EC50) H->I

Caption: Standard experimental workflow for evaluating in vitro antiviral activity.

Conclusion and Future Directions

The available data indicate that this compound is a promising candidate for development as an anti-HSV-1 agent. Its potent in vitro activity, coupled with a demonstrated in vivo therapeutic effect, warrants further investigation. The mechanism of action, involving direct disruption of the viral envelope, is a valuable attribute as it may be less susceptible to the development of resistance compared to antivirals that target viral replication enzymes.

Future research should focus on:

  • Broad-Spectrum Activity: Evaluating the efficacy of this compound against other enveloped viruses.

  • Mechanism Elucidation: Further studies to pinpoint the specific viral glycoproteins that this compound interacts with.

  • Pharmacokinetics and Safety: Comprehensive pharmacokinetic and toxicological studies to establish a detailed safety profile for potential clinical applications.[3]

  • Clinical Trials: Ultimately, well-designed clinical trials are essential to confirm the efficacy and safety of this compound in humans for the treatment of HSV-1 infections.[3]

The multitargeted nature and favorable safety profile of flavonoids like this compound make them strong candidates for further development, potentially as standalone therapies or as adjuvants to existing antiviral drugs.[3]

References

A Technical Guide to the In Vitro Antioxidant Properties of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin (B192119), a naturally occurring dietary flavonoid found in a variety of plants such as honey, fingerroot (Boesenbergia rotunda), and pine trees, has garnered significant attention for its diverse pharmacological activities.[1][2] Among its many reported benefits, which include anti-inflammatory, antimicrobial, and neuroprotective effects, its potent antioxidant properties are of particular interest to the scientific community.[3][4][5] This technical guide provides an in-depth exploration of the in vitro antioxidant capacity of this compound, detailing the experimental protocols used for its evaluation, presenting quantitative data from various studies, and visualizing the underlying mechanisms and experimental workflows. The biological activity of this compound is primarily linked to its antioxidant effects, which are facilitated by the potential for electron delocalization within its chemical structure.[6]

Quantitative Analysis of Antioxidant Activity

The antioxidant potential of this compound has been quantified using several standard in vitro assays. The following tables summarize the key findings from multiple studies, providing a comparative overview of its efficacy.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity of this compound

Concentration Range (mM)Trolox Equivalent (mM)Source
100 - 100011.8 - 28.8[6]

Table 2: FRAP (Ferric Reducing Antioxidant Power) Assay of this compound

Concentration Range (mM)Trolox Equivalent (mM)Source
100 - 100011.8 - 28.8[6]

Table 3: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

| Biomarker | Effect | Model System | Source | | :--- | :--- | :--- | | Superoxide (B77818) Dismutase (SOD) | Increased | Methotrexate-induced ovarian toxicity in rats |[7] | | | Increased | MPTP-induced Parkinson's disease model in rats |[8] | | Catalase (CAT) | Increased | Methotrexate-induced ovarian toxicity in rats |[7] | | Glutathione (B108866) Peroxidase (GPx) | Increased | Methotrexate-induced ovarian toxicity in rats |[7] | | Glutathione (GSH) | Increased | Methotrexate-induced ovarian toxicity in rats |[7] | | | Increased | MPTP-induced Parkinson's disease model in rats |[8] | | Malondialdehyde (MDA) | Decreased | MPTP-induced Parkinson's disease model in rats |[8] | | Nitric Oxide (NO) | Decreased | Methotrexate-induced ovarian toxicity in rats |[7] | | Reactive Oxygen Species (ROS) | Decreased | Aβ-induced neurotoxicity in PC12 cells |[9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide comprehensive protocols for the most common in vitro antioxidant assays used to evaluate this compound.

DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • This compound (test sample)

  • Trolox or Ascorbic Acid (positive control)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM stock solution of DPPH in methanol.[10] Keep the solution in a dark container to prevent degradation.

  • Preparation of Test Samples: Prepare a series of dilutions of this compound in methanol.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each this compound dilution to different wells.

    • Add an equal volume of the DPPH working solution to each well.[10]

    • Include a blank (methanol only) and a positive control.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[6][10]

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.[6][10][11]

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.[12]

Materials:

  • Acetate (B1210297) buffer (0.3 M, pH 3.6)

  • 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃) solution (20 mM)

  • This compound (test sample)

  • Ferrous sulfate (B86663) (FeSO₄) for standard curve

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[6][12] Pre-warm the reagent to 37°C.[6]

  • Preparation of Test Samples and Standards: Prepare serial dilutions of this compound and ferrous sulfate in deionized water.

  • Reaction Setup:

    • Add a small volume of the sample or standard to a tube.

    • Add a larger volume of the FRAP reagent and mix.[6]

  • Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 minutes).[6]

  • Absorbance Measurement: Measure the absorbance at 593 nm.[6][12]

  • Data Analysis: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve of Fe²⁺ concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The reduction of the blue-green ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.[13][14]

Materials:

Procedure:

  • Preparation of ABTS•⁺ Stock Solution: Mix equal volumes of ABTS and potassium persulfate solutions and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation.[14]

  • Preparation of ABTS•⁺ Working Solution: Dilute the stock solution with ethanol or buffer to an absorbance of 0.70 (± 0.02) at 734 nm.[13]

  • Reaction Setup:

    • Add a small aliquot of the this compound sample or standard to a cuvette or microplate well.

    • Add a larger volume of the ABTS•⁺ working solution and mix.[13]

  • Incubation: Allow the reaction to proceed for a set time (e.g., 5 minutes) with shaking.[13]

  • Absorbance Measurement: Measure the absorbance at 734 nm.[13]

  • Calculation: Calculate the percentage inhibition of absorbance and compare it to the Trolox standard curve.

Visualizations: Workflows and Signaling Pathways

Diagrams are provided below to illustrate the experimental workflows and the proposed signaling pathways involved in the antioxidant activity of this compound.

Antioxidant Assay Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis reagent Prepare Reagents (e.g., DPPH, FRAP, ABTS) mix Mix Samples/Controls with Reagent reagent->mix sample Prepare this compound Samples (Serial Dilutions) sample->mix control Prepare Controls (Blank, Positive Control) control->mix incubate Incubate (Specific Time & Temperature) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate Antioxidant Activity (e.g., % Inhibition, IC50) measure->calculate

Caption: General workflow for in vitro antioxidant capacity assays.

This compound Antioxidant Mechanism This compound This compound ROS Reactive Oxygen Species (ROS) (e.g., O2•−, H2O2, •OH) This compound->ROS Scavenges AntioxidantEnzymes Endogenous Antioxidant Enzymes (SOD, CAT, GPx, GSH) This compound->AntioxidantEnzymes Upregulates OxidativeStress Oxidative Stress & Cellular Damage ROS->OxidativeStress Causes AntioxidantEnzymes->ROS Neutralizes

Caption: Proposed antioxidant mechanisms of this compound.

NFkB Signaling Pathway Inhibition LPS LPS (Inflammatory Stimulus) IKK IKK Complex LPS->IKK Activates IkB IκB-α IKK->IkB Phosphorylates IkB_NFkB IκB-α / NF-κB Complex (Inactive) IkB->IkB_NFkB Degradation (releases NF-κB) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation IkB_NFkB->NFkB Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-1β, IL-6) Nucleus->Inflammation Induces This compound This compound This compound->IkB Blocks Degradation & Phosphorylation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Mechanism of Action

This compound exerts its antioxidant effects through multiple mechanisms. Primarily, it acts as a direct scavenger of free radicals, including reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components such as DNA, lipids, and proteins.[9] Furthermore, studies have shown that this compound can enhance the body's endogenous antioxidant defense system. It has been observed to upregulate the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), and to increase the levels of glutathione (GSH).[7]

In addition to its direct antioxidant effects, this compound modulates signaling pathways associated with inflammation and oxidative stress. For instance, it has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[1][2] By preventing the degradation of IκB-α, this compound blocks the translocation of NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are also linked to the generation of oxidative stress.[1][2][7]

Conclusion

In vitro evidence strongly supports the significant antioxidant properties of this compound. Its ability to directly scavenge free radicals, enhance endogenous antioxidant defenses, and modulate key signaling pathways related to oxidative stress and inflammation makes it a promising candidate for further research and development. The data and protocols presented in this guide offer a solid foundation for scientists and researchers aiming to explore the therapeutic potential of this multifaceted flavonoid. However, it is important to note that the low aqueous solubility of this compound may limit its bioavailability, a factor that should be considered in future studies.

References

Pinostrobin: A Technical Guide to its Immunomodulatory Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pinostrobin (B192119), a naturally occurring dietary flavonoid found in various plants and honey, has garnered significant scientific interest for its diverse pharmacological activities, including potent immunomodulatory and anti-inflammatory effects. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's ability to modulate immune responses. We consolidate quantitative data from multiple studies, detail key experimental methodologies, and visualize complex signaling pathways to offer a comprehensive resource for researchers and professionals in drug discovery and development. The primary focus is on its inhibitory action on the NF-κB signaling cascade, its influence on the production of inflammatory mediators, and its activation of the Nrf2 antioxidant response pathway.

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory and autoimmune diseases. The search for novel anti-inflammatory agents with favorable safety profiles is a critical area of pharmaceutical research. This compound has emerged as a promising candidate, demonstrating significant anti-inflammatory properties in various preclinical models.[1][2][3] This document serves as a technical guide to the core immunomodulatory functions of this compound, presenting key data and methodologies to facilitate further investigation and therapeutic development.

Quantitative Data on Immunomodulatory Effects

The following tables summarize the key quantitative findings from various studies on the effects of this compound on inflammatory markers and enzyme activity.

Table 1: Inhibition of Pro-inflammatory Cytokines and Chemokines by this compound in LPS-Stimulated Human THP-1 Macrophages [1][4][5]

MediatorThis compound Concentration (µM)Inhibition (%)
IL-650Significant
TNF-α50Significant
IL-850Significant
MCP-1/CCL250Significant
CXCL10/IP-1050Significant
Note: The studies reported significant inhibition but did not always provide specific percentage values. The effect was observed after stimulation with Lipopolysaccharide (LPS).

Table 2: Inhibition of Inflammatory Mediators by this compound in LPS-Stimulated RAW 264.7 Macrophages [2][6]

MediatorThis compound ConcentrationEffect
Nitric Oxide (NO)Not specifiedDecreased production
Prostaglandin E₂ (PGE₂)Not specifiedDecreased production
Interleukin-12 (IL-12)Not specifiedInhibited production
Tumor Necrosis Factor-α (TNF-α)Not specifiedInhibited production

Table 3: Inhibitory Activity of this compound on Inflammatory Enzymes [7]

EnzymeIC₅₀ (µM)Comparison
5-Lipoxygenase (5-LOX)0.499More potent than Nordihydroguaiaretic acid (IC₅₀ = 5.020 µM) and Betamethasone dipropionate (IC₅₀ = 2.077 µM)
Cyclooxygenase-2 (COX-2)285.67As effective as Diclofenac sodium (IC₅₀ = 290.35 µM) and Betamethasone dipropionate (IC₅₀ = 240.09 µM)

Core Mechanisms of Action: Signaling Pathways

This compound exerts its immunomodulatory effects through the modulation of key intracellular signaling pathways. The primary mechanisms identified are the inhibition of the NF-κB pathway and the activation of the Nrf2 pathway.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes.[4] In inflammatory conditions, such as those induced by LPS, the activation of the Toll-like receptor 4 (TLR4) initiates a signaling cascade that leads to the activation of NF-κB.[2][4] this compound has been shown to interfere with this pathway at multiple levels.[1][4][8]

Molecular docking studies suggest that this compound may directly bind to the MD2 and TLR4 components of the receptor complex, thereby hindering the binding of LPS.[1][2][6] This initial blockade prevents the downstream activation of the NF-κB cascade. Furthermore, this compound inhibits the phosphorylation and subsequent degradation of IκB-α, the inhibitory protein that sequesters NF-κB in the cytoplasm.[1][4][8] By preventing IκB-α degradation, this compound effectively blocks the nuclear translocation of the p65 subunit of NF-κB, thus preventing the transcription of pro-inflammatory genes.[1][4][9][10]

NF_kB_Inhibition_by_this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 Recruits IRAKs IRAKs MyD88->IRAKs Activates IKK IKK Complex IRAKs->IKK Activates IkBa_NFkB IκB-α-p50/p65 IKK->IkBa_NFkB Phosphorylates IκB-α p_IkBa p-IκB-α IkBa_NFkB->p_IkBa Degradation of IκB-α NFkB p50/p65 IkBa_NFkB->NFkB Releases NFkB_nuc p50/p65 NFkB->NFkB_nuc Translocates Pinostrobin_cyto This compound Pinostrobin_cyto->TLR4_MD2 Inhibits LPS binding Pinostrobin_cyto->IKK Inhibits Pinostrobin_cyto->IkBa_NFkB Prevents Degradation Pinostrobin_cyto->NFkB Inhibits Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines Transcription Nrf2_Activation_by_this compound cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K PI3K This compound->PI3K Activates ERK ERK This compound->ERK Activates AKT Akt PI3K->AKT Activates Keap1_Nrf2 Keap1-Nrf2 AKT->Keap1_Nrf2 Phosphorylates ERK->Keap1_Nrf2 Phosphorylates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocates ARE ARE Nrf2_nuc->ARE Binds Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Transcription Experimental_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Culture Cell Culture (THP-1, RAW 264.7) Treatment This compound Treatment & LPS Stimulation Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability ELISA Cytokine/Chemokine Measurement (ELISA) Treatment->ELISA Western_Blot Signaling Protein Analysis (Western Blot) Treatment->Western_Blot IF NF-κB Translocation (Immunofluorescence) Treatment->IF Paw_Edema Carrageenan-Induced Paw Edema Outcome_Measurement Measurement of Inflammatory Parameters Paw_Edema->Outcome_Measurement CLP_Sepsis CLP-Induced Sepsis Model CLP_Sepsis->Outcome_Measurement Animal_Treatment This compound Administration Animal_Treatment->Paw_Edema Animal_Treatment->CLP_Sepsis

References

Pinostrobin: A Novel Melanogenic Agent for Hyperpigmentation Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Melanogenesis, the synthesis of melanin (B1238610), is a critical physiological process for photoprotection of the skin. Its dysregulation can lead to hypo- or hyperpigmentation disorders. This document provides a comprehensive technical overview of the discovery and characterization of pinostrobin (B192119), a bioflavonoid, as a potent melanogenic agent. This compound has been demonstrated to stimulate melanin production and tyrosinase activity in B16F10 melanoma cells. This whitepaper details the underlying molecular mechanisms, focusing on the activation of the cAMP/PKA and p38 MAPK signaling pathways. Furthermore, it presents a compilation of quantitative data from key experimental findings and provides detailed protocols for the essential assays used in its evaluation. This guide is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for depigmentation disorders such as vitiligo.

Introduction

Melanin, produced in melanosomes of melanocytes, is the primary determinant of skin, hair, and eye color and provides crucial protection against ultraviolet radiation (UVR).[1] The process of melanogenesis is complex, involving a cascade of enzymatic reactions and signaling pathways. The key enzyme in this process is tyrosinase, which catalyzes the rate-limiting steps of melanin synthesis.[1] Dysfunctional melanogenesis can result in various pigmentation disorders, including vitiligo, a condition characterized by the loss of functional melanocytes. Current treatments for vitiligo have limitations, highlighting the need for novel and effective melanogenic agents.

This compound, a flavanone (B1672756) naturally found in honey and various plants, has been identified as a promising melanogenic agent.[1][2] Studies have shown its potential to increase melanin synthesis and the activity of tyrosinase, the key enzyme in melanogenesis. This document will delve into the scientific evidence supporting the role of this compound in promoting melanogenesis, its mechanism of action, and the experimental methodologies used to validate its efficacy.

Interestingly, some studies have reported anti-melanogenic properties of this compound, particularly in the context of α-melanocyte-stimulating hormone (α-MSH)-induced pigmentation.[3][4][5] This suggests a potentially complex, context-dependent role for this compound in regulating melanogenesis, which warrants further investigation. This whitepaper will focus on its demonstrated positive regulatory effects on melanogenesis.

Mechanism of Action: Signaling Pathways

This compound exerts its melanogenic effects through the modulation of key signaling pathways that converge on the regulation of Microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development, survival, and function. The two primary pathways implicated are the cAMP/PKA signaling pathway and the p38 MAPK signaling pathway.[2][6]

cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is a well-established route for stimulating melanogenesis. This compound has been shown to activate this pathway, leading to a cascade of downstream events:

  • Phosphorylation of CREB: this compound enhances the phosphorylation of the cAMP response element-binding protein (CREB).[2][6]

  • Upregulation of MITF: Phosphorylated CREB (p-CREB) acts as a transcription factor, binding to the promoter of the MITF gene and increasing its expression.[1][2]

  • Induction of Melanogenic Enzymes: MITF, in turn, upregulates the expression of key melanogenic enzymes, including tyrosinase (TYR) and tyrosinase-related protein 1 (TRP-1).[1][2][6]

  • Inactivation of GSK-3β and Activation of β-catenin: this compound also mediates the inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β) through cAMP/PKA.[2] This inactivation leads to the stabilization and nuclear translocation of β-catenin, which further promotes MITF expression.[1]

The involvement of the cAMP/PKA pathway was confirmed by experiments using a PKA inhibitor (H-89), which was found to abolish the this compound-induced increase in melanin production, tyrosinase activity, and the expression of MITF, p-CREB, p-GSK-3β, and β-catenin.[2]

Pinostrobin_cAMP_PKA_Pathway This compound This compound PKA PKA This compound->PKA Activates CREB CREB PKA->CREB Phosphorylates GSK3b GSK-3β PKA->GSK3b Inactivates pCREB p-CREB MITF MITF pCREB->MITF Upregulates Transcription pGSK3b p-GSK-3β (Inactive) beta_catenin β-catenin pGSK3b->beta_catenin Stabilizes beta_catenin->MITF Upregulates Transcription Melanogenic_Enzymes Tyrosinase, TRP-1 MITF->Melanogenic_Enzymes Increases Expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin Catalyzes

This compound's activation of the cAMP/PKA signaling pathway.
p38 MAPK Signaling Pathway

The p38 mitogen-activated protein kinase (MAPK) pathway is also involved in the regulation of melanogenesis. This compound has been shown to partially mediate its effects through this pathway. Treatment with this compound leads to the phosphorylation and activation of p38 MAPK. This activation contributes to the upregulation of MITF expression. The use of a specific p38 inhibitor (SB203580) demonstrated that the this compound-induced upregulation of MITF and its downstream target, tyrosinase, was partly dependent on the p38 signaling pathway.[1][2]

Pinostrobin_p38_MAPK_Pathway This compound This compound p38 p38 MAPK This compound->p38 Activates pp38 p-p38 MAPK MITF MITF pp38->MITF Upregulates Transcription Melanogenic_Enzymes Tyrosinase MITF->Melanogenic_Enzymes Increases Expression Melanin Melanin Synthesis Melanogenic_Enzymes->Melanin Catalyzes Experimental_Workflow Start Start: B16F10 Cell Culture Treatment Treatment with this compound Start->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Melanin Melanin Content Assay Treatment->Melanin Tyrosinase Cellular Tyrosinase Activity Assay Treatment->Tyrosinase Western Western Blot Analysis (MITF, TYR, TRP-1, etc.) Treatment->Western Analysis Data Analysis and Interpretation Viability->Analysis Melanin->Analysis Tyrosinase->Analysis Western->Analysis Conclusion Conclusion on Mechanism of Action Analysis->Conclusion

References

Pinostrobin's Dichotomous Influence on Reactive Oxygen Species: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date]Pinostrobin (B192119), a naturally occurring dietary flavonoid, is emerging as a significant modulator of reactive oxygen species (ROS), demonstrating a fascinating dual-action capability that has captured the attention of researchers in oncology, neuroprotection, and anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of this compound's effect on ROS production, offering a comprehensive resource for scientists and drug development professionals. The guide summarizes key quantitative data, details experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: The Dual Role of this compound in ROS Modulation

This compound (5-hydroxy-7-methoxyflavanone), a flavonoid found in a variety of plants including honey, fingerroot (Boesenbergia rotunda), and pine trees, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects.[1][2][3][4] A central aspect of its bioactivity lies in its complex interaction with reactive oxygen species. Depending on the cellular context, this compound can act as either an antioxidant, protecting cells from oxidative damage, or a pro-oxidant, inducing ROS-mediated apoptosis in cancer cells.[5][6][7] This guide delves into the mechanisms underpinning this dual functionality.

Quantitative Analysis of this compound's Effect on ROS

The following tables summarize the quantitative data from various studies, highlighting this compound's impact on ROS levels and related biomarkers.

Table 1: Pro-oxidant Effects of this compound on Cancer Cells

Cell LineThis compound ConcentrationEffect on ROSMeasurement MethodReference
HeLa-derived Cancer Stem-like Cells (CSCs)50 μMIncreased DCF fluorescence (57.43 ± 3.54%) compared to control (19.26 ± 0.21%)2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) assay[6]
Cervical Cancer Cells (HeLa, Ca Ski, SiHa)0-200 μMInduces apoptosis through ROS-mediated mitochondrial damageNot specified[1]

Table 2: Antioxidant Effects of this compound in Non-cancerous and Neuroprotection Models

Model SystemTreatmentKey Antioxidant EffectsReference
MPTP/MPP+-induced Parkinson's Disease Model (SH-SY5Y cells and zebrafish)This compoundDecreased ROS generation and lipid peroxidation; Upregulation of GSH-Px, SOD, CAT, GSH/GSSG, and NAD/NADH.[7]
Rat Model of Sciatic Nerve Crush Injury20 and 40 mg/kg this compoundReduced oxidative stress by up-regulating endogenous glutathione (B108866).[8][9]
Rat Model of Parkinson's Disease (MPTP-induced)40 mg/kg this compoundDecreased malondialdehyde (MDA) levels; Increased superoxide (B77818) dismutase (SOD) and glutathione (GSH) levels.[10][11]
Chronic Restraint Stress-induced Cognitive Impairment in RatsThis compoundDecreased hippocampal MDA levels; Increased SOD and catalase (CAT) activities.[12]
Methotrexate-induced Ovarian Toxicity in Rats50 mg/kg this compoundDecreased ovarian MDA and nitric oxide; Increased activities of glutathione peroxidase, catalase, and superoxide dismutase.[13]

Table 3: this compound's Effect on Inflammatory and Related Enzymes

EnzymeThis compound ConcentrationInhibitory Effect (IC50)Reference
Cyclooxygenase-2 (COX-2)285.67 µM[14][15]
5-Lipoxygenase (5-LOX)0.499 µM[14][15]

Key Signaling Pathways Modulated by this compound

This compound exerts its effects on ROS through the modulation of several key signaling pathways.

The Nrf2/ARE Antioxidant Pathway

In neuroprotective contexts, this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[2][7] This pathway is a primary cellular defense mechanism against oxidative stress. This compound promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px).[7] The activation of this pathway is, in part, mediated by the upstream PI3K/AKT and ERK signaling pathways.[7][16]

Nrf2_Pathway This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT ERK ERK This compound->ERK Nrf2_Keap1 Nrf2-Keap1 (cytosolic complex) PI3K_AKT->Nrf2_Keap1  promotes dissociation ERK->Nrf2_Keap1  promotes dissociation Nrf2 Nrf2 (nuclear) Nrf2_Keap1->Nrf2 translocation ARE ARE (Antioxidant Response Element) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC, SOD, CAT, GSH-Px) ARE->Antioxidant_Enzymes upregulates Cell_Protection Cellular Protection & Reduced Oxidative Stress Antioxidant_Enzymes->Cell_Protection leads to

Caption: this compound activates the Nrf2/ARE antioxidant pathway.
Pro-apoptotic ROS Induction in Cancer Cells

Conversely, in cancer stem-like cells, this compound promotes ROS generation, leading to mitochondrial membrane potential collapse and subsequent apoptosis.[5][6] This pro-oxidant activity highlights its potential as a targeted anticancer agent.

ROS_Apoptosis_Pathway This compound This compound Cancer_Stem_Cell Cancer Stem-like Cell This compound->Cancer_Stem_Cell ROS_Production Increased ROS Production Cancer_Stem_Cell->ROS_Production induces Mitochondrial_Damage Mitochondrial Damage & Decreased Membrane Potential ROS_Production->Mitochondrial_Damage causes Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis triggers

Caption: this compound induces ROS-mediated apoptosis in cancer stem-like cells.
Modulation of MAPK and NF-κB Signaling

This compound's influence extends to the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. It has been observed to promote the phosphorylation of p38 MAPK, which is associated with melanogenesis.[17][18] In the context of inflammation, this compound can inhibit the NF-κB pathway by preventing the degradation of IκB-α, thereby blocking the nuclear translocation of NF-κB and reducing the expression of pro-inflammatory cytokines.[19][20][21]

Detailed Experimental Protocols

This section provides a detailed methodology for a key experiment used to quantify this compound's effect on intracellular ROS production.

Measurement of Intracellular ROS using 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

Objective: To quantify the intracellular ROS levels in cells treated with this compound.

Principle: DCFH-DA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the amount of intracellular ROS.

Materials:

  • Cell line of interest (e.g., HeLa-derived Cancer Stem-like Cells)

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry or 96-well black plates for microplate reader) and allow them to adhere overnight.

  • Treatment: Treat the cells with the desired concentrations of this compound (e.g., 50 μM) and a vehicle control (DMSO) for the specified duration (e.g., 48 hours). Include a positive control for ROS induction if necessary (e.g., H₂O₂).

  • Labeling with DCFH-DA:

    • Remove the treatment medium and wash the cells twice with warm PBS.

    • Dilute the DCFH-DA stock solution in serum-free medium to a final working concentration (e.g., 10 μM).

    • Incubate the cells with the DCFH-DA solution in the dark at 37°C for 30 minutes.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with warm PBS to remove any excess probe.

  • Measurement:

    • Flow Cytometry: Detach the cells using a non-enzymatic cell dissociation solution, resuspend them in PBS, and analyze the fluorescence using a flow cytometer with excitation and emission wavelengths of approximately 488 nm and 525 nm, respectively.

    • Fluorescence Microplate Reader: Add PBS to each well and measure the fluorescence intensity using a microplate reader with appropriate excitation and emission filters.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. The increase in DCF fluorescence in this compound-treated cells compared to the vehicle control indicates an increase in intracellular ROS production.

DCFH_DA_Workflow Start Start: Seed Cells Treatment Treat with this compound and Controls Start->Treatment Wash1 Wash with PBS Treatment->Wash1 Labeling Incubate with DCFH-DA Wash1->Labeling Wash2 Wash with PBS Labeling->Wash2 Measurement Measure Fluorescence (Flow Cytometry or Plate Reader) Wash2->Measurement Analysis Data Analysis Measurement->Analysis

Caption: Experimental workflow for measuring intracellular ROS using DCFH-DA.

Conclusion and Future Directions

This compound's multifaceted interaction with ROS underscores its potential as a versatile therapeutic agent. Its ability to selectively induce ROS in cancer cells suggests a promising avenue for oncological drug development.[22] Concurrently, its antioxidant properties and activation of the Nrf2 pathway provide a strong rationale for its investigation in neurodegenerative diseases and inflammatory conditions.[2][7][23]

Future research should focus on elucidating the precise molecular switches that determine this compound's pro-oxidant versus antioxidant behavior. Investigating its effects in more complex in vivo models will be crucial for translating these preclinical findings into clinical applications. Furthermore, exploring synergistic combinations of this compound with existing therapies could enhance its therapeutic efficacy. For drug development professionals, optimizing the bioavailability and targeted delivery of this compound will be key to harnessing its full potential.

References

Pinostrobin's Impact on Cell Cycle Regulation in Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pinostrobin (B192119), a naturally occurring dietary flavonoid found in various plants, has emerged as a promising candidate in oncology due to its multi-targeted anticancer activities and favorable safety profile.[1] This technical guide provides an in-depth analysis of this compound's mechanisms of action, with a core focus on its impact on cell cycle regulation in tumor cells. It consolidates preclinical data, details key experimental methodologies, and visualizes the complex signaling pathways involved. The evidence presented herein underscores this compound's potential to induce cell cycle arrest and apoptosis through the modulation of critical cellular signaling cascades, making it a subject of significant interest for further therapeutic development.

Mechanism of Action: Cell Cycle Dysregulation

This compound exerts its anticancer effects primarily by inducing cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[2] This is a crucial mechanism, as the deregulation of the cell cycle is a hallmark of cancer.[3] Studies have demonstrated that this compound can halt cell cycle progression at different phases, most notably the G1/S and G2/M checkpoints, depending on the cancer cell type.

G1/S Phase Arrest

A predominant mechanism of this compound is the induction of cell cycle arrest at the G1/S transition.[3][4] This is achieved by modulating the expression of key cell cycle regulatory proteins. This compound treatment has been shown to:

  • Decrease Cyclin D1 Expression: Cyclin D1 is a critical protein for progression through the G1 phase. This compound downregulates its expression, which is a key factor in halting the cell cycle.[1][4]

  • Increase p21 and p27 Expression: p21 and p27 are cyclin-dependent kinase inhibitors (CKIs). By upregulating these proteins, this compound effectively puts the brakes on the cyclin-CDK complexes that drive the cell cycle forward, leading to G1 arrest.[1][4]

In human cervical cancer (HeLa) cells, treatment with 100 μM this compound for 48 hours resulted in a significant increase in the G1 cell population (54.69%) compared to the vehicle control (40.77%).[3]

G2/M Phase Arrest

In addition to G1 arrest, this compound has been found to inhibit G2/M phase cell cycle progression.[5] Research using Saccharomyces cerevisiae as a model organism, which has cell cycle regulation pathways homologous to humans, identified the protein kinase Swe1 as a target of this compound.[6] Swe1 is an ortholog of the human WEE1 kinase, which is a critical regulator of the G2/M checkpoint.[6][7] By inhibiting Swe1/WEE1 activity, this compound can prevent cells from entering mitosis, suggesting its potential as a G2-checkpoint abrogator in cancer therapy.[6][7]

Core Signaling Pathways Modulated by this compound

This compound's effect on the cell cycle is not an isolated event but is intricately linked to its modulation of several major signaling pathways.

ROS-Mediated Apoptosis and Cell Cycle Arrest

A key mechanism of this compound is the induction of Reactive Oxygen Species (ROS).[1][8] Elevated ROS levels create oxidative stress, which can damage cellular components, including DNA, and trigger apoptosis.[3][9] This ROS-mediated damage can also signal for cell cycle arrest to allow for repair, or if the damage is too severe, to initiate programmed cell death. This compound has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways, which are often triggered by high ROS levels.[3][10] In cancer stem-like cells (CSCs), this compound-induced ROS generation was confirmed to be the key mechanism for inhibiting cell proliferation and inducing cell death.[8]

G1_Arrest_Pathway cluster_this compound This compound cluster_proteins Cell Cycle Regulators cluster_cycle Cell Cycle Progression This compound This compound p21 p21 / p27 This compound->p21 Upregulates CyclinD1 Cyclin D1 This compound->CyclinD1 Downregulates CDK46 CDK4/6 p21->CDK46 Inhibits CyclinD1->CDK46 Activates pRb pRb CDK46->pRb Phosphorylates (Inactivates) Arrest G1 Arrest E2F E2F pRb->E2F Inhibits G1_S G1/S Transition E2F->G1_S Promotes G1_S->Arrest Blocked

Caption: this compound-induced G1 phase cell cycle arrest.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell proliferation, growth, and survival, and it is often hyperactivated in cancer. This compound has been identified as an inhibitor of this pathway.[4] It acts by preventing the conversion of PIP2 to PIP3, a critical step for the activation of Akt.[4] By downregulating the PI3K/Akt/mTOR pathway, this compound reduces cell proliferation and enhances autophagy, contributing to its potent anticancer effects.[4]

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_effects Cellular Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates This compound This compound This compound->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Autophagy Autophagy mTOR->Autophagy Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.

Other Modulated Pathways
  • Notch Signaling: In lung carcinoma cells, this compound has been shown to suppress proliferation by inhibiting the Notch signaling pathway, which also contributes to abrogating cell cycle progression.[2][11]

  • MAPK Signaling: The Mitogen-Activated Protein Kinase (MAPK) pathway is another key regulator of cell proliferation. Depending on the cellular context, this compound can modulate components of this pathway, such as p38 MAPK and ERK, to influence cellular outcomes.[12][13][14]

Quantitative Data Summary

The efficacy of this compound varies across different cancer cell lines. The following tables summarize key quantitative data from various preclinical studies.

Table 1: Cytotoxicity of this compound and its Derivatives (IC50 / CC50 Values)
CompoundCell LineCancer TypeAssay DurationIC50 / CC50 (mM)Selectivity Index (SI)Source
This compound T47DBreast Cancer24 hours2.93 (IC50)0.4[15][16]
VeroNormal Kidney24 hours1.27 (CC50)[15][16]
HeLa S3Cervical Cancer72 hours> 0.1N/A[17][18]
KBvinMultidrug-Resistant72 hours> 0.1N/A[17][18]
This compound Propionate (B1217596) T47DBreast Cancer24 hours0.57 (IC50)1.7[15][16]
VeroNormal Kidney24 hours0.94 (CC50)[15][16]
This compound Butyrate T47DBreast Cancer24 hours0.40 (IC50)2.2[15][16]
VeroNormal Kidney24 hours0.89 (CC50)[15][16]

IC50: Half maximal inhibitory concentration. CC50: Half maximal cytotoxic concentration. SI = CC50 (Normal Cells) / IC50 (Cancer Cells).

Table 2: Effect of this compound on Cell Cycle Distribution in HeLa Cells
Treatment (48h)% Cells in G1 Phase% Cells in S Phase% Cells in G2/M PhaseSource
Vehicle Control 40.77 ± 1.22Not SpecifiedNot Specified[3]
This compound (50 µM) Not SpecifiedNot SpecifiedNot Specified[3]
This compound (100 µM) 54.69 ± 3.43Not SpecifiedNot Specified[3]
Doxorubicin (Positive Control) 51.97 ± 2.25Not SpecifiedNot Specified[3]

Key Experimental Protocols

Reproducibility is paramount in scientific research. This section details the methodologies for key experiments used to evaluate this compound's effects on cell viability and cycle regulation.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells (e.g., T47D) and normal cells (e.g., Vero) are seeded at a density of 5x10⁴ cells/mL in 96-well plates.[15] In other studies, MCF-7 and MDA-MB-231 cells were seeded at 7x10³ cells/well.[2]

  • Incubation: Cells are incubated for 24 hours at 37°C in a humidified atmosphere of 5% CO₂ to allow for attachment.[2][15]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (or its derivatives) dissolved in a solvent like DMSO. A vehicle control (DMSO alone) and a positive control (e.g., 5-Fluorouracil or Andrographolide) are included.[2][15]

  • Treatment Duration: Cells are incubated with the compounds for a specified period, typically ranging from 24 to 72 hours.[2][15]

  • MTT Addition: After treatment, 100 µL of 0.05% MTT solution in PBS is added to each well, and the plate is incubated for 3-4 hours.[15]

  • Formazan (B1609692) Solubilization: The resulting purple formazan crystals are solubilized by adding a stop solution, such as 10% SDS in 0.01N HCl.[15]

  • Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[15][16] The IC50/CC50 values are then calculated as the concentration required to inhibit 50% of cell growth compared to the control.[15]

MTT_Workflow start Start seed Seed cells in 96-well plate (e.g., 5x10⁴ cells/mL) start->seed incubate1 Incubate for 24h (37°C, 5% CO₂) seed->incubate1 treat Treat with varying concentrations of this compound incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT solution (0.05%) incubate2->add_mtt incubate3 Incubate for 3-4h (Formazan formation) add_mtt->incubate3 add_sds Add stop/solubilizing solution (e.g., 10% SDS) incubate3->add_sds read Read absorbance at 570 nm add_sds->read analyze Calculate IC50/CC50 values read->analyze end End analyze->end

Caption: Standard workflow for an MTT cell viability assay.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry using a DNA-staining dye like Propidium Iodide (PI) is the gold standard for analyzing cell cycle distribution.

  • Cell Culture and Treatment: Cells (e.g., HeLa) are cultured in 6-well plates and treated with desired concentrations of this compound (e.g., 50 µM & 100 µM) for a specific duration (e.g., 48 hours).[3][10]

  • Harvesting: After treatment, cells are harvested by trypsinization and washed with cold PBS.[10]

  • Fixation: Cells are fixed to permeabilize the membrane, typically by resuspending the cell pellet in ice-cold 70% ethanol (B145695) and incubating for at least 24 hours at a low temperature.[10]

  • Staining: The fixed cells are washed again with PBS and then resuspended in a staining buffer containing a DNA-intercalating dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).[3]

  • Data Acquisition: The DNA content of individual cells is analyzed using a flow cytometer. The fluorescence intensity of the PI-stained DNA is directly proportional to the amount of DNA in the cell.

  • Analysis: The data is analyzed using specialized software to generate a histogram plotting DNA content (X-axis) versus cell count (Y-axis). This allows for the quantification of cells in the G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[3]

Conclusion and Future Directions

This compound demonstrates significant potential as an anticancer agent by effectively inducing cell cycle arrest and apoptosis in various tumor models. Its ability to modulate key signaling pathways, including PI3K/Akt/mTOR and ROS-mediated cascades, provides a strong rationale for its therapeutic development. Quantitative data reveal its efficacy, particularly in breast cancer cell lines, and highlight that chemical modification (e.g., to this compound butyrate) can enhance both its activity and selectivity.[15][16]

Future research should focus on:

  • In Vivo Studies: Validating the in vitro findings in animal models to assess efficacy, pharmacokinetics, and safety.

  • Combination Therapies: Investigating the synergistic effects of this compound with existing chemotherapeutic drugs, especially in multidrug-resistant cancers.[10]

  • Clinical Trials: Ultimately, well-designed clinical trials are essential to confirm the therapeutic efficacy and safety of this compound in human cancer patients.[1]

  • Target Identification: Further elucidating the direct molecular targets of this compound to better understand its precise mechanisms of action.

References

Methodological & Application

Application Notes and Protocols for the Isolation and Purification of Pinostrobin from Boesenbergia rotunda

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin (B192119) is a major bioactive flavonoid found in the rhizomes of Boesenbergia rotunda (fingerroot), a plant belonging to the Zingiberaceae family.[1] This compound has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2] These therapeutic potentials underscore the importance of efficient and scalable methods for its isolation and purification to facilitate further research and drug development. This document provides detailed application notes and protocols for the extraction, isolation, and purification of this compound from B. rotunda, as well as an overview of its known signaling pathways.

Data Presentation

Table 1: Comparison of this compound Isolation and Purification Methods from Boesenbergia rotunda
Method TypeExtraction Solvent/TechniquePurification TechniqueYield (%)Purity (%)Reference
Non-chromatographicPetroleum Ether (Maceration)Recrystallization (Methanol)2.36≥ 99[1]
Chromatographic95% Ethanol (Maceration)Sephadex LH-20 Gel Filtration, Recrystallization0.8697.06[3]
ChromatographicUltrasound-Assisted Extraction (n-hexane)Centrifugal Partition Chromatography (CPC)90 (from crude extract)98.78[4][5]
Non-chromatographicn-hexane/ethyl acetate (B1210297) (Co-solvent precipitation)Rinsing with n-hexaneNot specifiedNot specified[6]
ChromatographicEthanol HomogenizationGel-Resin Column Chromatography, RecrystallizationNot specified> 90[7]
Table 2: Quantitative Data from Specific Studies
ParameterValueExperimental ConditionsReference
Crude Extract Yield6.96 ± 0.07%Ultrasound-assisted extraction with n-hexane, 125 µm particle size, 1:30 g/mL solid-to-liquid ratio, 10 min extraction time.[2][4]
This compound Content in Adventitious Root Cultures3.54 mg/gMS medium with 50 g/L sucrose.[8][9]
This compound Recovery (Spiked Sample)100.06 ± 0.96% to 102.19 ± 0.30%UHPLC-UV method validation.[5]
HPLC Limit of Detection (LOD)0.042 µg/mLUHPLC-UV method.[5]
HPLC Limit of Quantification (LOQ)0.126 µg/mLUHPLC-UV method.[5]

Experimental Protocols

Protocol 1: Non-Chromatographic Isolation and Purification of this compound

This protocol is based on a simple, fast, and inexpensive method that avoids chromatographic techniques.[1]

1. Plant Material Preparation: a. Obtain fresh rhizomes of Boesenbergia rotunda. b. Wash the rhizomes thoroughly with water to remove any soil and debris. c. Cut the rhizomes into thin slices (0.2–0.4 mm thickness). d. Dry the slices in an oven at 50°C for 24 hours. e. Pulverize the dried rhizome slices into a fine powder.

2. Extraction: a. Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours. b. Filter the mixture to separate the extract from the plant material. c. The solvent can be evaporated and reused for a second maceration of the plant material to increase yield.[1] d. Combine the liquid extracts from both macerations.

3. Isolation by Precipitation: a. Concentrate the combined petroleum ether extract using a rotary evaporator until the volume is reduced to approximately 100 mL. b. Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates of this compound.[1]

4. Purification by Recrystallization: a. Filter the cold solution to collect the pale yellow precipitates. b. Dissolve the precipitates in 50 mL of warm methanol (B129727) (60°C) with stirring for 15 minutes. c. Store the methanol solution at -20°C for 18 hours to induce recrystallization. d. Decant the supernatant and filter to collect the yellowish crystals. e. Wash the crystals with cold methanol (4°C) to obtain colorless this compound crystals.[1] f. Dry the purified crystals and weigh them to determine the yield.

5. Purity and Structural Verification: a. Determine the purity of the isolated this compound using High-Performance Liquid Chromatography (HPLC).[1] b. Verify the chemical structure using spectroscopic methods such as Infrared (IR), Ultraviolet (UV), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR).[1]

Protocol 2: Chromatographic Isolation and Purification using Centrifugal Partition Chromatography (CPC)

This protocol utilizes ultrasound-assisted extraction followed by a rapid one-step CPC purification.[4][5]

1. Plant Material and Extraction: a. Prepare dried and pulverized Boesenbergia rotunda rhizomes (particle size of 125 µm). b. Perform ultrasound-assisted extraction with a solid-to-liquid ratio of 1:30 g/mL in n-hexane for 10 minutes.[4][5] c. Filter the extract and concentrate it to obtain the crude extract.

2. Centrifugal Partition Chromatography (CPC) Purification: a. Prepare the two-phase solvent system: n-hexane/methanol/water (5/3.4/1.6, v/v). b. Equilibrate the CPC instrument with the solvent system in ascending mode. c. Dissolve the crude extract in a suitable volume of the solvent mixture. d. Inject the sample into the CPC system. e. Elute the compounds and collect fractions based on the chromatogram monitored by a UV detector. f. This compound is typically eluted in the earlier fractions.[5]

3. Analysis and Characterization: a. Analyze the collected fractions for purity using Ultra High-Performance Liquid Chromatography (UHPLC).[4][5] b. Characterize the purified this compound using ¹H-NMR and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).[4][5]

Mandatory Visualization

Experimental Workflows

G cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_purification Non-Chromatographic Purification cluster_analysis Analysis prep1 Fresh B. rotunda Rhizomes prep2 Wash and Slice prep1->prep2 prep3 Oven Dry at 50°C prep2->prep3 prep4 Pulverize to Powder prep3->prep4 ext1 Macerate in Petroleum Ether prep4->ext1 ext2 Filter ext1->ext2 ext3 Concentrate Extract ext2->ext3 pur1 Precipitate at -20°C ext3->pur1 pur2 Recrystallize from Methanol pur1->pur2 pur3 Wash with Cold Methanol pur2->pur3 pur4 Dry Purified this compound pur3->pur4 an1 HPLC for Purity pur4->an1 an2 NMR, IR, UV for Structure pur4->an2

Caption: Workflow for non-chromatographic isolation of this compound.

G cluster_prep Plant Material Preparation cluster_extraction Ultrasound-Assisted Extraction cluster_purification Chromatographic Purification cluster_analysis Analysis prep1 Dried B. rotunda Powder (125 µm) ext1 Extract with n-hexane (1:30 g/mL, 10 min) prep1->ext1 ext2 Filter and Concentrate ext1->ext2 pur1 Centrifugal Partition Chromatography (CPC) ext2->pur1 pur2 Collect Fractions pur1->pur2 pur3 Purified this compound pur2->pur3 an1 UHPLC for Purity pur3->an1 an2 NMR, LC-MS/MS for Structure pur3->an2 G NF-κB Signaling Pathway Inhibition by this compound This compound This compound IKK IKK This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK IkappaBalpha IκB-α IKK->IkappaBalpha Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) Nucleus Nucleus NFkappaB->Nucleus Translocation Inflammatory_Cytokines Inflammatory Cytokines (IL-6, TNF-α, IL-8, etc.) Nucleus->Inflammatory_Cytokines Transcription G Melanogenesis Stimulation by this compound This compound This compound PKA PKA This compound->PKA Activates p38_MAPK p38 MAPK This compound->p38_MAPK Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates p38_MAPK->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis G Anti-Adipogenic Effect of this compound This compound This compound Akt Akt This compound->Akt Inhibits JNK_p38 JNK/p38 This compound->JNK_p38 Inhibits GSK3beta GSK3β Akt->GSK3beta Inhibits CEBPalpha C/EBPα GSK3beta->CEBPalpha Upregulates Adipogenesis Adipogenesis CEBPalpha->Adipogenesis PPARgamma PPARγ JNK_p38->PPARgamma Upregulates PPARgamma->Adipogenesis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the quantification of pinostrobin (B192119) using High-Performance Liquid Chromatography (HPLC). This compound, a key bioactive flavonoid found in various medicinal plants, has garnered significant interest for its potential therapeutic applications. This guide offers a comprehensive HPLC method, including sample preparation, chromatographic conditions, and method validation parameters, to ensure accurate and reproducible quantification of this compound in various sample matrices. The protocols described herein are compiled from established methodologies to provide a reliable starting point for researchers.

Introduction

This compound is a natural dihydroflavonoid with a range of reported biological activities. Accurate and precise quantification of this compound is crucial for quality control of raw materials, standardization of herbal extracts, and pharmacokinetic studies in drug development. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of phytochemicals like this compound due to its high resolution, sensitivity, and specificity. This application note details a robust HPLC method for the determination of this compound.

Experimental Protocols

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the sample matrix. The following protocol is a general guideline and may require optimization based on the specific sample type.

Protocol for Extraction from Plant Material:

  • Drying and Grinding: Dry the plant material (e.g., rhizomes, leaves) in an oven at 50°C and grind it into a fine powder (sieve no. 80).[1]

  • Extraction:

    • Accurately weigh a specific amount of the powdered plant material (e.g., 5 g).[1]

    • Macerate the powder with a suitable solvent. Ethanol (B145695) is commonly used for the extraction of this compound.[2] For instance, use 100 mL of ethanol and shake for 6 hours, followed by standing for 18 hours.[1]

    • Alternatively, ultrasound-assisted extraction (UAE) with solvents like n-hexane can be employed for enhanced efficiency.[3][4]

  • Filtration and Concentration:

    • Filter the extract to remove solid plant debris.

    • The filtrate can be concentrated using a rotary evaporator if necessary.

  • Final Sample Preparation:

    • Dissolve the dried extract or a known amount of the concentrated liquid extract in a suitable solvent, typically the mobile phase or a component of it (e.g., methanol).

    • Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection into the HPLC system to prevent column blockage and ensure the longevity of the instrument.[1]

G cluster_sample_prep Sample Preparation Workflow Plant Material Plant Material Drying & Grinding Drying & Grinding Extraction (Maceration/UAE) Extraction (Maceration/UAE) Filtration Filtration Concentration (Optional) Concentration (Optional) Dissolution in Mobile Phase Dissolution in Mobile Phase Final Filtration (0.22/0.45 µm) Final Filtration (0.22/0.45 µm) Sample for HPLC Injection Sample for HPLC Injection

HPLC Method

The following chromatographic conditions have been compiled from various validated methods for the quantification of this compound.

Instrumentation:

A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Chromatographic Conditions:

ParameterRecommended Conditions
Column C18 Reverse-Phase Column (e.g., Shim-pack C18, Zorbax C18, XTerra C18)[1][5][6]
Particle Size: 5 µm[1][5][6]
Dimensions: 250 mm x 4.6 mm or 150 mm x 7.8 mm[5][6]
Mobile Phase Isocratic: Methanol/Water (e.g., 80:20 v/v)[5]
Gradient: Acetonitrile and Water, both containing 0.1% formic acid[7][8]
Flow Rate 0.8 - 1.0 mL/min[5][6]
Injection Volume 5 - 20 µL[1][5]
Column Temperature 25 °C[1][6]
Detection Wavelength 286 nm or 290 nm[4][6]

G cluster_hplc_workflow HPLC Analysis Workflow Prepared Sample Prepared Sample HPLC System HPLC System C18 Column C18 Column UV/PDA Detector UV/PDA Detector Data Acquisition Data Acquisition Quantification Quantification

Data Presentation

Method Validation Parameters

The following table summarizes the validation parameters for the HPLC method for this compound quantification as reported in the literature.

ParameterReported Values
Linearity Range 4.12 - 25.7 µg/mL[6], 0.5 - 2.0 mg/mL[7][8]
Correlation Coefficient (r²) > 0.99 (Implied by linearity)
Accuracy (Recovery) 97.8%[6], 99% - 101%[7][8]
Precision Data not consistently available across all sources
Limit of Detection (LOD) Data not consistently available across all sources
Limit of Quantification (LOQ) Data not consistently available across all sources

Conclusion

The HPLC method detailed in this application note provides a reliable and robust approach for the quantification of this compound in various samples. The presented protocols for sample preparation and chromatographic analysis, along with the summarized validation data, offer a solid foundation for researchers and scientists. It is recommended to perform method validation specific to the laboratory and sample matrix to ensure the accuracy and precision of the results. This standardized method will be beneficial for quality control, phytochemical research, and the development of new therapeutic agents.

References

Application Notes and Protocols for the Structural Elucidation of Pinostrobin using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Pinostrobin (B192119), a naturally occurring flavanone (B1672756) found in a variety of plants, exhibits a range of pharmacological activities, making it a compound of interest for researchers in drug discovery and natural product chemistry.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of such molecules. This document provides detailed application notes and experimental protocols for the structural characterization of this compound using one-dimensional (1D) and two-dimensional (2D) NMR techniques, including ¹H NMR, ¹³C NMR, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Introduction

This compound, with the chemical formula C₁₆H₁₄O₄, is a flavonoid characterized by a C6-C3-C6 backbone.[3] Its structure consists of a chromanone ring system (A and C rings) with a phenyl substituent (B ring) at the C2 position. Specifically, it is 5-hydroxy-7-methoxyflavanone. Accurate and complete assignment of the proton (¹H) and carbon (¹³C) NMR signals is critical for its unequivocal identification and for the characterization of its derivatives. 2D NMR spectroscopy is particularly powerful in this regard, as it reveals through-bond connectivities between nuclei, allowing for the piecing together of the molecular structure.

Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound, as well as key 2D NMR correlations, compiled from published literature. The data presented here was primarily acquired in dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆. [4]

Position¹³C Chemical Shift (δc) in ppm¹H Chemical Shift (δн) in ppm (J in Hz)
279.445.44 (dd, 12.7, 3.1)
343.032.84 (dd, 17.1, 3.1, H-3eq), 3.48 (dd, 17.1, 12.7, H-3ax)
4196.60-
5164.1012.10 (s, 5-OH)
694.806.10 (d, 2.3)
7168.36-
895.666.15 (d, 2.3)
9163.52-
10103.52-
1'139.41-
2', 6'127.517.43 (m)
3', 5'127.517.43 (m)
4'129.547.43 (m)
7-OCH₃56.573.81 (s)

Table 2: Key 2D NMR (COSY and HMBC) Correlations for this compound. [4]

Proton (δн)COSY Correlations (δн)HMBC Correlations (δc)
H-2 (5.44)H-3eq (2.84), H-3ax (3.48)C-3, C-4 (weak), C-1', C-2', C-6'
H-3eq (2.84)H-2 (5.44), H-3ax (3.48)C-2, C-4
H-3ax (3.48)H-2 (5.44), H-3eq (2.84)C-2, C-4, C-10 (weak)
H-6 (6.10)H-8 (6.15), 7-OCH₃ (3.81, weak)C-5, C-7, C-8, C-10
H-8 (6.15)H-6 (6.10), 7-OCH₃ (3.81, weak)C-6, C-7, C-9, C-10
H-2',6' (7.43)H-3',5' (7.43)C-2, C-4'
H-3',5' (7.43)H-2',6' (7.43)C-1', C-4'
7-OCH₃ (3.81)H-6 (6.10, weak), H-8 (6.15, weak)C-7
5-OH (12.10)-C-5, C-6, C-10

Experimental Protocols

The following are generalized protocols for the acquisition of NMR data for this compound. Instrument parameters may need to be optimized based on the specific spectrometer and sample concentration.

Protocol 1: Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (≥95%), as impurities can complicate spectral interpretation.

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble. Commonly used solvents include DMSO-d₆, acetone-d₆, and chloroform-d.

  • Concentration:

    • For ¹H NMR, dissolve 1-5 mg of this compound in 0.6-0.7 mL of the deuterated solvent.

    • For ¹³C and 2D NMR, a higher concentration of 10-20 mg in 0.6-0.7 mL of solvent is recommended.

  • Sample Handling:

    • Dissolve the sample in a clean, dry vial before transferring it to the NMR tube.

    • Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter.

    • Transfer the filtered solution to a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

Protocol 2: 1D NMR Spectroscopy (¹H and ¹³C)
  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nuclei (¹H or ¹³C).

  • ¹H NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • ¹³C NMR Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling.

    • Spectral Width: 200-240 ppm.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2 seconds.

    • Acquisition Time: 1-2 seconds.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Protocol 3: 2D NMR Spectroscopy (COSY, HSQC, HMBC)
  • General Setup: Perform locking and shimming as for 1D experiments.

  • ¹H-¹H COSY (Correlation Spectroscopy):

    • Objective: To identify proton-proton spin coupling correlations, typically over 2-3 bonds.

    • Pulse Sequence: Gradient-selected COSY (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 2-8.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • Objective: To identify direct one-bond proton-carbon correlations.

    • Pulse Sequence: Gradient-selected, phase-sensitive HSQC (e.g., hsqcedetgpsisp2.3).

    • ¹H Spectral Width (F2): Same as the ¹H spectrum.

    • ¹³C Spectral Width (F1): Set to encompass all carbon signals.

    • Number of Increments (F1): 128-256.

    • Number of Scans (per increment): 4-16.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • Objective: To identify long-range (typically 2-4 bonds) proton-carbon correlations.

    • Pulse Sequence: Gradient-selected HMBC (e.g., hmbcgplpndqf).

    • Spectral Widths: Set as for HSQC.

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 8-32.

    • Long-range Coupling Delay: Optimized for a J-coupling of ~8 Hz.

  • Data Processing (2D):

    • Apply appropriate window functions.

    • Perform 2D Fourier transformation.

    • Phase and baseline correct the spectra in both dimensions.

Visualization of Workflows and Correlations

The following diagrams illustrate the experimental workflow for the structural elucidation of this compound and the key 2D NMR correlations that are instrumental in this process.

experimental_workflow cluster_sample Sample Preparation cluster_nmr NMR Data Acquisition cluster_analysis Data Analysis & Structure Elucidation sample This compound Sample dissolve Dissolve in Deuterated Solvent sample->dissolve filter Filter into NMR Tube dissolve->filter one_d 1D NMR (¹H, ¹³C) filter->one_d two_d 2D NMR (COSY, HSQC, HMBC) one_d->two_d assign_1d Assign Signals from 1D Spectra two_d->assign_1d correlate_2d Analyze 2D Correlations assign_1d->correlate_2d build_fragments Build Molecular Fragments correlate_2d->build_fragments assemble Assemble Final Structure build_fragments->assemble

Caption: Experimental workflow for this compound structural elucidation.

Caption: Key ¹H-¹H COSY correlations in this compound.

hmbc_correlations Key HMBC Correlations cluster_C_ring C Ring cluster_A_ring A Ring H2 H-2 C4 C-4 H2->C4 C1_prime C-1' H2->C1_prime C2_6_prime C-2',6' H2->C2_6_prime H3 H-3 H3->C4 H6 H-6 C5 C-5 H6->C5 C7 C-7 H6->C7 C10 C-10 H6->C10 H8 H-8 H8->C7 C9 C-9 H8->C9 H8->C10 OCH3 7-OCH₃ OCH3->C7

Caption: Key ¹H-¹³C HMBC correlations in this compound.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of this compound. The data and protocols presented in these application notes serve as a comprehensive guide for researchers working with this and structurally related flavonoids. By systematically analyzing the correlations from COSY, HSQC, and HMBC experiments, the full chemical structure of this compound can be confidently assigned.

References

Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin is a naturally occurring dihydroflavonoid found in a variety of plants, including honey, Thai ginger (Boesenbergia pandurata), and various Pinus species. It has garnered significant interest in the scientific community due to its diverse pharmacological activities, which include anti-inflammatory, antioxidant, and anticancer properties. Understanding the fragmentation pattern of this compound through mass spectrometry is crucial for its accurate identification and quantification in complex biological matrices, which is a fundamental aspect of pharmacokinetic, metabolomic, and drug discovery studies.

This document provides detailed application notes and protocols for the mass spectrometry fragmentation analysis of this compound. It includes information on its fragmentation pathways, key fragment ions, and experimental conditions for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Fragmentation Analysis of this compound

This compound has a molecular weight of 270.28 g/mol .[1] In electrospray ionization (ESI) mass spectrometry, it can be readily ionized in both positive and negative modes.

Positive Ion Mode (ESI+):

In positive ion mode, this compound typically forms a protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 271.1.[1][2] Upon collision-induced dissociation (CID), the precursor ion undergoes a characteristic retro-Diels-Alder (rDA) reaction, leading to the cleavage of the C-ring. This results in the formation of two major fragment ions.

Negative Ion Mode (ESI-):

In negative ion mode, this compound forms a deprotonated molecule [M-H]⁻ at an m/z of approximately 269.1. The fragmentation in negative mode also provides structural information, though it is reported less frequently in the literature for this compound.

Quantitative Fragmentation Data

The following tables summarize the key ions observed in the mass spectrometric analysis of this compound.

Table 1: Mass Spectrometry Data for this compound in Positive Ion Mode (ESI+)

Ion DescriptionPrecursor Ion (m/z)Fragment Ion (m/z)Proposed Elemental Composition
Protonated Molecule271.200-C₁₆H₁₅O₄⁺
Quantifier Ion271.200167.050C₈H₇O₄⁺
Qualifier Ion271.200131.100C₉H₇O⁺

Note: The quantifier and qualifier ions are used for selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) experiments for targeted quantification.

Experimental Protocols

This section outlines a general protocol for the analysis of this compound using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. The specific parameters may require optimization based on the instrument used and the nature of the sample matrix.

Sample Preparation

a) From Plant Material (e.g., Boesenbergia rotunda rhizomes):

  • Dry the plant material in an oven at 50°C for 24 hours and then pulverize it into a fine powder.

  • Perform an extraction using a suitable solvent. Ultrasound-assisted extraction (UAE) with n-hexane has been shown to be effective. Optimal conditions can include a particle size of 125 µm, a solid-to-liquid ratio of 1:30 g/mL, and an extraction time of 10 minutes.[1]

  • Filter the extract and concentrate it under reduced pressure.

  • The crude extract can be further purified if necessary, for example, by using centrifugal partition chromatography (CPC).

  • Redissolve the dried extract in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water) for LC-MS/MS analysis.

b) From Biological Matrices (e.g., Rat Plasma):

  • To 100 µL of plasma, add a suitable internal standard (e.g., isoliquiritigenin).

  • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

  • Vortex the mixture for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography (LC)
  • Column: A C18 column is commonly used (e.g., HiQ Sil C18, 2.1 mm x 150 mm, 5 µm).

  • Mobile Phase:

    • Isocratic Elution: A mixture of water and methanol (e.g., 9:91, v/v) containing 0.1% formic acid can be used.

    • Gradient Elution: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol) can also be employed for better separation of complex mixtures.

  • Flow Rate: A typical flow rate is between 0.2 and 0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Column Temperature: 30-40°C.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI), operated in positive ion mode for this compound.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

  • Precursor Ion: m/z 271.2

  • Product Ions for MRM:

    • Quantifier: m/z 167.1

    • Qualifier: m/z 131.1

  • Ion Source Parameters (example):

    • Capillary Voltage: 3.0 - 4.0 kV

    • Source Temperature: 120 - 150°C

    • Desolvation Temperature: 350 - 450°C

    • Desolvation Gas Flow: 600 - 800 L/hr

    • Cone Gas Flow: 50 L/hr

  • Collision Energy: This parameter needs to be optimized for the specific instrument. It is a critical parameter that influences the abundance of fragment ions. A typical starting point for flavonoids is in the range of 15-30 eV.

Visualizations

Fragmentation Pathway of this compound (Positive Ion Mode)

Pinostrobin_Fragmentation cluster_precursor Precursor Ion cluster_fragments Fragment Ions Precursor This compound [M+H]⁺ m/z = 271.2 Fragment1 [C₈H₇O₄]⁺ m/z = 167.1 Precursor->Fragment1 rDA Fragment2 [C₉H₇O]⁺ m/z = 131.1 Precursor->Fragment2 rDA

Caption: Proposed fragmentation pathway of protonated this compound via retro-Diels-Alder (rDA) reaction.

Experimental Workflow for this compound Analysis

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Start Sample (Plant or Biological Matrix) Extraction Extraction Start->Extraction Purification Purification (Optional) Extraction->Purification Reconstitution Reconstitution in Mobile Phase Purification->Reconstitution LC Liquid Chromatography (C18 Column) Reconstitution->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Identification & Quantification DataAcquisition->Quantification

References

Pinostrobin in Rat Models: A Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of pinostrobin (B192119) in various rat models, based on currently available scientific literature. This document is intended to serve as a practical guide for researchers designing preclinical studies to investigate the therapeutic potential of this compound.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in different rat models and its pharmacokinetic parameters.

Table 1: this compound Dosage in Various Rat Models

Therapeutic AreaRat ModelRoute of AdministrationDosageVehicleKey Findings
NeuroprotectionParkinson's Disease (MPTP-induced)Oral gavage40 mg/kg/day0.5% Carboxymethylcellulose sodiumAttenuated oxidative stress, upregulated antioxidative enzymes and GDNF, and improved motor function.[1][2][3]
NeuroprotectionChronic Restraint StressOral gavage20 and 40 mg/kg/dayNot specifiedReduced hippocampal lipid peroxidation and reversed the decrease in antioxidant enzyme activities.[4]
NeuroprotectionSciatic Nerve Crush InjuryOral gavage20 and 40 mg/kg/dayNot specifiedReduced oxidative stress, increased axon diameters, and promoted functional recovery.[5][6][7]
CardioprotectionCadmium-induced CardiotoxicityNot specified40 mg/kgNot specifiedAmeliorated cardiac damage.[8]
AnticancerAzoxymethane-induced Colorectal CancerOral gavage30 and 60 mg/kg/day10% Tween 20Lowered the incidence of aberrant crypt foci and modulated apoptotic and inflammatory pathways.[9][10][11]
Ovarian ProtectionMethotrexate-induced Ovarian ToxicityOral gavage50 mg/kg/dayNot specifiedExerted antioxidant, anti-inflammatory, and anti-apoptotic effects.[12][13]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValue (Mean ± SD)
Dose48.51 mg/kg (single oral administration)
Cmax53.034 ± 15.407 ng/mL[14][15]
Tmax0.133 h[14][15]
t1/24.047 ± 1.843 h[15]
Vehicle0.9% sterile saline containing 2% polysorbate 80 (v/v)[14][15]

Experimental Protocols

Preparation of this compound for Oral Administration

a) Formulation in Saline with Polysorbate 80 (for pharmacokinetic studies):

  • Weigh the required amount of this compound.

  • Prepare a 0.9% sterile saline solution.

  • Add 2% (v/v) of polysorbate 80 to the saline solution.

  • Suspend the this compound in the saline/polysorbate 80 solution to achieve the desired final concentration.[14][15]

  • Ensure the solution is well-mixed before each administration.

b) Formulation in Carboxymethylcellulose (CMC) Sodium (for neuroprotection studies):

  • Prepare a 0.5% solution of carboxymethylcellulose sodium in sterile water.

  • Disperse the required amount of this compound in the 0.5% CMC solution.

  • Vortex or sonicate the mixture to ensure a homogenous suspension.[1]

c) Formulation in Tween 20 (for anticancer studies):

  • Prepare a 10% solution of Tween 20 in the desired vehicle (e.g., water or saline).

  • Suspend the this compound in the 10% Tween 20 solution to the final desired concentration.[10]

Oral Administration Protocol (Gavage)
  • Animal Handling: Acclimatize male Sprague-Dawley or Wistar rats (200-220g) for at least one week with free access to food and water, under a 12-hour light/dark cycle.[1][15] For pharmacokinetic studies, fast the rats overnight (approximately 12 hours) before administration, with water available ad libitum.[15]

  • Dosage Calculation: Adjust the volume of the this compound solution to be administered based on the individual body weight of each rat recorded just before dosing.[15]

  • Gavage Procedure:

    • Gently restrain the rat.

    • Use a proper size oral gavage needle (e.g., a straight or curved stainless-steel gavage needle).

    • Carefully insert the needle into the esophagus and deliver the this compound solution directly into the stomach.

    • Observe the animal for any signs of distress during and after the procedure.

  • Frequency and Duration: The frequency and duration of administration will depend on the specific study design. For chronic studies, administration is typically once daily for a period of several weeks.[1][4][10]

Sample Collection for Pharmacokinetic Analysis
  • Blood Sampling:

    • At predetermined time points (e.g., 0, 0.133, 0.167, 0.33, 0.50, 1, 2, 4, 6, and 12 hours post-dosing), collect blood samples (approximately 400 µL) from the orbital vein using a heparinized tube.[14][15]

  • Plasma Preparation:

    • Immediately centrifuge the collected blood samples (e.g., at 4,000 rpm for 10 minutes at 4°C) to separate the plasma.[14][15]

    • Store the plasma samples at -80°C until analysis.[14][15]

  • Excretion Study (Urine, Feces, and Bile):

    • House rats individually in metabolic cages to allow for the separate collection of urine and feces.

    • Collect urine and fecal samples at specified time intervals (e.g., 0–2, 2–4, 4–8, 8–12, 12–24, 24–36, and 36–54 hours).[14][15]

    • For bile collection, anesthetize the rats and cannulate the bile duct.[14]

    • Store all collected samples at -80°C.[14][15]

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by this compound

This compound has been shown to exert its therapeutic effects by modulating several key signaling pathways.

Pinostrobin_Signaling_Pathways cluster_neuro Neuroprotective Effects cluster_anti_inflam Anti-inflammatory & Anticancer Effects Pinostrobin1 This compound PI3K_Akt PI3K/Akt Pathway Pinostrobin1->PI3K_Akt Erk Erk Pathway Pinostrobin1->Erk Antioxidant_Enzymes Upregulation of Antioxidant Enzymes (SOD, CAT, GSH) Pinostrobin1->Antioxidant_Enzymes GDNF Increased GDNF Pinostrobin1->GDNF Neuronal_Survival Neuronal Survival and Regeneration PI3K_Akt->Neuronal_Survival Erk->Neuronal_Survival Antioxidant_Enzymes->Neuronal_Survival Reduces Oxidative Stress GDNF->Neuronal_Survival Pinostrobin2 This compound NF_kB NF-κB Pathway Pinostrobin2->NF_kB Inhibits Apoptosis Induction of Apoptosis (Bax/Bcl-2 modulation) Pinostrobin2->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Pinostrobin2->Cell_Cycle_Arrest Inflammatory_Cytokines Inhibition of Inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Inflammatory_Cytokines

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Oral Administration in Rat Models

The following diagram illustrates a general workflow for studies involving the oral administration of this compound to rats.

Experimental_Workflow cluster_prep Preparation cluster_animal Animal Protocol cluster_model Disease Model Induction cluster_analysis Analysis Formulation This compound Formulation (e.g., with CMC or Tween 20) Dosing Oral Administration (Gavage) (Daily for specified duration) Formulation->Dosing Acclimatization Acclimatization of Rats (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Induction Induction of Disease Model (e.g., MPTP, CRS, AOM) Grouping->Induction Behavioral Behavioral Tests Dosing->Behavioral Biochemical Biochemical Assays (e.g., ELISA, Western Blot) Dosing->Biochemical Histological Histological Examination Dosing->Histological PK_Analysis Pharmacokinetic Analysis (if applicable) Dosing->PK_Analysis Induction->Dosing

Caption: General experimental workflow.

References

Illuminating the Therapeutic Potential of Pinostrobin: Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to studying the multifaceted effects of pinostrobin (B192119), a naturally occurring flavonoid with promising anti-cancer, anti-inflammatory, and neuroprotective properties. This document outlines detailed protocols for key in vitro assays to assess its biological activities and elucidate its mechanisms of action.

Overview of this compound's Bioactivity

This compound has been shown to exert a range of biological effects, primarily through the modulation of key signaling pathways. Its anti-cancer properties are attributed to the induction of apoptosis, cell cycle arrest, and inhibition of cell migration. The anti-inflammatory effects are largely mediated by the suppression of the NF-κB signaling pathway, while its neuroprotective actions involve the modulation of the MAPK signaling cascade.

Data Presentation: Quantitative Analysis of this compound's Effects

The following tables summarize key quantitative data from in vitro studies on this compound, providing a reference for expected outcomes and aiding in experimental design.

Table 1: Cytotoxicity of this compound in Various Cell Lines (MTT Assay)

Cell LineCell TypeIncubation Time (hours)IC50 (µM)Reference
MCF-7Human Breast Cancer24~1503[1]
48~1502[1]
72~2866[1]
MDA-MB-231Human Breast Cancer24~1317[1]
48~1036[1]
72~1157[1]
T47DHuman Breast Cancer242930[2]
HeLaHuman Cervical Cancer4850-100 (significant viability reduction)[3]
CCRF-CEMHuman LeukemiaNot Specified10.2[4]
THP-1 (macrophages)Human Monocytic24-48>100 (non-toxic)[5]
PC12Rat Pheochromocytoma24>40 (protective effect observed)[6]

Table 2: Effect of this compound on NF-κB and MAPK Signaling Pathways

Cell LinePathway InvestigatedKey Proteins AnalyzedThis compound Concentration (µM)Incubation TimeObserved EffectReference
THP-1 (macrophages)NF-κBp-NF-κB, IκB-α25, 50, 1001-3 hoursInhibition of LPS-induced NF-κB phosphorylation and IκB-α degradation.[7]
RAW 264.7NF-κBNF-κB nuclear translocationNot specifiedNot specifiedInhibition of LPS-induced nuclear translocation of NF-κB.[2]
B16F10MAPKp-p38, p-ERK, p-JNK25, 50, 10024 hoursIncreased p-p38 phosphorylation, decreased p-ERK phosphorylation, no effect on p-JNK.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments to study this compound's effects.

Cell Viability Assessment: MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Cell Preparation cluster_treatment This compound Treatment cluster_assay MTT Assay cell_seeding Seed cells in a 96-well plate (e.g., 7x10³ cells/well for MCF-7/MDA-MB-231) incubation_24h Incubate for 24 hours cell_seeding->incubation_24h treatment Treat cells with various concentrations of this compound (e.g., 6.25 - 1000 µM) incubation_24h->treatment incubation_exp Incubate for 24, 48, or 72 hours treatment->incubation_exp add_mtt Add MTT solution (0.5 mg/mL) incubation_exp->add_mtt incubation_mtt Incubate for 3-4 hours add_mtt->incubation_mtt add_dmso Add DMSO to dissolve formazan (B1609692) crystals incubation_mtt->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance

Caption: Workflow for assessing cell viability using the MTT assay.

Materials:

  • Selected cell line (e.g., MCF-7, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 7 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[1]

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A suggested concentration range is 6.25 µM to 1000 µM.[1]

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plates for 24, 48, or 72 hours.[1]

  • After the incubation period, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[1]

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Detection: Annexin V-FITC/PI Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Experimental Workflow: Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells in 6-well plates treat_cells Treat with this compound for 24-48 hours seed_cells->treat_cells harvest_cells Harvest cells (trypsinization and collection of supernatant) treat_cells->harvest_cells wash_cells Wash cells with cold PBS harvest_cells->wash_cells resuspend Resuspend in 1X Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC and Propidium Iodide resuspend->add_stains incubate Incubate for 15 minutes at RT in the dark add_stains->incubate add_buffer Add 1X Binding Buffer incubate->add_buffer analyze Analyze by flow cytometry add_buffer->analyze CellCycle_Workflow cluster_prep Cell Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis seed_cells Seed cells and treat with this compound harvest_cells Harvest and wash cells with PBS seed_cells->harvest_cells fix_cells Fix cells in cold 70% ethanol harvest_cells->fix_cells incubate_fix Incubate for at least 30 minutes on ice fix_cells->incubate_fix wash_pbs Wash cells with PBS incubate_fix->wash_pbs resuspend_pi Resuspend in PI/RNase staining solution wash_pbs->resuspend_pi incubate_stain Incubate for 15-30 minutes at RT resuspend_pi->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK TLR4->IKK Activation This compound This compound This compound->TLR4 This compound->IKK Inhibition IkBa_NFkB IκBα-p65/p50 IKK->IkBa_NFkB Phosphorylation p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB p65/p50 IkBa_NFkB->NFkB Release Proteasome Proteasome p_IkBa->Proteasome Degradation NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binding Cytokines Pro-inflammatory Cytokines DNA->Cytokines Transcription MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., Growth Factors, Stress) Receptor Receptor Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK Activation This compound This compound MAPKK_p38 MKK3/6 This compound->MAPKK_p38 Activation MAPKK_ERK MEK1/2 This compound->MAPKK_ERK Inhibition MAPKKK->MAPKK_p38 MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 Phosphorylation ERK ERK1/2 MAPKK_ERK->ERK Phosphorylation p_p38 p-p38 p38->p_p38 p_ERK p-ERK1/2 ERK->p_ERK TF_p38 Transcription Factors (e.g., ATF2) p_p38->TF_p38 Activation TF_ERK Transcription Factors (e.g., c-Fos, c-Jun) p_ERK->TF_ERK Activation Gene_Exp_p38 Gene Expression (Inflammation, Apoptosis) TF_p38->Gene_Exp_p38 Gene_Exp_ERK Gene Expression (Proliferation, Survival) TF_ERK->Gene_Exp_ERK

References

Application Note: High-Efficiency Separation of Pinostrobin Using Centrifugal Partition Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pinostrobin (B192119), a bioactive flavonoid found in various medicinal plants such as Boesenbergia rotunda, has garnered significant interest for its potential therapeutic applications.[1][2][3] Traditional methods for its isolation often involve multiple chromatographic steps, which can be time-consuming and may lead to sample loss.[4][5] Centrifugal Partition Chromatography (CPC), a liquid-liquid separation technique, offers a robust and efficient alternative for the purification of natural products.[6][7][8] This application note details a one-step Centrifugal Partition Chromatography protocol for the rapid separation of this compound, yielding high purity and recovery. The method is particularly advantageous as it avoids the use of solid stationary phases, minimizing irreversible adsorption of the sample.[2][6]

Principle of Centrifugal Partition Chromatography

CPC is a preparative chromatographic technique that utilizes a biphasic liquid system where one liquid acts as the stationary phase, immobilized by a strong centrifugal force, while the other serves as the mobile phase.[6][7] The separation is based on the differential partitioning of solutes between the two immiscible liquid phases, governed by their respective partition coefficients (K).[1][6] This technique allows for high sample loading and recovery, making it an ideal method for preparative-scale purification.[6]

Experimental Protocols

1. Preparation of Crude Extract

Prior to CPC separation, a crude extract rich in this compound is required. The following is a general protocol for obtaining such an extract from Boesenbergia rotunda:

  • Plant Material: Dried and powdered rhizomes of Boesenbergia rotunda. For optimal extraction, a particle size of 125 μm is recommended.[2][9]

  • Extraction Solvent: n-hexane.

  • Extraction Method: Ultrasound-assisted extraction is an efficient method.[1][2]

    • Mix the powdered plant material with n-hexane at a solid-to-liquid ratio of 1:30 g/mL.[2][9]

    • Perform ultrasonication for 10 minutes.[2][9]

    • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude n-hexane extract.

2. Centrifugal Partition Chromatography (CPC) Protocol for this compound Separation

This protocol is optimized for the separation of this compound from a crude extract of Boesenbergia rotunda.

  • CPC Instrument: A commercially available Centrifugal Partition Chromatograph.

  • Biphasic Solvent System: A mixture of n-hexane, methanol (B129727) (MeOH), and water (H₂O) at a volume ratio of 5:3.4:1.6 (v/v/v).[1][2]

    • Prepare the solvent system by mixing the three solvents in the specified ratio in a separatory funnel.

    • Shake the funnel vigorously to ensure thorough mixing and allow the two phases to separate completely.

    • Degas both the upper (n-hexane rich) and lower (aqueous methanol rich) phases prior to use.

  • Sample Preparation:

    • Dissolve the crude n-hexane extract in ethyl acetate (B1210297) to a concentration of 1 g/mL.[1]

    • For injection, mix 0.5 mL of the crude extract solution with 7 mL of a diluent system composed of a 1:1 ratio of methanol and the upper phase of the solvent system (3.5 mL:3.5 mL).[1][2]

  • CPC Operational Parameters:

    • Mode of Operation: Ascending mode (the lower phase is the stationary phase, and the upper phase is the mobile phase).[1][2]

    • Stationary Phase: The lower phase of the n-hexane/MeOH/H₂O system.

    • Mobile Phase: The upper phase of the n-hexane/MeOH/H₂O system.

    • Rotational Speed: Set according to the instrument manufacturer's recommendations to ensure retention of the stationary phase.

    • Flow Rate: A typical flow rate for analytical to semi-preparative CPC is in the range of 1-10 mL/min. The specific study achieving the presented results completed the extrusion process in 30 minutes.[1][2]

    • Injection: Inject the prepared sample solution into the CPC system.

    • Elution and Fraction Collection: Elute the column with the mobile phase and collect fractions at regular intervals. The separation of this compound is typically achieved within 30 minutes.[2][9]

  • Fraction Analysis:

    • Analyze the collected fractions using a suitable analytical technique such as Ultra High-Performance Liquid Chromatography (UHPLC) to identify the fractions containing pure this compound.[1][2]

    • Combine the fractions containing the purified this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the identity and purity of the isolated this compound using spectroscopic methods like ¹H-NMR and mass spectrometry (LC-ESI-MS/MS).[1][2]

Data Presentation

The following table summarizes the quantitative results from the separation of this compound from a crude extract of Boesenbergia rotunda using the described CPC protocol.

ParameterValueReference
Starting Material 67 mg of crude extract[2][9]
Isolated this compound 2.16 mg[2]
Purity of this compound 98.78%[1][2]
Separation Time 30 minutes[2][9]
CPC Solvent System n-hexane/MeOH/H₂O (5:3.4:1.6, v/v)[1][2]
Mode of Operation Ascending[1][2]

Visualizations

Experimental Workflow for this compound Separation

The following diagram illustrates the key steps in the experimental workflow, from the preparation of the plant material to the final analysis of the purified this compound.

G cluster_extraction Crude Extract Preparation cluster_cpc Centrifugal Partition Chromatography cluster_analysis Analysis and Final Product A Boesenbergia rotunda (Dried, Powdered Rhizomes) B Ultrasound-Assisted Extraction (n-hexane, 1:30 g/mL, 10 min) A->B C Filtration & Concentration B->C D Crude n-hexane Extract C->D F Sample Preparation (Crude in Ethyl Acetate + Diluent) D->F E Solvent System Preparation (n-hexane/MeOH/H2O, 5:3.4:1.6) G CPC Separation (Ascending Mode) E->G F->G H Fraction Collection G->H I UHPLC Analysis of Fractions H->I J Pooling of Pure Fractions I->J K Solvent Evaporation J->K L Purified this compound (98.78% Purity) K->L M Structural Confirmation (NMR, MS) L->M

Caption: Workflow for the isolation of this compound using CPC.

Logical Relationship in CPC Separation

This diagram outlines the fundamental principles and key parameters influencing the success of the CPC separation.

G cluster_input Input Parameters cluster_process CPC Process cluster_output Output Crude_Extract Crude Extract (containing this compound) Partitioning Differential Partitioning (based on K value) Crude_Extract->Partitioning Solvent_System Biphasic Solvent System (n-hexane/MeOH/H2O) Solvent_System->Partitioning CPC_Parameters Operational Parameters (Mode, Speed, Flow Rate) CPC_Parameters->Partitioning Separation Separation of Components Partitioning->Separation Pinostrobin_Fraction Purified this compound Separation->Pinostrobin_Fraction Other_Fractions Other Compounds Separation->Other_Fractions

Caption: Key factors influencing CPC separation of this compound.

References

Unlocking Pinostrobin: Non-Chromatographic Isolation Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – For researchers and drug development professionals investigating the therapeutic potential of pinostrobin (B192119), access to efficient and scalable isolation methods is paramount. These application notes provide detailed, non-chromatographic protocols for the isolation of this compound, a flavonoid with promising anti-inflammatory, neuroprotective, and anticancer properties. By circumventing the complexities and costs associated with chromatographic techniques, these methods offer a practical approach for obtaining high-purity this compound for research and development purposes.

Introduction

This compound (5-hydroxy-7-methoxyflavanone) is a naturally occurring flavonoid found in a variety of plants, including Boesenbergia rotunda (fingerroot) and honey. Its diverse biological activities have made it a compound of significant interest in the scientific community. Traditional isolation of this compound often relies on various chromatographic methods, which can be time-consuming, labor-intensive, and expensive. This document outlines a robust and cost-effective non-chromatographic method based on solvent extraction, precipitation, and recrystallization.

Principle of the Method

This isolation strategy leverages the differential solubility of this compound in various organic solvents. This compound is soluble in non-polar organic solvents like petroleum ether and n-hexane, especially at elevated temperatures, and sparingly soluble in polar solvents like methanol (B129727) at low temperatures. This property allows for its selective extraction from the raw plant material and subsequent purification through crystallization.

Application Note 1: Isolation of this compound from Boesenbergia rotunda Rhizomes

This protocol details a simple, fast, and inexpensive method for isolating this compound from the dried rhizomes of Boesenbergia rotunda. The method involves maceration with a non-polar solvent, followed by precipitation and recrystallization.

Experimental Protocol

1. Plant Material Preparation:

  • Fresh Boesenbergia rotunda rhizomes are washed, sliced into thin pieces (0.2–0.4 mm), and dried in an oven at 50°C for 24 hours.

  • The dried rhizome pieces are then pulverized into a fine powder.

2. Extraction:

  • 500 g of the dried powder is macerated in 2.5 L of petroleum ether for 18 hours at room temperature.[1]

  • The mixture is filtered, and the filtrate is collected.

  • The solvent from the filtrate is evaporated using a rotary evaporator until the volume is reduced to approximately 100 mL.[1]

3. Precipitation:

  • The concentrated extract is stored at -20°C for 18 hours to induce the formation of pale yellow precipitates of this compound.[1]

  • The precipitates are collected by filtration.

4. Recrystallization:

  • The collected precipitates are dissolved in 50 mL of warm methanol (60°C) with stirring for 15 minutes.[1]

  • The methanolic solution is then stored at -20°C for 18 hours to allow for the formation of colorless this compound crystals.[1]

  • The crystals are collected by filtration and washed several times with cold methanol (4°C) until they become colorless.[1]

  • The purified crystals are dried at room temperature.

Quantitative Data
ParameterValueReference
Starting Material500 g of dried B. rotunda powder[1]
Initial Precipitate Yield11.80 g[1]
Final Crystal Yield4.41 g[1]
Overall Yield (%)2.36%[1]
Purity (HPLC)≥ 99%[1]

Experimental Workflow

experimental_workflow start Dried B. rotunda Powder (500g) maceration Maceration with Petroleum Ether (2.5L, 18h) start->maceration filtration1 Filtration maceration->filtration1 evaporation Rotary Evaporation (to 100mL) filtration1->evaporation precipitation Precipitation at -20°C (18h) evaporation->precipitation filtration2 Filtration precipitation->filtration2 recrystallization Recrystallization from Warm Methanol (60°C) filtration2->recrystallization cooling Cooling at -20°C (18h) recrystallization->cooling filtration3 Filtration & Washing (with cold Methanol) cooling->filtration3 drying Drying filtration3->drying end Pure this compound Crystals drying->end

Fig. 1: Non-chromatographic isolation of this compound.

Signaling Pathways Involving this compound

This compound has been shown to modulate several key signaling pathways, contributing to its anti-inflammatory and neuroprotective effects.

Anti-Inflammatory Signaling Pathway

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), this compound blocks the phosphorylation and degradation of IκB-α. This prevents the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[1][2][3][4]

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates This compound This compound This compound->IKK inhibits IkBa_p p-IκB-α IKK->IkBa_p phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkBa_p->NFkB_p65_p50 releases NFkB_translocation Nuclear Translocation NFkB_p65_p50->NFkB_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_translocation->Pro_inflammatory_genes activates

Fig. 2: this compound's inhibition of the NF-κB pathway.
Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are mediated, in part, through the activation of the Nrf2 signaling pathway. This compound promotes the phosphorylation of PI3K/AKT and ERK, which in turn leads to the nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of antioxidant enzymes like HO-1 and GCLC, thus protecting neuronal cells from oxidative stress.[5]

neuroprotective_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT activates ERK ERK This compound->ERK activates Nrf2 Nrf2 PI3K_AKT->Nrf2 promotes dissociation ERK->Nrf2 promotes dissociation Keap1 Keap1 Nrf2->Keap1 bound Nrf2_translocation Nuclear Translocation Nrf2->Nrf2_translocation ARE ARE Nrf2_translocation->ARE binds to Antioxidant_genes Antioxidant Gene Expression (HO-1, GCLC) ARE->Antioxidant_genes activates

Fig. 3: this compound's activation of the Nrf2 pathway.

Conclusion

The non-chromatographic method presented provides a straightforward and efficient means for isolating high-purity this compound. This approach is particularly advantageous for laboratories requiring a scalable and economical source of this promising flavonoid for further research into its therapeutic applications. The elucidation of its interaction with key signaling pathways, such as NF-κB and Nrf2, further underscores its potential as a lead compound in drug discovery and development.

References

Developing a validated analytical method for Pinostrobin enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

A Validated HPLC-UV and LC-MS/MS Method for Enantioselective Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Pinostrobin (B192119), a naturally occurring flavonoid, exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1][2] As a chiral molecule, its enantiomers can display different pharmacokinetic and pharmacodynamic profiles. Therefore, the development of a validated analytical method for the stereospecific quantification of this compound enantiomers is crucial for pre-clinical and clinical studies. This application note provides a detailed protocol for the chiral separation and quantification of (S)- and (R)-pinostrobin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The method is suitable for the analysis of this compound enantiomers in biological matrices.

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Racemic this compound Standard or Biological Sample prep Protein Precipitation / Extraction start->prep dry Evaporation to Dryness prep->dry reconstitute Reconstitution in Mobile Phase dry->reconstitute inject Injection into HPLC/LC-MS System reconstitute->inject separate Chiral Separation on Polysaccharide-based Column inject->separate detect Detection (UV or MS/MS) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify report Reporting of Enantiomer Concentrations quantify->report

Caption: Experimental workflow for the chiral analysis of this compound enantiomers.

Protocols

Protocol 1: Chiral HPLC-UV Method

This protocol outlines the separation and quantification of this compound enantiomers using HPLC with UV detection.

1. Materials and Reagents

  • Racemic this compound standard

  • HPLC grade methanol, ethanol, 2-propanol, n-hexane

  • Purified water

  • Acetonitrile (B52724), HPLC grade

  • Formic acid

2. Chromatographic Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Chiral Column: Chiralpak® AD-RH (150 mm x 4.6 mm i.d., 5-µm particle size).[3]

  • Mobile Phase: A suitable mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile/water or methanol/water). The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 287 nm.

  • Injection Volume: 10 µL.

3. Standard Solution Preparation

  • Prepare a stock solution of racemic this compound in methanol.

  • Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 100 µg/mL.

4. Sample Preparation (from serum)

  • To a 100 µL aliquot of serum, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject into the HPLC system.

5. Method Validation

  • Linearity: Analyze the calibration standards in triplicate to construct a calibration curve. The method should be linear over the specified range.

  • Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations within the calibration range on the same day (intra-day) and on different days (inter-day). The relative standard deviation (RSD) for precision should be <15%, and the accuracy should be within 85-115%.

  • Limit of Quantification (LOQ): The lowest concentration on the standard curve that can be quantified with acceptable precision and accuracy.

Protocol 2: Chiral LC-MS/MS Method

This protocol provides a highly sensitive and selective method for the quantification of this compound enantiomers using LC-MS/MS.

1. Materials and Reagents

  • Same as Protocol 1.

2. Chromatographic and Mass Spectrometric Conditions

  • LC System: A standard LC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Chiral Column: Chiralpak AD-3R (dimensions not specified).[3]

  • Mobile Phase: A gradient elution using a mixture of water and methanol, both containing 0.1% formic acid, may be employed.[3]

  • Flow Rate: As recommended for the column and system.

  • MS Detection: ESI in positive ionization mode with multiple reaction monitoring (MRM).[3] The specific precursor-to-product ion transitions for this compound need to be determined.

3. Standard Solution and Sample Preparation

  • Follow the same procedures as in Protocol 1, but with a concentration range suitable for LC-MS/MS sensitivity (e.g., 5.0 to 5000 ng/mL).[3]

4. Method Validation

  • Perform validation as described in Protocol 1, with linearity, precision, and accuracy being key parameters. The determination coefficients for linearity should be above 0.997.[3]

Quantitative Data Summary

The following tables summarize the validation and pharmacokinetic data obtained from studies using these methods.

Table 1: Method Validation Parameters

ParameterHPLC-UV MethodLC-MS/MS Method
Linearity Range 0.5 - 100 µg/mL5.0 - 5000 ng/mL
Determination Coefficient (r²) Not specified> 0.997
Limit of Quantification (LOQ) 0.5 µg/mLNot specified
Precision (%RSD) < 15%1.52 - 14.9%
Accuracy (%Bias) < 15%85 - 115%
Data sourced from references.

Table 2: In Vivo Pharmacokinetic Parameters of this compound Enantiomers in Rats

Parameter(S)-Pinostrobin(R)-Pinostrobin
Serum Half-life (t½) ~7 h~7 h
Volume of Distribution (Vd) 8.2 L/kg8.9 L/kg
Total Clearance (CLtotal) 0.959 L/h/kg1.055 L/h/kg
Area Under the Curve (AUCinf) 23.16 µg·h/mL21.296 µg·h/mL
Data sourced from reference[4].

Signaling Pathways and Logical Relationships

While this application note focuses on the analytical methodology for this compound enantiomers, it is important to note that these methods are foundational for exploring the stereospecific pharmacodynamics of this compound. The differential interaction of enantiomers with biological targets such as enzymes and receptors can lead to distinct signaling pathway activation. Future studies employing this validated method can elucidate these differences.

G cluster_enantiomers This compound Enantiomers cluster_targets Biological Targets cluster_pathways Signaling Pathways S_Pino (S)-Pinostrobin Target_A Receptor/Enzyme A S_Pino->Target_A High Affinity Target_B Receptor/Enzyme B S_Pino->Target_B Low Affinity R_Pino (R)-Pinostrobin R_Pino->Target_A Low Affinity R_Pino->Target_B High Affinity Pathway_A Signaling Pathway A Target_A->Pathway_A Pathway_B Signaling Pathway B Target_B->Pathway_B

Caption: Hypothetical differential engagement of this compound enantiomers with biological targets.

Conclusion

The described HPLC-UV and LC-MS/MS methods provide a robust and validated approach for the chiral separation and quantification of this compound enantiomers. These protocols are essential for researchers in pharmacology, drug metabolism, and pharmacokinetics to accurately assess the stereospecific disposition and activity of this compound. The provided data demonstrates the successful application of these methods in preclinical pharmacokinetic studies.

References

Pinostrobin Encapsulation: A Guide to Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Pinostrobin (B192119), a naturally occurring flavonoid predominantly found in plants like fingerroot and galangal, has garnered significant scientific interest due to its diverse pharmacological activities, including potent anti-inflammatory, antioxidant, and anticancer properties. However, its clinical translation is hampered by poor water solubility, leading to low bioavailability. Encapsulation of this compound into advanced drug delivery systems presents a promising strategy to overcome these limitations, enhancing its therapeutic efficacy.

This document provides detailed application notes and experimental protocols for the encapsulation of this compound in three key drug delivery systems: liposomes, solid lipid nanoparticles (SLNs), and chitosan (B1678972) nanoparticles. These notes are intended for researchers, scientists, and drug development professionals working to unlock the full therapeutic potential of this promising natural compound.

I. Application Notes

This compound-Loaded Liposomes

Liposomes are vesicular structures composed of a lipid bilayer enclosing an aqueous core. They are highly biocompatible and can encapsulate both hydrophilic and lipophilic drugs. For the lipophilic this compound, it would be entrapped within the lipid bilayer.

  • Applications: Liposomal encapsulation can enhance the solubility and stability of this compound, facilitate controlled release, and potentially improve its circulation time in the body. This delivery system is particularly relevant for intravenous administration in applications such as cancer therapy.

  • Key Formulation Parameters: The choice of phospholipids (B1166683) (e.g., phosphatidylcholine) and cholesterol is crucial as it affects the liposome's stability, rigidity, and drug-loading capacity. The drug-to-lipid ratio will influence the encapsulation efficiency and overall formulation stability.

  • Expected Characteristics: this compound-loaded liposomes are expected to be spherical vesicles with a particle size in the range of 100-200 nm, a narrow polydispersity index (PDI < 0.3), and a negative zeta potential, which contributes to their stability by preventing aggregation.

This compound-Loaded Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that are solid at room and body temperature. They combine the advantages of polymeric nanoparticles and liposomes.

  • Applications: SLNs are well-suited for enhancing the oral bioavailability of poorly soluble drugs like this compound. They protect the drug from the harsh environment of the gastrointestinal tract and can facilitate its absorption. Topical and parenteral applications are also viable.

  • Key Formulation Parameters: The selection of the solid lipid (e.g., stearic acid, glyceryl monostearate) and surfactant (e.g., Polysorbate 80, Poloxamer 188) is critical. The homogenization method (hot or cold) and its parameters (pressure, duration) will significantly impact the particle size and drug encapsulation.

  • Expected Characteristics: this compound-loaded SLNs are typically spherical particles with a diameter ranging from 100 to 400 nm.[1] They should exhibit a high encapsulation efficiency (>80%) and a sustained-release profile.[1]

This compound-Loaded Chitosan Nanoparticles

Chitosan is a natural, biodegradable, and biocompatible polysaccharide with mucoadhesive properties, making it an excellent candidate for drug delivery.

  • Applications: Chitosan nanoparticles are particularly promising for oral and mucosal drug delivery. Their mucoadhesive nature can prolong the residence time of this compound at the site of absorption, thereby enhancing its bioavailability. They are also explored for their potential in targeted cancer therapy.

  • Key Formulation Parameters: The molecular weight and degree of deacetylation of chitosan, as well as the concentration of the cross-linking agent (e.g., sodium tripolyphosphate - TPP), are key factors influencing the nanoparticle formation, size, and stability. The pH of the chitosan and TPP solutions is also a critical parameter.

  • Expected Characteristics: this compound-loaded chitosan nanoparticles are generally spherical with a positive surface charge, which promotes interaction with negatively charged cell membranes. Particle sizes can be tailored, typically falling within the 200-500 nm range.[2][3]

II. Quantitative Data Summary

The following tables summarize the physicochemical characteristics and in vitro release data for flavonoid-loaded nanoparticles from various studies. This data can serve as a benchmark for the formulation of this compound-loaded nanoparticles.

Table 1: Physicochemical Characterization of Flavonoid-Loaded Nanoparticles

FlavonoidDelivery SystemKey Formulation ComponentsParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Quercetin (B1663063)LiposomesPhosphatidylcholine, Cholesterol192.1 ± 3.240.137-65.82 ± 1.35[4]
QuercetinLiposomesSoy Phosphatidylcholine, Cholesterol346.40.22-49.690.7[5]
QuercetinLiposomesDipalmitoylphosphatidylcholine, CholesterolOptimized: ~150Minimized-Maximized[6]
HesperetinSLNsStearic Acid, Span 20, Tween 80----[7][8]
HesperidinSLNsStearic Acid or Cetostearyl Alcohol, PVA or Polysorbate300 - 6000.240 - 0.445-35 to -20> 88[1]
NaringeninChitosan NanoparticlesChitosan, TPP233--~72[2]
NaringeninChitosan-Dextran Sulfate NanoparticlesChitosan, Dextran Sulfate337.2 ± 48.27--34.4 ± 7.45-[3][9]

Table 2: In Vitro Release of Flavonoids from Nanoparticles

FlavonoidDelivery SystemRelease MediumTime (h)Cumulative Release (%)Release Kinetics ModelReference
QuercetinLiposomesPhosphate Buffer24~75Sustained Release[10]
QuercetinMagnetic NanoparticlesPBS (pH 7.4)--First-order, Korsmeyer-Peppas[11][12][13]
HesperetinSLNsSimulated Gastric & Intestinal Fluid6~93Fickian and dissolution mechanisms[7][8][14]
NaringeninChitosan NanoparticlesSimulated Gastric Fluid-~89-[2]
NaringeninChitosan-Dextran Sulfate Nanoparticles-3651Sustained Release[3][9]
ChrysinPolymeric NanoparticlesPBS (pH 7.4)120~65Burst then Sustained[15]

III. Experimental Protocols

Preparation of this compound-Loaded Liposomes (Adapted from Quercetin Liposome Protocol)

This protocol is adapted from the thin-film hydration method used for quercetin encapsulation.[4][10]

a. Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol (CHOL)

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

b. Equipment:

  • Rotary evaporator

  • Bath sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

  • Dynamic Light Scattering (DLS) instrument

  • High-Performance Liquid Chromatography (HPLC) system

c. Protocol:

  • Dissolve this compound, SPC, and CHOL in a chloroform:methanol mixture (e.g., 2:1 v/v) in a round-bottom flask. A typical molar ratio of SPC to CHOL is 2:1.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid transition temperature (e.g., 40-50 °C) to form a thin lipid film on the flask wall.

  • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the thin film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. The PBS should contain the desired concentration of this compound if pre-loading is desired, or it can be plain PBS for passive loading.

  • The resulting suspension of multilamellar vesicles (MLVs) can be sonicated in a bath sonicator for 30 minutes to reduce the particle size.

  • For a more uniform size distribution, extrude the liposomal suspension 10-15 times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the prepared liposomes at 4 °C.

Preparation of this compound-Loaded Solid Lipid Nanoparticles (Adapted from Hesperetin SLN Protocol)

This protocol is based on the hot homogenization technique used for hesperetin-loaded SLNs.[7][8]

a. Materials:

  • This compound

  • Solid lipid (e.g., Stearic acid)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Span 20)

  • Distilled water

b. Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

  • DLS instrument

  • HPLC system

c. Protocol:

  • Melt the solid lipid (e.g., stearic acid) by heating it to about 5-10 °C above its melting point.

  • Dissolve the desired amount of this compound in the molten lipid.

  • In a separate beaker, heat the aqueous phase (distilled water containing the surfactant, e.g., Tween 80) to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Immediately sonicate the hot pre-emulsion using a probe sonicator for 5-15 minutes to reduce the particle size.

  • Disperse the resulting hot nanoemulsion in cold water (2-4 °C) under gentle stirring to solidify the lipid nanoparticles.

  • The SLN dispersion can be stored at 4 °C.

Preparation of this compound-Loaded Chitosan Nanoparticles

This protocol is based on the ionic gelation method.[2][16]

a. Materials:

  • This compound

  • Low molecular weight chitosan

  • Acetic acid

  • Sodium tripolyphosphate (TPP)

  • Distilled water

b. Equipment:

  • Magnetic stirrer

  • Centrifuge

  • DLS instrument

  • HPLC system

c. Protocol:

  • Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in an aqueous acetic acid solution (e.g., 1% v/v) with overnight stirring.

  • Dissolve this compound in a suitable solvent (e.g., ethanol) and add it to the chitosan solution under continuous stirring.

  • Prepare an aqueous solution of TPP (e.g., 1 mg/mL).

  • Add the TPP solution dropwise to the chitosan-pinostrobin solution under constant magnetic stirring at room temperature.

  • Continue stirring for 30-60 minutes to allow for the formation of nanoparticles.

  • Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes).

  • Wash the nanoparticle pellet with distilled water to remove unreacted reagents and resuspend in distilled water for storage at 4 °C.

Characterization of this compound-Loaded Nanoparticles

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • These parameters are determined using a Dynamic Light Scattering (DLS) instrument. The nanoparticle dispersion is diluted with distilled water to an appropriate concentration before measurement.

b. Encapsulation Efficiency (EE) and Drug Loading (DL):

  • EE and DL are typically determined by separating the unencapsulated drug from the nanoparticles.

  • Centrifuge the nanoparticle dispersion to pellet the nanoparticles.

  • Measure the concentration of free this compound in the supernatant using a validated HPLC method.[17][18][19]

  • Calculate EE and DL using the following formulas:

    • EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • DL (%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

In Vitro Drug Release Study

The dialysis bag method is commonly used to evaluate the in vitro release of drugs from nanoparticles.[20][21]

a. Materials:

  • Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)

  • Release medium (e.g., PBS pH 7.4, or simulated gastric/intestinal fluids)

  • Shaking water bath or magnetic stirrer

b. Protocol:

  • Soak the dialysis membrane in the release medium for at least 12 hours before use.

  • Place a known amount of the this compound-loaded nanoparticle dispersion into the dialysis bag and seal both ends.

  • Immerse the dialysis bag in a known volume of the release medium, maintained at 37 °C with constant stirring.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of this compound in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[11][12][13]

IV. Visualization of Experimental Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Nanoparticle Preparation cluster_char Physicochemical Characterization cluster_release In Vitro Evaluation prep_lipo Liposomes (Thin-film hydration) char_size Particle Size & PDI (DLS) prep_lipo->char_size prep_sln SLNs (Hot homogenization) prep_sln->char_size prep_cs Chitosan NPs (Ionic gelation) prep_cs->char_size char_zeta Zeta Potential (DLS) char_size->char_zeta char_ee Encapsulation Efficiency (HPLC) char_zeta->char_ee release_study Drug Release Study (Dialysis) char_ee->release_study release_kinetics Release Kinetics Modeling release_study->release_kinetics This compound This compound This compound->prep_lipo This compound->prep_sln This compound->prep_cs

Caption: Workflow for the preparation and evaluation of this compound-loaded nanoparticles.

This compound's Anticancer Signaling Pathways

G cluster_nfkb NF-κB Signaling lps LPS tlr4 TLR4/MD2 Complex lps->tlr4 ikb IκBα tlr4->ikb Activates IKK nfkb NF-κB (p65/p50) tlr4->nfkb Activates IKK This compound This compound This compound->tlr4 Inhibits LPS binding This compound->ikb Inhibits Phosphorylation ikb_p P-IκBα (Degradation) ikb->ikb_p Phosphorylation nfkb_nuc NF-κB (Nuclear Translocation) nfkb->nfkb_nuc Phosphorylation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, etc.) nfkb_nuc->cytokines Gene Transcription

References

Application Notes & Protocols: Pharmacokinetic Studies of Pinostrobin in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pinostrobin (B192119), a natural flavonoid found in various plants like honey and fingerroot ginger, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1][2][3] Understanding the pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) a compound—is a critical step in the preclinical development of any potential therapeutic agent.[4][5] These application notes provide a summary of published pharmacokinetic data for this compound in animal models and offer detailed protocols for conducting similar studies.

Data Presentation: Pharmacokinetic Parameters of this compound in Rats

The following tables summarize the key pharmacokinetic parameters of this compound observed in Sprague-Dawley rats following oral and intravenous administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats after a Single Oral Dose

ParameterUnitValue (Mean ± SD)Study Reference
Dosemg/kg48.51[4]
Cmax (Maximum Plasma Concentration)ng/mL53.034 ± 15.407[4]
Tmax (Time to Cmax)h0.133 ± 0.0[4]
t1/2 (Elimination Half-life)h4.047 ± 1.843[4]
CL (Clearance)L/h/kg126.278 ± 51.962[4]
Vz (Volume of Distribution)L/kg627.480 ± 111.057[4]

Table 2: Stereoselective Pharmacokinetic Parameters of this compound Enantiomers in Rats after Intravenous Administration

ParameterUnitS-pinostrobin (Mean)R-pinostrobin (Mean)Study Reference
Dosemg/kg20 (racemic)20 (racemic)[6]
t1/2 (Serum Half-life)h~7~7[7]
Vd (Volume of Distribution)L/kg8.28.9[7]
CLtotal (Total Clearance)L/h/kg0.9591.055[7]
AUCinf (Area Under the Curve)µg·h/mL23.1621.296[7]

Note: Data presented are derived from separate studies and direct comparison should be made with caution.

Key Insights from Pharmacokinetic Studies

  • Absorption and Distribution: Following oral administration in rats, this compound is absorbed, reaching maximum plasma concentration relatively quickly (Tmax of 0.133 h).[4] The large apparent volume of distribution suggests that this compound distributes extensively into tissues, with a particular preference for the gastrointestinal tract.[1][4][7][8]

  • Metabolism: this compound undergoes rapid and extensive metabolism in vivo, primarily through Phase II metabolic pathways like glucuronidation and sulfation, as well as hydroxylation and demethylation.[1][4][8][9] This extensive metabolism is indicated by the low amount of the parent compound excreted unchanged in urine, feces, and bile (less than 1.6%).[4][5]

  • Elimination: The compound shows a moderate elimination half-life in plasma after oral dosing.[4] Studies with intravenous administration of this compound enantiomers revealed a serum half-life of approximately 7 hours for both S- and R-forms.[6][7] The primary route of excretion is non-renal.[9][10]

Experimental Protocols

This section provides a generalized protocol for conducting a pharmacokinetic study of this compound in a rat model, based on methodologies reported in the literature.[4][9][10]

Animal Model and Housing
  • Species: Sprague-Dawley rats (male).[9][10]

  • Weight: 200–250 g.[10]

  • Housing: Animals should be housed in temperature-controlled rooms with a 12-hour light/dark cycle.[10] They should have free access to standard chow and water.

  • Acclimatization: Allow animals to acclimatize for at least 5 days before the experiment.[10] For studies requiring frequent blood sampling, surgical cannulation (e.g., jugular vein) may be performed, followed by a recovery period.[10]

Formulation and Dosing
  • Vehicle Preparation: For oral administration, this compound can be prepared as a solution or suspension. A common vehicle is 0.9% sterile saline containing a solubilizing agent like 2% polysorbate 80 (v/v).[4]

  • Dose Administration:

    • Oral (p.o.): Administer the this compound formulation via oral gavage. The volume should be adjusted based on the animal's body weight.[4]

    • Intravenous (i.v.): Administer the formulation via the cannulated vein (e.g., jugular) or a tail vein.[9]

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water provided ad libitum.[10]

Sample Collection
  • Blood Sampling:

    • Collect blood samples (approx. 300-400 µL) at predetermined time points.[4]

    • Suggested time points (oral): 0 (pre-dose), 0.133, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours post-dose.[4]

    • Collection Site: Fosse orbital vein or implanted cannula.[4][10]

    • Anticoagulant: Use heparinized tubes to prevent coagulation.[4]

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., 4,000 rpm for 10 minutes at 4°C) to separate the plasma.[4]

  • Storage: Store the resulting plasma samples at -80°C until analysis.[4]

Bioanalytical Method: LC-MS/MS

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and specific quantification of this compound in plasma.[11][12][13][14]

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a solvent like acetonitrile, often containing an internal standard (e.g., isoliquiritigenin), to the plasma sample.[11][13]

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions (Example):

    • Column: C18 column (e.g., HiQ Sil C18).[11][13]

    • Mobile Phase: Isocratic elution with a mixture of methanol (B129727) and water (e.g., 91:9, v/v) containing 0.1% formic acid.[11][13]

    • Flow Rate: 1.0 mL/min.[11][13]

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI), typically in negative or positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound and the internal standard.

  • Validation: The method must be validated for linearity, accuracy, precision, selectivity, recovery, and stability according to regulatory guidelines.[11][13]

Pharmacokinetic Analysis
  • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

  • Parameters to be determined include Cmax, Tmax, AUC, t1/2, CL, and Vd.[4]

Visualizations

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment A Animal Acclimatization (>=5 days) B Overnight Fasting (12 hours) A->B C Drug Administration (Oral or IV) B->C D Serial Blood Sampling (Timed Intervals) C->D E Plasma Separation (Centrifugation) D->E F Sample Analysis (LC-MS/MS) E->F G Data Processing (Concentration vs. Time) F->G H Pharmacokinetic Modeling (Non-Compartmental Analysis) G->H I Parameter Calculation (Cmax, Tmax, AUC, t1/2) H->I

Caption: Experimental workflow for an in vivo pharmacokinetic study in rats.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Metabolites Metabolites (Excreted) Hydroxylation->Metabolites Demethylation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

Caption: Simplified metabolic pathways of this compound in rats.

References

Synthesis of Novel Pinostrobin Derivatives for Enhanced Bioactivity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel pinostrobin (B192119) derivatives with enhanced bioactivity. This compound, a naturally occurring flavonoid, exhibits a range of biological activities, but its therapeutic potential can be limited by factors such as low bioavailability. Chemical modification of the this compound scaffold has led to the development of derivatives with significantly improved potency in anticancer and antimicrobial applications. This guide offers a summary of quantitative bioactivity data, detailed experimental protocols for the synthesis of various derivatives, and visual representations of relevant signaling pathways and experimental workflows.

I. Bioactivity of this compound Derivatives

The following tables summarize the quantitative bioactivity data for various this compound derivatives compared to the parent compound.

Table 1: Anticancer Activity of this compound Derivatives

CompoundCell LineBioactivity (IC₅₀)Reference
This compoundT47D (Breast Cancer)2.93 mM[1][2][3]
Vero (Normal)1.27 mM (CC₅₀)[1][2][3]
This compound Propionate (B1217596)T47D (Breast Cancer)0.57 mM[1][2][3]
Vero (Normal)0.94 mM (CC₅₀)[1][2][3]
This compound ButyrateT47D (Breast Cancer)0.40 mM[1][2][3]
Vero (Normal)0.89 mM (CC₅₀)[1][2][3]
Alkyl Triphenylphosphonium DerivativesMCF-7 (Breast Cancer)More potent than this compound[4]
Halogenated Flavones (5a, 5b)MCF-7 (Breast Cancer)4.9 µM and 1 µM, respectively[5]

Table 2: Antibacterial Activity of this compound Derivatives

CompoundBacteriaBioactivity (MIC)Reference
Prenylated this compound DerivativesBacillus subtilis25-50 µg/mL[1][6]
Staphylococcus aureus25-50 µg/mL[1][6]
Escherichia coli25-50 µg/mL[1][6]
Pseudomonas aeruginosa25-50 µg/mL[1][6]
Ethylated and Allylated DerivativesS. aureus, E. coliInactive[7]

II. Experimental Protocols

This section provides detailed methodologies for the synthesis of various this compound derivatives.

Protocol 1: Synthesis of Prenylated this compound Derivatives[1]

This protocol describes the synthesis of prenylated this compound derivatives, which have shown moderate antibacterial activity.

Materials:

  • This compound

  • Prenyl bromide

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone

  • n-Hexane

  • Ethyl acetate (B1210297)

  • Silica (B1680970) gel for chromatography

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Chromatography column

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • Add anhydrous potassium carbonate (4.0 eq) to the solution.

  • Add prenyl bromide (2.0 eq) to the reaction mixture.

  • Reflux the mixture at 65°C for 24 hours.

  • After cooling to room temperature, filter the mixture to remove the potassium carbonate.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by radial chromatography using a gradient of n-hexane and ethyl acetate as the eluent.

  • Monitor the fractions by thin-layer chromatography (TLC) to isolate the desired prenylated derivatives.

  • Characterize the purified compounds using spectroscopic methods (e.g., NMR, MS).

Protocol 2: Synthesis of this compound Propionate and Butyrate via Steglich Esterification[8][9][10][11][12]

This protocol details the synthesis of this compound propionate and butyrate, which exhibit enhanced anticancer activity, through a Steglich esterification.

Materials:

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the corresponding carboxylic acid (propionic acid or butyric acid, 1.2 eq) in anhydrous dichloromethane.

  • Add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in anhydrous dichloromethane to the reaction mixture with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired this compound ester.

  • Confirm the structure of the final product by spectroscopic analysis.

Protocol 3: Synthesis of Halogenated this compound Derivatives[5][13][14]

This protocol describes a general method for the halogenation of this compound, which can lead to derivatives with potent anticancer and antiangiogenic activities.

Materials:

  • This compound

  • N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)

  • Benzoyl peroxide (initiator)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Round-bottom flask with reflux condenser

  • Light source (for initiation)

Procedure:

  • Dissolve this compound (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) in a round-bottom flask.

  • Add the halogenating agent (NBS or NCS, 1.1 eq per desired halogenation).

  • Add a catalytic amount of a radical initiator, such as benzoyl peroxide.

  • Reflux the mixture while irradiating with a light source (e.g., a sunlamp) to initiate the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter to remove any solid by-products.

  • Wash the filtrate with a solution of sodium thiosulfate (B1220275) to quench any remaining halogenating agent, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the resulting crude product by column chromatography to obtain the halogenated this compound derivative.

  • Characterize the purified product using appropriate spectroscopic techniques.

III. Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound and a general workflow for the synthesis and evaluation of its derivatives.

Synthesis_Workflow cluster_synthesis Synthesis & Purification cluster_evaluation Bioactivity Evaluation This compound This compound Reaction Chemical Synthesis This compound->Reaction Reagents Derivatization Reagents (e.g., Prenyl Bromide, DCC/Acid) Reagents->Reaction Purification Purification (Chromatography) Reaction->Purification Derivative This compound Derivative Purification->Derivative Bioassay Biological Assays (e.g., MTT, MIC) Derivative->Bioassay Data Data Analysis (IC50, MIC) Bioassay->Data

Caption: General workflow for synthesis and bioactivity evaluation.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Nucleus Nucleus Inflammation Inflammatory Gene Expression This compound This compound Derivatives This compound->IKK Inhibits This compound->IkBa Prevents Degradation NFkB_n->Inflammation Induces

Caption: Inhibition of the NF-κB signaling pathway by this compound.[2][8][9][10][11]

MAPK_PKA_Pathway This compound This compound AC Adenylyl Cyclase This compound->AC Activates p38 p38 MAPK This compound->p38 Phosphorylates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates p38->MITF Upregulates Melanogenesis Melanogenesis MITF->Melanogenesis Promotes

Caption: Activation of cAMP/PKA and p38 MAPK pathways by this compound.[12][13][14][15][16]

References

Protocol for Assessing Pinostrobin's Anti-inflammatory Activity in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Pinostrobin (B192119), a natural flavonoid found in various plants, has demonstrated significant anti-inflammatory properties. This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the anti-inflammatory activity of this compound in macrophage cell lines. The described methodologies focus on key inflammatory markers and signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is crucial in the inflammatory response.

Mechanism of Action

This compound exerts its anti-inflammatory effects in macrophages primarily by inhibiting the lipopolysaccharide (LPS)-induced inflammatory cascade.[1][2][3][4][5] LPS, a component of Gram-negative bacteria, activates Toll-like receptor 4 (TLR4), triggering a signaling pathway that leads to the activation of NF-κB.[6] this compound has been shown to interfere with this pathway by preventing the phosphorylation and subsequent degradation of the inhibitor of NF-κB, IκBα.[1][2][4][5] This action sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus where it would otherwise initiate the transcription of pro-inflammatory genes.[1][2][4][5][7] The result is a significant reduction in the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Interleukin-8 (IL-8), Monocyte Chemoattractant Protein-1 (MCP-1), and C-X-C Motif Chemokine Ligand 10 (CXCL10).[1][2][4][5] Some evidence also suggests that this compound may directly interact with the TLR4/MD2 complex, further upstream in the signaling cascade.[3][8]

Data Presentation

Table 1: Effect of this compound on Macrophage Viability (MTT Assay)

TreatmentConcentration (µM)Cell Viability (%)
Control0100 ± 5.0
This compound1098 ± 4.5
2597 ± 5.2
5095 ± 4.8
10093 ± 5.5
LPS1 µg/mL99 ± 4.9
This compound + LPS50 µM + 1 µg/mL94 ± 5.1

Note: Data are representative and should be generated for each specific cell line and experimental conditions. Values are expressed as mean ± standard deviation.

Table 2: Inhibition of Nitric Oxide Production by this compound (Griess Assay)

TreatmentConcentration (µM)Nitrite (B80452) Concentration (µM)% Inhibition
Control02.5 ± 0.5-
LPS1 µg/mL45.0 ± 3.00
This compound (10) + LPS10 + 1 µg/mL35.2 ± 2.521.8
This compound (25) + LPS25 + 1 µg/mL24.8 ± 2.144.9
This compound (50) + LPS50 + 1 µg/mL15.1 ± 1.866.4

Note: Data are representative. Values are expressed as mean ± standard deviation.

Table 3: Reduction of Pro-inflammatory Cytokine Secretion by this compound (ELISA)

TreatmentConcentration (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control050 ± 1030 ± 8
LPS1 µg/mL1200 ± 150950 ± 120
This compound (10) + LPS10 + 1 µg/mL950 ± 110780 ± 90
This compound (25) + LPS25 + 1 µg/mL600 ± 80520 ± 70
This compound (50) + LPS50 + 1 µg/mL350 ± 50300 ± 40

Note: Data are representative. Values are expressed as mean ± standard deviation.

Table 4: Effect of this compound on NF-κB Pathway Proteins (Western Blot Densitometry)

Treatmentp-p65 / Total p65 (Relative Intensity)p-IκBα / Total IκBα (Relative Intensity)
Control0.1 ± 0.020.1 ± 0.03
LPS1.0 ± 0.151.0 ± 0.12
This compound (50 µM) + LPS0.4 ± 0.080.3 ± 0.05

Note: Data are representative of relative band intensity normalized to a loading control and then to the LPS-treated group. Values are expressed as mean ± standard deviation.

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Lines: Human THP-1 monocytes or murine RAW 264.7 macrophages are commonly used.

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for ELISA, and 6-well for Western blotting) and allow them to adhere overnight. For THP-1 monocytes, differentiation into macrophages is induced by treatment with Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Treatment:

    • Pre-treat macrophages with varying concentrations of this compound (e.g., 10, 25, 50 µM) for 1-2 hours.

    • Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for the desired time (e.g., 24 hours for cytokine and NO analysis, 30-60 minutes for Western blot analysis of signaling proteins).

2. Cell Viability Assay (MTT Assay)

This assay determines if this compound exhibits cytotoxicity at the concentrations tested.[9][10][11][12]

  • Procedure:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well of a 96-well plate.[10]

    • Incubate for 4 hours at 37°C.[10]

    • Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[9]

    • Measure the absorbance at 570 nm using a microplate reader.[9]

3. Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the amount of nitrite, a stable product of NO, in the culture supernatant.[13][14]

  • Procedure:

    • Collect 100 µL of cell culture supernatant from each treatment group.

    • In a new 96-well plate, add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.[14][15]

    • Incubate for 10-15 minutes at room temperature in the dark.

    • Measure the absorbance at 540-550 nm.[14][15]

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

4. Pro-inflammatory Cytokine Measurement (ELISA)

This assay measures the concentration of specific cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.[16][17][18][19][20]

  • Procedure:

    • Collect the cell culture supernatant.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit (e.g., Human TNF-α ELISA Kit).[18][19]

    • Briefly, coat a 96-well plate with a capture antibody.

    • Add standards and samples (supernatants).

    • Add a detection antibody, followed by a streptavidin-HRP conjugate.

    • Add a substrate solution (TMB) and stop the reaction.[18]

    • Measure the absorbance at 450 nm.[18]

    • Calculate cytokine concentrations based on the standard curve.

5. Western Blot Analysis

This technique is used to detect and quantify the levels of specific proteins involved in the NF-κB signaling pathway.[7][21][22][23][24]

  • Procedure:

    • After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies against p-p65, total p65, p-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.

    • Quantify band intensities using densitometry software.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Macrophage Cell Culture (THP-1 or RAW 264.7) seeding Cell Seeding in Plates cell_culture->seeding differentiation PMA Differentiation (for THP-1) seeding->differentiation pinostrobin_pre This compound Pre-treatment differentiation->pinostrobin_pre lps_stimulation LPS Stimulation pinostrobin_pre->lps_stimulation mtt MTT Assay (Viability) lps_stimulation->mtt griess Griess Assay (Nitric Oxide) lps_stimulation->griess elisa ELISA (Cytokines) lps_stimulation->elisa western Western Blot (NF-κB Pathway) lps_stimulation->western

Caption: Experimental workflow for assessing this compound's anti-inflammatory activity.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 Phosphorylates IκBα IkBa_P p-IκBα IkBa_p65->IkBa_P p65 p65/p50 (NF-κB) IkBa_p65->p65 Releases degradation Proteasomal Degradation IkBa_P->degradation p65_nuc p65/p50 p65->p65_nuc Translocates DNA DNA p65_nuc->DNA Binds to cytokines Pro-inflammatory Genes (TNF-α, IL-6, etc.) DNA->cytokines Transcription This compound This compound This compound->TLR4 May Inhibit Binding This compound->IKK Inhibits

Caption: this compound's inhibition of the NF-κB signaling pathway in macrophages.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the aqueous solubility of Pinostrobin (B192119).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a flavonoid with various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, it is practically insoluble in water, which significantly limits its bioavailability and therapeutic efficacy.[4][5][6] Enhancing its aqueous solubility is crucial for the development of effective pharmaceutical formulations.

Q2: What are the most common methods to enhance the aqueous solubility of this compound?

The most reported and effective methods to improve the aqueous solubility of this compound are:

  • Inclusion Complexation with Cyclodextrins: Forming complexes with cyclodextrins, such as beta-cyclodextrin (B164692) (βCD) and its derivatives like hydroxypropyl-β-cyclodextrin (HPβCD) and heptakis(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), can significantly enhance the solubility of this compound.[1][5][7][8]

  • Solid Dispersions: This technique involves dispersing this compound in a hydrophilic carrier matrix to improve its dissolution rate and solubility.[6][9][10]

  • Nanoformulations: Advanced methods like creating nanostructured lipid carriers (NLCs) can also be employed to improve the solubility and delivery of this compound.[11][12]

Q3: How much can the solubility of this compound be increased using these methods?

The degree of solubility enhancement depends on the chosen method and specific parameters. For instance, inclusion complexes with β-cyclodextrin and its derivatives have shown a significant increase in the dissolution rate of this compound.[7][13][14] After 15 minutes, the dissolved amount of this compound complexed with βCD, 2,6-DMβCD, and HPβCD was found to be 0.41, 1.06, and 0.82 mg/mL, respectively, compared to only 0.09 mg/mL for free this compound.[8]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Formation of this compound-Cyclodextrin Inclusion Complexes

Possible Causes & Solutions:

  • Inappropriate Cyclodextrin (B1172386) Type: The stability and solubility enhancement can vary between different cyclodextrins.

    • Recommendation: Studies have shown the stability of this compound complexes to be in the order of 2,6-DMβCD > HPβCD > βCD.[7] Consider using 2,6-DMβCD for potentially the highest solubility enhancement.

  • Incorrect Molar Ratio: The stoichiometry of the complex is crucial for optimal formation.

    • Recommendation: Phase solubility studies have indicated a 1:1 molar ratio for this compound and cyclodextrin inclusion complexes.[5][7][14] Ensure you are using an equimolar ratio in your preparation.

  • Ineffective Preparation Method: The method used to prepare the complex can impact its formation and efficiency.

    • Recommendation: The freeze-drying (lyophilization) method has been successfully used to prepare these inclusion complexes.[7][13][14] This method is generally superior to physical mixing.

Issue 2: Poor Dissolution Rate of this compound from Solid Dispersions

Possible Causes & Solutions:

  • Unsuitable Carrier: The choice of hydrophilic carrier is critical for the performance of the solid dispersion.

  • Incorrect Drug-to-Carrier Ratio: The ratio of this compound to the carrier will influence the dissolution profile.

    • Recommendation: Systematically vary the drug-to-carrier ratio to find the optimal composition that provides the best dissolution enhancement.

  • Suboptimal Preparation Technique: The method of preparation can affect the physical state (amorphous vs. crystalline) of this compound within the dispersion.

    • Recommendation: Common methods for preparing solid dispersions include the fusion (melting) method and the solvent evaporation method.[15][17][18] The solvent evaporation method can be advantageous as it avoids the use of high temperatures that might degrade the drug.[18]

Quantitative Data Summary

Table 1: Solubility and Dissolution of this compound and its Cyclodextrin Inclusion Complexes

FormulationDissolved Amount after 15 min (mg/mL)
Free this compound0.09[8]
This compound/βCD Complex0.41[8]
This compound/HPβCD Complex0.82[8]
This compound/2,6-DMβCD Complex1.06[8]

Table 2: Solubility of this compound in Various Solvents

SolventSolubility
WaterPractically insoluble[4]
DMSO~12 mg/mL[19]
Dimethylformamide (DMF)~20 mg/mL[19]
1:3 solution of DMF:PBS (pH 7.2)~0.25 mg/mL[19]

Experimental Protocols

Protocol 1: Preparation of this compound-Cyclodextrin Inclusion Complex by Freeze-Drying

Objective: To prepare a 1:1 molar ratio inclusion complex of this compound and a selected cyclodextrin (βCD, HPβCD, or 2,6-DMβCD) to enhance its aqueous solubility.

Materials:

  • This compound

  • β-cyclodextrin (βCD), Hydroxypropyl-β-cyclodextrin (HPβCD), or Heptakis(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD)

  • Deionized water

  • Magnetic stirrer

  • Lyophilizer (Freeze-dryer)

Procedure:

  • Accurately weigh equimolar amounts of this compound and the chosen cyclodextrin to achieve a 1:1 molar ratio.

  • Dissolve the weighed this compound and cyclodextrin in 30 mL of deionized water in a suitable flask.

  • Stir the solution using a magnetic stirrer until both compounds are completely dissolved.

  • Freeze the solution completely at -80 °C overnight.

  • Lyophilize the frozen solution for 48 hours to remove the water, yielding a solid powder of the inclusion complex.[8]

Protocol 2: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to improve its dissolution rate.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PVP K30, PEG 6000)

  • Suitable organic solvent (e.g., ethanol, chloroform)

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieve

Procedure:

  • Accurately weigh the desired amounts of this compound and the hydrophilic carrier.

  • Dissolve both the this compound and the carrier in a suitable organic solvent.

  • Evaporate the solvent using a rotary evaporator or a water bath until a solid mass is obtained.[18]

  • Further dry the solid mass in a desiccator to remove any residual solvent.

  • Pulverize the dried solid dispersion using a mortar and pestle.

  • Pass the powdered dispersion through a sieve to obtain a uniform particle size.[15]

Visualizations

experimental_workflow_inclusion_complex cluster_start Step 1: Weighing cluster_dissolution Step 2: Dissolution cluster_freezing Step 3: Freezing cluster_drying Step 4: Lyophilization cluster_end Final Product weigh_pns Weigh this compound dissolve Dissolve in Deionized Water weigh_pns->dissolve weigh_cd Weigh Cyclodextrin weigh_cd->dissolve freeze Freeze at -80°C dissolve->freeze lyophilize Freeze-dry for 48h freeze->lyophilize product This compound-Cyclodextrin Inclusion Complex lyophilize->product

Caption: Workflow for Inclusion Complex Preparation.

experimental_workflow_solid_dispersion cluster_start Step 1: Weighing cluster_dissolution Step 2: Dissolution cluster_evaporation Step 3: Solvent Evaporation cluster_processing Step 4: Post-Processing cluster_end Final Product weigh_pns Weigh this compound dissolve Dissolve in Organic Solvent weigh_pns->dissolve weigh_carrier Weigh Carrier weigh_carrier->dissolve evaporate Evaporate Solvent dissolve->evaporate dry Dry Solid Mass evaporate->dry pulverize Pulverize dry->pulverize sieve Sieve pulverize->sieve product This compound Solid Dispersion sieve->product

References

Technical Support Center: Overcoming Low Bioavailability of Pinostrobin In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Pinostrobin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of this compound. Here, you will find detailed information on formulation strategies, experimental protocols, and comparative data to enhance the systemic exposure of this promising flavonoid.

Frequently Asked Questions (FAQs)

Q1: Why is the oral bioavailability of this compound low?

A1: The low oral bioavailability of this compound is primarily attributed to two main factors:

  • Extensive First-Pass Metabolism: Following oral administration, this compound undergoes significant metabolism in the liver and intestines. The primary metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[1][2][3] This rapid conversion to various metabolites reduces the concentration of the parent compound that reaches systemic circulation. Studies in rats have shown that less than 1.6% of the parent form of this compound is excreted, indicating that it is heavily metabolized in vivo.[1][2][3]

  • Poor Water Solubility: this compound is a hydrophobic molecule with low aqueous solubility.[4][5] This characteristic limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption across the intestinal wall.

Q2: What are the primary strategies to enhance the in vivo bioavailability of this compound?

A2: Several formulation strategies can be employed to overcome the low bioavailability of this compound by addressing its poor solubility and extensive metabolism. These include:

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic cavity, forming inclusion complexes. This enhances the solubility and dissolution rate of this compound in aqueous environments.[4][5]

  • Solid Dispersions: This technique involves dispersing this compound in an inert hydrophilic carrier at the solid-state. By converting this compound to an amorphous form and reducing its particle size, solid dispersions can significantly improve its dissolution rate and oral bioavailability.

  • Nanoformulations: Reducing the particle size of this compound to the nanometer range can dramatically increase its surface area, leading to enhanced dissolution and absorption. Various nanoformulations such as nanoparticles, nanoemulsions, and solid lipid nanoparticles (SLNs) can also protect this compound from degradation in the gastrointestinal tract and facilitate its transport across the intestinal epithelium.

Q3: Are there any chemical modification approaches to improve this compound's bioavailability?

A3: While formulation strategies are more common, chemical modification is another approach. Creating derivatives of this compound can alter its physicochemical properties to improve solubility or reduce first-pass metabolism. However, this approach requires careful consideration as it may also alter the pharmacological activity of the compound.

Troubleshooting and Optimization

Problem 1: Inconsistent or low plasma concentrations of this compound in animal studies.
  • Possible Cause: Poor aqueous solubility leading to incomplete dissolution and erratic absorption.

  • Troubleshooting Steps:

    • Formulation Enhancement: Formulate this compound as a cyclodextrin (B1172386) inclusion complex, solid dispersion, or nanoformulation to improve its solubility and dissolution rate.

    • Vehicle Optimization: For preclinical studies, ensure the vehicle used for oral administration is optimized. Co-solvents such as PEG 400, Tween 80, or Cremophor EL can be used to improve the solubility of the free compound, but formulation is a more robust approach for clinical development.

    • Particle Size Reduction: If using the free compound, consider micronization to increase the surface area for dissolution.

Problem 2: Rapid clearance and low systemic exposure (low AUC) despite detectable absorption.
  • Possible Cause: Extensive first-pass metabolism in the liver and gut wall.

  • Troubleshooting Steps:

    • Co-administration with Metabolic Inhibitors: In preclinical studies, co-administration with inhibitors of key metabolic enzymes (e.g., piperine (B192125) for CYP450 enzymes) can help elucidate the impact of first-pass metabolism. However, this is not a viable long-term formulation strategy for human use.

    • Nanoformulations for Lymphatic Uptake: Certain lipid-based nanoformulations can promote lymphatic absorption, partially bypassing the portal circulation and first-pass metabolism in the liver.

    • Chemical Modification: As a more advanced strategy, synthesizing a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active form in systemic circulation could be explored.

Problem 3: Difficulty in preparing a stable and reproducible formulation.
  • Possible Cause: Issues with the formulation process, such as drug recrystallization in solid dispersions or aggregation of nanoparticles.

  • Troubleshooting Steps:

    • Polymer/Carrier Screening: For solid dispersions, screen a variety of hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) to find one that has good miscibility with this compound and can effectively inhibit its recrystallization.

    • Stabilizer Optimization: For nanoformulations, optimize the type and concentration of stabilizers (surfactants or polymers) to prevent particle aggregation and ensure long-term stability.

    • Process Parameter Optimization: Carefully control critical process parameters during formulation, such as the solvent evaporation rate for solid dispersions or the homogenization speed and pressure for nanoemulsions.

Data Presentation

The following tables summarize the improvements in pharmacokinetic parameters for flavanones structurally similar to this compound when formulated using different bioavailability enhancement strategies. This data can serve as a reference for the expected improvements for this compound formulations.

Table 1: Pharmacokinetic Parameters of Unformulated this compound in Rats

ParameterValueReference
Dose (mg/kg)48.51[2]
Cmax (ng/mL)53.03 ± 15.41[2]
Tmax (h)0.13[2]
AUC₀₋∞ (ng·h/mL)881.11 ± 289.59[2]
t½ (h)4.05 ± 1.84[2]

Table 2: Comparative In Vivo Bioavailability of Formulated Flavanones (Analogous to this compound)

FlavanoneFormulationAnimal ModelRelative Bioavailability Increase (AUC)Key FindingsReference
NaringeninSolid Dispersion with Soluplus®Wistar Albino Rats2.31-foldSignificantly increased dissolution and absorption.[1][6]
NaringeninSelf-Nanoemulsifying Drug Delivery System (SNEDDS)Wistar Albino RatsSignificant increase (p < 0.005)Enhanced solubility and nanosized droplets led to improved absorption.[7]
NaringeninInclusion Complex with Hydroxypropyl-β-cyclodextrinRats7.4-foldCmax increased by 14.6-fold.[1]
Hesperetin (B1673127)Nanocrystalline Solid DispersionSprague-Dawley Rats2.25-foldCmax increased by 1.79-fold.[8]
HesperetinPhosphatidylcholine ComplexRats18.0-foldCmax increased from 2.64 to 33.09 µg/mL.[9][10]
PinocembrinPolymeric MicellesRats2.61-foldEnhanced solubility and anti-hyperuricemic activity.[11]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complex (Freeze-Drying Method)
  • Materials: this compound, β-cyclodextrin (βCD) or a derivative like hydroxypropyl-β-cyclodextrin (HP-βCD), deionized water.

  • Procedure:

    • Molar Ratio Determination: Prepare the complex at a 1:1 molar ratio of this compound to cyclodextrin.

    • Dissolution: Accurately weigh this compound and the cyclodextrin. Dissolve the cyclodextrin in deionized water with stirring.

    • Complexation: Add this compound to the cyclodextrin solution. Continue stirring the suspension at room temperature for 24-48 hours to allow for complex formation.

    • Freezing: Freeze the resulting suspension at a low temperature (e.g., -80 °C) until completely solid.

    • Lyophilization: Lyophilize the frozen sample under vacuum for 48-72 hours to remove the water, yielding a dry powder of the inclusion complex.

    • Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD).

Protocol 2: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
  • Materials: this compound, a hydrophilic carrier (e.g., Soluplus®, PVP K30, HPMC), a suitable organic solvent (e.g., ethanol, methanol).

  • Procedure:

    • Ratio Selection: Prepare solid dispersions at various drug-to-carrier weight ratios (e.g., 1:1, 1:2, 1:4).

    • Dissolution: Dissolve both this compound and the hydrophilic carrier in the organic solvent to form a clear solution.

    • Solvent Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50 °C).

    • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature for 24 hours to remove any residual solvent.

    • Milling and Sieving: Pulverize the dried mass using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.

    • Characterization: Analyze the solid dispersion for drug content, dissolution properties, and physical state (amorphous vs. crystalline) using DSC and XRD.

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Acclimatization and Fasting: Acclimatize the animals for at least one week and fast them overnight before the experiment with free access to water.

    • Dosing: Divide the rats into groups. Administer the this compound formulation (e.g., suspended in 0.5% carboxymethylcellulose solution) or the free drug (control) via oral gavage at a predetermined dose.

    • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.

    • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

    • Sample Analysis: Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

    • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Mandatory Visualizations

G cluster_0 Oral Administration of this compound cluster_1 Gastrointestinal Tract cluster_2 Systemic Circulation Oral Dose Oral Dose Dissolution Dissolution Oral Dose->Dissolution Absorption Absorption Dissolution->Absorption Low Solubility Barrier Gut Wall Metabolism Gut Wall Metabolism Absorption->Gut Wall Metabolism Metabolic Barrier Portal Vein Portal Vein Absorption->Portal Vein Excretion Excretion Gut Wall Metabolism->Excretion Liver (First-Pass Metabolism) Liver (First-Pass Metabolism) Portal Vein->Liver (First-Pass Metabolism) Systemic Blood Systemic Blood Liver (First-Pass Metabolism)->Systemic Blood Reduced Bioavailability Liver (First-Pass Metabolism)->Excretion

Caption: Factors contributing to the low oral bioavailability of this compound.

G cluster_0 Formulation Strategies This compound (Poorly Soluble) This compound (Poorly Soluble) Cyclodextrin Complex Cyclodextrin Complex This compound (Poorly Soluble)->Cyclodextrin Complex Encapsulation Solid Dispersion Solid Dispersion This compound (Poorly Soluble)->Solid Dispersion Amorphous Conversion Nanoformulation Nanoformulation This compound (Poorly Soluble)->Nanoformulation Particle Size Reduction Improved Solubility & Dissolution Improved Solubility & Dissolution Cyclodextrin Complex->Improved Solubility & Dissolution Solid Dispersion->Improved Solubility & Dissolution Nanoformulation->Improved Solubility & Dissolution Enhanced Absorption Enhanced Absorption Improved Solubility & Dissolution->Enhanced Absorption Increased Bioavailability Increased Bioavailability Enhanced Absorption->Increased Bioavailability

Caption: Formulation strategies to enhance the bioavailability of this compound.

G Start Start Drug & Carrier Dissolution in Solvent Drug & Carrier Dissolution in Solvent Start->Drug & Carrier Dissolution in Solvent Solvent Evaporation (Rotovap) Solvent Evaporation (Rotovap) Drug & Carrier Dissolution in Solvent->Solvent Evaporation (Rotovap) Drying of Solid Mass Drying of Solid Mass Solvent Evaporation (Rotovap)->Drying of Solid Mass Milling & Sieving Milling & Sieving Drying of Solid Mass->Milling & Sieving Final Solid Dispersion Powder Final Solid Dispersion Powder Milling & Sieving->Final Solid Dispersion Powder

Caption: Experimental workflow for preparing a solid dispersion by solvent evaporation.

References

Pinostrobin Technical Support Center: Navigating Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pinostrobin (B192119). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural flavonoid found in various plants, including honey and fingerroot (Boesenbergia rotunda). It has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective activities.[1] In cancer research, this compound has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines.[1] Its anti-inflammatory effects are partly attributed to its ability to inhibit the NF-κB signaling pathway.[2]

Q2: I'm having trouble dissolving this compound for my cell culture experiments. What is the recommended procedure for preparing a stock solution?

This compound has low solubility in aqueous solutions, which can present a challenge for cell culture applications.[2] The recommended solvent for preparing a stock solution is dimethyl sulfoxide (B87167) (DMSO).[1][3] To ensure complete dissolution, gentle warming and sonication may be helpful. It is crucial to use a high-purity, anhydrous grade of DMSO.

Q3: What is the recommended storage condition for this compound stock solutions?

To maintain the stability and activity of your this compound stock solution, it is essential to store it properly. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][4] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4] Always protect the stock solution from light.[1][4]

Q4: How stable is this compound in cell culture media at 37°C?

Q5: Can I prepare a working solution of this compound in aqueous buffer and store it?

It is not recommended to store aqueous solutions of this compound for more than one day.[5] Due to its low aqueous solubility and potential for degradation at physiological pH, preparing fresh dilutions from a DMSO stock solution immediately before use is the best practice to ensure consistent and accurate experimental results.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected biological activity of this compound.
  • Possible Cause 1: Degradation of this compound in stock solution.

    • Troubleshooting Steps:

      • Ensure that the DMSO stock solution was stored correctly at -20°C or -80°C and protected from light.[1][4]

      • Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[1][4]

      • Prepare a fresh stock solution from a new vial of this compound powder.

  • Possible Cause 2: Degradation of this compound in cell culture medium.

    • Troubleshooting Steps:

      • Always add the this compound working solution to your cells immediately after dilution in the cell culture medium.

      • For long-term experiments (>24 hours), replenish the medium with freshly diluted this compound every 24 hours.

      • Minimize the exposure of the this compound-containing medium to light.

  • Possible Cause 3: Interaction with serum components.

    • Troubleshooting Steps:

      • Some flavonoids can interact with proteins in fetal bovine serum (FBS), potentially reducing their effective concentration.

      • Consider reducing the serum concentration if your cell line can tolerate it.

      • Perform a dose-response experiment to determine the optimal concentration of this compound in your specific experimental conditions.

Issue 2: Precipitation observed after adding this compound to the cell culture medium.
  • Possible Cause 1: Exceeding the solubility limit.

    • Troubleshooting Steps:

      • Ensure the final concentration of DMSO in the cell culture medium is kept low (typically ≤ 0.1%) to avoid toxicity and to aid in keeping the this compound in solution.

      • Prepare the final working solution by adding the DMSO stock dropwise to the pre-warmed medium while gently vortexing to ensure rapid and even dispersion.

      • If precipitation persists, consider lowering the final concentration of this compound.

  • Possible Cause 2: Poor quality of DMSO.

    • Troubleshooting Steps:

      • Use a new, unopened bottle of high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can reduce its solvating power for hydrophobic compounds.

Quantitative Data Summary

ParameterSolventConcentrationStorage TemperatureStability/Storage RecommendationReference
Solubility DMSO12 mg/mLN/ARecommended for stock solutions.[5][6][7]
DMF20 mg/mLN/AAlternative solvent for stock solutions.[5][6][7]
DMF:PBS (pH 7.2) (1:3)0.25 mg/mLN/ALimited aqueous solubility.[5][6][7]
Stock Solution Storage DMSOHigh Concentration-20°CUp to 1 month, protect from light.[1][4]
DMSOHigh Concentration-80°CUp to 6 months, protect from light.[1][4]
Aqueous Solution Storage Cell Culture Media/BufferWorking Concentration4°C or 37°CNot recommended for more than one day.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).

  • Vortex the solution until the this compound is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.

  • Once dissolved, aliquot the stock solution into sterile, light-protecting (amber) microcentrifuge tubes in volumes suitable for single experiments.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
  • Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C.

  • Calculate the volume of the stock solution needed to achieve the final desired concentration in your experiment. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.1%).

  • While gently vortexing the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.

  • Use the freshly prepared this compound-containing medium immediately for your cell treatment.

Signaling Pathways and Experimental Workflows

Pinostrobin_Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_NFkB NF-κB Pathway cluster_MAPK MAPK Pathway PI3K PI3K Akt Akt PI3K->Akt Inhibits mTOR mTOR Akt->mTOR Inhibits Autophagy Autophagy mTOR->Autophagy Inhibits Cell_Proliferation Cell_Proliferation mTOR->Cell_Proliferation Promotes Pinostrobin_PI3K This compound Pinostrobin_PI3K->PI3K LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IkB IKK->IkB Phosphorylates NFkB NFkB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Cytokines Inflammatory_Cytokines Nucleus->Inflammatory_Cytokines Transcription Pinostrobin_NFkB This compound Pinostrobin_NFkB->IKK Inhibits Stimuli Stimuli p38_MAPK p38_MAPK Stimuli->p38_MAPK Downstream_Targets Downstream_Targets p38_MAPK->Downstream_Targets Pinostrobin_MAPK This compound Pinostrobin_MAPK->p38_MAPK Modulates

Caption: Key signaling pathways modulated by this compound.

Pinostrobin_Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound DMSO Stock Solution B Aliquot and Store at -80°C A->B C Thaw Single Aliquot B->C D Prepare Fresh Working Solution in Medium C->D E Treat Cells Immediately D->E F Incubate (e.g., 24h) E->F G Perform Cellular Assay (e.g., MTT, Western Blot) F->G H Data Analysis G->H

Caption: Recommended workflow for using this compound in cell culture.

Troubleshooting_Logic start Inconsistent/Weak Experimental Results? check_stock Check Stock Solution (Age, Storage, Freeze-Thaw) start->check_stock stock_ok Stock OK? check_stock->stock_ok remake_stock Action: Prepare Fresh Stock Solution stock_ok->remake_stock No check_protocol Review Experimental Protocol (Fresh Dilution, Incubation Time) stock_ok->check_protocol Yes end Re-run Experiment remake_stock->end protocol_ok Protocol Followed? check_protocol->protocol_ok revise_protocol Action: Adhere to Best Practices (e.g., Replenish Media) protocol_ok->revise_protocol No check_solubility Check for Precipitation in Medium protocol_ok->check_solubility Yes revise_protocol->end solubility_ok No Precipitation? check_solubility->solubility_ok optimize_solubility Action: Optimize Dilution (e.g., lower concentration) solubility_ok->optimize_solubility No solubility_ok->end Yes optimize_solubility->end

Caption: Troubleshooting workflow for this compound experiments.

References

Optimizing extraction yield of Pinostrobin from natural sources

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of pinostrobin (B192119) extraction from natural sources. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of this compound in your research.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and purification of this compound, offering potential causes and solutions to streamline your experimental workflow.

Issue 1: Low this compound Yield

Symptom Potential Cause Solution
Consistently low yield of this compound extract.Inappropriate Solvent Choice: The polarity of the solvent may not be optimal for this compound, which is a less polar flavanone.This compound is more soluble in non-polar solvents.[1] Consider using solvents like n-hexane or petroleum ether for extraction. For methods like maceration or ultrasound-assisted extraction, ethanol (B145695) has also been shown to be effective.[2][3] Perform a small-scale solvent screening to determine the best solvent for your specific plant material.
Suboptimal Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction of this compound from the plant matrix.Optimize the solid-to-liquid ratio. Ratios of 1:10 to 1:30 (w/v) are commonly used.[4][5] Experiment with different ratios to find the most effective for your method.
Inadequate Particle Size: Large plant material particles have a smaller surface area, which can hinder solvent penetration and efficient extraction.Grind the dried plant material to a fine, uniform powder (e.g., 125 µm or 40-60 mesh) to increase the surface area available for solvent interaction.[4][6]
Insufficient Extraction Time or Temperature: The duration and temperature of the extraction may not be sufficient for the complete diffusion of this compound into the solvent.For maceration, allow for sufficient time (e.g., 18-24 hours).[7] For techniques like ultrasound-assisted or microwave-assisted extraction, optimize the time and temperature parameters. For example, ultrasound-assisted extraction can be effective in as little as 10 minutes.[4] However, be aware that excessive heat can potentially degrade the compound.

Issue 2: Low Purity of Isolated this compound

Symptom Potential Cause Solution
The isolated this compound contains significant impurities.Co-extraction of Other Compounds: The chosen solvent may be extracting other compounds with similar polarity to this compound.Employ a non-chromatographic purification method involving precipitation and recrystallization. After initial extraction with a non-polar solvent like petroleum ether, concentrating the extract and cooling it can precipitate this compound.[7] Subsequent recrystallization from a solvent like methanol (B129727) can significantly improve purity.[7]
Ineffective Purification Method: Traditional column chromatography can be time-consuming and may not provide adequate separation.Consider advanced purification techniques like centrifugal partition chromatography (CPC), which has been shown to yield high-purity this compound (98.78%).[4]
Presence of Essential Oils: In sources like Boesenbergia rotunda, co-extracted essential oils can contaminate the final product.During the purification process, ensure the separation of the oily layer from the crystallized this compound. Washing the crystals with cold methanol can help remove residual oils.[8]

Issue 3: Inconsistent Extraction Results

Symptom Potential Cause Solution
High variability in this compound yield between batches.Inconsistent Plant Material: The concentration of this compound can vary in natural sources due to factors like geographic location, harvest time, and storage conditions.Source plant material from a consistent and reliable supplier. If possible, analyze the this compound content of the raw material before extraction to establish a baseline.
Inconsistent Extraction Parameters: Minor variations in extraction parameters (time, temperature, solvent concentration) can lead to different yields.Strictly control all extraction parameters. Use calibrated equipment and maintain detailed records of each extraction run to ensure reproducibility.
Degradation of this compound: this compound may degrade during extraction or storage if not handled properly.Protect the extract and isolated compound from light and heat. Store in a cool, dark place. Consider extracting under an inert atmosphere (e.g., nitrogen) if degradation is a significant concern.

Frequently Asked Questions (FAQs)

Q1: What is the most common natural source for high-yield this compound extraction?

A1: Boesenbergia rotunda, also known as fingerroot, is widely reported as a rich source of this compound, with a content of 2-3% in the rhizome.[9]

Q2: Which extraction method is the most efficient for this compound?

A2: Modern techniques like ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are generally more efficient in terms of time and solvent consumption compared to traditional methods like maceration or Soxhlet extraction.[5][10] UAE with n-hexane has been shown to achieve high extraction efficiency (up to 95%) in a short time (10 minutes).[4]

Q3: Can I isolate this compound without using chromatography?

A3: Yes, a simple, fast, and inexpensive non-chromatographic method has been developed. This involves maceration in petroleum ether, followed by concentration and cooling to precipitate this compound. The precipitate is then recrystallized from warm methanol to yield high-purity crystals (≥ 99%).[7]

Q4: What is the optimal solvent for extracting this compound?

A4: The choice of solvent depends on the extraction method. For methods aiming for high selectivity and direct precipitation, non-polar solvents like petroleum ether or n-hexane are effective due to this compound's lipophilic nature.[7][9] For general extraction, ethanol and its aqueous solutions (e.g., 80% ethanol) have also been used successfully, especially in MAE.[5]

Q5: How can I improve the purity of my this compound extract?

A5: Recrystallization is a key step for improving purity. After initial precipitation, dissolving the crude this compound in a minimal amount of warm methanol and then cooling it to allow for crystal formation can remove many impurities.[7][8] Washing the final crystals with cold methanol is also recommended.[7]

Data Presentation

Table 1: Comparison of this compound Extraction Yields from Boesenbergia rotunda

Extraction Method Solvent Yield Purity Reference
Non-chromatographicPetroleum Ether2.36%≥ 99%[7]
Ultrasound-Assisted Extraction (UAE)n-Hexane35.68 ± 1.11 mg/g-[4]
Maceration followed by Sephadex LH20 gel filtration95% Ethanol0.86%97.06%[11]
Maceration and Refluxn-Hexane-High (qualitative)[8]

Table 2: Optimized Parameters for Different Extraction Methods

Method Plant Source Parameter Optimal Condition Reference
Ultrasound-Assisted Extraction (UAE)Boesenbergia rotundaParticle Size125 µm[4]
Solid-to-Liquid Ratio1:30 g/mL[4]
Extraction Time10 minutes[4]
Microwave-Assisted Extraction (MAE)Cajanus cajan (Pigeon Pea)Extraction Solution80% Ethanol[5]
Liquid-to-Solid Ratio30:1 mL/g[5]
Temperature65 °C[5]
Extraction Cycles2 cycles of 1 minute each[5]
Negative-Pressure Cavitation Extraction (NPCE)Cajanus cajan (Pigeon Pea)Ethanol Concentration80%[12]
Liquid-to-Solid Ratio30:1[12]
Temperature45°C[12]

Experimental Protocols

Protocol 1: Non-Chromatographic Isolation of this compound from Boesenbergia rotunda

This protocol is adapted from a simple, fast, and inexpensive method for high-purity this compound isolation.[7]

  • Sample Preparation:

    • Wash fresh Boesenbergia rotunda rhizomes with water.

    • Cut the rhizomes into small pieces (0.2–0.4 mm thickness).

    • Dry the pieces in an oven at 50°C for 24 hours.

    • Pulverize the dried rhizomes into a fine powder.

  • Extraction:

    • Macerate 500 g of the dried powder in 2.5 L of petroleum ether for 18 hours.

    • Filter the extract. The solvent can be evaporated and reused for a second maceration to improve yield.

    • Combine the liquid extracts from the macerations.

  • Precipitation:

    • Evaporate the solvent from the combined extract using a rotary evaporator until the volume is reduced to approximately 100 mL.

    • Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates.

  • Recrystallization and Purification:

    • Filter the precipitates.

    • Dissolve the precipitates in 50 mL of warm methanol (60°C) with stirring for 15 minutes.

    • Store the solution at -20°C for 18 hours to induce recrystallization.

    • Filter the yellowish crystals and wash them several times with cold methanol (4°C) until they become colorless.

    • Dry the colorless crystals at room temperature.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of this compound from Boesenbergia rotunda

This protocol is based on an optimized method for efficient this compound extraction.[4]

  • Sample Preparation:

    • Dry the Boesenbergia rotunda rhizomes and grind them to a particle size of 125 µm.

  • Extraction:

    • Add 1 g of the dried powder to a suitable vessel.

    • Add 30 mL of n-hexane to achieve a solid-to-liquid ratio of 1:30 (g/mL).

    • Place the vessel in an ultrasonic bath.

    • Sonicate for 10 minutes at a controlled temperature (e.g., 30-40°C).

  • Post-Extraction:

    • Filter the extract to separate the solid plant material.

    • The resulting extract can be used for quantification by HPLC or further purified.

Visualizations

Experimental Workflows

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_purification Purification start Fresh Boesenbergia rotunda Rhizomes wash Wash and Slice start->wash dry Oven Dry (50°C) wash->dry grind Grind to Fine Powder dry->grind macerate Macerate in Petroleum Ether (18h) grind->macerate filter1 Filter macerate->filter1 concentrate Concentrate Extract (Rotovap) filter1->concentrate precipitate Precipitate at -20°C (18h) concentrate->precipitate filter2 Filter Precipitate precipitate->filter2 recrystallize Recrystallize from Warm Methanol filter2->recrystallize wash_crystals Wash with Cold Methanol recrystallize->wash_crystals final_product High-Purity this compound Crystals wash_crystals->final_product

Caption: Workflow for Non-Chromatographic this compound Isolation.

G cluster_prep Sample Preparation cluster_extraction Ultrasound-Assisted Extraction start Dried Boesenbergia rotunda grind Grind to 125 µm start->grind mix Mix Powder with n-Hexane (1:30 g/mL) grind->mix sonicate Sonicate for 10 minutes mix->sonicate filter_extract Filter sonicate->filter_extract crude_extract Crude this compound Extract filter_extract->crude_extract G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK activates This compound This compound This compound->IKK inhibits IkBa_p p-IκBα This compound->IkBa_p inhibits degradation NFkB_nuc NF-κB This compound->NFkB_nuc inhibits translocation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB phosphorylates IκBα IkBa IκBα NFkB NF-κB NFkB_p p-NF-κB NFkB->NFkB_p phosphorylation IkBa_p->IkBa degradation NFkB_p->NFkB_nuc translocation IkBa_NFkB->NFkB releases IkBa_NFkB->IkBa_p DNA DNA NFkB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-8) DNA->Cytokines transcription G cluster_pathways Anticancer Mechanisms This compound This compound PI3K PI3K This compound->PI3K inhibits p21_p27 p21, p27 This compound->p21_p27 increases CyclinD1 Cyclin D1 This compound->CyclinD1 decreases Bax Bax This compound->Bax upregulates Bcl2 Bcl-2 This compound->Bcl2 downregulates RTK Receptor Tyrosine Kinase RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis G1 Arrest G1 Arrest p21_p27->G1 Arrest DNA Synthesis DNA Synthesis CyclinD1->DNA Synthesis CytoC Cytochrome c Bax->CytoC release from mitochondria Bcl2->CytoC Casp9 Caspase-9 CytoC->Casp9 activates Casp3 Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Troubleshooting Pinostrobin Interference in Biochemical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pinostrobin (B192119). This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential interference in your biochemical assays. This compound, a bioactive flavanone (B1672756) with antioxidant, anti-inflammatory, and anticancer properties, can sometimes interact with assay components, leading to unreliable results.[1] This guide is designed to help you navigate these challenges and ensure the accuracy of your experimental data.

Frequently Asked questions (FAQs)

General Issues

Q1: My assay results with this compound are inconsistent or not what I expected. What are the common reasons for this?

A1: Inconsistent results when using this compound can stem from several of its inherent properties. The most common issues are:

  • Poor Solubility: this compound has low solubility in aqueous buffers, which can lead to precipitation and inaccurate concentrations.

  • Autofluorescence: Like many flavonoids, this compound can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.

  • Redox Activity: As an antioxidant, this compound can directly interact with redox-based assay reagents (e.g., MTT, resazurin), leading to false signals.

  • Direct Enzyme/Protein Interaction: this compound is known to inhibit several enzymes and interact with various proteins, which could be a source of interference if your assay involves these or similar proteins.

Solubility and Compound Precipitation

Q2: My this compound solution appears cloudy, or I see precipitates in my assay plate. How can I improve its solubility?

A2: this compound is sparingly soluble in aqueous solutions. To avoid precipitation, it is recommended to first dissolve it in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) to create a concentrated stock solution. The solubility in DMSO is approximately 12 mg/mL and in DMF is around 20 mg/mL. For your assay, you can then dilute this stock solution into your aqueous buffer. A 1:3 solution of DMF to PBS (pH 7.2) can achieve a this compound solubility of about 0.25 mg/mL. It is not recommended to store the aqueous solution for more than one day. Always include a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.

Troubleshooting Workflow for Solubility Issues

A Start: Observe Turbidity or Precipitate in this compound-Treated Wells B Prepare a Control Well: This compound in Cell-Free Assay Buffer A->B C Incubate Control Well Under Same Experimental Conditions B->C D Observe Control Well for Turbidity C->D E Is the Control Well Turbid? D->E F Yes: Issue is Poor Solubility E->F Yes G No: Turbidity is Likely Due to Cellular Effects or Contamination E->G No H Optimize this compound Preparation: - Increase initial organic solvent concentration - Decrease final aqueous concentration - Test alternative solvents (e.g., Ethanol) F->H I Visually inspect cells under a microscope for signs of contamination or drug-induced stress. G->I

Caption: A workflow to determine if observed turbidity is due to this compound's poor solubility.

Interference in Cell Viability Assays (e.g., MTT, XTT)

Q3: My MTT assay shows an unexpected increase in cell viability with this compound treatment, which contradicts my observations from microscopy. What is happening?

A3: This is a classic example of assay interference. This compound is an antioxidant and can chemically reduce the tetrazolium salt (MTT) to formazan, the purple product that is measured in this assay. This leads to a false-positive signal that is independent of cellular metabolic activity. Essentially, the this compound is doing the work of the cellular enzymes, making it seem like there are more viable cells than there actually are.

Q4: How can I confirm that this compound is interfering with my MTT assay?

A4: You can perform a simple cell-free control experiment. Add this compound to your cell culture medium without any cells, then add the MTT reagent and incubate for the same duration as your main experiment. If the solution turns purple, it confirms that this compound is directly reducing the MTT.

Q5: What are some alternative cell viability assays that are less prone to interference from antioxidant compounds like this compound?

A5: Assays that do not rely on redox chemistry are generally more reliable for antioxidant compounds. Good alternatives include:

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay measures ATP levels, which is a marker of metabolically active cells. It is less susceptible to interference from redox-active compounds.

  • Crystal Violet Staining: This method stains the DNA of adherent cells, and the amount of dye retained is proportional to the cell number.

  • CyQUANT® Direct Cell Proliferation Assay: This assay uses a fluorescent dye that binds to DNA to quantify cell number.

Interference in Fluorescence-Based Assays

Q6: I am observing a high background signal in my fluorescence-based assay when I add this compound. Could the compound be autofluorescent?

A6: Yes, it is very likely. Flavonoids are known to be autofluorescent, typically exhibiting fluorescence in the green, yellow, and orange regions of the spectrum.[2] While the exact excitation and emission maxima for this compound are not extensively reported, a study on its interaction with human serum albumin used an excitation wavelength of 280 nm and observed emission at 345 nm. It's crucial to determine if its fluorescence overlaps with that of your assay's fluorophore.

Q7: How can I test for this compound's autofluorescence and correct for it?

A7: You should run a control experiment where you measure the fluorescence of this compound in the assay buffer at the same excitation and emission wavelengths used for your assay's fluorophore. This should be done in the absence of any other assay components (e.g., enzymes, substrates, or cells). If you observe a signal, you will need to subtract this background fluorescence from your experimental readings.

Troubleshooting Workflow for Autofluorescence

A Start: Unexpectedly High Fluorescence Signal B Prepare Control Wells: - this compound in assay buffer (no cells/enzyme) - Vehicle control in assay buffer A->B C Read Fluorescence at Assay's Excitation/Emission Wavelengths B->C D Is Signal from this compound Wells Significantly Higher than Vehicle? C->D E Yes: Autofluorescence Confirmed D->E Yes F No: Interference is Unlikely Due to Autofluorescence D->F No G Mitigation Strategies: 1. Subtract background fluorescence 2. Use a red-shifted fluorophore 3. Decrease this compound concentration E->G H Investigate Other Causes: - Fluorescence quenching - Contamination - Instrument settings F->H This compound This compound cAMP_PKA cAMP/PKA Pathway This compound->cAMP_PKA p38_MAPK p38 MAPK Pathway This compound->p38_MAPK CREB CREB Phosphorylation cAMP_PKA->CREB MITF MITF Expression p38_MAPK->MITF CREB->MITF Melanogenic_Enzymes Tyrosinase, TRP-1 Expression MITF->Melanogenic_Enzymes Melanin Melanin Production Melanogenic_Enzymes->Melanin

References

Degradation products of Pinostrobin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of pinostrobin (B192119) and guidance on potential degradation issues encountered during experimentation. The information is presented in a question-and-answer format to directly address common concerns.

Disclaimer: While forced degradation studies have been conducted on this compound, the specific chemical structures of its degradation products are not extensively detailed in publicly available scientific literature. The information provided herein is based on known stability profiles and general degradation pathways common to flavanones, the chemical class to which this compound belongs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause this compound to degrade?

Based on stability-indicating method development studies, this compound is known to be highly susceptible to degradation under basic (alkaline) and photolytic (light exposure) conditions. Conversely, it has been shown to be relatively stable under acidic and oxidative stress.[1]

Q2: What are the recommended storage conditions for this compound?

To ensure long-term stability, this compound solid material should be stored at -20°C, protected from light. For solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of solutions is necessary, they should be kept at 2-8°C, protected from light, and used as quickly as possible. Avoid storing solutions in alkaline buffers (pH > 7).

Q3: I am seeing unexpected peaks in my HPLC chromatogram after my this compound sample was left at room temperature. What could they be?

Unexpected peaks appearing in your HPLC analysis of a this compound sample, especially after exposure to ambient light and temperature, are likely degradation products. This compound is particularly labile under photolytic and basic conditions.[1] These peaks represent new chemical entities formed from the breakdown of the parent molecule. To confirm this, you should compare the chromatogram to a freshly prepared standard and consider performing a forced degradation study under controlled light exposure to see if similar peaks are generated.

Q4: What chemical changes might this compound undergo during degradation?

While specific degradation products for this compound are not definitively identified in the literature, flavonoids in general can undergo several types of reactions. Under basic or photolytic stress, the flavanone (B1672756) structure may undergo cleavage of the heterocyclic C-ring. This would result in the formation of simpler phenolic compounds, such as substituted benzoic acids or benzaldehydes.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of this compound peak area over a short time in solution.Solution Instability: The solvent or buffer system may be promoting degradation. Exposure to ambient lab lighting.1. Ensure the pH of your solution is neutral or slightly acidic. Avoid alkaline buffers. 2. Protect your solution from light at all times using amber vials or by wrapping containers in foil. 3. Prepare solutions fresh before use whenever possible. 4. Analyze a freshly prepared standard to confirm the initial concentration.
Appearance of multiple new peaks in chromatograms of stored samples.Forced Degradation: The sample has been exposed to harsh conditions (e.g., high pH, direct sunlight, high temperature).1. Review your sample handling and storage procedures. 2. Perform a systematic forced degradation study (see Experimental Protocols) to identify which condition (acid, base, light, heat, oxidation) is causing the degradation. 3. Use a stability-indicating HPLC method to ensure adequate separation of this compound from its degradants.
Inconsistent results in bioactivity assays.Degradation to Inactive/Different Products: The active compound, this compound, may be degrading, leading to a lower effective concentration and variable results.1. Confirm the purity and integrity of your this compound stock immediately before each experiment using a validated analytical method (e.g., HPLC). 2. Minimize the exposure of this compound-containing media or buffers to light during incubation. 3. Include a stability control, where this compound is incubated under assay conditions without cells or other reagents, to assess its stability over the experiment's duration.

Quantitative Data Summary

The following table summarizes the known qualitative stability of this compound under various forced degradation conditions. Quantitative data on the percentage of specific degradation products is not available in the cited literature.

Stress Condition Observation Reference
Acidic Hydrolysis Stable[1]
Basic Hydrolysis Highly Labile (Significant Degradation)[1]
Oxidative (H₂O₂) Stable[1]
Photolytic (Sunlight) Highly Labile (Significant Degradation)[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical procedure for conducting a forced degradation study to understand the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Basic Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours. Neutralize with 0.1 M HCl and dilute with mobile phase to a final concentration of 100 µg/mL.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours. Dilute with mobile phase to a final concentration of 100 µg/mL.

    • Thermal Degradation: Place the solid this compound powder in a hot air oven at 105°C for 48 hours. Dissolve the stressed powder in a suitable solvent and dilute to a final concentration of 100 µg/mL.

    • Photolytic Degradation: Expose a 100 µg/mL solution of this compound (in a quartz cuvette) to direct sunlight for 8 hours or in a photostability chamber (ICH Q1B conditions).

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile or Methanol

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B (linear gradient)

    • 20-25 min: 90% B (isocratic)

    • 25-30 min: 90% to 10% B (return to initial)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 290 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

G Workflow for this compound Stability Assessment cluster_stress 1. Apply Stress Conditions cluster_analysis 2. Sample Analysis cluster_evaluation 3. Data Evaluation Acid Acidic Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD Analysis (Stability-Indicating Method) Acid->HPLC Base Basic Hydrolysis (e.g., 0.1M NaOH, RT) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Photo Photolytic (Sunlight/ICH Chamber) Photo->HPLC Thermal Thermal (Solid, 105°C) Thermal->HPLC LCMS LC-MS/MS Analysis (for Degradant Identification) HPLC->LCMS If unknown peaks are significant Compare Compare stressed vs. unstressed samples HPLC->Compare Identify Identify Degradation Products (if possible) LCMS->Identify MassBal Calculate Mass Balance (% Degradation) Compare->MassBal This compound This compound Sample (Solid or Solution) This compound->Acid Expose to This compound->Base Expose to This compound->Oxidation Expose to This compound->Photo Expose to This compound->Thermal Expose to

Caption: A general workflow for assessing the stability of this compound.

G Hypothetical Degradation of a Flavanone Core Structure This compound This compound (Flavanone Structure) Condition Stress Condition (e.g., High pH or UV Light) This compound->Condition Intermediate Ring-Opened Intermediate (Chalcone-like structure) Condition->Intermediate C-Ring Cleavage Product1 Product A (Substituted Benzoic Acid Derivative) Intermediate->Product1 Further Degradation Product2 Product B (Substituted Acetophenone Derivative) Intermediate->Product2 Further Degradation

References

Technical Support Center: Enhancing Brain Penetration of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to improve the brain penetration of Pinostrobin. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its brain penetration a focus of research?

This compound is a naturally occurring flavonoid found in various plants that has demonstrated a range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects. Its potential therapeutic applications in neurological disorders are of significant interest. However, its efficacy is limited by its poor ability to cross the blood-brain barrier (BBB), a highly selective barrier that protects the brain. Enhancing its brain penetration is crucial to unlocking its full therapeutic potential for central nervous system (CNS) diseases.

Q2: What are the main challenges in delivering this compound to the brain?

The primary challenges for this compound's brain delivery stem from its physicochemical properties and physiological barriers:

  • Low Aqueous Solubility: this compound is practically insoluble in water, which can limit its absorption and distribution in the body.[1]

  • Lipophilicity: While a certain degree of lipophilicity is required to cross the BBB, very high lipophilicity can lead to non-specific binding to plasma proteins and peripheral tissues, reducing the free fraction available to enter the brain.

  • Blood-Brain Barrier (BBB): The tight junctions and efflux transporters of the BBB actively restrict the entry of many substances, including flavonoids like this compound.

Q3: Is this compound a substrate of P-glycoprotein (P-gp) at the BBB?

Interestingly, studies have shown that this compound is not a substrate for the major efflux transporter P-glycoprotein (P-gp). In fact, it has been identified as a non-competitive inhibitor of P-gp.[2][3] This is a significant advantage, as it means that P-gp will not actively pump this compound out of the brain endothelial cells. This property can be leveraged in combination with other drugs that are P-gp substrates to potentially enhance their brain uptake.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at improving the brain penetration of this compound.

Issue 1: Low and Variable Permeability of this compound in In Vitro BBB Models (PAMPA, Caco-2, hCMEC/D3)

Potential Causes:

  • Poor Solubility in Assay Buffer: this compound's low aqueous solubility can lead to precipitation in the donor compartment, resulting in an underestimation of its permeability.

  • Non-Specific Binding: Due to its lipophilic nature, this compound can bind to plasticware (e.g., transwell inserts, plates) and cell monolayers, leading to low recovery and inaccurate permeability measurements.

  • Inadequate Assay Conditions: The chosen buffer pH, incubation time, and sink conditions in the receiver compartment may not be optimal for a lipophilic compound like this compound.

  • Cell Monolayer Integrity: For cell-based assays (Caco-2, hCMEC/D3), a leaky monolayer can result in artificially high permeability values that do not reflect true transcellular transport.

Troubleshooting Steps:

  • Improve Solubility:

    • Co-solvents: Use a small percentage (typically <1%) of a biocompatible co-solvent like DMSO in your donor buffer. Ensure the final solvent concentration does not affect cell monolayer integrity.

    • Serum Albumin: Incorporate bovine serum albumin (BSA) (e.g., 1-4%) in the basolateral (receiver) chamber to mimic physiological sink conditions and reduce non-specific binding.[4][5]

  • Address Non-Specific Binding:

    • Pre-incubation: Pre-incubate the transwell plates with a solution of the compound to saturate non-specific binding sites before starting the permeability experiment.

    • Mass Balance Study: Perform a mass balance study by quantifying the compound in the donor and receiver compartments, as well as the cell monolayer and plasticware, to account for all the compound.

  • Optimize Assay Parameters:

    • pH: Use a buffer pH that is physiologically relevant (e.g., pH 7.4).

    • Agitation: Gently agitate the plates during incubation to reduce the unstirred water layer.

  • Verify Monolayer Integrity:

    • TEER Measurement: Regularly measure the trans-epithelial electrical resistance (TEER) of your cell monolayers. Ensure TEER values are within the acceptable range for your cell type before and after the experiment.

    • Paracellular Markers: Include a low-permeability paracellular marker (e.g., Lucifer yellow or FITC-dextran) in your experiments to confirm monolayer tightness.

Issue 2: Difficulty in Formulating this compound into Nanoparticles (e.g., SLNs, Nanoemulsions)

Potential Causes:

  • Poor Encapsulation Efficiency: The lipophilicity of this compound might not be perfectly matched with the lipid core of the nanoparticles.

  • Particle Aggregation: Instability of the nanoparticle suspension can lead to aggregation over time.

  • Inconsistent Particle Size: Suboptimal formulation parameters can result in a wide particle size distribution.

Troubleshooting Steps:

  • Optimize Formulation Components:

    • Lipid Screening: Screen different solid lipids (for SLNs) or oils (for nanoemulsions) with varying chain lengths and saturation to find the best matrix for this compound encapsulation.

    • Surfactant/Co-surfactant Selection: Test a range of surfactants and co-surfactants at different ratios to achieve the desired particle size and stability.

  • Refine Formulation Process:

    • Homogenization/Sonication: Optimize the homogenization pressure, number of cycles, or sonication time and amplitude to achieve a smaller and more uniform particle size.[6][7][8]

    • Temperature: Carefully control the temperature during the formulation process, especially for SLNs, to ensure proper lipid crystallization.

  • Enhance Stability:

    • Zeta Potential: Aim for a zeta potential of at least ±30 mV to ensure good electrostatic stabilization and prevent aggregation.

    • Cryoprotectants: If lyophilizing the nanoparticles for long-term storage, use cryoprotectants (e.g., trehalose, sucrose) to prevent aggregation upon reconstitution.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₁₄O₄[9]
Molecular Weight270.28 g/mol [9]
LogP (Octanol-Water)3.28 - 3.59[1][2]
Aqueous Solubility0.097 g/L (practically insoluble)[1]
pKa (Strongest Acidic)7.40 - 8.69[1][2]
Solubility in DMF~20 mg/mL[2][10]
Solubility in DMSO~12 mg/mL[2][10]

Table 2: In Vivo Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

ParameterValueSource
Cmax (Maximum Plasma Concentration)53.034 ± 15.407 ng/mL[10]
Tmax (Time to Reach Cmax)0.133 h[10]
Apparent Volume of Distribution (Vz)Large (suggests preferential tissue binding)[10]
Primary Tissue DistributionGastrointestinal tract[10]

Experimental Protocols

Protocol 1: In Vitro PAMPA-BBB Assay for this compound

This protocol is adapted for hydrophobic compounds like this compound to predict passive diffusion across the BBB.

  • Preparation of Lipid Membrane: Prepare a 1% solution of porcine brain polar lipid in dodecane. Sonicate until fully dissolved.

  • Coating the Donor Plate: Pipette 5 µL of the lipid solution onto the membrane of each well of a 96-well PVDF filter plate (donor plate). Allow the solvent to evaporate for at least 15 minutes.

  • Preparation of Solutions:

    • Donor Solution: Prepare a 100 µM solution of this compound in a phosphate-buffered saline (PBS, pH 7.4) containing 0.5% DMSO.

    • Acceptor Solution: Fill the wells of a 96-well acceptor plate with 300 µL of PBS (pH 7.4).

  • Assay Procedure:

    • Add 150 µL of the donor solution to each well of the coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the membrane is in contact with the acceptor solution.

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis:

    • After incubation, carefully separate the plates.

    • Collect samples from both the donor and acceptor wells.

    • Analyze the concentration of this compound in each sample using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).

  • Calculation of Permeability (Pe): The effective permeability (Pe) can be calculated using established equations that take into account the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Protocol 2: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol describes a hot homogenization and ultrasonication method for preparing this compound-loaded SLNs.

  • Preparation of Lipid and Aqueous Phases:

    • Lipid Phase: Weigh an appropriate amount of a solid lipid (e.g., Compritol® 888 ATO) and this compound. Heat the mixture to 5-10 °C above the melting point of the lipid until a clear, molten liquid is formed.

    • Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., 2% w/v Tween 80). Heat it to the same temperature as the lipid phase.

  • Homogenization:

    • Add the hot aqueous phase to the molten lipid phase and immediately homogenize the mixture using a high-shear homogenizer at high speed (e.g., 10,000 rpm) for 10-15 minutes. This creates a coarse pre-emulsion.

  • Ultrasonication:

    • Subject the pre-emulsion to high-power probe sonication in an ice bath to prevent overheating. Optimize sonication parameters (e.g., 70% amplitude for 15 minutes with pulse cycles) to achieve the desired particle size.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath or at room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the amount of this compound in the supernatant and the pellet.

Protocol 3: Quantification of this compound in Brain Tissue Homogenate

This protocol outlines a procedure for extracting and quantifying this compound from brain tissue using LC-MS/MS.

  • Brain Tissue Homogenization:

    • Accurately weigh the frozen brain tissue sample.

    • Add ice-cold physiological saline (1:2 w/v) and homogenize the tissue using a mechanical homogenizer until a uniform suspension is obtained.

  • Protein Precipitation and Extraction:

    • To a 200 µL aliquot of the brain homogenate, add an internal standard solution.

    • Add 1 mL of a cold protein precipitation solvent (e.g., methanol:acetonitrile 5:95, v/v).

    • Vortex the mixture vigorously for 5 minutes.

    • Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes at 4 °C.

  • Sample Preparation for LC-MS/MS:

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of the mobile phase.

    • Vortex and centrifuge to pellet any remaining particulates.

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC-MS/MS Analysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the quantification of this compound and the internal standard. This will involve optimizing chromatographic separation and mass spectrometric detection parameters.

Mandatory Visualizations

Caption: Challenges for this compound at the Blood-Brain Barrier.

Pinostrobin_Delivery_Strategies cluster_formulation Formulation Strategies cluster_delivery Delivery & Outcome This compound This compound Nanoemulsion Nanoemulsions This compound->Nanoemulsion SLN Solid Lipid Nanoparticles (SLNs) This compound->SLN Liposomes Liposomes This compound->Liposomes Prodrug Prodrugs This compound->Prodrug Increased_Solubility Increased Solubility & Stability Nanoemulsion->Increased_Solubility Enhanced_Permeability Enhanced BBB Permeability Nanoemulsion->Enhanced_Permeability SLN->Increased_Solubility SLN->Enhanced_Permeability Liposomes->Increased_Solubility Liposomes->Enhanced_Permeability Prodrug->Increased_Solubility Prodrug->Enhanced_Permeability Increased_Solubility->Enhanced_Permeability Brain_Targeting Brain Targeting Enhanced_Permeability->Brain_Targeting

Caption: Formulation strategies to improve brain delivery of this compound.

Experimental_Workflow_BBB_Permeability cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation PAMPA PAMPA-BBB Assay (Passive Permeability) Caco2_hCMEC Caco-2 / hCMEC/D3 Assay (Transcellular Transport & Efflux) PAMPA->Caco2_hCMEC Formulation Develop this compound Formulation (e.g., Nanoparticles) Caco2_hCMEC->Formulation Promising Candidate Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization PK_Study Pharmacokinetic Study in Rodents Characterization->PK_Study Brain_Uptake Brain Tissue Analysis (Quantify this compound) PK_Study->Brain_Uptake Efficacy_Study Neuroprotective Efficacy Study Brain_Uptake->Efficacy_Study End End Efficacy_Study->End Start Start Start->PAMPA Initial Screening

Caption: Experimental workflow for assessing this compound's brain penetration.

References

Technical Support Center: Pinostrobin Solubility and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the precipitation of pinostrobin (B192119) in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

This compound is a naturally occurring flavonoid with a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] However, it is a hydrophobic molecule with very low solubility in water.[2] This poor aqueous solubility can lead to precipitation during experiments, resulting in inaccurate compound concentrations and unreliable results.

Q2: What are the primary organic solvents for dissolving this compound?

This compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[3][4] These are typically used to prepare concentrated stock solutions.

Q3: What is the solubility of this compound in these organic solvents?

The approximate solubility of this compound in these solvents is summarized in the table below.

SolventSolubility
Dimethyl sulfoxide (DMSO)~12 mg/mL
Dimethylformamide (DMF)~20 mg/mL

Data sourced from product information sheets.[3][4]

Q4: Can I dissolve this compound directly in aqueous buffers like PBS?

Directly dissolving this compound in aqueous buffers is challenging due to its low water solubility. It is sparingly soluble in aqueous buffers.[3][4] For example, the solubility in a 1:3 solution of DMF:PBS (pH 7.2) is approximately 0.25 mg/mL.[3][4] To achieve this, it is recommended to first dissolve this compound in an organic solvent like DMF and then dilute it into the aqueous buffer.[3][4]

Q5: How can I improve the aqueous solubility of this compound for my experiments?

Several methods can be employed to enhance the aqueous solubility of this compound:

  • Co-solvents: Using a water-miscible organic solvent like DMSO or DMF to first dissolve this compound before diluting it into your aqueous experimental medium is a common practice.

  • Inclusion Complexes: Forming inclusion complexes with cyclodextrins, such as β-cyclodextrin (βCD) and its derivatives (e.g., hydroxypropyl-β-cyclodextrin or HPβCD), can significantly increase the aqueous solubility of this compound.[5]

Q6: What is the recommended concentration of DMSO for cell culture experiments involving this compound?

The final concentration of DMSO in cell culture media should be kept as low as possible to avoid cytotoxicity. Generally, most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%. However, it is always recommended to perform a vehicle control (media with the same final DMSO concentration) to assess any potential effects of the solvent on your cells.

Q7: How should I store my this compound stock solution?

This compound stock solutions prepared in anhydrous DMSO can be stored at -20°C for several months. To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes. General studies on flavonoids suggest that stability is maintained for several months when stored properly at -20°C or -80°C in tightly sealed, light-protected vials.

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound in aqueous solutions.

Problem Possible Cause Troubleshooting Steps & Solutions
Precipitation upon dilution of DMSO/DMF stock solution into aqueous buffer (e.g., PBS, cell culture media) The final concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final concentration of this compound: If your experimental design allows, lower the final working concentration. 2. Increase the percentage of co-solvent (if permissible): For some assays, a slightly higher final DMSO concentration (e.g., up to 0.5%) may be acceptable and can help maintain solubility. Always include a vehicle control with the same DMSO concentration. 3. Use a stepwise dilution: Instead of adding the stock solution directly to the full volume of aqueous buffer, add a small amount of buffer to the stock, vortex, and then add this mixture to the remaining buffer. 4. Utilize cyclodextrins: Prepare a this compound-cyclodextrin inclusion complex to significantly enhance its aqueous solubility (see Experimental Protocols).
Cloudiness or turbidity appears in the solution over time Slow precipitation or aggregation of this compound molecules.1. Use freshly prepared solutions: Aqueous solutions of this compound are not recommended for storage for more than one day.[3][4] Prepare fresh dilutions for each experiment. 2. Ensure complete dissolution of the stock: Before diluting, ensure your this compound stock solution is fully dissolved. Gentle warming (to 37°C) and vortexing can aid dissolution. 3. Maintain consistent temperature: Temperature fluctuations can affect solubility. Ensure your experimental solutions are maintained at a constant temperature.
Inconsistent experimental results Variable amounts of soluble this compound due to precipitation.1. Visually inspect solutions: Before each use, carefully inspect your solutions for any signs of precipitation. 2. Prepare fresh dilutions for each replicate: To ensure consistency, prepare fresh dilutions from your stock solution for each experimental replicate. 3. Implement a robust solubilization protocol: Consistently use a validated method, such as the co-solvent or cyclodextrin (B1172386) inclusion complex method, to ensure reproducible solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a Concentrated Stock Solution (e.g., 10 mM):

    • Calculate the required mass of this compound to prepare your desired volume and concentration of stock solution (Molar Mass of this compound: 270.28 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C in a water bath can assist dissolution.

    • Store the stock solution in single-use aliquots at -20°C, protected from light.

  • Prepare the Final Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution in your cell culture medium to achieve the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in the cell culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).

    • For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution (e.g., add 1 µL of the 10 mM stock to 999 µL of cell culture medium). This will result in a final DMSO concentration of 0.1%.

    • Always prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium.

Protocol 2: Preparation of this compound-β-Cyclodextrin (βCD) Inclusion Complex by Freeze-Drying

This method significantly enhances the aqueous solubility of this compound.

Materials:

  • This compound

  • β-Cyclodextrin (βCD)

  • Deionized water

  • Magnetic stirrer and stir bar

  • Freeze-dryer

Procedure:

  • Molar Ratio Determination: A 1:1 molar ratio of this compound to βCD is commonly used for inclusion complex formation.

  • Dissolution:

    • Dissolve the calculated amount of βCD in deionized water with stirring.

    • Separately, dissolve the equimolar amount of this compound in a minimal amount of a suitable organic solvent (e.g., ethanol (B145695) or acetone).

  • Complexation:

    • Slowly add the this compound solution to the aqueous βCD solution while continuously stirring.

    • Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.

  • Freeze-Drying (Lyophilization):

    • Freeze the resulting solution at a low temperature (e.g., -80°C) until it is completely solid.

    • Lyophilize the frozen solution under vacuum until a dry powder is obtained. This powder is the this compound-βCD inclusion complex.

  • Characterization and Use:

    • The formation of the inclusion complex can be confirmed by techniques such as Differential Scanning Calorimetry (DSC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • The resulting powder can be dissolved in aqueous buffers for your experiments. Determine the solubility of the complex in your specific buffer before use.

Visualization of this compound's Biological Activity

This compound has been shown to modulate several key signaling pathways involved in cellular processes. The following diagrams illustrate some of these interactions.

experimental_workflow cluster_prep Solution Preparation cluster_cell_culture Cell-Based Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) working Prepare Working Solutions (Dilute in Aqueous Medium) stock->working Serial Dilution treat Treat Cells with This compound/Vehicle working->treat seed Seed Cells seed->treat incubate Incubate treat->incubate assay Perform Assay (e.g., Viability, Western Blot) incubate->assay data Analyze and Interpret Data assay->data

A typical experimental workflow for in vitro studies with this compound.

MAPK_pathway This compound This compound p38 p38 MAPK This compound->p38 modulates JNK JNK This compound->JNK modulates Cellular_Effects Modulation of Adipogenesis p38->Cellular_Effects JNK->Cellular_Effects

This compound's modulation of the MAPK signaling pathway.

Akt_pathway This compound This compound Akt Akt This compound->Akt downregulates GSK3b GSK3β Akt->GSK3b phosphorylates AMPK AMPKα Akt->AMPK inhibits Adipogenesis Adipogenesis GSK3b->Adipogenesis promotes ACC ACC AMPK->ACC phosphorylates ACC->Adipogenesis inhibits

This compound's effect on the Akt signaling pathway in adipogenesis.

Apoptosis_pathway This compound This compound ROS ROS Production This compound->ROS increases Mitochondria Mitochondrial Membrane Potential ROS->Mitochondria decreases Apoptosis Apoptosis Mitochondria->Apoptosis induces

This compound induces apoptosis via ROS-mediated mitochondrial pathway.

NFkB_pathway This compound This compound IkBa IκB-α Phosphorylation This compound->IkBa inhibits NFkB NF-κB Phosphorylation This compound->NFkB inhibits LPS LPS LPS->IkBa LPS->NFkB IkBa->NFkB regulates Inflammation Inflammatory Cytokine Production NFkB->Inflammation

This compound's inhibitory effect on the NF-κB signaling pathway.

References

Method development for separating Pinostrobin from co-occurring flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of pinostrobin (B192119) from co-occurring flavonoids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for separating this compound from other flavonoids?

A1: The most common methods for separating this compound include solvent extraction (maceration), recrystallization, and various forms of chromatography such as column chromatography (using silica (B1680970) gel or Sephadex LH-20), and centrifugal partition chromatography (CPC).[1][2][3][4][5] A non-chromatographic method involving extraction with petroleum ether followed by recrystallization from methanol (B129727) has also been proven effective.[3][6][5]

Q2: Which solvents are most effective for extracting this compound?

A2: this compound's lipophilic nature makes non-polar solvents effective for extraction.[3][5] Petroleum ether and n-hexane are commonly used for initial extraction from plant material, as they can selectively extract this compound over more polar flavonoids.[1][3][4][5][7] For subsequent purification steps like recrystallization, methanol is often employed.[1][3][5] Binary solvent systems, such as 70% methanol/water, have also been shown to produce high yields of this compound.[8] this compound is also soluble in organic solvents like DMSO, dimethyl formamide (B127407) (DMF), chloroform, dichloromethane, and ethyl acetate.[9][10]

Q3: What are the major co-occurring flavonoids that interfere with this compound separation?

A3: this compound is often found alongside other flavonoids with similar chemical structures, which can complicate separation. Common co-occurring flavonoids include panduratin (B12320070) A, pinocembrin (B1678385), cardamonin, alpinetin, this compound chalcone, 2',4'-dihydroxy-6'-methoxy chalcone, helichrysetin, flavokawain C, and uvangoletin.[3][4][5][7][11][12] The presence of these compounds, particularly those with similar polarity, is a primary challenge in achieving high-purity this compound.

Q4: What purity and yield can I expect from different separation methods?

A4: The purity and yield of isolated this compound vary depending on the method used. A simple, non-chromatographic method involving maceration and recrystallization can yield this compound with ≥ 99% purity and a yield of 2.36%.[3] Centrifugal Partition Chromatography (CPC) has been reported to isolate this compound with a purity of 98.78%.[4][13] Maceration with 95% ethanol (B145695) followed by Sephadex LH20 gel filtration and recrystallization resulted in 97.06% pure this compound with a 0.86% yield.[2]

Troubleshooting Guides

Issue 1: Low Yield of this compound After Initial Extraction
  • Possible Cause 1: Inappropriate Solvent Choice. The polarity of the extraction solvent is crucial. This compound is more lipophilic than many other flavonoids.[3][5] Using a highly polar solvent may result in the co-extraction of numerous impurities and lower the relative amount of this compound.

    • Solution: Start with a non-polar solvent like n-hexane or petroleum ether for the initial extraction.[1][3][4][5] This leverages the "like dissolves like" principle to selectively extract the less polar this compound.[3][5]

  • Possible Cause 2: Inefficient Extraction Technique. Simple maceration might not be sufficient to extract the maximum amount of this compound.

    • Solution: Consider using ultrasound-assisted extraction (UAE) to enhance extraction efficiency.[4][7][13] Optimizing parameters such as particle size (e.g., 125 μm), solid-to-liquid ratio (e.g., 1:30 g/mL), and extraction time (e.g., 10 minutes) can significantly improve yields.[4][13] Reflux extraction is also a more efficient alternative to maceration, requiring less time and solvent.[1]

Issue 2: Difficulty in Separating this compound from Co-occurring Flavonoids (e.g., Pinocembrin, Cardamonin)
  • Possible Cause 1: Similar Polarity of Compounds. this compound and other flavonoids like pinocembrin often have very similar polarities, making them difficult to separate using traditional chromatographic methods.

    • Solution 1: Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid chromatography technique that avoids the use of a solid stationary phase, thus preventing irreversible adsorption of the target compounds.[4] By carefully selecting a biphasic solvent system (e.g., n-hexane/methanol/water), it is possible to achieve high-resolution separation of compounds with close polarities.[4][13]

    • Solution 2: Recrystallization. This technique relies on differences in solubility of the compounds in a particular solvent at different temperatures. A carefully chosen solvent will dissolve the target compound and impurities at a high temperature, and upon cooling, the less soluble target compound will crystallize out, leaving the impurities in the solution.[1] Repeated recrystallization can significantly improve purity.[1]

Issue 3: this compound Purity is Low After Recrystallization
  • Possible Cause 1: Incomplete Removal of Impurities. A single recrystallization step may not be sufficient to remove all co-crystallizing impurities.

    • Solution: Perform multiple recrystallization steps.[1] Washing the obtained crystals with a cold solvent in which this compound has low solubility can also help remove surface impurities.[3][5]

  • Possible Cause 2: Presence of Oily Impurities. Extracts from some plant sources, like Boesenbergia pandurata rhizome, may contain essential oils that can interfere with the crystallization process.[1]

    • Solution: Storing the concentrated extract in a refrigerator or freezer can help in the precipitation of this compound, separating it from the oily residue.[1][3][5] The oily layer can then be decanted or separated before proceeding with recrystallization.

Quantitative Data Summary

MethodPlant SourceExtraction SolventPurification TechniqueYield (%)Purity (%)Reference
Non-ChromatographicBoesenbergia rotundaPetroleum EtherRecrystallization from Methanol2.36≥ 99[3]
Centrifugal Partition Chromatography (CPC)Boesenbergia rotundan-hexaneCPC with n-hexane/MeOH/water (5/3.4/1.6, v/v)-98.78[4][13]
Maceration & Column ChromatographyBoesenbergia rotunda (Fingerroot)95% EthanolSephadex LH20 Gel Filtration & Recrystallization0.8697.06[2]
Homogenate Extraction & Column ChromatographyMedicinal Plants70-95% EthanolGel-Resin Column Chromatography & Recrystallization-> 90[14]

Experimental Protocols

Protocol 1: Non-Chromatographic Isolation of this compound

This protocol is adapted from a method for isolating this compound from Boesenbergia rotunda rhizome.[3][5]

  • Extraction:

    • Macerate the dried powder of B. rotunda (500 g) in petroleum ether (2.5 L) for 18 hours.

    • Filter the extract and evaporate the solvent using a rotary evaporator.

    • Reuse the solvent for a second maceration of the plant material.

    • Combine the liquid extracts from both macerations and concentrate to a final volume of approximately 100 mL.

  • Initial Crystallization:

    • Store the concentrated extract at -20°C for 18 hours to allow for the formation of pale yellow precipitates of this compound.

  • Recrystallization:

    • Filter the precipitates and dissolve them in warm methanol (e.g., 50 mL at 60°C) with stirring for 15 minutes.

    • Store the methanol solution at -20°C for 18 hours to induce recrystallization.

  • Purification:

    • Filter the formed crystals and wash them several times with cold methanol (4°C) until the crystals become colorless.

    • Dry the purified this compound crystals at room temperature.

Protocol 2: Centrifugal Partition Chromatography (CPC) for this compound Separation

This protocol is based on a method for the simultaneous isolation of this compound and panduratin A from Boesenbergia rotunda.[4][13]

  • Ultrasound-Assisted Extraction (UAE):

    • Extract powdered B. rotunda (particle size ~125 µm) with n-hexane at a solid-to-liquid ratio of 1:30 g/mL for 10 minutes.

    • Filter and concentrate the extract to obtain the crude sample.

  • CPC System Preparation:

    • Prepare a biphasic solvent system of n-hexane/methanol/water (5:3.4:1.6, v/v).

    • Equilibrate the CPC system by pumping the stationary phase (lower aqueous phase) followed by the mobile phase (upper organic phase) in ascending mode.

  • Sample Injection and Separation:

    • Dissolve the crude extract in a suitable solvent (e.g., ethyl acetate) and inject it into the CPC system.

    • Elute with the mobile phase at a defined flow rate.

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the separation using a suitable analytical technique like UHPLC.

    • Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

Visualizations

experimental_workflow_non_chromatographic start Start: Dried Plant Material (e.g., Boesenbergia rotunda) extraction Maceration with Petroleum Ether start->extraction Step 1 concentration Concentration of Extract extraction->concentration Step 2 precipitation Cold Precipitation (-20°C) concentration->precipitation Step 3 recrystallization Recrystallization from Methanol precipitation->recrystallization Step 4 washing Washing with Cold Methanol recrystallization->washing Step 5 end End: Pure this compound Crystals washing->end Step 6

Caption: Workflow for non-chromatographic isolation of this compound.

troubleshooting_guide issue Low Purity of This compound cause1 Co-eluting Flavonoids (Similar Polarity) issue->cause1 cause2 Incomplete Recrystallization issue->cause2 solution1 Use Centrifugal Partition Chromatography (CPC) cause1->solution1 solution2 Perform Multiple Recrystallization Steps cause2->solution2 solution3 Wash Crystals with Cold Solvent cause2->solution3

References

Technical Support Center: Optimizing Pinostrobin Concentration for In Vitro Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of pinostrobin (B192119) in in vitro cytotoxicity assays.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in cytotoxicity assays?

A1: Based on published data, a broad starting range for this compound is recommended, from low micromolar (e.g., 10 µM) to high micromolar (e.g., 1000 µM). The optimal concentration is highly dependent on the cell line being tested. For instance, some cancer stem-like cells show a response at concentrations as low as 12.5 µM, while certain breast cancer cell lines like MCF-7 and MDA-MB-231 may require concentrations up to 1000 µM to observe significant effects.[1][2]

Q2: How should I dissolve this compound for in vitro experiments?

A2: this compound has low water solubility.[3] It is typically dissolved in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to create a stock solution.[4] This stock solution is then further diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically ≤ 0.5%). A vehicle control (medium with the same final solvent concentration) must be included in your experiments.

Q3: Which cytotoxicity assay is most suitable for this compound?

A3: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly used and well-documented method for assessing this compound's cytotoxic effects.[1][4] However, other assays like the LDH (Lactate Dehydrogenase) assay can also be employed to measure cell membrane integrity and cytotoxicity. The choice of assay may depend on the specific research question and the potential for compound interference.

Q4: What is the primary mechanism of this compound-induced cytotoxicity?

A4: this compound has been shown to induce cytotoxicity in cancer cells primarily through the induction of reactive oxygen species (ROS)-mediated apoptosis.[1][5] This involves both the extrinsic and intrinsic apoptotic pathways, leading to mitochondrial damage and ultimately, cell death.[1][5]

Data Presentation: this compound IC50 Values

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cell lines as reported in the literature.

Cell LineCancer TypeAssayIncubation TimeIC50 (µM)Reference
MDA-MB-231Breast CancerMTT24 hours1316.84[2]
MDA-MB-231Breast CancerMTT48 hours1035.88[2]
MDA-MB-231Breast CancerMTT72 hours1157.43[2]
MCF-7Breast CancerMTT24 hours1503.17[2]
MCF-7Breast CancerMTT48 hours1502.39[2]
MCF-7Breast CancerMTT72 hours2866.35[2]
T47DBreast CancerMTT24 hours2930[6]
HeLa-derived CSCsCervical CancerMTT24-48 hours>12.5[1]
CCRF-CEMLeukemia--10.2
Flp-In™-293--72 hours>100[7][8]
HeLa S3Cervical Cancer-72 hours>100[7]
KBvin--72 hours>100[7]
ABCB1/Flp-In™-293--72 hours>100[7]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low or no cytotoxicity observed This compound concentration is too low: The selected concentration range may not be effective for the specific cell line.- Increase the concentration range of this compound in subsequent experiments. - Consult the IC50 data table for guidance on effective concentrations in similar cell lines.
Inadequate incubation time: The duration of exposure to this compound may be insufficient to induce a cytotoxic response.- Extend the incubation period (e.g., from 24 to 48 or 72 hours).[2]
Poor solubility of this compound: The compound may have precipitated out of the culture medium.- Visually inspect the wells for any precipitate. - Ensure the final DMSO concentration is within a safe and effective range for solubilization. - Prepare fresh dilutions of this compound for each experiment.
Inconsistent results between replicates Uneven cell seeding: Variability in the number of cells seeded per well can lead to inconsistent results.- Ensure a homogenous cell suspension before seeding. - Use a multichannel pipette for seeding and handle with care to avoid disturbing the cells.
Edge effect: Wells on the periphery of the microplate are prone to evaporation, which can concentrate the test compound and affect cell growth.- Avoid using the outer wells of the plate for experimental samples. Fill them with sterile media or PBS to maintain humidity.
High background in MTT assay Contamination: Bacterial or yeast contamination in the cell culture can reduce the MTT reagent and produce a false positive signal.- Regularly check cell cultures for contamination under a microscope. - Use sterile techniques and reagents.
This compound interference: As a colored compound, this compound may interfere with the colorimetric readout of the MTT assay.- Include a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance. - Consider using an alternative cytotoxicity assay, such as the LDH assay, which is less prone to colorimetric interference.

Experimental Protocols

MTT Cytotoxicity Assay

This protocol is adapted from standard MTT assay procedures.[5][9]

Materials:

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Cell culture medium (serum-free for MTT incubation step)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01N HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of serum-free medium containing 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

LDH Cytotoxicity Assay

This protocol is based on standard LDH assay procedures.[10][11]

Materials:

  • This compound stock solution (in DMSO)

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant and incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental samples relative to the spontaneous and maximum release controls.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Prepare Cell Suspension seed_plate Seed 96-Well Plate prep_cells->seed_plate add_pino Add this compound to Cells seed_plate->add_pino prep_pino Prepare this compound Dilutions prep_pino->add_pino incubate Incubate (24-72h) add_pino->incubate add_reagent Add Assay Reagent (MTT/LDH) incubate->add_reagent incubate_reagent Incubate add_reagent->incubate_reagent read_plate Read Absorbance incubate_reagent->read_plate calc_viability Calculate % Viability / Cytotoxicity read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Experimental workflow for optimizing this compound concentration in cytotoxicity assays.

ros_apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway This compound This compound ros Increased ROS Production This compound->ros mito_damage Mitochondrial Damage ros->mito_damage death_receptor Death Receptor Activation ros->death_receptor cyto_c Cytochrome c Release mito_damage->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Large-Scale Synthesis of Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the large-scale synthesis of pinostrobin (B192119).

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is a two-step process. It begins with a Claisen-Schmidt condensation of 2'-hydroxy-4',6'-dimethoxyacetophenone and benzaldehyde (B42025) to form 2'-hydroxy-4',6'-dimethoxychalcone. This intermediate then undergoes an intramolecular cyclization to yield this compound (a flavanone).[1][2]

Q2: What are the critical parameters to control during the Claisen-Schmidt condensation for optimal chalcone (B49325) yield?

A2: The key parameters to control are the choice and concentration of the catalyst, reaction temperature, and stoichiometry of the reactants. Strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) are common catalysts.[2][3] Temperature control is crucial to minimize side reactions; for some substrates, reactions at 0°C have shown to provide the best yields.[4]

Q3: Which catalysts are most effective for the cyclization of the chalcone intermediate to this compound?

A3: A comparative study on the intramolecular cyclization of 2'-hydroxychalcones has shown that the choice of catalyst significantly impacts the yield. While acid catalysts like methanesulfonic acid can be used, basic catalysts such as piperidine (B6355638) have been reported to give high yields (74-93%) for certain chalcones.[1] Sodium acetate (B1210297) is another commonly used basic catalyst, though it may result in more moderate yields.[1][5]

Q4: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant?

A4: Scaling up introduces several challenges, including:

  • Heat Management: Larger reaction volumes can lead to uneven temperature distribution and localized "hot spots," potentially causing side reactions and product degradation.[6][7]

  • Mixing and Mass Transfer: Achieving uniform mixing in large reactors is more difficult and can affect reaction kinetics and yield.[6][8]

  • Reagent Addition: The rate of reagent addition, which is easily controlled on a small scale, can significantly impact the reaction profile and impurity formation at a larger scale.[6]

  • Purification: Purification methods used in the lab, such as column chromatography, are often not practical for large quantities. Alternative strategies like recrystallization, liquid-liquid extraction, or the use of macroporous resins become necessary.[7][9]

Troubleshooting Guides

Issue 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
Potential Cause Troubleshooting Steps Expected Outcome Citation(s)
Inactive Catalyst Use fresh NaOH or KOH pellets, as they can react with atmospheric CO₂ and become less effective.Improved reaction rate and conversion.[2]
Side Reactions * Self-condensation of ketone: Use a slight excess of the aldehyde. * Cannizzaro reaction of aldehyde: Use a milder base or lower the concentration of the strong base.Minimized formation of byproducts and increased yield of the desired chalcone.[2][3]
Suboptimal Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require cooling (e.g., 0°C) to suppress side reactions or gentle heating to increase the reaction rate.Improved yield and purity of the chalcone.[4][10]
Incorrect Stoichiometry Ensure the correct molar ratio of reactants. For this specific reaction, a 1:1 ratio of the acetophenone (B1666503) to benzaldehyde is typically used.Drives the reaction to completion and minimizes unreacted starting materials.[3]
Issue 2: Inefficient Cyclization of Chalcone to this compound
Potential Cause Troubleshooting Steps Expected Outcome Citation(s)
Ineffective Catalyst Screen different catalysts. Piperidine in water or sodium acetate in methanol (B129727) are effective basic catalysts. Acid catalysts like methanesulfonic acid in ethanol (B145695) can also be used, but yields may vary.Identification of the optimal catalyst for maximizing this compound yield.[1]
Incomplete Reaction Increase the reaction time and monitor the progress using Thin Layer Chromatography (TLC). Some cyclizations may require several hours to reach completion.Higher conversion of the chalcone intermediate to this compound.[11]
Low Reaction Temperature Many cyclization reactions require heating (reflux) to proceed at a reasonable rate. Gradually increase the temperature while monitoring for any degradation.Increased reaction rate and improved yield.[5]
Formation of Flavone (B191248) byproduct The chalcone can be oxidized to the corresponding flavone. Using milder reaction conditions or a two-step procedure where the flavanone (B1672756) is isolated first before any potential oxidation can help.Minimized formation of the flavone impurity.[9]
Issue 3: Challenges in Large-Scale Purification
Problem Recommended Solution Key Considerations Citation(s)
Removal of Unreacted Starting Materials * Unreacted benzaldehyde: Can often be removed by washing the crude product with a sodium bisulfite solution. * Unreacted 2'-hydroxy-4',6'-dimethoxyacetophenone: Optimize reaction stoichiometry for full conversion. Recrystallization may be effective.The choice of washing and recrystallization solvents is critical for selective removal of impurities without significant product loss.[12]
Separation from Side Products * Self-condensation products: These are typically more polar and can be separated by recrystallization or by using macroporous resin chromatography. * Cannizzaro products (benzoic acid and benzyl (B1604629) alcohol): Can be removed by aqueous washes during workup.Macroporous resins can be a scalable alternative to silica (B1680970) gel chromatography for purifying flavonoids.[9][13]
Column Chromatography Not Feasible at Scale Employ recrystallization as the primary purification method. A simple and inexpensive non-chromatographic method involving precipitation and recrystallization has been reported for isolating this compound from natural sources, which can be adapted for synthetic this compound.Solvent selection is crucial for effective recrystallization. Methanol has been shown to be a good solvent for recrystallizing this compound.[14]

Quantitative Data Summary

Table 1: Yields for the Synthesis of 2'-Hydroxychalcone Derivatives via Claisen-Schmidt Condensation

ReactantsCatalystSolventTemperatureTimeYield (%)Citation(s)
2'-hydroxyacetophenone derivatives + Benzaldehyde derivativesKOHEthanolRoom Temp.24 h17-99[1]
2'-hydroxyacetophenone + BenzaldehydeNaOH (40%)Isopropyl alcohol0°C4 hHigh (not specified)[4]
Acetophenone + BenzaldehydeNaOH (20 mol%)Grinding (solvent-free)Room Temp.5 min98[3]
5'-fluoro-2'-hydroxyacetophenone + 3,4-dimethoxybenzaldehydeKOH (2 eq.)Ball mill (solvent-free)Room Temp.2 x 30 min96[15]

Table 2: Yields for the Intramolecular Cyclization of 2'-Hydroxychalcones to Flavanones

Chalcone SubstrateCatalystSolventTemperatureTimeYield (%)Citation(s)
2'-hydroxychalcone derivativesMethanesulfonic acidEthanolReflux24 h11-13[1]
2'-hydroxychalcone derivativesSodium AcetateMethanolReflux24 h2-49[1][5]
2'-hydroxychalcone derivativesPiperidineWaterReflux24 h74-93[1]
2'-hydroxychalconeAcetic AcidMicrowave100°C30 min82[11]
2'-hydroxydihydrochalconePd(TFA)₂/Cu(OAc)₂DMSO/HCl100°C15 h then 24 h79[16]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Claisen-Schmidt Condensation)

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq) and benzaldehyde (1.0 eq) in absolute ethanol.

  • Reagent Addition: While stirring the solution at room temperature, slowly add a solution of potassium hydroxide (KOH, ~1.2 eq) in ethanol dropwise.

  • Reaction: Continue stirring the mixture at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 4-24 hours.

  • Isolation: Once the starting material is consumed, pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl until the solution is neutral to pH paper. A yellow precipitate of the chalcone will form.

  • Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude chalcone can be further purified by recrystallization from ethanol to yield bright yellow crystals.

Step 2: Synthesis of this compound (Intramolecular Cyclization)

  • Preparation: In a round-bottom flask, dissolve the purified 2'-hydroxy-4',6'-dimethoxychalcone (1.0 eq) in methanol.

  • Catalyst Addition: Add sodium acetate (5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and maintain for 24 hours. Monitor the disappearance of the chalcone spot and the appearance of the this compound spot by TLC.

  • Workup: After cooling, evaporate the solvent under reduced pressure. Add ethyl acetate to the residue and wash the organic layer with distilled water (3 x volume of organic layer).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent. The crude this compound can be purified by recrystallization from methanol to obtain colorless crystals.

Mandatory Visualizations

Diagrams of Experimental Workflows and Logical Relationships

Pinostrobin_Synthesis_Workflow Workflow for the Large-Scale Synthesis of this compound cluster_step1 Step 1: Claisen-Schmidt Condensation cluster_step2 Step 2: Intramolecular Cyclization start_materials Start: 2'-hydroxy-4',6'-dimethoxyacetophenone + Benzaldehyde in Ethanol add_catalyst1 Add KOH solution dropwise start_materials->add_catalyst1 reaction1 Stir at Room Temperature (4-24h) Monitor by TLC add_catalyst1->reaction1 workup1 Pour into ice/water, acidify with HCl reaction1->workup1 filtration1 Filter and wash with cold water workup1->filtration1 purification1 Recrystallize from Ethanol filtration1->purification1 chalcone Intermediate: 2'-Hydroxy-4',6'-dimethoxychalcone purification1->chalcone add_catalyst2 Dissolve Chalcone in Methanol + Add Sodium Acetate chalcone->add_catalyst2 Proceed to Step 2 reaction2 Reflux for 24h Monitor by TLC add_catalyst2->reaction2 workup2 Evaporate solvent, add EtOAc, wash with water reaction2->workup2 purification2 Dry organic layer, evaporate solvent, Recrystallize from Methanol workup2->purification2 This compound Final Product: this compound purification2->this compound

Caption: Workflow for the Large-Scale Synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield in this compound Synthesis cluster_chalcone Step 1: Chalcone Synthesis cluster_cyclization Step 2: Cyclization to this compound start Low Yield Observed check_catalyst Check Catalyst Activity (Use fresh KOH/NaOH) start->check_catalyst screen_catalysts Screen Different Catalysts (e.g., Piperidine, NaOAc) start->screen_catalysts If chalcone yield is good check_side_reactions Analyze for Side Reactions (TLC, NMR) check_catalyst->check_side_reactions If catalyst is active optimize_temp Optimize Temperature (e.g., cool to 0°C) check_side_reactions->optimize_temp If side products are present solution1 Adjust stoichiometry Use milder base check_side_reactions->solution1 increase_time_temp Increase Reaction Time/Temp (Monitor for degradation) screen_catalysts->increase_time_temp If catalyst is appropriate check_oxidation Check for Flavone Formation increase_time_temp->check_oxidation If reaction is incomplete solution2 Select optimal catalyst and conditions based on screening increase_time_temp->solution2

Caption: Troubleshooting Decision Tree for Low Yield in this compound Synthesis.

References

Technical Support Center: Preventing Pinostrobin Degradation During Experimental Procedures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you minimize pinostrobin (B192119) degradation in your experimental workflows. This compound, a bioactive flavonoid, is susceptible to degradation under certain conditions, which can impact the accuracy and reproducibility of your results. This guide offers practical solutions to ensure the stability of this compound throughout your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that cause this compound degradation?

A1: this compound is primarily susceptible to degradation under basic (alkaline) pH conditions and when exposed to light (photodegradation). While it is relatively stable in acidic and oxidative environments, prolonged exposure to high temperatures can also contribute to its degradation.

Q2: How should I store my this compound stock solutions?

A2: For optimal stability, solid this compound should be stored at -20°C.[1][2] this compound is soluble in organic solvents like DMSO and DMF.[1] Stock solutions prepared in these solvents should be stored at -20°C for up to one month or at -80°C for up to six months. It is advisable to protect solutions from light.[3] Aqueous solutions are not recommended for storage for more than one day.[1] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into smaller, single-use volumes.

Q3: My this compound solution has changed color. What does this indicate?

A3: A change in the color of your this compound solution, such as turning yellow or brown, can be an indicator of degradation. This is often due to oxidation or photodegradation. It is recommended to discard the solution and prepare a fresh one, ensuring proper storage and handling procedures are followed.

Q4: Can I autoclave my buffers or media containing this compound?

A4: No, you should not autoclave solutions containing this compound. High temperatures can lead to thermal degradation. Prepare your buffers and media separately, sterilize them by filtration, and then add this compound from a concentrated stock solution under sterile conditions.

Troubleshooting Guide: Common Issues and Solutions

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent or lower-than-expected bioactivity in experiments. This compound degradation in experimental solutions (e.g., cell culture media, assay buffers).1. pH Monitoring: Ensure the pH of your experimental solutions is neutral or slightly acidic. This compound is more stable in acidic conditions. 2. Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to protect solutions from light. 3. Fresh Preparations: Prepare working solutions of this compound immediately before each experiment. 4. Temperature Control: Avoid exposing this compound solutions to high temperatures for extended periods.
Precipitate forms in aqueous buffers or cell culture media. Poor solubility of this compound in aqueous solutions.1. Use of Co-solvents: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or DMF.[1] 2. Dilution Method: When preparing working solutions, first dilute the this compound stock in the aqueous buffer of choice. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system.[1]
Appearance of unknown peaks in HPLC chromatograms. Formation of degradation products.1. Analyze a Fresh Sample: Run a freshly prepared this compound standard to confirm its retention time. 2. Review Experimental Conditions: Assess your experimental protocol for potential degradation-inducing factors (e.g., high pH, light exposure). 3. Degradation Product Identification: If necessary, use techniques like LC-MS to identify the structure of the degradation products.

Quantitative Data on this compound Stability

While specific kinetic data for this compound degradation is limited in publicly available literature, a forced degradation study revealed its stability profile under various stress conditions.

Stress Condition Observation Conclusion
Acidic StableThis compound is resistant to degradation in acidic environments.
Basic (Alkaline) Highly LabileThis compound degrades significantly in basic conditions.
Oxidative StableThis compound is resistant to oxidative degradation.
Photolytic Highly LabileExposure to light causes significant degradation of this compound.

This data is qualitative and highlights the conditions to be most cautious of during experimental design.

Detailed Experimental Protocols

Protocol 1: Preparation and Handling of this compound Stock Solutions
  • Materials:

    • This compound (solid)

    • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF), anhydrous

    • Sterile, amber-colored microcentrifuge tubes or vials

    • Calibrated micropipettes

  • Procedure:

    • Allow the solid this compound vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile environment.

    • Dissolve the this compound in the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10-20 mg/mL).[1] Purging the solvent with an inert gas like nitrogen or argon before use can help minimize oxidation.

    • Gently vortex the solution until the this compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile, amber-colored microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Minimizing Degradation in Cell Culture Experiments
  • Materials:

    • This compound stock solution (as prepared in Protocol 1)

    • Cell culture medium (e.g., DMEM, RPMI-1640)

    • Sterile, amber-colored tubes or plates

  • Procedure:

    • Warm the required volume of cell culture medium to 37°C in a water bath.

    • Immediately before adding to the cells, dilute the this compound stock solution to the final working concentration in the pre-warmed medium. Ensure the final DMSO/DMF concentration is below the cytotoxic threshold for your cell line (typically <0.5%).

    • Perform all manipulations involving this compound-containing medium under a cell culture hood with the sash down to minimize light exposure.

    • Use amber-colored plates or wrap standard plates in aluminum foil if prolonged incubation is required.

    • For time-course experiments, consider adding freshly prepared this compound-containing medium at each time point if stability is a major concern.

Protocol 3: Enhancing Stability in Enzymatic Assays
  • Materials:

    • This compound stock solution

    • Assay buffer

    • Antioxidants (e.g., ascorbic acid, Trolox) - optional

    • Chelating agents (e.g., EDTA) - optional

    • Amber-colored 96-well plates or standard plates with foil wrapping

  • Procedure:

    • Prepare the assay buffer and adjust the pH to be neutral or slightly acidic, if compatible with the enzyme's optimal activity range.

    • If oxidative degradation is a concern, consider adding an antioxidant to the assay buffer. The final concentration should be optimized to not interfere with the assay.

    • If metal-catalyzed degradation is suspected, a chelating agent like EDTA can be included in the buffer.

    • Prepare the final concentration of this compound in the assay buffer immediately before starting the enzymatic reaction.

    • Perform the assay in amber-colored plates or protect the plates from light.

    • Minimize the incubation time as much as the assay protocol allows.

Visualizations

experimental_workflow Workflow for Preventing this compound Degradation cluster_prep Stock Solution Preparation cluster_exp Experimental Use A Weigh this compound B Dissolve in Anhydrous DMSO/DMF A->B C Aliquot into Amber Tubes B->C D Store at -20°C or -80°C C->D E Prepare Fresh Working Solution D->E Use single-use aliquot F Protect from Light (Amberware/Foil) E->F G Control pH (Neutral/Slightly Acidic) E->G H Minimize High Temperature Exposure E->H I Perform Experiment F->I G->I H->I degradation_pathways Simplified this compound Degradation Pathways cluster_conditions Degradation Triggers This compound This compound Degradation_Products Degradation Products This compound->Degradation_Products Degrades via Light Light (Photodegradation) Light->Degradation_Products Base Basic pH (Alkaline Hydrolysis) Base->Degradation_Products

References

Selecting appropriate solvents for Pinostrobin stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting appropriate solvents for preparing Pinostrobin (B192119) stock solutions. It includes frequently asked questions, troubleshooting advice, and experimental protocols to ensure successful solubilization for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is a crystalline solid with good solubility in several organic solvents. For preparing stock solutions, Dimethyl sulfoxide (B87167) (DMSO) and Dimethylformamide (DMF) are highly recommended.[1] Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone (B3395972) can also be used.[2]

Q2: What is the solubility of this compound in common organic solvents?

A2: The solubility of this compound can vary slightly between sources, but typical concentrations for stock solutions are provided in the table below. It is reported that using ultrasonication can significantly increase the solubility of this compound in DMSO.[3]

Q3: Is this compound soluble in aqueous solutions?

A3: this compound is sparingly soluble in aqueous buffers.[1] Direct dissolution in aqueous solutions is not recommended for achieving high concentrations.

Q4: How can I prepare a working solution of this compound in an aqueous buffer for cell-based assays?

A4: To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve the this compound in an organic solvent, such as DMF, to create a concentrated stock solution.[1] This stock solution can then be diluted with the aqueous buffer to the desired final concentration. For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMF:PBS (pH 7.2).[1][4]

Q5: How should I store this compound stock solutions?

A5: this compound in its solid form should be stored at -20°C for long-term stability (≥ 4 years).[1] Stock solutions prepared in organic solvents should be stored at -20°C or -80°C. It is advisable to protect the solutions from light.[3] For aqueous working solutions, it is not recommended to store them for more than one day.[1]

Troubleshooting Guide

Issue Possible Cause Recommendation
This compound is not dissolving completely in the chosen solvent. The concentration may be too high for the selected solvent.Refer to the solubility table below. If high concentrations are needed, consider using DMF or DMSO with ultrasonication. Forcing dissolution by heating the tube to 37°C and shaking it in an ultrasonic bath for a short period can also be effective.[2]
Precipitation occurs when diluting the organic stock solution with an aqueous buffer. The final concentration of the organic solvent in the aqueous solution is too low to maintain this compound in solution.Ensure the final concentration of the organic solvent is sufficient to maintain solubility. You may need to optimize the dilution factor. Prepare fresh dilutions for each experiment.
Inconsistent experimental results. The stock solution may have degraded over time or due to improper storage.Prepare fresh stock solutions regularly and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light.[3]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityNotes
Dimethylformamide (DMF)~20 mg/mL[1][4]Recommended for initial stock solution preparation.
Dimethyl sulfoxide (DMSO)~12 mg/mL[1][4]Another recommended solvent for stock solutions.
DMSO with Ultrasonication100 mg/mL[3]Use of an ultrasonic bath can significantly increase solubility.
DMF:PBS (pH 7.2) (1:3)~0.25 mg/mL[1][4]For preparing aqueous working solutions.
Chloroform, Dichloromethane, Ethyl Acetate, AcetoneSoluble[2]Qualitative data; specific concentrations not provided.
WaterPractically insoluble[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (MW: 270.28 g/mol )

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution, you will need:

      • Mass (g) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 270.28 g/mol = 0.0027028 g = 2.70 mg

  • Weigh the this compound:

    • Carefully weigh out 2.70 mg of this compound and place it in a clean microcentrifuge tube.

  • Add the solvent:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

  • Dissolve the compound:

    • Vortex the tube for 1-2 minutes to facilitate dissolution.

    • If the compound does not fully dissolve, place the tube in an ultrasonic bath for 5-10 minutes.

  • Storage:

    • Store the resulting stock solution in aliquots at -20°C or -80°C and protect from light.

Mandatory Visualization

Solvent_Selection_Workflow cluster_start Start cluster_decision Decision Point cluster_organic Organic Solvent Path cluster_aqueous Aqueous Buffer Path cluster_end End start Need to prepare This compound solution decision What is the desired final solvent? start->decision organic_solvent Select Organic Solvent (e.g., DMSO, DMF) decision->organic_solvent Organic aqueous_solvent Select Aqueous Buffer (e.g., PBS) decision->aqueous_solvent Aqueous prepare_stock Prepare Concentrated Stock Solution organic_solvent->prepare_stock dilute_stock Dilute Organic Stock into Aqueous Buffer prepare_stock->dilute_stock end_organic Final Organic Solution prepare_stock->end_organic aqueous_solvent->prepare_stock Requires initial organic stock end_aqueous Final Aqueous Working Solution dilute_stock->end_aqueous

Caption: Workflow for selecting the appropriate solvent for this compound solutions.

References

Technical Support Center: Enhancing Pinostrobin Dissolution Rates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Pinostrobin (B192119) to improve its dissolution rate.

Frequently Asked Questions (FAQs)

Q1: My this compound formulation is showing poor dissolution. What are the primary reasons for this?

A1: this compound, a flavanone (B1672756) with numerous biological activities, inherently has low water solubility, which is the primary reason for its poor dissolution rate.[1][2][3][4] This can lead to technological difficulties in formulation and significantly reduce its bioavailability.[5][6]

Q2: What are the most effective methods to improve the dissolution rate of this compound?

A2: Two highly effective and well-documented methods for enhancing the dissolution rate of this compound are:

  • Inclusion Complexation with Cyclodextrins: Forming inclusion complexes with β-cyclodextrin (βCD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD) and heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), has been shown to significantly increase the dissolution rate.[1][2][3]

  • Solid Dispersion Technique: The solid dispersion method is another promising approach to significantly increase both the solubility and the release of this compound from various dosage forms.[5][6]

Q3: How much improvement in dissolution can I expect with cyclodextrin (B1172386) inclusion complexes?

A3: Studies have demonstrated a substantial increase in the dissolution rate of this compound when formulated as an inclusion complex. For instance, after 15 minutes in an aqueous solution, the amount of dissolved this compound was significantly higher in complexes compared to the free form. The dissolution can be ordered as follows: PNS/2,6-DMβCD > PNS/HPβCD > PNS/βCD > PNS.[1]

Troubleshooting Guide

Issue 1: Low Dissolution Rate Persists After Forming β-Cyclodextrin Inclusion Complexes
Potential Cause Troubleshooting Step Expected Outcome
Inefficient Complexation Ensure a 1:1 molar ratio of this compound to β-cyclodextrin was used during preparation, as this has been shown to be effective.[1][2]Formation of a stable inclusion complex with improved solubility.
Verify the preparation method. The freeze-drying method is a documented and effective technique for preparing these complexes.[1][3]A well-formed, solid inclusion complex.
Incorrect Cyclodextrin Derivative Consider using β-cyclodextrin derivatives like HPβCD or 2,6-DMβCD. These have been shown to be more effective at enhancing dissolution than the parental βCD.[1][2]A significantly faster dissolution rate compared to the parental βCD complex.
Inadequate Dissolution Testing Parameters Review your dissolution testing protocol. Ensure the temperature is maintained at 37 °C and adequate agitation (e.g., 100 rpm) is used to facilitate dissolution.[1][7]Accurate and reproducible dissolution profiles.
Issue 2: Difficulty in Preparing a Stable this compound Solid Dispersion
Potential Cause Troubleshooting Step Expected Outcome
Incompatible Carrier The choice of a hydrophilic carrier is crucial. Experiment with different carriers to find one that is compatible with this compound and effectively enhances its dissolution.A stable solid dispersion with a significantly increased dissolution rate.
Incorrect Preparation Method The "simple mixing" method followed by appropriate processing (e.g., grinding) can be an effective starting point for preparing solid dispersions.[6]A homogenous solid dispersion.
Phase Separation Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline this compound, which would indicate a successful amorphous dispersion.[1]A single glass transition temperature, confirming a molecularly dispersed system.

Quantitative Data Summary

The following table summarizes the quantitative data on the dissolution enhancement of this compound using β-cyclodextrin inclusion complexes.

FormulationAmount Dissolved at 15 min (mg/mL)
Free this compound (PNS)0.09[1][7]
PNS/βCD Complex0.41[1][7]
PNS/HPβCD Complex0.82[1][7]
PNS/2,6-DMβCD Complex1.06[1][7]

Experimental Protocols

Protocol 1: Preparation of this compound-β-Cyclodextrin Inclusion Complexes via Freeze-Drying

Objective: To prepare this compound inclusion complexes with β-cyclodextrin and its derivatives to enhance dissolution.

Materials:

  • This compound (PNS)

  • β-cyclodextrin (βCD), Heptakis-(2,6-di-O-methyl)-β-cyclodextrin (2,6-DMβCD), or (2-hydroxypropyl)-β-cyclodextrin (HPβCD)

  • Milli-Q water

Procedure:

  • Prepare aqueous solutions of the respective β-cyclodextrins.

  • Add this compound to the β-cyclodextrin solutions to form a 1:1 molar ratio.

  • Stir the mixture until a clear solution is obtained, indicating the formation of the inclusion complex.

  • Freeze the resulting solution at an appropriate temperature (e.g., -80 °C).

  • Lyophilize the frozen solution using a freeze-dryer until a dry powder is obtained.

  • Collect and store the powdered inclusion complex in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing of this compound Formulations

Objective: To evaluate and compare the dissolution profiles of different this compound formulations.

Apparatus and Conditions:

  • Dissolution Apparatus: Shaker bath

  • Dissolution Medium: Milli-Q water

  • Temperature: 37 °C[1][7]

  • Agitation Speed: 100 rpm[1][7]

  • Volume of Medium: 20 mL[1][7]

Procedure:

  • Accurately weigh equivalent amounts of the free this compound or the prepared inclusion complexes.

  • Add the weighed sample to the dissolution medium.

  • Begin agitation and start the timer.

  • Withdraw 1 mL aliquots at predetermined time intervals (e.g., 0, 5, 10, 15, 20, 30, 40, 60, 120, 180, and 240 minutes).[1][7]

  • Immediately filter each withdrawn sample through a 0.45 μm nylon filter.[1][7]

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method, such as HPLC.

Visualizations

experimental_workflow cluster_prep Formulation Preparation cluster_test Dissolution Testing start Start: Poorly Soluble This compound method1 Method 1: Inclusion Complexation (Freeze-Drying) start->method1 1:1 Molar Ratio with Cyclodextrin method2 Method 2: Solid Dispersion start->method2 Disperse in Hydrophilic Carrier formulation1 This compound-Cyclodextrin Inclusion Complex method1->formulation1 formulation2 This compound Solid Dispersion method2->formulation2 dissolution_test In Vitro Dissolution Test (37°C, 100 rpm) formulation1->dissolution_test Test Sample formulation2->dissolution_test Test Sample sampling Time-point Sampling dissolution_test->sampling analysis HPLC Analysis sampling->analysis result Dissolution Profile analysis->result

Caption: Experimental workflow for enhancing and evaluating this compound dissolution.

troubleshooting_logic cluster_ic Inclusion Complexation cluster_sd Solid Dispersion start Problem: Poor this compound Dissolution q1 Which formulation approach was used? start->q1 ic_check Check Complexation Efficiency & Method q1->ic_check Inclusion Complex sd_carrier Evaluate Carrier Compatibility q1->sd_carrier Solid Dispersion ic_carrier Optimize Cyclodextrin Type (e.g., HPβCD) ic_check->ic_carrier If inefficient ic_params Verify Dissolution Test Parameters ic_carrier->ic_params If still low ic_solution Improved Dissolution ic_params->ic_solution On success sd_method Review Preparation Method sd_carrier->sd_method If incompatible sd_char Characterize for Amorphous State (DSC) sd_method->sd_char If process fails sd_solution Enhanced Release sd_char->sd_solution On success

Caption: Troubleshooting logic for poor this compound dissolution.

References

Mitigating the effects of Pinostrobin's poor water solubility on experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to mitigate the effects of pinostrobin's poor water solubility on experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My experimental results with This compound (B192119) are inconsistent. Could this be related to its solubility?

A1: Yes, inconsistent results are a common issue when working with poorly soluble compounds like this compound. This compound is practically insoluble in water, which can lead to several problems in experimental setups.[1][2] If not properly dissolved, the compound may precipitate out of solution, leading to variations in the actual concentration delivered to cells or tissues. This variability can significantly impact the reproducibility of your experiments. It is crucial to ensure that this compound is fully dissolved and remains in solution throughout the experiment.

Q2: What is the best way to dissolve this compound for in vitro experiments?

A2: The recommended method is to first dissolve this compound in an organic solvent before diluting it with your aqueous buffer or cell culture medium.[3]

  • Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are commonly used solvents for this compound.[3]

  • Stock Solutions: Prepare a high-concentration stock solution in 100% DMSO or DMF. The solubility in these solvents is approximately 12 mg/mL and 20 mg/mL, respectively.[3]

  • Working Solutions: For aqueous buffers, first dissolve this compound in DMF and then dilute with the aqueous buffer of choice. For example, a 1:3 solution of DMF:PBS (pH 7.2) can achieve a this compound solubility of approximately 0.25 mg/mL.[3] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[3]

Q3: I'm observing precipitation of this compound in my cell culture medium. What can I do to prevent this?

A3: Precipitation in cell culture medium is a clear indication that the solubility limit of this compound has been exceeded. Here are some troubleshooting steps:

  • Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your experiment.

  • Optimize the Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is as low as possible (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Use a Carrier or Solubilizing Agent: Consider using a carrier molecule to enhance the solubility of this compound in your aqueous medium.

Q4: Are there advanced methods to improve the solubility and bioavailability of this compound for both in vitro and in vivo studies?

A4: Yes, several formulation strategies can significantly enhance the solubility and bioavailability of this compound. These methods are particularly important for in vivo studies where poor solubility can lead to low absorption and limited efficacy.[4][5][6]

  • Inclusion Complexes with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound, forming inclusion complexes with improved water solubility and dissolution rates.[7][8][9] Beta-cyclodextrin (βCD) and its derivatives, such as hydroxypropyl-β-cyclodextrin (HPβCD), have been shown to be effective.[7][8]

  • Solid Dispersions: The "solid dispersion method" involves dispersing this compound in an inert carrier matrix at the solid state. This technique can significantly increase both the solubility and the release of this compound.[6][10][11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventApproximate SolubilityReference
Water0.097 g/L (practically insoluble)[1]
DMSO12 mg/mL[3]
Dimethylformamide (DMF)20 mg/mL[3]
1:3 DMF:PBS (pH 7.2)0.25 mg/mL[3]

Table 2: Enhancement of this compound Dissolution with Cyclodextrin (B1172386) Inclusion Complexes (after 15 minutes)

FormulationDissolved Amount (mg/mL)Reference
Free this compound0.09[7]
This compound/βCD Complex0.41[7]
This compound/2,6-DMβCD Complex1.06[7]
This compound/HPβCD Complex0.82[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for In Vitro Assays

Objective: To prepare a soluble form of this compound for use in cell-based experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mg/mL Stock Solution in DMSO:

    • Weigh out 10 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex thoroughly until the this compound is completely dissolved. This is your stock solution.

  • Store the Stock Solution:

    • Store the stock solution at -20°C for long-term storage.

  • Prepare a Working Solution:

    • Thaw the stock solution at room temperature.

    • Dilute the stock solution to the desired final concentration in your pre-warmed cell culture medium or PBS immediately before use. For example, to make a 10 µM working solution in 10 mL of medium, add 3.7 µL of the 10 mg/mL stock solution (this compound MW: 270.28 g/mol ).

    • Mix thoroughly by gentle inversion.

    • Crucially, do not store the diluted aqueous solution for more than one day. [3]

Visualizations

Pinostrobin_Solubility_Challenges cluster_problem The Challenge: Poor Water Solubility cluster_consequences Experimental Consequences A This compound B Aqueous Environment (e.g., Buffer, Cell Media) A->B Low Dissolution C Precipitation B->C F Low Bioavailability (in vivo) B->F D Inaccurate Dosing C->D E Inconsistent Results D->E

Figure 1. Consequences of this compound's Poor Water Solubility.

Mitigation_Strategies_Workflow cluster_initial Initial Step cluster_solubilization Solubilization Strategies cluster_application Application cluster_outcome Desired Outcome start This compound Powder A Dissolve in Organic Solvent (e.g., DMSO, DMF) start->A B Formulate Inclusion Complex (e.g., with Cyclodextrins) start->B C Create Solid Dispersion start->C D Dilute in Aqueous Medium for In Vitro Assay A->D B->D E Prepare Formulation for In Vivo Study B->E C->E end Improved Solubility & Reproducible Results D->end E->end

Figure 2. Workflow for Mitigating this compound Solubility Issues.

Signaling_Pathway_Example A Solubilized this compound B Cell Membrane A->B Penetration C Intracellular Target (e.g., P-Glycoprotein) A->C Binding B->C D Inhibition of Efflux C->D E Increased Intracellular Drug Concentration D->E F Enhanced Therapeutic Effect E->F

Figure 3. this compound's Mechanism on P-Glycoprotein.

References

Validation & Comparative

A Comparative Analysis of Pinostrobin and Quercetin's Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant properties of two prominent flavonoids: pinostrobin (B192119) and quercetin (B1663063). The analysis integrates data from in vitro chemical assays and cell-based studies to evaluate their respective potencies and mechanisms of action. Detailed experimental protocols and visual diagrams of key pathways are included to support further research and development.

Comparative Quantitative Analysis of Antioxidant Capacity

Direct comparison of antioxidant activity between studies can be challenging due to variations in experimental conditions. The following tables summarize reported values from various assays to provide an estimate of the relative potency of each compound. Quercetin is frequently used as a positive control in these assays, reflecting its well-established, potent antioxidant activity.

Table 1: In Vitro Radical Scavenging and Reducing Power

AssayThis compoundQuercetinStandard Reference
DPPH IC₅₀ Moderate Activity (IC₅₀ = 173.64 µg/mL for an extract)[1]High Activity (IC₅₀ ≈ 4.36 - 19.17 µg/mL)[2][3]Ascorbic Acid, Trolox
ABTS IC₅₀ Data for pure compound not readily availableHigh Activity (IC₅₀ ≈ 48.0 µM)[4]Trolox
FRAP Value Demonstrated reducing ability[5]High Reducing Ability (≈ 3107.3 µmol Fe(II)/g)FeSO₄, Trolox

Note: IC₅₀ (half maximal inhibitory concentration) indicates the concentration required to scavenge 50% of radicals; a lower value signifies higher potency. Data is compiled from multiple sources and should be interpreted with caution due to differing experimental setups. This compound data is primarily from extracts, which may not reflect the potency of the pure compound.

Table 2: Cellular Antioxidant Activity (CAA)

CompoundReported Activity
This compound Demonstrates significant cellular antioxidant effects by upregulating endogenous antioxidant enzymes like SOD, CAT, and GSH-Px through the Nrf2 pathway.[6][7]
Quercetin Exhibits very high cellular antioxidant activity, preventing the formation of intracellular reactive oxygen species (ROS). It is often used as the standard for expressing CAA values.

Mechanisms of Antioxidant Action

Both this compound and quercetin combat oxidative stress through direct and indirect mechanisms. While quercetin is a well-known direct radical scavenger, this compound shows significant activity through the modulation of intracellular signaling pathways.

Quercetin: A Potent Direct Scavenger and Signaling Modulator

Quercetin's potent antioxidant activity stems from its chemical structure, which features multiple hydroxyl groups and a catechol group in the B-ring, ideal for donating hydrogen atoms to neutralize free radicals.[8] Beyond direct scavenging, quercetin enhances the cellular defense system by activating multiple signaling pathways. It can increase the levels of glutathione (B108866) (GSH), a critical intracellular antioxidant, and modulate the Nrf2 and p38 MAPK pathways to increase the expression of protective enzymes.[8]

Quercetin_Antioxidant_Pathway cluster_direct cluster_cellular ROS Oxidative Stress (ROS) Quercetin Quercetin ROS->Quercetin neutralized by Direct_Scavenging Direct Radical Scavenging Quercetin->Direct_Scavenging Keap1 Keap1 Quercetin->Keap1 inhibits Quercetin->Keap1 p38 p38 MAPK Quercetin->p38 activates GSH ↑ Glutathione (GSH) Levels Quercetin->GSH promotes Cell_Protection Cellular Protection Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (HO-1, NQO1) ARE->Antioxidant_Enzymes activates

Quercetin's dual antioxidant mechanism.
This compound: A Potent Inducer of the Nrf2 Antioxidant Pathway

While this compound also possesses direct scavenging capabilities, its primary strength lies in its ability to activate the Nrf2-Antioxidant Response Element (ARE) pathway, the master regulator of the cellular antioxidant response.[6][9] this compound promotes the activation of PI3K/Akt and ERK signaling cascades.[6][8] This leads to the phosphorylation and subsequent nuclear translocation of Nrf2. Inside the nucleus, Nrf2 binds to the ARE in the promoter region of various antioxidant genes, triggering the transcription of a suite of protective enzymes, including SOD, CAT, HO-1, and GCLC.[6][9] This mechanism provides prolonged protection against oxidative stress.

Pinostrobin_Nrf2_Pathway This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates ERK ERK Pathway This compound->ERK activates Keap1_Nrf2 Keap1-Nrf2 Complex PI3K_Akt->Keap1_Nrf2 induce dissociation ERK->Keap1_Nrf2 induce dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nrf2_nuc Nrf2 (Nucleus) Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Enzymes ↑ Expression of: • HO-1 • GCLC • SOD, CAT, GSH-Px ARE->Antioxidant_Enzymes promotes transcription Cell_Protection Reduced Oxidative Stress & Neuroprotection Antioxidant_Enzymes->Cell_Protection leads to

This compound's activation of the Nrf2 pathway.

Experimental Protocols and Workflows

The following are generalized protocols for common in vitro and cell-based antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to neutralize the stable DPPH radical. The reduction of DPPH is observed as a color change from purple to yellow, measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of the test compound (this compound/Quercetin) and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., methanol (B129727) or ethanol). Prepare a working solution of DPPH in the same solvent to an absorbance of ~1.0 at 517 nm.

  • Assay Procedure: In a 96-well plate, add 100 µL of various concentrations of the test compound/control to 100 µL of the DPPH working solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

DPPH_Workflow A Prepare DPPH Solution (Purple) C Mix DPPH + Compound in 96-well plate A->C B Prepare Serial Dilutions of Test Compound B->C D Incubate 30 min in Dark C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition and IC₅₀ Value E->F

Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

This assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). The antioxidant reduces the blue-green ABTS•+ to its colorless neutral form, with the change in absorbance measured at 734 nm.

Experimental Protocol:

  • Reagent Preparation: Generate ABTS•+ by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours. Dilute the resulting ABTS•+ solution with ethanol (B145695) or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure: Add a small volume (e.g., 10 µL) of the test compound/standard (Trolox) at various concentrations to a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution in a 96-well plate.

  • Incubation: Incubate at room temperature for 6-10 minutes.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: Determine the Trolox Equivalent Antioxidant Capacity (TEAC) or IC₅₀ value.

ABTS_Workflow A Generate ABTS•+ Radical (Blue-Green) B Dilute ABTS•+ to Absorbance ≈ 0.70 A->B D Add Compound to ABTS•+ in 96-well plate B->D C Prepare Test Compound & Trolox Standard C->D E Incubate ~6 min at Room Temp D->E F Measure Absorbance at 734 nm E->F G Calculate TEAC or IC₅₀ Value F->G

Workflow for the ABTS radical scavenging assay.
FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH. The change in absorbance is measured at 593 nm.

Experimental Protocol:

  • Reagent Preparation: Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio. Warm the reagent to 37°C before use.

  • Assay Procedure: In a 96-well plate, add a small volume of the sample/standard (e.g., 10 µL) to a large volume of the pre-warmed FRAP reagent (e.g., 190 µL).

  • Incubation: Incubate the mixture for a defined period (e.g., 4-60 minutes) at 37°C.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Construct a standard curve using ferrous sulfate (B86663) (FeSO₄) and express the results as Fe²⁺ equivalents.

FRAP_Workflow A Prepare FRAP Reagent (Fe³⁺-TPTZ) C Mix Sample/Standard with FRAP Reagent A->C B Prepare Sample and FeSO₄ Standard Curve B->C D Incubate at 37°C C->D E Measure Absorbance at 593 nm D->E F Calculate Ferric Reducing Ability (Fe²⁺ Equivalents) E->F

Workflow for the Ferric Reducing Antioxidant Power assay.
Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the antioxidant activity of a compound within a cellular environment, accounting for cell uptake and metabolism. It quantifies the ability of a compound to inhibit the oxidation of the DCFH-DA probe to its fluorescent form (DCF) by peroxyl radicals.

Experimental Protocol:

  • Cell Culture: Seed human hepatocarcinoma (HepG2) cells in a 96-well black, clear-bottom plate and culture until confluent.

  • Treatment: Wash cells with PBS and then treat them with medium containing the test compound and 25 µM DCFH-DA for 1 hour at 37°C. Quercetin is used as a standard.

  • Washing: Remove the treatment medium and wash the cells with PBS to remove extracellular compounds.

  • Oxidative Stress Induction: Add a free radical initiator, such as 600 µM ABAP, to all wells.

  • Measurement: Immediately measure fluorescence kinetically for 1 hour (Excitation: 485 nm, Emission: 538 nm) using a plate reader.

  • Calculation: Calculate the area under the curve (AUC) and determine the CAA value, typically expressed as micromoles of quercetin equivalents.

CAA_Workflow A Seed HepG2 Cells in 96-well plate B Treat Cells with Compound + DCFH-DA Probe (1 hr) A->B C Wash Cells with PBS B->C D Induce Oxidative Stress (Add ABAP) C->D E Measure Fluorescence Kinetically (1 hr) D->E F Calculate Area Under Curve & Determine CAA Value E->F

Workflow for the Cellular Antioxidant Activity assay.

Conclusion

This comparative analysis reveals that both this compound and quercetin are effective antioxidants, albeit with different primary mechanisms of action.

  • Quercetin stands out as an exceptionally potent direct radical scavenger, demonstrating superior activity in chemical-based assays like DPPH and ABTS. Its multifaceted ability to also modulate cellular pathways makes it a benchmark antioxidant.

  • This compound demonstrates a powerful indirect antioxidant effect by robustly activating the Nrf2 signaling pathway.[6] This mechanism upregulates a wide array of endogenous antioxidant enzymes, providing sustained cellular protection. While its direct scavenging activity in vitro appears more moderate than quercetin's, its efficacy within a cellular context is significant.

For drug development professionals, the choice between these flavonoids may depend on the therapeutic goal. Quercetin may be ideal for applications requiring immediate, potent free-radical neutralization. In contrast, this compound presents a compelling candidate for therapies aimed at bolstering the cell's own long-term antioxidant defenses, particularly in the context of chronic diseases involving oxidative stress and neurodegeneration.[6][7]

References

Pinostrobin Versus Pinocembrin: A Comparative Guide to Neuroprotective Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive and objective comparison of the neuroprotective properties of two closely related flavonoids, pinostrobin (B192119) and pinocembrin (B1678385). By presenting supporting experimental data, detailed methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for advancing research and development in the field of neurotherapeutics.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data from various preclinical studies, offering a side-by-side comparison of the neuroprotective efficacy of this compound and pinocembrin in both in vitro and in vivo models.

In Vitro Studies
ParameterCell ModelInsultThis compound ConcentrationEffectPinocembrin ConcentrationEffect
Cell Viability PC12 cellsAβ₂₅₋₃₅ (20 µM)10 µM 40 µM↑ 71% of control ↑ 80% of control[1]10 µM 40 µMSignificant increase[2]
SH-SY5Y cells (APPsw)Copper-induced Aβ toxicity--1 µM, 3 µM, 10 µMDose-dependent increase[2]
LDH Release PC12 cellsAβ₂₅₋₃₅ (20 µM)10 µM 40 µM↓ from 47% to ~30% ↓ from 47% to ~25%[1]--
Apoptosis PC12 cellsAβ₂₅₋₃₅10 µM↑ Bcl-2/Bax ratio to 80% of control[1]--
SH-SY5Y cellsMPP⁺--Pretreatment reduced apoptotic rate[3]
Primary cortical neuronsOGD/R--Pretreatment decreased caspase-3 expression[4]
Oxidative Stress PC12 cellsAβ₂₅₋₃₅10 µM 40 µMSignificant ↓ in ROS levels[1]--
SH-SY5Y cellsMPP⁺--Reduced generation of intracellular ROS[3]
Primary cortical neuronsOGD/R--↑ Glutathione levels, ↓ NO, nNOS, iNOS[5]
Inflammation BV2 microgliaLPS--Dose-dependent inhibition of NO, PGE₂, TNF-α, IL-1β production[2]

Aβ: Amyloid-beta; APPsw: Amyloid precursor protein with Swedish mutation; LDH: Lactate dehydrogenase; LPS: Lipopolysaccharide; MPP⁺: 1-methyl-4-phenylpyridinium; OGD/R: Oxygen-glucose deprivation/reoxygenation; ROS: Reactive oxygen species.

In Vivo Studies
ParameterAnimal ModelInsultThis compound DoseEffectPinocembrin DoseEffect
Neurological Deficit RatMCAO--10 mg/kgSignificant improvement[6]
RatGCI/R--i.v. adminDecreased neurological score[7]
Infarct Volume RatMCAO--10 mg/kg↓ by ~45%[6]
RatMCAO--i.v. adminMarkedly reduced infarct volumes[5]
Brain Edema RatGCI/R--i.v. adminLessened brain edema[7]
MouseICH--5 mg/kgSignificant reduction
Inflammatory Cytokines MouseICH--5 mg/kgSignificant reduction in IL-1β, IL-6, TNF-α[8]
Oxidative Stress RatMPTP-induced PD40 mg/kg↓ MDA levels, ↑ SOD and GSH[9]--
Neuronal Loss RatMPTP-induced PD40 mg/kgProtected dopaminergic neurons in SNpc and CA1/CA3 neurons in hippocampus[9]--

GCI/R: Global cerebral ischemia/reperfusion; ICH: Intracerebral hemorrhage; MCAO: Middle cerebral artery occlusion; MDA: Malondialdehyde; MPTP: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine; PD: Parkinson's disease; SNpc: Substantia nigra pars compacta; SOD: Superoxide (B77818) dismutase; GSH: Glutathione.

Mechanisms of Neuroprotection

Both this compound and pinocembrin exert their neuroprotective effects through a multifaceted approach, targeting key pathological processes in neurodegenerative diseases and acute brain injury. Their primary mechanisms of action include antioxidant, anti-inflammatory, and anti-apoptotic activities.

This compound has demonstrated potent neuroprotective effects, particularly in models of Parkinson's and Alzheimer's diseases. It effectively mitigates oxidative stress by reducing lipid peroxidation and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase[10]. This compound can also suppress neuroinflammation and neuronal apoptosis[10]. A key mechanism of its action is the activation of the Nrf2/ARE signaling pathway, which upregulates the expression of antioxidant proteins[11].

Pinocembrin is extensively studied for its neuroprotective role in cerebral ischemia[12]. It exhibits robust anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways like NF-κB and MAPK[4][12]. Pinocembrin also protects the integrity of the blood-brain barrier (BBB), reduces oxidative stress, and inhibits apoptosis by modulating mitochondrial function and downregulating pro-apoptotic proteins[4][5]. Furthermore, it has been shown to inhibit the receptor for advanced glycation end products (RAGE) signaling, which is implicated in Aβ-induced neurotoxicity in Alzheimer's disease[13].

Signaling Pathways

The neuroprotective effects of this compound and pinocembrin are mediated through the modulation of several critical intracellular signaling pathways.

Pinostrobin_Signaling_Pathway This compound This compound PI3K_AKT PI3K/Akt This compound->PI3K_AKT ERK ERK This compound->ERK Apoptosis Apoptosis This compound->Apoptosis Nrf2 Nrf2 PI3K_AKT->Nrf2 ERK->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1, GCLC) ARE->Antioxidant_Enzymes Oxidative_Stress Oxidative Stress Antioxidant_Enzymes->Oxidative_Stress Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection Oxidative_Stress->Apoptosis

Caption: this compound's neuroprotective signaling pathway.

Pinocembrin_Signaling_Pathway Pinocembrin Pinocembrin RAGE RAGE Pinocembrin->RAGE NF_kB NF-κB Pinocembrin->NF_kB MAPK MAPK Pinocembrin->MAPK Mitochondria Mitochondria Pinocembrin->Mitochondria Neuroprotection Neuroprotection Pinocembrin->Neuroprotection RAGE->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NF_kB->Pro_inflammatory_Cytokines MAPK->Pro_inflammatory_Cytokines Apoptosis Apoptosis Pro_inflammatory_Cytokines->Apoptosis Bcl2_Bax Bcl-2/Bax Ratio Mitochondria->Bcl2_Bax Caspase3 Caspase-3 Mitochondria->Caspase3 Bcl2_Bax->Caspase3 Caspase3->Apoptosis

Caption: Pinocembrin's neuroprotective signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and replication of neuroprotective studies.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.

  • Materials : 96-well plates, neuronal cells (e.g., PC12 or SH-SY5Y), cell culture medium, neurotoxic agent (e.g., Aβ₂₅₋₃₅), this compound/pinocembrin, MTT solution (5 mg/mL in PBS), and DMSO.

  • Procedure :

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat cells with various concentrations of this compound or pinocembrin for a specified time (e.g., 2 hours).

    • Introduce the neurotoxic agent to induce cell damage and incubate for the desired period (e.g., 24 hours).

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm using a microplate reader[1].

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Rats

This protocol describes the induction of focal cerebral ischemia to mimic stroke.

  • Animals : Male Sprague-Dawley rats (250-300g).

  • Procedure :

    • Anesthetize the rat.

    • Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Insert a nylon monofilament suture into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow reperfusion.

    • Administer pinocembrin or vehicle intravenously at the onset of reperfusion.

    • Evaluate neurological deficits and measure infarct volume at a later time point (e.g., 24 hours)[6].

Western Blotting

This technique is used to detect specific proteins in a sample.

  • Procedure :

    • Homogenize brain tissue or lyse cultured cells in RIPA buffer.

    • Determine protein concentration using a BCA assay.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate with primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3) overnight at 4°C.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect protein bands using an enhanced chemiluminescence (ECL) substrate[2].

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the neuroprotective effects of a compound.

Experimental_Workflow start Hypothesis: Compound has neuroprotective effects in_vitro In Vitro Studies start->in_vitro cell_culture Neuronal Cell Culture (e.g., SH-SY5Y, PC12) in_vitro->cell_culture toxicity_model Induce Neurotoxicity (e.g., Aβ, MPP+, OGD/R) cell_culture->toxicity_model treatment Treatment with This compound/Pinocembrin toxicity_model->treatment assays Assess Neuroprotection: - Cell Viability (MTT) - Apoptosis (Caspase) - Oxidative Stress (ROS) - Inflammation (Cytokines) treatment->assays in_vivo In Vivo Studies assays->in_vivo animal_model Animal Model of Disease (e.g., MCAO, MPTP) in_vivo->animal_model treatment_in_vivo Administer Compound animal_model->treatment_in_vivo behavioral Behavioral Tests (e.g., Neurological Score) treatment_in_vivo->behavioral histology Histological Analysis (e.g., Infarct Volume, Neuronal Loss) treatment_in_vivo->histology biochemical Biochemical Assays (e.g., Western Blot, ELISA) treatment_in_vivo->biochemical conclusion Conclusion: Evaluate Therapeutic Potential behavioral->conclusion histology->conclusion biochemical->conclusion

Caption: A typical experimental workflow for neuroprotection studies.

References

Pinostrobin Demonstrates Potent Anti-Inflammatory Effects in Preclinical Colitis Model, Outperforming Standard Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Bengbu, Anhui – Researchers have compellingly validated the anti-inflammatory properties of Pinostrobin, a natural flavonoid, in a well-established animal model of colitis. The study provides a comprehensive comparison with conventional colitis treatments, highlighting this compound's potential as a novel therapeutic agent for inflammatory bowel disease (IBD). The findings, aimed at researchers, scientists, and drug development professionals, detail the experimental protocols and present a clear, data-driven comparison of this compound's efficacy against standard-of-care alternatives.

Inflammatory bowel disease, a chronic inflammatory condition of the gastrointestinal tract, presents a significant global health challenge. Current therapeutic strategies, while effective for some, are often associated with adverse side effects, underscoring the urgent need for safer and more effective treatment options. This guide provides an objective comparison of this compound's performance against established therapies, supported by robust experimental data.

Comparative Efficacy of this compound in DSS-Induced Colitis

This compound's anti-inflammatory effects were evaluated in a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in C57BL/6 mice. This model mimics the pathology of human ulcerative colitis. The efficacy of this compound was compared with that of sulfasalazine (B1682708), mesalamine, and corticosteroids, which are commonly used in the clinical management of IBD.

The data presented in the following tables summarize the key findings from studies evaluating these compounds in similar DSS-induced colitis models.

Table 1: Comparison of Experimental Protocols

ParameterThis compoundSulfasalazineMesalamineCorticosteroids (Dexamethasone)
Animal Model C57BL/6 miceBalb/c miceC57BL/6 miceC57BL/6 mice
Colitis Induction 2.5% DSS in drinking water for 7 days5% DSS in drinking water for 7 days3% DSS in drinking water for 15 days3% DSS in drinking water for 5 days
Treatment Regimen 30, 60, 120 mg/kg daily by oral gavage30, 60 mg/kg daily50 mg/kg daily by oral gavage5, 10 mg/kg daily by intraperitoneal injection

Table 2: Comparative Effects on Disease Activity and Colon Health

Outcome MeasureThis compound (60 mg/kg)Sulfasalazine (60 mg/kg)Mesalamine (50 mg/kg)Corticosteroids (Dexamethasone 10 mg/kg)
Disease Activity Index (DAI) Score Significantly reduced vs. DSS group[1][2]Significantly reduced vs. DSS groupSignificantly reduced vs. DSS group[3]Significantly increased vs. DSS group[4]
Colon Length Significantly increased vs. DSS group[1][2]Suppressed shortening vs. DSS groupSignificantly prevented shortening vs. DSS group[3]Significantly reduced vs. DSS group[4]
Histological Score Significantly reduced vs. DSS group[1]Reduced mucosal inflammatory infiltrationSignificantly reduced vs. DSS group[3]Severe destructive colitis observed[4]

Table 3: Modulation of Key Inflammatory Markers

Inflammatory MarkerThis compound (60 mg/kg)Sulfasalazine (30 mg/kg)Mesalamine (50 mg/kg)Corticosteroids (Dexamethasone)
TNF-α Levels Significantly reduced[1]Reduced expressionSignificantly reduced[3]No significant change in expression
IL-6 Levels Significantly reduced[1]Reduced expressionSignificantly reduced[3]No significant change in expression
IL-1β Levels Data not availableData not availableSignificantly reduced[3]Data not available
MPO Activity Data not availableData not availableSignificantly reduced[3]Significantly increased mucosal infiltration[4]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings.

DSS-Induced Colitis Model

The most common and well-characterized model for inducing colitis is through the administration of dextran sulfate sodium (DSS) in the drinking water of rodents.

  • Animals: Male C57BL/6 or Balb/c mice, 6-8 weeks old, are typically used.

  • Induction: Colitis is induced by providing a solution of 2.5% - 5% (w/v) DSS in autoclaved drinking water ad libitum for a period of 5 to 7 days. The severity of colitis can be modulated by altering the concentration of DSS and the duration of administration.

  • Assessment: The development and severity of colitis are monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI). At the end of the experiment, animals are euthanized, and the colon is excised for macroscopic evaluation (length, presence of ulcers) and histological analysis.

Treatment Administration
  • This compound: Administered orally by gavage at doses of 30, 60, and 120 mg/kg body weight, once daily, concurrently with DSS administration.[1][2]

  • Sulfasalazine: Administered at doses of 30 and 60 mg/kg.

  • Mesalamine: Administered orally by gavage at a dose of 50 mg/kg body weight, once daily, for two weeks prior to DSS induction.[3]

  • Corticosteroids (Dexamethasone): Administered by intraperitoneal injection at doses of 5 and 10 mg/kg body weight, once daily, concurrently with DSS administration.[4]

Evaluation of Inflammatory Markers
  • Enzyme-Linked Immunosorbent Assay (ELISA): Colon tissue homogenates are used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

  • Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration in the colonic tissue, is measured spectrophotometrically.

  • Histological Analysis: Colon tissue sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess the degree of inflammation, mucosal damage, and cellular infiltration.

Visualizing the Experimental Process and Mechanism of Action

To further clarify the experimental design and the molecular pathways involved, the following diagrams are provided.

Experimental_Workflow cluster_setup Animal Acclimatization & Grouping cluster_induction Colitis Induction & Treatment cluster_analysis Data Collection & Analysis start C57BL/6 Mice groups Random Assignment to Groups: - Control - DSS Only - DSS + this compound - DSS + Alternatives start->groups induction DSS Administration (in drinking water) groups->induction treatment Daily Treatment Administration (Oral Gavage or IP Injection) induction->treatment monitoring Daily Monitoring: - Body Weight - Stool Consistency - Rectal Bleeding treatment->monitoring euthanasia Euthanasia & Sample Collection monitoring->euthanasia macro Macroscopic Analysis: - Colon Length euthanasia->macro histo Histological Analysis euthanasia->histo cyto Cytokine & MPO Analysis euthanasia->cyto

Experimental workflow for DSS-induced colitis model.

This compound exerts its anti-inflammatory effects by targeting key signaling pathways involved in the inflammatory cascade. One of the primary mechanisms identified is the inhibition of the PI3K/AKT/CCL2 signaling axis.

Pinostrobin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DSS DSS Receptor Receptor DSS->Receptor PI3K PI3K Receptor->PI3K Activates AKT AKT PI3K->AKT Activates NFkB NF-κB AKT->NFkB Activates This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->NFkB Inhibits CCL2 CCL2 Gene NFkB->CCL2 Promotes Transcription Cytokines Pro-inflammatory Cytokine Genes (TNF-α, IL-6) NFkB->Cytokines Promotes Transcription

This compound's inhibition of the PI3K/AKT/CCL2 pathway.

Conclusion

The collective evidence strongly supports the potent anti-inflammatory effects of this compound in a preclinical model of colitis. Notably, this compound demonstrated superior or comparable efficacy to standard treatments like sulfasalazine and mesalamine in reducing disease activity and inflammation, without the adverse effects observed with corticosteroid treatment in this model. The detailed experimental protocols and comparative data provided herein offer a valuable resource for researchers in the field of IBD. The favorable safety profile and significant therapeutic effects of this compound warrant further investigation as a promising novel treatment for inflammatory bowel disease.

References

Pinostrobin vs. Standard Chemotherapy: A Comparative Efficacy Analysis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of pinostrobin (B192119), a natural flavonoid, with standard chemotherapy drugs across various cancer cell lines. The information presented is supported by experimental data to aid in the evaluation of this compound as a potential anti-cancer agent.

At a Glance: this compound's Cytotoxic Activity

This compound has demonstrated cytotoxic effects against a range of cancer cell lines. However, its potency, as measured by the half-maximal inhibitory concentration (IC50), varies depending on the cell line and the duration of exposure. When directly compared, this compound generally exhibits a higher IC50 value than standard chemotherapeutic agents, suggesting lower potency as a standalone treatment.

Quantitative Comparison of Cytotoxicity (IC50 Values)

The following tables summarize the IC50 values of this compound and standard chemotherapy drugs in various cancer cell lines. It is important to note that direct comparisons are most valid when conducted within the same study under identical experimental conditions.

Cancer TypeCell LineThis compound IC50Standard ChemotherapyChemotherapy IC50Source
Breast CancerT47D2.93 mM5-Fluorouracil399 µM[1]
Breast CancerMCF-71503.17 µM (24h), 1502.39 µM (48h), 2866.35 µM (72h)--[2]
Breast CancerMDA-MB-2311316.84 µM (24h), 1035.88 µM (48h), 1157.43 µM (72h)--[2]
Cervical CancerHeLa S3>100 µM--[3]
Oral CarcinomaKBvin (MDR)>100 µM--[3]

IC50 values for standard chemotherapy drugs in the same studies were not always available for a direct comparison.

Synergistic Potential of this compound with Chemotherapy

While this compound's standalone efficacy may be lower than that of conventional drugs, research indicates its potential to enhance the effectiveness of standard chemotherapeutic agents, particularly in multidrug-resistant (MDR) cancer cells. This compound has been shown to act as a P-glycoprotein (P-gp) inhibitor, a protein associated with drug efflux and resistance.

The following table presents the IC50 values of various chemotherapy drugs in the presence and absence of this compound in drug-sensitive and multidrug-resistant cell lines.

Cell LineChemotherapy DrugIC50 (Chemo Alone)IC50 (Chemo + 50 µM this compound)IC50 (Chemo + 100 µM this compound)Source
HeLa S3Vincristine6.30 nM2.78 nMNot Reported[3]
KBvin (MDR)Vincristine2860.66 nM332.24 nMNot Reported[3]
HeLa S3Paclitaxel10.36 nM7.11 nM5.90 nM[3]
KBvin (MDR)Paclitaxel1178.73 nM217.94 nM73.84 nM[3]
HeLa S3Docetaxel5.29 nM2.17 nM0.64 nM[3]
KBvin (MDR)Docetaxel267.33 nM18.90 nM113.97 nM (Note: value is higher than with 50 µM)[3]

Mechanistic Insights: this compound's Mode of Action

This compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of key signaling pathways.

Signaling Pathways Modulated by this compound

Pinostrobin_Signaling_Pathways cluster_apoptosis Apoptosis Induction cluster_cell_cycle Cell Cycle Arrest cluster_emt Inhibition of EMT Pinostrobin_A This compound ROS ↑ ROS Pinostrobin_A->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Caspases Caspase Activation Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Pinostrobin_CC This compound Notch ↓ Notch Signaling Pinostrobin_CC->Notch Cyclins_CDKs ↓ Cyclins/CDKs Notch->Cyclins_CDKs CellCycleArrest G0/G1 Arrest Cyclins_CDKs->CellCycleArrest Pinostrobin_EMT This compound NFkB ↓ NF-κB Signaling Pinostrobin_EMT->NFkB N_cadherin ↓ N-cadherin NFkB->N_cadherin EMT Inhibition of EMT N_cadherin->EMT MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Treat with varying drug concentrations B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Remove medium and add DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 H->I

References

A Comparative Guide to the Antiviral Activity of Pinostrobin and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antiviral performance of the natural flavonoid pinostrobin (B192119) and its synthetic derivatives, supported by experimental data. The information is intended to facilitate further research and development of novel antiviral agents.

Introduction

This compound, a flavonoid found in various plants such as honey, propolis, and fingerroot (Boesenbergia rotunda), has demonstrated a range of pharmacological activities, including antiviral effects against several human and animal viruses.[1][2] Its chemical structure provides a scaffold for the synthesis of various derivatives with potentially enhanced potency and specificity. This guide summarizes the current state of knowledge on the comparative antiviral activity of this compound and its derivatives, their mechanisms of action, and the experimental protocols used for their evaluation.

Comparative Antiviral Activity: Data Summary

The antiviral efficacy of this compound and its derivatives has been evaluated against a panel of viruses. The following tables summarize the key quantitative data from these studies, including the 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is a measure of the compound's therapeutic window (CC₅₀/EC₅₀).

Table 1: Antiviral Activity against Porcine Epidemic Diarrhea Virus (PEDV)

CompoundEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compound2.71 ± 0.12> 500> 184.5[1]
Boesenbergia rotunda extract0.33 ± 0.02 (µg/ml)3.94 ± 0.13 (µg/ml)11.93[1]

Table 2: Antiviral Activity against Dengue Virus (DENV)

CompoundVirus SerotypeEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)Reference
This compoundDENV-2-> 100-[3][4]
6,8-Dibromothis compoundDENV-25.8567 ± 0.5074> 100> 17.07[3][4]
PinocembrinDENV-2-67.2082 ± 0.9731-[3][4]
6,8-DibromopinocembrinDENV-22.0640 ± 0.753767.2082 ± 0.973132.56[3][4]

Table 3: Antiviral Activity against Herpes Simplex Virus Type 1 (HSV-1)

CompoundEC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
This compound22.71 ± 1.72--[2]

Mechanisms of Antiviral Action

The antiviral mechanisms of this compound and its derivatives are multifaceted and appear to be virus-specific. Key proposed mechanisms include:

  • Inhibition of Viral Entry and Fusion: For PEDV, this compound has been shown to interfere with the early stages of infection, specifically by reducing cell-cell fusion mediated by the viral spike protein.[1] This suggests that it may target the viral fusion machinery.

  • Modulation of Host Signaling Pathways: Against human coronavirus HCoV-OC43, this compound acts as a negative modulator of the aryl hydrocarbon receptor (AHR)/cytochrome P450 1A1 (CYP1A1) signaling pathway.[5] This pathway is often manipulated by viruses to support their replication.

  • Inhibition of Viral Enzymes: For Dengue virus, computational studies suggest that this compound and its derivatives may target the viral NS5 methyltransferase, an essential enzyme for viral replication.[4]

Signaling Pathway: AHR/CYP1A1 Modulation

The AHR/CYP1A1 signaling pathway is a crucial host cellular pathway involved in xenobiotic metabolism and immune responses. Some viruses, like coronaviruses, can hijack this pathway to create a more favorable environment for their replication. This compound has been shown to counteract this by negatively modulating this pathway.

AHR_CYP1A1_Pathway cluster_nucleus Nucleus Ligand This compound AHR_complex AHR-HSP90-XAP2 Complex Ligand->AHR_complex Inhibits Viral_Replication Viral Replication Ligand->Viral_Replication Inhibits AHR_active Active AHR Complex ARNT ARNT AHR_active->ARNT Dimerizes XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds CYP1A1 CYP1A1 Gene XRE->CYP1A1 Transcription CYP1A1->Viral_Replication Promotes

AHR/CYP1A1 signaling pathway and this compound's inhibitory role.
Viral Entry and Fusion Inhibition

A common mechanism for enveloped viruses to infect host cells is through the fusion of the viral envelope with the host cell membrane. This process is typically mediated by viral glycoproteins. This compound's ability to inhibit PEDV-induced cell-cell fusion suggests it may interfere with this critical step.

Viral_Fusion Virus Enveloped Virus Receptor Host Cell Receptor Virus->Receptor 1. Attachment HostCell Host Cell Fusion Membrane Fusion Receptor->Fusion 2. Conformational Change Entry Viral Genome Entry Fusion->Entry 3. Fusion & Entry This compound This compound This compound->Fusion Inhibits

General mechanism of viral entry and fusion, a target for this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound and its derivatives.

Cell Viability Assay (MTT Assay)

This assay is crucial for determining the cytotoxicity of the compounds and establishing the concentration range for antiviral testing.

  • Cell Seeding: Seed Vero or other susceptible cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its derivatives) in culture medium. Replace the existing medium in the cell plate with the medium containing the compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the CC₅₀ value, which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Plaque Reduction Assay

This assay is a standard method to quantify the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.

  • Cell Seeding: Seed susceptible cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayer with a known titer of the virus (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.

  • Compound Treatment: After viral adsorption, remove the inoculum and wash the cells with PBS. Add an overlay medium (e.g., containing 1% methylcellulose) with various concentrations of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-5 days).

  • Plaque Visualization: Fix the cells with 4% paraformaldehyde and stain with a 0.1% crystal violet solution.

  • Plaque Counting: Count the number of plaques in each well.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The EC₅₀ value is the concentration of the compound that reduces the number of plaques by 50%.

Time-of-Addition Assay

This assay helps to determine the stage of the viral replication cycle that is targeted by the antiviral compound.

  • Experimental Setup: Seed susceptible cells in 24-well plates. The experiment is divided into three main treatment groups:

    • Pre-treatment: Cells are treated with the compound for a specific period before virus infection.

    • Co-treatment: The compound is added simultaneously with the virus.

    • Post-treatment: The compound is added at various time points after virus infection.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI). Add the compound at the designated time points for each group.

  • Sample Collection: At a set time post-infection (e.g., 24 or 48 hours), collect the cell supernatant or cell lysate.

  • Virus Titer Determination: Quantify the viral titer in the collected samples using a plaque assay or TCID₅₀ assay.

  • Data Analysis: Compare the viral titers from the treated groups to the untreated virus control to determine at which stage the compound exerts its inhibitory effect.

Experimental_Workflow Start Start: Antiviral Screening Cytotoxicity 1. Cytotoxicity Assay (MTT) Start->Cytotoxicity Antiviral 2. Antiviral Activity Assay (Plaque Reduction / TCID50) Cytotoxicity->Antiviral Determine Non-toxic Concentrations Mechanism 3. Mechanism of Action Studies (Time-of-Addition, etc.) Antiviral->Mechanism Identify Potent Compounds End End: Identify Lead Compound Mechanism->End

A general workflow for the evaluation of antiviral compounds.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of antiviral compounds. Halogenation of the this compound scaffold has been shown to enhance its activity against Dengue virus, highlighting the potential for further chemical modifications to improve efficacy. The diverse mechanisms of action, including the inhibition of viral entry and the modulation of host pathways, suggest that these compounds could be developed into broad-spectrum antiviral agents.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: A systematic synthesis and evaluation of a wider range of this compound derivatives (e.g., ethers, esters, and glycosides) are needed to establish clear SARs for different viruses.

  • In Vivo Efficacy and Safety: Promising candidates identified in vitro should be evaluated in animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

  • Target Identification and Validation: Further studies are required to precisely identify the molecular targets of this compound and its derivatives for each virus, which will aid in the rational design of more potent inhibitors.

This comparative guide serves as a foundational resource for researchers in the field of antiviral drug discovery, providing a summary of the current data and methodologies to guide future investigations into the therapeutic potential of this compound and its analogues.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Pinostrobin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of pinostrobin (B192119), a bioactive flavonoid with significant therapeutic potential, is paramount for quality control, pharmacokinetic studies, and drug development. The selection of a robust and reliable analytical method is a critical decision. This guide provides an objective comparison of two widely used analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). Supported by experimental data, this document details the methodologies and performance characteristics of each technique to aid researchers in selecting the most appropriate method for their needs and to provide a framework for cross-validation.

Cross-Validation Workflow for Analytical Methods

Cross-validation is a critical process to ensure the interchangeability and reliability of different analytical methods. It verifies that each method provides equivalent and accurate results for the same sample. A typical workflow for the cross-validation of analytical methods for this compound quantification is illustrated below. This process ensures that any chosen method is fit for its intended purpose and yields consistent and reliable data.

Cross-Validation Workflow for this compound Quantification cluster_0 Method Development & Validation cluster_1 Cross-Validation cluster_2 Conclusion Dev_HPLC Develop & Validate HPLC Method Analyze_Samples Analyze Identical Samples with Both Validated Methods Dev_HPLC->Analyze_Samples Dev_HPTLC Develop & Validate HPTLC Method Dev_HPTLC->Analyze_Samples Compare_Results Statistically Compare Results (e.g., Bland-Altman plot, t-test) Analyze_Samples->Compare_Results Assess_Bias Assess for Systematic Bias & Proportional Error Compare_Results->Assess_Bias Report Final Report on Method Comparability Assess_Bias->Report Method_Comparison_Logic cluster_methods Analytical Methods cluster_params Validation Parameters cluster_outcome Outcome HPLC HPLC Linearity Linearity & Range HPLC->Linearity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Sensitivity Sensitivity (LOD/LOQ) HPLC->Sensitivity Selectivity Selectivity HPLC->Selectivity HPTLC HPTLC HPTLC->Linearity HPTLC->Accuracy HPTLC->Precision HPTLC->Sensitivity HPTLC->Selectivity CrossValidation Cross-Validation (Method Comparability) Linearity->CrossValidation Accuracy->CrossValidation Precision->CrossValidation Sensitivity->CrossValidation Selectivity->CrossValidation

Unraveling Pinostrobin: A Comparative Guide to its Published Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Pinostrobin (B192119), a naturally occurring dietary flavonoid found in various plants such as fingerroot and honey, has garnered significant attention within the scientific community for its diverse pharmacological properties.[1][2] This guide provides a comprehensive comparison of the published biological activities of this compound, with a focus on its anti-inflammatory, anticancer, and neuroprotective effects. The information is intended for researchers, scientists, and professionals in drug development, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. While direct independent replication studies are limited, this guide consolidates data from various research groups to offer a comparative overview of its biological potential.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory effects across multiple studies. A primary mechanism of action is the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[1][3] By blocking this pathway, this compound reduces the production of pro-inflammatory cytokines and chemokines.[1][3]

Quantitative Data on Anti-inflammatory Effects

Biological EffectModel SystemThis compound ConcentrationObserved EffectReference
Inhibition of IL-6 productionLPS-stimulated THP-1 macrophages50 µMSignificant reduction in IL-6 levels[1]
Inhibition of TNF-α productionLPS-stimulated THP-1 macrophages50 µMSignificant reduction in TNF-α levels[1]
Inhibition of IL-8 productionLPS-stimulated THP-1 macrophages50 µMSignificant reduction in IL-8 levels[1]
Inhibition of MCP-1/CCL2 productionLPS-stimulated THP-1 macrophages50 µMSignificant reduction in MCP-1 levels[1]
Inhibition of CXCL10/IP-10 productionLPS-stimulated THP-1 macrophages50 µMSignificant reduction in CXCL10 levels[1]
Inhibition of COX-2In vitro assayIC50 = 285.67 µMComparable inhibition to diclofenac (B195802) sodium[4]
Inhibition of 5-LOXIn vitro assayIC50 = 0.499 µMPotent inhibition[4]
Anti-inflammatory effectTPA-induced ear edema in mice1.5 - 3.0 mg/ear55.0% - 80.1% inhibition of edema at 6h[5]
Inhibition of NO and PGE2 productionLPS-stimulated RAW 264.7 macrophagesNot specifiedReduction in NO and PGE2 levels[6]

Signaling Pathway: NF-κB Inhibition by this compound

This compound exerts its anti-inflammatory effects by intervening in the NF-κB signaling cascade. In response to inflammatory stimuli like lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB-α. This releases the NF-κB p50/p65 heterodimer, allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes. This compound has been shown to suppress the phosphorylation of both IκB-α and NF-κB, thereby preventing the nuclear translocation of NF-κB and halting the inflammatory response.[1][3]

NF_kappa_B_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4/MD2 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkappaB IκB-α IKK->IkappaB phosphorylates IkappaB_NFkappaB IκB-α-NF-κB complex IKK->IkappaB_NFkappaB NFkappaB NF-κB (p50/p65) NFkappaB_nuc NF-κB (p50/p65) NFkappaB->NFkappaB_nuc translocates This compound This compound This compound->IKK inhibits This compound->NFkappaB inhibits phosphorylation DNA DNA NFkappaB_nuc->DNA binds Cytokines Pro-inflammatory Cytokines & Chemokines DNA->Cytokines transcribes IkappaB_NFkappaB->NFkappaB releases

This compound's inhibition of the NF-κB signaling pathway.

Experimental Protocols: Anti-inflammatory Assays

  • Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA). The macrophages are then pre-treated with various concentrations of this compound for a specified time before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[3]

  • Cytokine and Chemokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) and chemokines (e.g., IL-8, MCP-1, CXCL10) in the cell culture supernatants are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[3]

  • Western Blot Analysis: To determine the effect on signaling proteins, cells are lysed and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against total and phosphorylated forms of NF-κB and IκB-α.[3]

  • Immunofluorescence: The nuclear translocation of NF-κB is visualized using immunofluorescence microscopy. Cells are fixed, permeabilized, and stained with an antibody against the p65 subunit of NF-κB, followed by a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI).[3]

Anticancer Activity

This compound has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines.[7][8] Its mechanisms of action include the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[8]

Quantitative Data on Anticancer Effects

Cancer Cell LineAssayThis compound ConcentrationObserved EffectReference
T47D (Breast Cancer)MTT AssayIC50 = 2.93 mMCytotoxic activity[9][10]
NB4 (Acute Leukemia)Not specified130 µMInduction of apoptosis[7]
MOLT-4 (Acute Leukemia)Not specified150 µMInduction of apoptosis[7]
HeLa (Cervical Cancer)Not specified0-200 µM (24-96h)Induction of apoptosis[7]
Ca Ski (Cervical Cancer)Not specified0-200 µM (24-96h)Induction of apoptosis[7]
SiHa (Cervical Cancer)Not specified0-200 µM (24-96h)Induction of apoptosis[7]
MCF-7 (Breast Cancer)MTT Assay1000 µM (24h)~33% reduction in cell viability[11]
MDA-MB-231 (Breast Cancer)MTT Assay1000 µM (24h)~20% reduction in cell viability[11]
HeLa-derived Cancer Stem-like CellsSphere formation assayDose-dependentInhibition of self-renewal capacity[12]

Experimental Protocols: Anticancer Assays

  • Cell Viability Assay (MTT): Cancer cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours). 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added, and the resulting formazan (B1609692) crystals are dissolved in a solubilization solution. The absorbance is measured to determine cell viability.[10][11]

  • Apoptosis Assays: Apoptosis can be assessed by various methods, including Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry, and analysis of DNA fragmentation.[13]

  • Cell Cycle Analysis: Cells are treated with this compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle.

  • Cancer Stem-like Cell Sphere Formation Assay: Single cells are plated in serum-free medium in ultra-low attachment plates and treated with this compound. The formation and size of spheres (spheroids) are monitored to assess the self-renewal capacity of cancer stem-like cells.[12]

Neuroprotective Effects

This compound has also been reported to exhibit neuroprotective properties, suggesting its potential in the context of neurodegenerative diseases.[14][15] Its mechanisms include antioxidant effects and modulation of signaling pathways involved in neuronal survival.[13][15]

Quantitative Data on Neuroprotective Effects

Model SystemInsultThis compound Concentration/DoseObserved EffectReference
PC12 cellsAβ25-35-induced neurotoxicityNot specifiedIncreased cell viability, decreased LDH activity, reduced ROS and intracellular calcium levels[14]
Rat model of chronic restraint stressChronic restraint stress20 and 40 mg/kgAmeliorated cognitive impairment, reduced hippocampal lipid peroxidation[15]
Rat model of Parkinson's diseaseMPTP-induced neurotoxicity40 mg/kgReduced free radicals, increased antioxidant enzymes (SOD, GSH), increased GDNF levels[16][17]
Zebrafish model of Parkinson's diseaseMPTP-induced neurotoxicityNot specifiedAttenuated loss of dopaminergic neurons, improved behavior[13]
SH-SY5Y cellsMPP+-induced neurotoxicityNot specifiedDecreased apoptosis and cell death, suppressed oxidative stress[13]

Signaling Pathway: Nrf2 Induction by this compound

A key mechanism underlying this compound's neuroprotective effects is the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of antioxidant and cytoprotective genes. This compound has been shown to enhance Nrf2 expression and nuclear accumulation, thereby bolstering the cellular antioxidant defense system. This activation is partly mediated by the PI3K/AKT and ERK signaling pathways.[13]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound PI3K_AKT PI3K/AKT This compound->PI3K_AKT activates ERK ERK This compound->ERK activates Nrf2_Keap1 Nrf2-Keap1 complex PI3K_AKT->Nrf2_Keap1 promotes Nrf2 release ERK->Nrf2_Keap1 promotes Nrf2 release Nrf2 Nrf2 Nrf2_Keap1->Nrf2 releases Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Nrf2_nuc->ARE binds Antioxidant_Genes Antioxidant & Cytoprotective Genes ARE->Antioxidant_Genes transcribes

This compound-mediated activation of the Nrf2/ARE pathway.

Experimental Protocols: Neuroprotective Assays

  • Neurotoxicity Models: In vitro models often involve treating neuronal cell lines (e.g., PC12, SH-SY5Y) with neurotoxins such as β-amyloid (Aβ) peptides or MPP+ to mimic neurodegenerative conditions.[13][14] In vivo models may use neurotoxins like MPTP in rodents or zebrafish to induce Parkinson's-like pathology.[13][16]

  • Cell Viability and Cytotoxicity Assays: Similar to cancer studies, MTT assays are used to assess cell viability. Lactate dehydrogenase (LDH) release assays can also be performed to measure cytotoxicity.[13][14]

  • Measurement of Oxidative Stress: Intracellular reactive oxygen species (ROS) levels can be quantified using fluorescent probes like DCFH-DA. Lipid peroxidation can be assessed by measuring malondialdehyde (MDA) levels. The activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px) can also be determined.[13][14]

  • Behavioral Tests (in vivo): In animal models, behavioral tests are used to assess cognitive function (e.g., Morris water maze) or motor coordination (e.g., rotarod test) to evaluate the neuroprotective effects of the compound.[15]

  • Immunohistochemistry and Histological Staining: Brain tissues from animal models are processed for immunohistochemistry to detect specific markers (e.g., tyrosine hydroxylase for dopaminergic neurons, GFAP for astrocytes) or for histological staining (e.g., Nissl staining) to assess neuronal survival and morphology.[15][17]

Other Reported Biological Activities

Beyond the major areas highlighted, this compound has been associated with a range of other biological effects, including:

  • Melanogenic Activity: this compound has been found to increase melanin (B1238610) levels and tyrosinase activity by stimulating the cAMP/PKA and p38 MAPK signaling pathways.[18][19]

  • Antiviral Activity: It has shown inhibitory effects against viruses such as human coronavirus HCoV-OC43 and HSV-1.[7][20] The antiviral mechanism against HCoV-OC43 involves the modulation of the host AHR/CYP1A1 pathway and lipid metabolism.[20]

  • Anti-adipogenic Effects: this compound has been shown to suppress the differentiation of pre-adipocytes into adipocytes.[21]

Conclusion

The collective evidence from numerous studies indicates that this compound is a promising natural compound with multifaceted biological activities. Its ability to modulate key signaling pathways such as NF-κB and Nrf2 underscores its potential as a therapeutic agent for inflammatory diseases, cancer, and neurodegenerative disorders. However, the lack of direct independent replication studies for many of the reported findings highlights the need for further research to validate these activities. Future studies should focus on standardized protocols and head-to-head comparisons with existing treatments to fully elucidate the therapeutic potential of this compound and pave the way for its clinical application. The variability in experimental models, cell lines, and concentrations used across different studies also necessitates careful interpretation when comparing results. This guide serves as a foundational resource for researchers to navigate the existing literature and design future investigations into the promising bioactivities of this compound.

References

Pinostrobin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pinostrobin (B192119), a naturally occurring flavonoid found in various plants such as fingerroot and honey, has garnered significant attention within the scientific community for its diverse pharmacological activities.[1] This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of this compound, supported by experimental data and detailed methodologies. Its purpose is to offer an objective resource for researchers and professionals in drug development exploring the therapeutic potential of this promising compound.

Data Summary

In Vitro Efficacy

This compound has demonstrated a range of biological activities in various cell-based assays, including anti-inflammatory, anticancer, and anti-adipogenic effects.

ActivityCell LineKey FindingsReference
Anti-inflammatory Human THP-1 macrophagesSignificantly inhibited the production of pro-inflammatory cytokines and chemokines (IL-6, TNF-α, IL-8, MCP-1/CCL2, and CXCL10/IP10). Suppressed LPS-induced NF-κB activation.[1]
Anticancer T47D (breast cancer)IC50 value of 2.93 mM.[2][3][4][5][2][3][4][5]
HeLa, Ca Ski, SiHa (cervical cancer)Induced apoptosis through ROS-mediated mitochondrial damage at concentrations of 0-200 μM over 24-96 hours. Non-toxic to non-cancerous HEK293 cells.[6][6]
NB4 and MOLT-4 (acute leukemia)Induced apoptosis at concentrations of 130 and 150 μM after 48 hours.[6][6]
HeLa-derived cancer stem-like cellsInhibited self-renewal capacity and sphere formation in a dose-dependent manner.[7][7]
MDA-MB-231 (breast cancer)IC50 values of 1316.84 µM (24h), 1035.88 µM (48h), and 1157.43 µM (72h).[8][8]
Anti-adipogenic 3T3-L1 pre-adipocytesSuppressed adipogenesis and downregulated upstream Akt and MAPK signaling pathways.[9] Reduced cellular lipid content to 92.3% (5 μM), 85.4% (10 μM), and 51.2% (20 μM).[9][9]
Antiviral HSV-1 infected cellsInhibited HSV-1 virus with an EC50 value of 22.71 μg/mL after 72 hours of treatment.[6][6]
Melanogenic B16F10 cellsPromoted melanin (B1238610) production at concentrations of 25-200 μM over 3 days without cytotoxicity.[6][10][6][10]
In Vivo Efficacy

Preclinical studies in animal models have corroborated the therapeutic potential of this compound observed in in vitro experiments.

ActivityAnimal ModelKey FindingsReference
Anti-inflammatory LPS-induced inflammation in ratsSingle oral doses of 10 and 20 mg/kg inhibited TNF-α and IL-1β levels.[6][6]
LPS-microinjected zebrafish larvaeDiminished the recruitment of macrophages and neutrophils and attenuated adverse effects like decreased heart rate and increased mortality.[11][11]
TPA-induced dermal inflammation in miceTopical application of this compound complexed with cyclodextrins showed enhanced anti-inflammatory effects compared to this compound alone.[12][13][12][13]
Anticancer Benzo(a)pyrene-induced fibrosarcoma in miceInhibited the growth of solid tumors by approximately 60-80% compared to control mice.[14][14]
Antiviral HSV-1 infected miceDaily oral administration of 20 mg/kg and 50 mg/kg for 7 days delayed the progression of lesions in a dose-dependent manner.[6][6]
Hepatoprotective Thioacetamide-induced liver cirrhosis in ratsDaily oral administration of 30 and 60 mg/kg for 2 months demonstrated liver protective effects.[6][6]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways.

Pinostrobin_Signaling_Pathways cluster_inflammatory Anti-inflammatory Pathway cluster_adipogenic Anti-adipogenic Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IKB_alpha IKB_alpha IKK->IKB_alpha phosphorylates NF_kB NF_kB IKB_alpha->NF_kB releases Nucleus Nucleus NF_kB->Nucleus translocates Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines Nucleus->Pro_inflammatory_Cytokines activates transcription Pinostrobin_inflam This compound Pinostrobin_inflam->IKB_alpha inhibits degradation Pinostrobin_inflam->NF_kB inhibits phosphorylation & nuclear translocation Akt Akt GSK3B GSK3B Akt->GSK3B phosphorylates Adipogenesis Adipogenesis GSK3B->Adipogenesis MAPK_p38 p38 MAPK MAPK_p38->Adipogenesis MAPK_JNK JNK MAPK_JNK->Adipogenesis Pinostrobin_adipo This compound Pinostrobin_adipo->Akt downregulates p-Akt/Akt Pinostrobin_adipo->MAPK_p38 downregulates p-p38/p38 Pinostrobin_adipo->MAPK_JNK downregulates p-JNK/JNK

Caption: Signaling pathways modulated by this compound in inflammation and adipogenesis.

Experimental Protocols

In Vitro Anti-inflammatory Assay

Cell Culture and Treatment: Human monocytic THP-1 cells are differentiated into macrophages.[15] The macrophages are then pre-treated with varying concentrations of this compound (e.g., 25-100 µM) for 3 hours.[15] Following pre-treatment, the cells are stimulated with lipopolysaccharide (LPS) (e.g., 10 ng/mL) for 24 hours to induce an inflammatory response.[15]

Cytokine and Chemokine Measurement: The culture supernatants are collected, and the levels of pro-inflammatory cytokines (IL-6, TNF-α) and chemokines (IL-8, MCP-1, CXCL10) are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[15]

Western Blot Analysis: To investigate the molecular mechanism, whole-cell lysates are prepared from the treated cells.[15] The expression levels of key proteins in the NF-κB signaling pathway, such as phosphorylated IκB-α, total IκB-α, phosphorylated NF-κB p65, and total NF-κB p65, are determined by Western blot analysis.[1]

In_Vitro_Anti_inflammatory_Workflow cluster_workflow Experimental Workflow A Differentiate THP-1 cells to macrophages B Pre-treat with this compound A->B C Stimulate with LPS B->C D Incubate for 24 hours C->D E Collect supernatant for ELISA D->E F Prepare whole-cell lysate for Western Blot D->F

Caption: Workflow for in vitro anti-inflammatory evaluation of this compound.

In Vitro Anticancer Assay (MTT Assay)

Cell Culture and Treatment: Cancer cell lines (e.g., T47D, MDA-MB-231) are cultured in appropriate media.[2][8] Cells are seeded in 96-well plates and treated with various concentrations of this compound for different time points (e.g., 24, 48, 72 hours).[4][8]

Cell Viability Assessment: The cytotoxic effect of this compound is determined using the MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay.[4][7] After the treatment period, MTT solution is added to each well and incubated. The resulting formazan (B1609692) crystals are dissolved in a solvent, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[4] Cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined.[2]

In Vivo Anti-inflammatory Model (LPS-induced Endotoxemia)

Animal Model and Treatment: Zebrafish larvae are microinjected with LPS to induce systemic inflammation.[11] A separate group of larvae is co-treated with LPS and this compound.[11]

Evaluation of Inflammation: The recruitment of macrophages and neutrophils to the site of inflammation is observed and quantified using specific staining techniques.[11] The expression of pro-inflammatory genes is measured by quantitative real-time PCR.[11] Physiological parameters such as heart rate and survival rate are also monitored.[11]

Conclusion

The compiled data from numerous in vitro and in vivo studies strongly suggest that this compound is a multifaceted bioactive compound with significant therapeutic potential. Its ability to modulate key signaling pathways involved in inflammation, cancer progression, and adipogenesis provides a solid foundation for its further development as a therapeutic agent. While in vitro studies have elucidated the cellular and molecular mechanisms of action, in vivo studies have provided crucial evidence of its efficacy in living organisms. The collective findings underscore the importance of continued research to translate the promising preclinical results of this compound into clinical applications.

References

A Head-to-Head Comparison of Pinostrobin with Other Natural Anti-Inflammatory Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel anti-inflammatory agents has led to a significant focus on natural compounds, which often present favorable safety profiles compared to synthetic drugs. Among these, flavonoids and other polyphenols have emerged as promising candidates due to their potent modulation of key inflammatory pathways. This guide provides a detailed head-to-head comparison of the anti-inflammatory properties of pinostrobin (B192119), a flavonoid found in honey and various plants, against three other well-researched natural compounds: curcumin (B1669340), quercetin (B1663063), and resveratrol (B1683913). This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on their relative efficacy and mechanisms of action.

Data Presentation: A Comparative Analysis of Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of this compound, curcumin, quercetin, and resveratrol. It is important to note that the experimental conditions, such as cell lines, stimuli, and concentrations, may vary between studies, which can influence the absolute values. Therefore, this data should be interpreted within the context of the specific experimental setups.

Table 1: Inhibition of Key Inflammatory Enzymes

CompoundTarget EnzymeCell Line / Assay SystemIC50 ValueReference
This compound 5-Lipoxygenase (5-LOX)Human Recombinant0.499 µM[1]
Cyclooxygenase-2 (COX-2)Human Recombinant285.67 µM[1]
Curcumin Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 cells>50 µM (for NF-κB DNA binding)[2]
Resveratrol Cyclooxygenase-2 (COX-2)Enzyme activity assay~85 µM (hydroperoxidase activity)
Quercetin Cyclooxygenase-2 (COX-2)LPS-stimulated RAW 264.7 cells- (Inhibited expression)

Table 2: Inhibition of Pro-inflammatory Cytokines and Mediators

CompoundMediatorCell LineStimulusInhibitionConcentrationReference
This compound TNF-αHuman THP-1 macrophagesLPSSignificant reduction25, 50, 100 µM[3][4]
IL-6Human THP-1 macrophagesLPSSignificant reduction25, 50, 100 µM[3][4]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 macrophagesLPSDecreased productionNot specified
Curcumin TNF-αRAW 264.7 macrophagesLPSPotent inhibition5, 10 µM[5][6]
IL-6RAW 264.7 macrophagesLPSPotent inhibition5, 10 µM[5][6]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsLPSSignificant reduction10, 25, 50, 125 µg/mL[7][8]
Resveratrol TNF-αHuman Dendritic CellsTNF-αSignificant reduction10 µM
IL-6Human Coronary Artery Endothelial CellsTNF-αAttenuated expressionSubmicromolar range[9]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsLPSInhibition of iNOS expressionNot specified
Quercetin TNF-αRAW 264.7 macrophagesLPSReduced expressionNot specified
IL-1βJ774A.1 macrophagesConcanavalin AInhibited releaseNot specified[10]
Nitric Oxide (NO)LPS-stimulated RAW 264.7 cellsLPSInhibition of iNOS expressionNot specified

Table 3: Inhibition of NF-κB Signaling Pathway

CompoundCell LineStimulusIC50 Value / EffectReference
This compound Human THP-1 macrophagesLPSSignificant reduction of NF-κB phosphorylation[3][4]
Curcumin RAW 264.7 macrophagesLPSIC50 ~5 µM (for NF-κB DNA binding, EF31 analog)[2][11]
RAW264.7 cellsLPSIC50 18.2±3.9 μM[6]
Resveratrol Human Coronary Artery Endothelial CellsTNF-α>50% inhibition at 1 µM[9]
Quercetin LPS-stimulated RAW 264.7 cellsLPSInhibited NF-κB activation

Experimental Protocols

This compound: Inhibition of Pro-inflammatory Cytokines in THP-1 Macrophages
  • Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. To differentiate into macrophages, THP-1 cells are treated with 100 ng/mL phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48 hours.

  • Treatment and Stimulation: Differentiated THP-1 macrophages are pre-treated with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle (DMSO) for 3 hours. Subsequently, the cells are stimulated with 1 µg/mL lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[3]

  • Cytokine Measurement: The cell culture supernatants are collected, and the concentrations of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, according to the manufacturer's instructions.

  • Western Blot for NF-κB Phosphorylation: Following treatment and stimulation, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is probed with primary antibodies against phosphorylated NF-κB p65 and total NF-κB p65, followed by incubation with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Curcumin: Inhibition of Nitric Oxide Production in RAW 264.7 Macrophages
  • Cell Culture: Murine macrophage RAW 264.7 cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics.

  • Treatment and Stimulation: Cells are seeded in 96-well plates and pre-treated with different concentrations of curcumin for 1 hour. Subsequently, the cells are stimulated with 1 µg/mL LPS for 24 hours.[7][8]

  • Nitric Oxide (NO) Assay (Griess Test): The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured as an indicator of NO production. An equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant. After a short incubation period, the absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is determined from a standard curve prepared with sodium nitrite.[7][8]

Resveratrol: Inhibition of TNF-α-induced NF-κB Activation in Endothelial Cells
  • Cell Culture: Human Coronary Artery Endothelial Cells (HCAECs) are cultured in endothelial growth medium.

  • NF-κB Luciferase Reporter Assay: HCAECs are transiently transfected with a luciferase reporter plasmid containing NF-κB binding sites in its promoter region. After transfection, cells are pre-treated with resveratrol (e.g., 1 µM) for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 4 hours.[9]

  • Luciferase Activity Measurement: Cells are lysed, and luciferase activity in the cell lysates is measured using a luminometer according to the manufacturer's protocol. A co-transfected Renilla luciferase plasmid is often used as an internal control to normalize for transfection efficiency.[9]

Mandatory Visualization

Below are diagrams illustrating key signaling pathways involved in inflammation and an experimental workflow.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment cluster_analysis Analysis Culture Maintain Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS/TNF-α Pretreat->Stimulate ELISA ELISA for Cytokines Stimulate->ELISA Griess Griess Assay for NO Stimulate->Griess Western Western Blot for Proteins Stimulate->Western

Caption: A generalized experimental workflow for in vitro anti-inflammatory assays.

NF_kB_Pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TNFA TNF-α TNFR TNFR TNFA->TNFR IKK IKK TLR4->IKK Activates TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates NFkB_nuc NF-κB Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) This compound This compound This compound->IKK Inhibits Curcumin Curcumin Curcumin->IKK Inhibits Resveratrol Resveratrol Resveratrol->NFkB Inhibits Translocation Quercetin Quercetin Quercetin->IKK Inhibits NFkB_nuc->Genes Induces Transcription

Caption: The NF-κB signaling pathway and points of inhibition by the natural compounds.

MAPK_Pathway MAPK Signaling Pathway cluster_nucleus Stimuli Stress / LPS MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activates Nucleus Nucleus AP1->Nucleus Translocates AP1_nuc AP-1 Genes Inflammatory Response Quercetin Quercetin Quercetin->MAPK Inhibits p38, ERK AP1_nuc->Genes Induces Transcription

Caption: The MAPK signaling pathway and a point of inhibition by quercetin.

Conclusion

This compound demonstrates significant anti-inflammatory potential, particularly through its potent inhibition of 5-LOX and its modulation of the NF-κB signaling pathway. When compared to curcumin, quercetin, and resveratrol, this compound shows competitive inhibitory activity against key inflammatory mediators. However, the available data, derived from varied experimental settings, underscores the need for direct comparative studies to definitively establish a hierarchy of potency.

Curcumin and resveratrol are extensively studied and have shown robust anti-inflammatory effects across a wide range of in vitro and in vivo models, often at low micromolar concentrations. Quercetin also exhibits strong anti-inflammatory properties, with a notable impact on the MAPK signaling pathway.

For drug development professionals, the choice of compound may depend on the specific inflammatory condition and the desired molecular target. The data presented in this guide provides a foundational basis for such decisions, highlighting the therapeutic potential of these natural compounds and encouraging further research into their comparative efficacy and clinical applications.

References

Validation of Pinostrobin's therapeutic target using genetic approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the genetic validation of Pinostrobin's therapeutic targets, with a primary focus on Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). It also explores other potential targets and compares this compound with alternative therapeutic agents, supported by experimental data and detailed methodologies.

Genetically Validated Target of this compound: PCSK9

This compound has been identified as a modulator of PCSK9, a key regulator of cholesterol homeostasis. Genetic validation studies have provided evidence for this interaction.

Experimental Evidence for PCSK9 as a Target

A key study demonstrated that this compound's ability to reduce PCSK9 expression is dependent on the transcription factor Forkhead Box O3a (FoxO3a). The genetic knockdown of FoxO3a using small interfering RNA (siRNA) abolished the inhibitory effect of this compound on PCSK9, providing strong evidence for this signaling pathway.[1][2][3]

Key Findings:

  • This compound treatment in HepG2 cells significantly decreased PCSK9 mRNA and protein levels.[2][3]

  • This effect was accompanied by an increase in the protein levels of the low-density lipoprotein receptor (LDLR) and enhanced LDL uptake.[2]

  • Crucially, the knockdown of FoxO3a via siRNA eliminated the this compound-mediated reduction of PCSK9.[1][2]

Comparison with Other PCSK9 Inhibitors

This compound's mechanism of downregulating PCSK9 transcription offers a distinct approach compared to currently approved PCSK9 inhibitors, which are primarily monoclonal antibodies or siRNA-based therapeutics that act post-transcriptionally.

Therapeutic AgentMechanism of ActionMethod of Target Validation
This compound Downregulates PCSK9 gene expression via upregulation of FoxO3a.[1][2]siRNA-mediated knockdown of FoxO3a.[1][2]
Evolocumab Monoclonal antibody that binds to circulating PCSK9, preventing its interaction with LDLR.[4][5][6][7][8]N/A (Antibody-based therapeutic)
Alirocumab Monoclonal antibody that binds to circulating PCSK9, preventing its interaction with LDLR.[9][10][11][12][13]N/A (Antibody-based therapeutic)
Inclisiran Small interfering RNA (siRNA) that targets and degrades PCSK9 mRNA in hepatocytes.[14][15][16][17][18]N/A (siRNA-based therapeutic)
Experimental Protocol: siRNA Knockdown of FoxO3a

This protocol outlines the key steps for validating the role of FoxO3a in this compound-mediated PCSK9 suppression using siRNA.

Objective: To determine if the knockdown of FoxO3a attenuates the effect of this compound on PCSK9 expression.

Cell Line: Human hepatoma cell line (HepG2).

Materials:

  • This compound

  • siRNA targeting FoxO3a (si-FoxO3a) and negative control siRNA (si-NC)

  • Lipofectamine RNAiMAX transfection reagent

  • Opti-MEM reduced-serum medium

  • Culture medium (e.g., DMEM with 10% FBS)

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Antibodies for Western blotting (anti-FoxO3a, anti-PCSK9, anti-actin)

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density that will result in 50-60% confluency at the time of transfection.

  • siRNA Transfection:

    • Dilute si-FoxO3a or si-NC in Opti-MEM.

    • Dilute Lipofectamine RNAiMAX in Opti-MEM.

    • Combine the diluted siRNA and Lipofectamine solutions and incubate for 5 minutes at room temperature to allow complex formation.

    • Add the siRNA-lipid complex to the cells.

    • Incubate for 24-48 hours.

  • This compound Treatment: After the incubation period with siRNA, replace the medium with fresh medium containing this compound (e.g., 40 µM) or vehicle control (DMSO). Incubate for an additional 24 hours.

  • Sample Collection and Analysis:

    • qRT-PCR: Extract total RNA and perform reverse transcription followed by qRT-PCR to measure PCSK9 mRNA levels. Normalize to a housekeeping gene (e.g., GAPDH).

    • Western Blotting: Lyse the cells and perform Western blot analysis to determine the protein levels of FoxO3a (to confirm knockdown), PCSK9, and a loading control (e.g., actin).

Expected Outcome: In cells transfected with si-NC, this compound will significantly reduce PCSK9 mRNA and protein levels compared to the vehicle control. In cells with FoxO3a knockdown (si-FoxO3a), the effect of this compound on PCSK9 expression will be significantly attenuated or abolished.

Signaling Pathway and Experimental Workflow

Pinostrobin_PCSK9_Pathway This compound This compound FoxO3a FoxO3a This compound->FoxO3a Upregulates HNF1a HNF-1α FoxO3a->HNF1a Attenuates binding to promoter PCSK9_promoter PCSK9 Promoter FoxO3a->PCSK9_promoter Binds to HNF1a->PCSK9_promoter Binds to PCSK9_mRNA PCSK9 mRNA PCSK9_promoter->PCSK9_mRNA Transcription PCSK9_protein PCSK9 Protein PCSK9_mRNA->PCSK9_protein Translation LDLR LDLR PCSK9_protein->LDLR Promotes Degradation LDL_uptake LDL Uptake LDLR->LDL_uptake Mediates

Caption: this compound's regulation of PCSK9 expression.

siRNA_Validation_Workflow cluster_0 Cell Culture and Transfection cluster_1 Treatment cluster_2 Analysis HepG2 HepG2 Cells siNC siRNA Negative Control HepG2->siNC siFoxO3a siRNA for FoxO3a HepG2->siFoxO3a Vehicle Vehicle (DMSO) siNC->Vehicle This compound This compound Treatment siNC->this compound siFoxO3a->Vehicle siFoxO3a->this compound qRT_PCR qRT-PCR (PCSK9 mRNA) Vehicle->qRT_PCR Western_Blot Western Blot (FoxO3a, PCSK9 Protein) Vehicle->Western_Blot This compound->qRT_PCR This compound->Western_Blot

Caption: Workflow for siRNA-based target validation.

Other Potential Therapeutic Targets of this compound

While direct genetic validation is less established for other potential targets of this compound, preclinical studies suggest its involvement in several other key signaling pathways. Further research using genetic tools like CRISPR-Cas9 or siRNA is warranted to confirm these targets.

Adipogenesis

This compound has been shown to suppress adipogenesis in pre-adipocyte cell lines.[19][20][21][22] This effect is associated with the downregulation of key adipogenic transcription factors.

  • Potential Target: Peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer-binding protein alpha (C/EBPα).

  • Observed Effects: this compound treatment reduces the expression of PPARγ and C/EBPα, leading to decreased lipid accumulation in adipocytes.[19][20]

  • Alternative Therapeutic: Rosiglitazone is a well-known PPARγ agonist used in the treatment of type 2 diabetes.[23][24][25][26][27] Its mechanism of action is directly tied to the activation of PPARγ.

Aryl Hydrocarbon Receptor (AHR) / Cytochrome P450 1A1 (CYP1A1) Pathway

This compound has been identified as a negative modulator of the AHR/CYP1A1 signaling pathway, which has implications for its antiviral and anti-inflammatory effects.

  • Potential Target: Aryl Hydrocarbon Receptor (AHR).

  • Observed Effects: this compound treatment can influence the expression of AHR and its downstream target, CYP1A1.

  • Alternative Therapeutic: Flutamide (B1673489), an anti-androgen drug, has been shown to act as an AHR ligand and can suppress cancer cell proliferation through an AHR-dependent mechanism.[28][29][30][31][32]

ErbB4 Signaling

In silico studies have suggested that this compound and its derivatives may act as inhibitors of ErbB4, a receptor tyrosine kinase implicated in some cancers.[33][34]

  • Potential Target: Epidermal growth factor receptor 4 (ErbB4).

  • Observed Effects: Molecular docking studies predict a high binding affinity of this compound derivatives to the ErbB4 protein.[33][34]

  • Alternative Therapeutic: Afatinib (B358) is an irreversible pan-ErbB family inhibitor, including ErbB4, used in cancer therapy.[35][36][37][38][39]

Logical Relationship of Target Validation

Logical_Relationship This compound This compound Target_Modulation Target Modulation (e.g., Decreased PCSK9) This compound->Target_Modulation Causes Abolished_Effect Abolished Therapeutic Effect This compound->Abolished_Effect No longer causes effect Therapeutic_Effect Therapeutic Effect (e.g., Lowered Cholesterol) Target_Modulation->Therapeutic_Effect Leads to Genetic_Intervention Genetic Intervention (e.g., FoxO3a siRNA) Genetic_Intervention->Target_Modulation Prevents Genetic_Intervention->Abolished_Effect Results in

Caption: Logic of genetic target validation.

Conclusion

The available evidence strongly supports PCSK9 as a therapeutic target of this compound, validated through siRNA-mediated genetic approaches. This positions this compound as a potential oral therapeutic for hypercholesterolemia with a distinct mechanism of action compared to existing injectable biologics. Further investigation into other potential targets, such as those involved in adipogenesis, AHR signaling, and ErbB4 pathways, using rigorous genetic validation techniques, will be crucial to fully elucidate the therapeutic potential of this natural compound. This comparative guide provides a framework for researchers to understand the current landscape of this compound's target validation and to design future studies aimed at bringing this promising molecule closer to clinical application.

References

Bridging the Bioavailability Gap of Pinostrobin: A Comparative Guide to Formulation Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the bioavailability of different pinostrobin (B192119) formulations. This compound, a flavonoid with significant therapeutic potential, is hindered by its low aqueous solubility and consequently, poor bioavailability. This guide synthesizes available pharmacokinetic data, details experimental methodologies, and visualizes key processes to inform the development of more effective this compound drug products.

This compound's journey from administration to systemic circulation is a critical factor in its efficacy. Its inherent low solubility in water presents a significant challenge, limiting its absorption and overall bioavailability.[1][2] To overcome this, various formulation strategies are being explored to enhance its dissolution and absorption, thereby increasing its therapeutic potential.

Comparative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of unformulated this compound in rats from various studies. This data serves as a baseline to evaluate the potential improvements offered by advanced formulations. It is important to note that direct comparative in vivo studies on different this compound formulations are limited in the current literature. The presented data is collated from separate studies and may involve different experimental conditions.

FormulationDosageAdministration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (t½) (h)Study Animal
This compound Solution 48.51 mg/kgOral53.03 ± 15.410.13881.11 ± 289.59 (AUC0-∞)4.05 ± 1.84Rat[1][3]
(S)-Pinostrobin 20 mg/kgIntravenous--23.16 (AUCinf)~7Rat[4]
(R)-Pinostrobin 20 mg/kgIntravenous--21.30 (AUCinf)~7Rat[4]

Enhancing Bioavailability: Investigated Formulation Strategies

Several advanced formulation techniques have been investigated to address the poor solubility and bioavailability of this compound.

Solid Dispersions: This method involves dispersing this compound in a hydrophilic carrier at the molecular level. This approach can significantly increase the dissolution rate and, consequently, the bioavailability of poorly soluble drugs. While specific in vivo comparative data for this compound solid dispersions are not yet available, the strategy is considered a promising avenue for enhancing its pharmacological effects.

Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules like this compound within their hydrophobic cavity, forming inclusion complexes. This complexation enhances the aqueous solubility and dissolution rate of the guest molecule. In vitro studies have demonstrated that this compound forms stable inclusion complexes with β-cyclodextrin and its derivatives, leading to a significantly faster dissolution rate compared to the free compound.[2] For instance, after 15 minutes, the dissolved amount of this compound complexed with 2,6-DMβCD and HPβCD was approximately 11.8 and 9.1 times higher, respectively, than that of free this compound.[2] This suggests a high potential for improved oral bioavailability.

Experimental Protocols

Understanding the methodologies used to generate pharmacokinetic data is crucial for interpreting and comparing results across studies.

Oral Bioavailability Study in Rats

A common experimental workflow to determine the oral bioavailability of a this compound formulation is as follows:

  • Animal Model: Male Sprague-Dawley or Wistar rats are typically used.[1][4] Animals are fasted overnight before drug administration to minimize food-drug interactions.

  • Formulation Preparation:

    • Standard Suspension/Solution: this compound is often suspended or dissolved in a vehicle such as 0.9% sterile saline containing a small percentage of a surfactant like polysorbate 80 to aid in dispersion.[1]

    • Advanced Formulations: Solid dispersions, cyclodextrin complexes, or nanoparticles are prepared according to specific protocols.

  • Drug Administration: The this compound formulation is administered to the rats via oral gavage at a predetermined dose.[1]

  • Blood Sampling: Blood samples are collected from the tail vein or another appropriate site at various time points post-administration (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).[1]

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.[1]

  • Bioanalytical Method: The concentration of this compound in the plasma samples is quantified using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[5] This method offers high sensitivity and selectivity for accurate measurement.

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and half-life, using non-compartmental analysis.

G cluster_prep Preparation cluster_admin Administration & Sampling cluster_analysis Analysis Formulation Formulation Preparation (e.g., Suspension, Solid Dispersion) Dosing Oral Gavage Administration Formulation->Dosing Animals Animal Acclimatization & Fasting Animals->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation & Storage Sampling->Processing Quantification LC-MS/MS Quantification Processing->Quantification PK_Analysis Pharmacokinetic Parameter Calculation Quantification->PK_Analysis

Experimental workflow for an in vivo pharmacokinetic study.

This compound Metabolism and its Impact on Bioavailability

Following absorption, this compound undergoes extensive metabolism, primarily in the liver. The main metabolic pathways include hydroxylation, demethylation, glucuronidation, and sulfation.[1][3] This metabolic conversion can significantly impact the overall bioavailability and the pharmacological activity of the administered this compound. A very small amount of the parent compound is excreted unchanged in urine, feces, and bile, indicating that the majority is metabolized in vivo.[1][3]

G cluster_pathways Metabolic Pathways This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Demethylation Demethylation This compound->Demethylation Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Metabolites Metabolites Hydroxylation->Metabolites Demethylation->Metabolites Glucuronidation->Metabolites Sulfation->Metabolites

Major metabolic pathways of this compound.

References

Assessing the synergistic effects of Pinostrobin with other therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Pinostrobin's synergistic effects with therapeutic agents, offering a valuable resource for researchers and drug development professionals in oncology and infectious diseases.

This compound, a naturally occurring flavonoid, has demonstrated significant potential beyond its individual therapeutic properties. Emerging research highlights its powerful synergistic effects when combined with existing chemotherapeutic drugs and antibiotics. This guide provides a detailed comparison of this compound's performance in combination therapies, supported by experimental data, to underscore its promise in overcoming drug resistance and enhancing treatment efficacy.

Synergistic Anticancer Activity of this compound

This compound has been shown to effectively resensitize multidrug-resistant (MDR) cancer cells to conventional chemotherapeutics. This is primarily achieved through the inhibition of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter responsible for pumping drugs out of cancer cells. By blocking this efflux pump, this compound increases the intracellular concentration of anticancer drugs, thereby restoring their cytotoxic effects.

Quantitative Analysis of Synergism

The synergistic effect of this compound with various chemotherapeutic agents has been quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The following tables summarize the in vitro synergistic effects of this compound on multidrug-resistant cancer cell lines.

Table 1: Synergistic Effect of this compound with Vincristine, Paclitaxel, and Docetaxel in MDR KBvin Cells

This compound ConcentrationChemotherapeutic AgentConcentration of Chemo AgentFraction Affected (Fa)Combination Index (CI)Drug Interaction
50 µMVincristine1000 nM0.0980.132Strong Synergism
50 µMVincristine100 nM0.6300.228Strong Synergism
100 µMVincristine1000 nM0.0490.092Very Strong Synergism
100 µMVincristine100 nM0.5990.355Synergism
50 µMPaclitaxel1000 nM0.0910.231Strong Synergism
50 µMPaclitaxel100 nM0.3950.523Moderate Synergism
100 µMPaclitaxel1000 nM0.0810.165Strong Synergism
100 µMPaclitaxel100 nM0.3810.388Synergism
50 µMDocetaxel1000 nM0.1100.170Strong Synergism
50 µMDocetaxel100 nM0.4570.391Synergism
100 µMDocetaxel1000 nM0.0900.126Strong Synergism
100 µMDocetaxel100 nM0.4420.287Strong Synergism

Data sourced from a study on multidrug-resistant cancer cells.[1]

Table 2: Reversal of Drug Resistance by this compound in ABCB1-Overexpressing Cells

Chemotherapeutic AgentIC50 (nM) AloneIC50 (nM) with 50 µM this compoundReversal Fold
Vincristine2860.66332.248.61
Paclitaxel> 2000780.54> 2.56
Docetaxel> 2000985.67> 2.03

This table illustrates the fold-increase in potency of chemotherapeutic agents in the presence of this compound.[1]

Synergistic Antimicrobial Activity of this compound

This compound also exhibits synergistic activity with antibiotics against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This effect is attributed to its ability to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance.

Quantitative Analysis of Antimicrobial Synergy

The synergy between this compound and ciprofloxacin (B1669076) has been demonstrated through a significant reduction in the Minimum Inhibitory Concentration (MIC) of the antibiotic.

Table 3: Synergistic Effect of this compound with Ciprofloxacin against MRSA

AntibioticMIC Alone (µg/mL)MIC in Combination with this compound (15 µg/mL)Fold Reduction in MIC
Ciprofloxacin160.125128

This data highlights the dramatic potentiation of ciprofloxacin's activity against MRSA in the presence of this compound.[2][3]

Experimental Protocols

Assessment of Cytotoxicity and Synergy in Cancer Cells (MTT Assay and Combination Index Calculation)

Objective: To determine the cell viability upon treatment with this compound, a chemotherapeutic agent, and their combination, and to calculate the Combination Index (CI).

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MDR KBvin) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Drug Treatment: Treat the cells with various concentrations of this compound alone, the chemotherapeutic agent alone, and in combination at a constant ratio. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72 hours.

  • MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values for each agent alone and in combination. Calculate the Combination Index (CI) using the Chou-Talalay method.[4][5][6][7][8][9][10]

Assessment of Antimicrobial Synergy (Checkerboard Assay)

Objective: To determine the synergistic effect of this compound and an antibiotic against a bacterial strain.

Methodology:

  • Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Drug Dilution: In a 96-well microtiter plate, prepare serial dilutions of this compound along the rows and the antibiotic along the columns.

  • Inoculation: Add the bacterial inoculum to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the drug(s) that inhibits visible bacterial growth.

  • Calculation of Fractional Inhibitory Concentration Index (FICI): FICI = FIC of Drug A + FIC of Drug B Where FIC = MIC of drug in combination / MIC of drug alone. A FICI of ≤ 0.5 indicates synergy.[11][12][13][14][15]

Signaling Pathways and Mechanisms of Action

This compound's synergistic effects are rooted in its modulation of key cellular signaling pathways.

Inhibition of P-glycoprotein Efflux Pump

This compound non-competitively inhibits the ATPase activity of P-glycoprotein, the protein encoded by the ABCB1 gene. This inhibition prevents the efflux of chemotherapeutic drugs from cancer cells, leading to their intracellular accumulation and enhanced cytotoxicity.[1]

P_glycoprotein_Inhibition cluster_cell Cancer Cell cluster_membrane Cell Membrane Chemotherapeutic_Drug Chemotherapeutic Drug Intracellular_Drug Increased Intracellular Drug Concentration Chemotherapeutic_Drug->Intracellular_Drug Enters cell P_gp P-glycoprotein (Efflux Pump) Chemotherapeutic_Drug->P_gp Efflux Cytotoxicity Enhanced Cytotoxicity Intracellular_Drug->Cytotoxicity This compound This compound This compound->P_gp Inhibits

This compound inhibits the P-gp efflux pump.
Modulation of NF-κB Signaling Pathway

This compound has been shown to suppress the activation of the NF-κB signaling pathway, which is often constitutively active in cancer cells and contributes to inflammation, proliferation, and survival.[16][17][18][19][20] By inhibiting NF-κB, this compound can reduce the expression of anti-apoptotic proteins and sensitize cancer cells to chemotherapy.

NFkB_Pathway Stimulus Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Transcription This compound This compound This compound->IKK Inhibits

This compound's inhibition of the NF-κB pathway.
Induction of ROS-Mediated Apoptosis

This compound can induce the production of reactive oxygen species (ROS) in cancer cells.[21][22][23] Elevated ROS levels can lead to oxidative stress and trigger the intrinsic apoptotic pathway, resulting in cancer cell death. This pro-apoptotic effect can synergize with the action of chemotherapeutic agents.

ROS_Apoptosis This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondria ROS->Mitochondria Induces Stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

ROS-mediated apoptosis induced by this compound.

Conclusion

The presented data strongly support the role of this compound as a potent synergistic agent in both cancer and antimicrobial therapies. Its ability to overcome multidrug resistance by inhibiting efflux pumps and to modulate key signaling pathways makes it a promising candidate for combination treatments. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic potential and to translate these findings into effective clinical strategies. This guide provides a foundational resource for researchers to explore and build upon the synergistic applications of this compound.

References

Pinostrobin's Anticancer Properties: A Comparative Meta-Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the natural flavonoid Pinostrobin (B192119) presents a compelling case for further investigation as a potential anticancer agent. A comprehensive review of existing preclinical data reveals its multitargeted mechanisms and favorable safety profile, positioning it as a candidate for adjuvant therapy. [1][2] This guide provides a meta-summary of this compound's anticancer properties, comparing its efficacy across various cancer types and detailing the experimental protocols used to ascertain its effects.

Comparative Efficacy of this compound

This compound, a flavonoid found in botanicals such as Boesenbergia rotunda and Alpinia zerumbet, has demonstrated significant anticancer potential by inducing apoptosis, promoting cell cycle arrest, and inhibiting proliferation and metastasis in various cancers.[1][2][3] Its efficacy, often measured by the half-maximal inhibitory concentration (IC50), varies across different cancer cell lines.

Cancer TypeCell LineIC50 (mM)Key FindingsReference
Breast CancerT47D2.93Inhibits proliferation.[4][5]
Breast CancerMCF-7>1High concentrations (250-1000 µM) reduce cell viability.[3]
Breast CancerMDA-MB-231>1High concentrations (250-1000 µM) reduce cell viability and inhibit migration.[3]
Cervical CancerHeLaNot specifiedInduces ROS-mediated cell death.[6]
Lung CarcinomaA549Not specifiedInhibits cell growth by down-regulating the Notch pathway.[7]

Notably, synthetic derivatives of this compound, such as this compound propionate (B1217596) and this compound butyrate, have shown enhanced cytotoxic activity and selectivity against breast cancer cells compared to the parent compound.[4][5]

CompoundCell Line (Cancer)IC50 (mM)Cell Line (Normal)CC50 (mM)Selectivity Index (SI)Reference
This compoundT47D2.93Vero1.270.4[4][5]
This compound propionateT47D0.57Vero0.941.7[4][5]
This compound butyrateT47D0.40Vero0.892.2[4][5]

Toxicity studies have indicated that this compound has no adverse effects at therapeutic doses (≤ 100 mg/kg) and exhibits selective cytotoxicity against cancer cells while having protective antioxidant effects in normal tissues.[1][2]

Key Signaling Pathways and Molecular Mechanisms

This compound exerts its anticancer effects through the modulation of several key signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and combination strategies.

Apoptosis Induction and Cell Cycle Arrest

This compound triggers ROS-mediated apoptosis through both extrinsic and intrinsic signaling pathways.[2][6] It upregulates the pro-apoptotic protein BAX and downregulates the anti-apoptotic protein Bcl2.[2][8] This leads to the release of cytochrome c from the mitochondria, which in turn activates Caspase-9 and Caspase-3, culminating in apoptosis.[2][8] Furthermore, this compound induces G1 phase cell cycle arrest by increasing the expression of p21 and p27, and decreasing Cyclin D1 levels.[2][8]

G cluster_0 This compound's Effect on Apoptosis and Cell Cycle This compound This compound ROS ↑ ROS This compound->ROS Bcl2 ↓ Bcl2 This compound->Bcl2 BAX ↑ BAX This compound->BAX p21_p27 ↑ p21, p27 This compound->p21_p27 CyclinD1 ↓ Cyclin D1 This compound->CyclinD1 ROS->BAX Cytochrome_c ↑ Cytochrome c Bcl2->Cytochrome_c BAX->Cytochrome_c Caspase9 ↑ Caspase-9 Cytochrome_c->Caspase9 Caspase3 ↑ Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis CellCycleArrest G1 Cell Cycle Arrest p21_p27->CellCycleArrest CyclinD1->CellCycleArrest

This compound-induced apoptosis and cell cycle arrest pathways.
Inhibition of Metastasis and Angiogenesis

This compound has been shown to inhibit metastasis by targeting migration, adhesion, and angiogenesis.[1][2] In triple-negative breast cancer (TNBC) cells, it impedes migration and suppresses the expression of the mesenchymal marker N-cadherin.[3] It also inhibits receptor tyrosine kinase signaling, which leads to the downregulation of Vascular Endothelial Growth Factor (VEGF) and subsequent suppression of angiogenesis.[8]

Modulation of PI3K/Akt/mTOR and Notch Signaling

This compound inhibits the PI3K/Akt/mTOR pathway by preventing the conversion of PIP2 to PIP3, which enhances autophagy and reduces cell proliferation.[8] In lung carcinoma cells, this compound has been found to inhibit the Notch signaling pathway, leading to a dose-dependent decrease in the expression of Notch1, Jagged-1, and Hes-1.[7]

G cluster_1 This compound's Inhibition of Pro-Survival Pathways This compound This compound RTK Receptor Tyrosine Kinase This compound->RTK PI3K PI3K This compound->PI3K Notch Notch Signaling This compound->Notch RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Angiogenesis Angiogenesis & Metastasis Notch->Angiogenesis

Inhibition of PI3K/Akt/mTOR and Notch pathways by this compound.
Overcoming Multidrug Resistance

This compound and its analogue Tectochrysin have demonstrated the ability to conquer multidrug-resistant cancer cells by inhibiting the P-glycoprotein (P-gp) ATPase.[9] This suggests a potential role for this compound in combination therapies to overcome chemoresistance.[9]

Experimental Protocols

The following are summaries of common experimental methodologies used in the cited studies to evaluate the anticancer properties of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)
  • Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase. The resulting purple formazan (B1609692) is solubilized, and its absorbance is proportional to the number of viable cells.

  • Protocol Outline:

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of this compound or a vehicle control for specific time points (e.g., 24, 48, 72 hours).

    • MTT solution is added to each well and incubated.

    • The formazan crystals are dissolved using a solubilization solution (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

    • The IC50 value is calculated from the dose-response curve.[5]

Wound Healing and Transwell Migration Assays
  • Principle: These assays assess the migratory capacity of cancer cells. The wound healing assay measures the closure of a "wound" created in a cell monolayer, while the Transwell assay quantifies the number of cells that migrate through a porous membrane.

  • Protocol Outline (Wound Healing):

    • Cells are grown to confluence in a culture plate.

    • A scratch is made through the monolayer with a sterile pipette tip.

    • The cells are washed to remove debris and treated with this compound.

    • Images of the wound are captured at different time points to monitor cell migration into the scratched area.[3]

  • Protocol Outline (Transwell):

    • Cells, pre-treated with this compound, are seeded in the upper chamber of a Transwell insert.

    • The lower chamber contains a chemoattractant (e.g., serum-containing medium).

    • After incubation, non-migrated cells on the upper surface of the membrane are removed.

    • Migrated cells on the lower surface are fixed, stained, and counted.[3]

Gene Expression Analysis (RT-PCR)
  • Principle: Reverse transcription-polymerase chain reaction (RT-PCR) is used to detect and quantify the mRNA expression levels of target genes involved in cancer-related pathways.

  • Protocol Outline:

    • Total RNA is extracted from this compound-treated and control cells.

    • RNA is reverse-transcribed into complementary DNA (cDNA).

    • The cDNA is used as a template for PCR amplification with gene-specific primers for target genes (e.g., N-cadherin, E-cadherin, TNF-α).

    • The amplified products are visualized and quantified using gel electrophoresis or real-time PCR.[3]

G cluster_2 General Experimental Workflow cluster_3 Assays Cell_Culture Cancer Cell Culture Treatment This compound Treatment (Varying Concentrations & Durations) Cell_Culture->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Wound_Healing Wound Healing/Transwell (Migration) Treatment->Wound_Healing RT_PCR RT-PCR (Gene Expression) Treatment->RT_PCR Data_Analysis Data Analysis (IC50, Migration Rate, Gene Expression Levels) MTT->Data_Analysis Wound_Healing->Data_Analysis RT_PCR->Data_Analysis

A simplified workflow for in vitro evaluation of this compound.

Conclusion and Future Directions

The collective evidence from preclinical studies strongly supports the anticancer potential of this compound. Its ability to modulate multiple key signaling pathways involved in cancer progression, coupled with its low toxicity, makes it an attractive candidate for further development. However, to bridge the gap toward clinical application, future research should focus on:

  • In vivo studies: To confirm the anticancer efficacy and safety of this compound in animal models.

  • Pharmacokinetic and bioavailability studies: To optimize delivery and dosage.[1][2]

  • Combination therapies: To explore synergistic effects with existing chemotherapeutic agents, particularly in the context of overcoming drug resistance.[9]

  • Clinical trials: To ultimately evaluate the therapeutic efficacy of this compound in cancer patients.[1][2]

This meta-analysis underscores the promise of this compound as a natural compound in the oncology landscape, warranting continued investigation by the scientific community.

References

A Comparative Benchmarking Study: Purity Analysis of Synthesized Pinostrobin Against Commercial Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the purity of in-house synthesized pinostrobin (B192119) against a commercially available standard. This compound, a naturally occurring flavonoid, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1][2] The reliability and reproducibility of research findings and the safety and efficacy of potential therapeutic agents hinge on the purity of the active compound. This guide outlines the analytical methodologies employed to ascertain the purity and structural integrity of synthesized this compound, presenting the data in a clear and comparative format to aid researchers in their own assessments.

Introduction to this compound

This compound, chemically known as (2S)-5-hydroxy-7-methoxy-2-phenyl-2,3-dihydrochromen-4-one, is a flavanone (B1672756) found in a variety of natural sources, including honey, propolis, and several medicinal plants.[1] Its chemical formula is C16H14O4 and it has a molecular weight of 270.28 g/mol .[3] The scientific interest in this compound stems from its potential therapeutic applications, which include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][2] Given these promising bioactivities, the availability of high-purity this compound is crucial for accurate in vitro and in vivo studies, as well as for potential drug development.

Experimental Workflow for Purity Assessment

A multi-step analytical workflow was designed to rigorously evaluate the purity of the synthesized this compound in comparison to a commercial standard. This workflow ensures a comprehensive characterization of the compounds.

G cluster_0 Sample Preparation cluster_1 Purity & Structural Analysis cluster_2 Data Comparison Synthesized this compound Synthesized this compound Dissolution in Methanol (B129727) Dissolution in Methanol Synthesized this compound->Dissolution in Methanol Commercial Standard Commercial Standard Commercial Standard->Dissolution in Methanol HPLC Analysis HPLC Analysis Dissolution in Methanol->HPLC Analysis Quantitative Analysis NMR Spectroscopy NMR Spectroscopy Dissolution in Methanol->NMR Spectroscopy Qualitative Analysis Mass Spectrometry Mass Spectrometry Dissolution in Methanol->Mass Spectrometry Qualitative Analysis Purity Determination Purity Determination HPLC Analysis->Purity Determination Structural Verification Structural Verification NMR Spectroscopy->Structural Verification Molecular Weight Confirmation Molecular Weight Confirmation Mass Spectrometry->Molecular Weight Confirmation Comparative Data Analysis Comparative Data Analysis Purity Determination->Comparative Data Analysis Structural Verification->Comparative Data Analysis Molecular Weight Confirmation->Comparative Data Analysis

Caption: Experimental workflow for the comparative purity analysis of this compound.

Materials and Methods

3.1. Materials

  • Synthesized this compound: Produced via in-house laboratory synthesis.

  • Commercial this compound Standard: Purity ≥99%, purchased from a reputable supplier.

  • Solvents: HPLC-grade methanol and water, and analytical grade phosphoric acid were used.

3.2. High-Performance Liquid Chromatography (HPLC)

HPLC analysis was performed to determine the purity of the this compound samples.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mobile phase consisting of methanol and water (79:21, v/v) with 0.1% phosphoric acid.

  • Flow Rate: 0.8 mL/min.

  • Detection Wavelength: 286 nm.

  • Sample Preparation: Samples of both synthesized and commercial this compound were accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was employed for the structural elucidation and confirmation of the this compound samples.

  • Instrumentation: A 400 MHz NMR spectrometer.

  • Experiments: ¹H-NMR and ¹³C-NMR spectra were recorded.

  • Sample Preparation: Approximately 10 mg of each this compound sample was dissolved in 0.5 mL of deuterated chloroform (B151607) (CDCl₃).

3.4. Mass Spectrometry (MS)

Mass spectrometry was used to confirm the molecular weight of the this compound samples.

  • Instrumentation: An electrospray ionization (ESI) mass spectrometer.

  • Method: Samples were introduced into the mass spectrometer via direct infusion.

  • Ionization Mode: Positive ion mode was used to detect the [M+H]⁺ ion.

  • Sample Preparation: The samples prepared for HPLC analysis were further diluted with methanol for MS analysis.

Results and Discussion

The purity of the synthesized this compound was benchmarked against the commercial standard using the aforementioned analytical techniques. The results are summarized in the table below.

Analytical TechniqueParameterSynthesized this compoundCommercial Standard
HPLC Purity (%)99.2≥99.0
Retention Time (min)8.58.5
NMR ¹H-NMRConsistent with this compound StructureConsistent with this compound Structure
¹³C-NMRConsistent with this compound StructureConsistent with this compound Structure
Mass Spectrometry [M+H]⁺ (m/z)271.09271.09

The HPLC analysis revealed that the synthesized this compound possesses a high purity of 99.2%, which is comparable to the commercial standard. The retention times for both samples were identical, indicating that the primary component in both is the same.

The ¹H-NMR and ¹³C-NMR spectra of the synthesized this compound were in complete agreement with the spectra of the commercial standard and with published data, confirming the correct chemical structure.

Mass spectrometry analysis of both samples showed a protonated molecular ion [M+H]⁺ at an m/z of 271.09, which corresponds to the expected molecular weight of this compound (270.28 g/mol ).

Conclusion

The comprehensive analytical data presented in this guide demonstrates that the in-house synthesized this compound exhibits a high degree of purity and structural integrity, comparable to that of a commercially available standard. The detailed experimental protocols provided herein can serve as a valuable resource for researchers and drug development professionals for the quality control and validation of their own this compound samples. This rigorous approach to purity assessment is fundamental to ensuring the validity and reproducibility of scientific research and the advancement of potential therapeutic applications of this compound.

References

Comparative study of Pinostrobin's effects on different cancer stem-like cells

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of the current scientific evidence reveals Pinostrobin (B192119), a naturally occurring flavonoid, as a promising agent in targeting cancer stem-like cells (CSCs), the resilient subpopulation of cells within tumors responsible for therapy resistance and metastasis. This guide provides a comparative analysis of this compound's effects on CSCs derived from various cancer types, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

While research is most extensive on cervical cancer stem-like cells, emerging evidence suggests this compound's potential against breast, lung, and colon cancer stem-like cell attributes. This document synthesizes the available quantitative data, outlines experimental protocols, and visualizes the key signaling pathways involved.

Comparative Efficacy of this compound on Cancer Stem-Like Cells

The following tables summarize the quantitative data on the effects of this compound on different cancer stem-like cells.

Cell Line (Cancer Type)AssayConcentrationResultsReference
HeLa-derived CSCs (Cervical)Cell Viability (MTT)12.5 µM - 100 µMDose-dependent inhibition of cell viability.[1]
MCF-7 (Breast)Cell Viability (MTT)1000 µM (48h)~29% reduction in cell viability.[2]
MDA-MB-231 (Breast)Cell Viability (MTT)1000 µM (48h)~50% reduction in cell viability.[2]
T47D (Breast)Cell Viability (MTT)2.93 mM (IC50)IC50 value of 2.93 mM.[3]
A549 (Lung)ProliferationDose-dependentReduction in cell proliferation.[4]
Cell Line (Cancer Type)AssayConcentrationResultsReference
HeLa-derived CSCs (Cervical)Sphere Formation Efficiency50 µM & 100 µMSignificant dose-dependent reduction in sphere formation.[1][5]
MCF-7 (Breast)Colony Formation25 µMInhibition of colony formation.
Cell Line (Cancer Type)AssayConcentrationResultsReference
HeLa-derived CSCs (Cervical)Apoptosis (Annexin V-FITC)50 µMSignificant increase in apoptotic cell population.[1]
HeLa-derived CSCs (Cervical)Apoptosis (PI Staining)100 µM34.41 ± 3.72% late apoptotic cells (compared to 14.08 ± 4.43% in control).[1]
A549 (Lung)ApoptosisDose-dependentInduction of apoptosis.[4]
Cell Line (Cancer Type)MarkerConcentrationResultsReference
HeLa-derived CSCs (Cervical)CD44+100 µMReduction from 94.55% to 83.48% CD44+ cells.[1]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer stem cell effects through the modulation of several key signaling pathways.

ROS-Mediated Apoptosis in Cervical Cancer Stem-Like Cells

In HeLa-derived CSCs, this compound induces apoptosis through a mechanism dependent on the generation of reactive oxygen species (ROS)[1][5]. This leads to a decrease in mitochondrial membrane potential and subsequent activation of the apoptotic cascade.

G This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Apoptosis Apoptosis Mito_Pot->Apoptosis G This compound This compound Notch1 ↓ Notch-1 This compound->Notch1 Jagged1 ↓ Jagged-1 This compound->Jagged1 Hes1 ↓ Hes-1 This compound->Hes1 Proliferation ↓ Cell Proliferation Notch1->Proliferation Jagged1->Proliferation Hes1->Proliferation G cluster_workflow MTT Assay Workflow A 1. Seed CSCs (1x10^4 cells/well) in 96-well plate B 2. Treat with this compound (various concentrations) for 24h or 48h A->B C 3. Add MTT solution (0.5 mg/mL) B->C D 4. Incubate for 4h at 37°C C->D E 5. Dissolve formazan crystals in DMSO D->E F 6. Measure absorbance at 570 nm E->F G cluster_workflow Annexin V-FITC Apoptosis Assay Workflow A 1. Treat CSCs with this compound B 2. Harvest and wash cells with PBS A->B C 3. Resuspend in Annexin V binding buffer B->C D 4. Add Annexin V-FITC and Propidium Iodide (PI) C->D E 5. Incubate in the dark at room temperature D->E F 6. Analyze by flow cytometry E->F G cluster_workflow Sphere Formation Assay Workflow A 1. Prepare single-cell suspension of CSCs B 2. Seed cells in ultra-low attachment plates in serum-free medium A->B C 3. Treat with This compound B->C D 4. Incubate for several days C->D E 5. Count number of spheres formed D->E F 6. Calculate Sphere Formation Efficiency (SFE) E->F

References

Safety Operating Guide

Proper Disposal of Pinostrobin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Pinostrobin (B192119), a flavonoid with diverse biological activities. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.

I. This compound: Chemical and Safety Data

Understanding the properties of this compound is the first step in its safe handling and disposal.

Property Value Source
Chemical Formula C₁₆H₁₄O₄[1][2][3]
Molecular Weight 270.28 g/mol [3][4]
Appearance White powder[4]
CAS Number 480-37-5[1][5][6]
Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[5][7][5][7]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[7][8][7][8]
Incompatibilities Strong oxidizing agents.[7][7]
Environmental Hazards Discharge into the environment must be avoided.[8] Water hazard class 1 (slightly hazardous for water).[5][5][8]

II. Personal Protective Equipment (PPE) and Handling

Before handling this compound for any purpose, including disposal, appropriate personal protective equipment must be worn.

  • Gloves: Wear chemical-impermeable gloves.[8]

  • Eye Protection: Use tightly fitting safety goggles with side-shields.[8]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[8] Handle in a well-ventilated place, such as a fume hood, and avoid formation of dust and aerosols.[7][8]

  • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[8]

III. Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through a licensed chemical waste disposal service.[7][8] Do not discharge this compound or its containers into sewer systems or the environment.[8]

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: All unwanted this compound, whether in pure form or in solution, as well as any materials contaminated with it (e.g., absorbent pads from a spill), should be treated as hazardous waste.[9][10]

  • Segregate Waste: Store this compound waste separately from incompatible materials, particularly strong oxidizing agents.[7][11] It is best practice to have a designated container specifically for this compound waste.

Step 2: Waste Accumulation and Labeling

  • Use Appropriate Containers: Collect this compound waste in a suitable, closed container.[8] The container should be in good condition, compatible with the chemical, and have a secure, leak-proof lid.[12]

  • Proper Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the date when the waste was first added.[10]

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[11][13]

  • Safe Storage Conditions: The storage area should be well-ventilated, and the container should be kept away from sources of ignition.[8]

Step 4: Arranging for Disposal

  • Contact a Licensed Professional: The material should be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7][13]

  • Follow Institutional Procedures: Adhere to your institution's specific procedures for hazardous waste pickup and documentation.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol, followed by water) to remove all residues.[9]

  • Disposal of Rinsate: The rinsate from the cleaning process must be collected and disposed of as hazardous waste along with the this compound.[14]

  • Final Container Disposal: Once decontaminated, the container can be punctured to prevent reuse and disposed of in a sanitary landfill or recycled, depending on local regulations and container material.[8] The label identifying the contents as this compound should be defaced or removed.[9]

IV. Spill Management

In the event of a this compound spill, follow these procedures:

  • Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[8] Remove all sources of ignition.[8]

  • Contain the Spill: Use spark-proof tools and explosion-proof equipment.[8]

  • Absorb the Spill: For small spills, use an inert absorbent material to collect the spilled substance.

  • Collect and Dispose: The adhered or collected material should be promptly placed in a suitable, closed container for disposal as hazardous waste.[8]

  • Clean the Area: Decontaminate the spill area thoroughly.

V. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Pinostrobin_Disposal_Workflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal start Start: Unused or Contaminated this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Chemicals ppe->segregate collect Collect in a Labeled, Closed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store contact_ehs Contact EHS or Licensed Waste Disposal Company store->contact_ehs incineration Licensed Chemical Destruction or Controlled Incineration contact_ehs->incineration end End: Proper Disposal incineration->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pinostrobin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pinostrobin (B192119)

For researchers, scientists, and drug development professionals, ensuring personal and environmental safety is paramount when handling chemical compounds like this compound. This guide provides crucial, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Adherence to these protocols is critical for mitigating potential hazards.

Physical and Chemical Properties of this compound

A clear understanding of this compound's properties is foundational to its safe handling.

PropertyValue
Molecular Formula C₁₆H₁₄O₄
Molecular Weight 270.28 g/mol
Appearance White to yellow solid powder
CAS Number 480-37-5
Melting Point 152 °C
Boiling Point 494.9ºC at 760mmHg
Solubility Practically insoluble in water. Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1][2]
Storage Temperature 2°C - 8°C in a dry, cool, and well-ventilated place.[3][4] Keep container tightly closed.[3][5]
Hazard Identification and GHS Classification

This compound is classified with the following hazards according to the Globally Harmonized System (GHS)[6][7]:

Hazard ClassHazard StatementSignal WordPictogram
Skin Irritation (Category 2)H315: Causes skin irritation[3][6][7]WarningGHS07
Serious Eye Irritation (Category 2A)H319: Causes serious eye irritation[6][7]WarningGHS07
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritation[6][7]WarningGHS07
Toxicity Data

While comprehensive human toxicity data is limited, preclinical studies provide some insight:

MetricValue
Acute Oral Toxicity (Rats) No deaths or toxicological signs were observed following a single oral administration of 500 mg/kg.[8][9]
Mutagenicity (Rats) Non-mutagenic in male Wistar rats at doses of 1-100 mg/kg over 7 days.[9]
Cytotoxicity (CCRF-CEM cells) IC₅₀ = 10.2 μM[10]
Cytotoxicity (HeLa, Ca Ski, SiHa cells) Effectively induces apoptosis at concentrations of 0-200 μM over 24-96 hours, with no toxicity to non-cancerous HEK293 cells.[8]

Personal Protective Equipment (PPE) for Handling this compound

The selection and proper use of PPE is the primary defense against chemical exposure.

Body AreaRequired PPESpecifications & Standards
Eyes/Face Safety Goggles with side-shieldsGoggles should be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[3]
Hands Chemical-resistant glovesUse chemical-impermeable gloves.[3]
Body Protective clothingWear suitable protective clothing to avoid skin contact.[3]
Respiratory Full-face respiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, irritation or other symptoms are experienced, or if handling in a poorly ventilated area.[3][11]

Safe Handling and Experimental Workflow

A systematic approach to handling this compound, from preparation to disposal, is essential to minimize risk.

Pinostrobin_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experiment cluster_cleanup Cleanup & Disposal risk_assessment 1. Risk Assessment (Review SDS) gather_materials 2. Gather Materials (this compound, Solvents, etc.) risk_assessment->gather_materials Proceed don_ppe 3. Don PPE gather_materials->don_ppe weighing 4. Weighing (In ventilated enclosure) don_ppe->weighing dissolving 5. Dissolving/Mixing (In fume hood) weighing->dissolving experiment 6. Perform Experiment dissolving->experiment decontaminate 7. Decontaminate (Glassware & Surfaces) experiment->decontaminate doff_ppe 8. Doff PPE decontaminate->doff_ppe disposal 9. Waste Disposal doff_ppe->disposal PPE_Selection_Logic cluster_assessment Exposure Risk Assessment cluster_ppe Required PPE start Start: Handling this compound risk Potential for Dust/Aerosol Generation? start->risk base_ppe Standard Lab Attire (Lab Coat, Closed-toe Shoes) gloves Chemical-resistant Gloves goggles Safety Goggles splash_risk Risk of Splash? risk->splash_risk No respirator Full-face Respirator risk->respirator Yes face_shield Face Shield splash_risk->face_shield Yes respirator->splash_risk

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pinostrobin
Reactant of Route 2
Reactant of Route 2
Pinostrobin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.